molecular formula C32H36Cl2N2 B1148869 IR-775 chloride CAS No. 199444-11-6

IR-775 chloride

Cat. No.: B1148869
CAS No.: 199444-11-6
M. Wt: 519.5 g/mol
InChI Key: BPSIJFMUSNMMAL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IR-775 chloride is a near-infrared (NIR) heptamethine cyanine dye that serves as a versatile tool in advanced biomedical research, particularly in the fields of oncology and theranostics. Its primary value lies in its dual functionality, acting as both an imaging agent and a therapeutic sensitizer. In bioimaging, IR-775 is employed as a contrast agent for surface-enhanced resonance Raman scattering (SERRS) , leveraging its NIR absorbance to enable high-sensitivity, multiplexed imaging with low background interference from biological tissues. Furthermore, its incorporation into nanoplatforms facilitates magnetically targeted near-infrared fluorescence bioimaging , where its signal can be enhanced on-demand via external magnetic fields for precise spatial control. Beyond diagnostics, IR-775 functions as a highly effective photosensitizer for Photodynamic Therapy (PDT) . When encapsulated in polymer nanoparticles like PLGA and activated by NIR light, it generates reactive oxygen species (ROS) that induce cancer cell death. Research has demonstrated that lectin-targeted, IR775-loaded nanoformulations can achieve complete tumor growth inhibition in vivo, highlighting its significant potential for developing targeted, image-guided therapeutic agents that combine diagnostics and therapy into a single platform.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

199444-11-6

Molecular Formula

C32H36Cl2N2

Molecular Weight

519.5 g/mol

IUPAC Name

2-[2-[2-chloro-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;chloride

InChI

InChI=1S/C32H36ClN2.ClH/c1-31(2)24-14-7-9-16-26(24)34(5)28(31)20-18-22-12-11-13-23(30(22)33)19-21-29-32(3,4)25-15-8-10-17-27(25)35(29)6;/h7-10,14-21H,11-13H2,1-6H3;1H/q+1;/p-1

InChI Key

BPSIJFMUSNMMAL-UHFFFAOYSA-M

SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4C)(C)C)CCC3)Cl)C)C.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4C)(C)C)CCC3)Cl)C)C.[Cl-]

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to IR-775 Chloride: Properties and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of IR-775 chloride, a near-infrared (NIR) cyanine dye. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical structure, physicochemical and spectral properties, and key applications of this versatile fluorophore. The content is structured to offer not just data, but also insights into the practical application and scientific rationale behind its use.

Introduction to this compound: A Near-Infrared Workhorse

This compound is a heptamethine cyanine dye that absorbs and emits light in the near-infrared spectrum. This spectral window (700-900 nm) is particularly advantageous for biological imaging, as it minimizes interference from autofluorescence of biological tissues and allows for deeper tissue penetration of light.[1] These characteristics have positioned this compound and similar NIR dyes as valuable tools in a range of biomedical research applications, from cellular imaging to in vivo studies.[2]

Chemical Identity and Physicochemical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to its effective application.

Chemical Structure and Nomenclature

The structural backbone of this compound features two indoline rings connected by a polymethine chain, a common characteristic of cyanine dyes. The extended conjugated system is responsible for its absorption and fluorescence properties in the NIR region.

Systematic IUPAC Name: 2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,3,3-trimethyl-3H-indolium chloride[]

The chemical structure can be visualized as follows:

Caption: Chemical Structure of this compound

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for sample preparation and for understanding the behavior of the dye in different experimental conditions.

PropertyValueSource(s)
CAS Number 199444-11-6
Molecular Formula C₃₂H₃₆Cl₂N₂
Molecular Weight 519.55 g/mol
Appearance Green to dark green solid/crystal
Melting Point 208-215 °C
Solubility Soluble in organic solvents such as DMSO and DMF.[4][5]

Spectral Properties: The Key to Application

The utility of this compound as a fluorescent probe is defined by its spectral characteristics.

Spectral PropertyValueSolventSource(s)
Absorption Maximum (λ_max_) ~775 nmMethanol
Emission Maximum (λ_em_) ~775 nmNot specified
Molar Extinction Coefficient (ε) ≥ 240,000 M⁻¹cm⁻¹Methanol
Fluorescence Quantum Yield (Φ_F_) Data not readily available; typically low for heptamethine cyanine dyes in aqueous solutions.-[1]

Expert Insight: The relatively low quantum yield of many heptamethine cyanine dyes in aqueous environments can be attributed to non-radiative decay pathways. However, their high molar extinction coefficients still allow for bright signals, especially when localized in specific cellular compartments or conjugated to targeting moieties. The photostability of cyanine dyes can also be a concern, as they are prone to photobleaching upon intense or prolonged light exposure.[6][7]

Applications in Research and Development

The unique spectral properties of this compound make it a valuable tool in several areas of biomedical research.

In Vivo Imaging

The NIR absorption and emission profile of this compound allows for deep tissue imaging with reduced background signal, making it suitable for non-invasive in vivo studies in small animal models.[2] It can be used to track the biodistribution of drug delivery systems or to visualize tumors.[4][8]

Workflow for In Vivo Tumor Imaging:

InVivo_Imaging_Workflow cluster_preparation Preparation cluster_administration Administration & Imaging cluster_analysis Analysis A Formulate this compound (e.g., in saline with co-solvent) C Intravenous Injection of this compound A->C B Establish Tumor Model (e.g., subcutaneous xenograft) B->C D Acquire NIR Fluorescence Images at various time points C->D E Quantify Signal Intensity in tumor vs. other organs D->E F Ex vivo imaging of organs for biodistribution confirmation E->F caption Generalized In Vivo Imaging Workflow

Caption: Generalized In Vivo Imaging Workflow

Experimental Protocol: In Vivo Tumor Imaging (Conceptual)

  • Animal Model: Establish a subcutaneous tumor model in immunocompromised mice.

  • Probe Preparation: Dissolve this compound in a biocompatible solvent (e.g., DMSO) and then dilute in sterile saline to the desired concentration.

  • Administration: Inject the this compound solution intravenously into the tumor-bearing mice.

  • Imaging: At various time points post-injection, anesthetize the mice and acquire whole-body NIR fluorescence images using an in vivo imaging system equipped with appropriate excitation and emission filters.

  • Analysis: Quantify the fluorescence intensity in the tumor region and other organs to assess tumor targeting and biodistribution.

  • Ex Vivo Confirmation: After the final imaging session, euthanize the animals and excise the tumor and major organs for ex vivo imaging to confirm the in vivo findings.[8]

Cellular Imaging and Staining

This compound can be used for staining cells for visualization by fluorescence microscopy. Its lipophilic nature may lead to accumulation in cellular membranes.

Experimental Protocol: General Cell Staining for Fluorescence Microscopy

  • Cell Culture: Grow cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).

  • Staining Solution Preparation: Prepare a stock solution of this compound in DMSO. Immediately before use, dilute the stock solution to the final working concentration in a serum-free cell culture medium or a buffered salt solution (e.g., PBS).

  • Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the staining solution to the cells and incubate for a specified period (e.g., 15-30 minutes) at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells two to three times with PBS to remove unbound dye.

  • Fixation (Optional): If required, fix the cells with a suitable fixative such as 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[9]

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope equipped with a NIR laser or light source and a corresponding emission filter.[10]

Photodynamic Therapy (PDT)

Upon excitation with light of a specific wavelength, photosensitizers like this compound can generate reactive oxygen species (ROS), which are cytotoxic and can be harnessed for therapeutic purposes, such as in photodynamic therapy (PDT) for cancer treatment.[11] The mechanism generally involves the photosensitizer absorbing a photon, leading to the formation of an excited singlet state, which can then undergo intersystem crossing to a longer-lived triplet state. This triplet state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (a Type II mechanism) or participate in electron transfer reactions to produce other ROS (a Type I mechanism).[5][12][13]

Mechanism of ROS Generation in PDT:

Caption: Simplified PDT Mechanism

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity and performance of this compound.

  • Storage: Store the solid compound in a cool, dark, and dry place. Solutions, especially in protic solvents, should be prepared fresh and protected from light to minimize degradation.

  • Safety: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the compound. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable near-infrared cyanine dye with significant potential in biomedical research, particularly in the fields of in vivo imaging and as a photosensitizer. Its favorable spectral properties allow for deep tissue imaging with high signal-to-noise ratios. While further research is needed to fully characterize its quantum yield, photostability, and toxicological profile, the existing data and its successful application in various studies underscore its importance as a tool for advancing our understanding of biological processes and developing novel therapeutic strategies.

References

  • A Guide to Recording Fluorescence Quantum Yields. HORIBA. Available from: [Link]

  • Abrahamse, H., & Hamblin, M. R. (2016). Mechanisms in photodynamic therapy: part one—photosensitizers, photochemistry and cellular localization. Photodiagnosis and Photodynamic Therapy, 14, 101-111.
  • Bernd, A., & Biesalski, H. K. (2022). Supporting Information for Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy. Analytical Chemistry.
  • In vivo fluorescence imaging and biodistribution of free IR775,... ResearchGate. Available from: [Link]

  • Repurposing Cyanine Photoinstability To Develop Near-Infrared Light-Activatable Nanogels for In Vivo Cargo Delivery. ACS Nano, 16(10), 16291-16304.
  • Enhanced brightness and photostability of cyanine dyes by supramolecular containment. arXiv preprint arXiv:1901.07684.
  • Multimeric Near IR–MR Contrast Agent for Multimodal In Vivo Imaging.
  • Protocol for live-cell imaging during Tumor Treating Fields treatment with Inovitro Live. STAR Protocols, 3(2), 101234.
  • ROS Generation in the Light Reactions of Photosynthesis Triggers Acclimation Signaling to Environmental Stress. Antioxidants, 11(7), 1288.
  • (a) Chart comparing the IC50 values of the compounds for different cell lines. ResearchGate. Available from: [Link]

  • In vivo tumor imaging. a) Experimental protocol. The cultured tumor... ResearchGate. Available from: [Link]

  • Sample Preparation for Fluorescence Microscopy: An Introduction. Agilent. (2015, July 27). Available from: [Link]

  • 2-{(E)-2-[(3E)-2-Chloro-3-{(2E)-2-[1,1-dimethyl-3-(3-phenylpropyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene]. ResearchGate. Available from: [Link]

  • In Vivo Tumor-Targeted Fluorescence Imaging Using Near-Infrared Non-Cadmium Quantum Dots.
  • In Vivo Imaging in Cancer. Cold Spring Harbor Perspectives in Medicine, 2(12), a003893.
  • Enhancement of photoinduced reactive oxygen species generation in open-cage fullerenes. Chemical Science, 12(3), 1102-1109.
  • Recent Advances in Cyanine-Based Phototherapy Agents. Frontiers in Chemistry, 9, 688145.
  • In Vivo Bio-imaging Using Chlorotoxin-based Conjugates. Current Medicinal Chemistry, 18(31), 4847-4856.
  • A New Straightforward Synthesis of 2', 3'-Didehydro-2', 3'-dideoxy-2'-(2"-(trimethylsilyl)ethylthio)thymidine, Key Intermediate for the Synthesis of 2'-Substituted Thionucleosides. Journal of the Brazilian Chemical Society.
  • The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies. International Journal of Molecular Sciences, 21(19), 7071.
  • Engineering Central Substitutions in Heptamethine Dyes for Improved Fluorophore Performance. Chemistry – A European Journal, 25(56), 13009-13014.
  • (PDF) A New Straightforward Synthesis of 2', 3'-Didehydro-2', 3'-dideoxy-2'-(2"-(trimethylsilyl)ethylthio)thymidine, Key Intermediate for the Synthesis of 2'-Substituted Thionucleosides. ResearchGate. Available from: [Link]

  • The IC50 value of specific natural compound varies in particular cell line from study to study. What is the reason for such wide range of IC50 value? ResearchGate. Available from: [Link]wide_range_of_IC50_value)

Sources

An In-Depth Technical Guide to the Molar Extinction Coefficient of IR-775 Chloride for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly evolving landscape of near-infrared (NIR) imaging and therapeutics, precision and reproducibility are paramount. For scientists and researchers leveraging the unique properties of cyanine dyes like IR-775 chloride, a thorough understanding of their fundamental photophysical characteristics is not merely academic—it is the bedrock of robust experimental design and successful application. This guide provides an in-depth exploration of the molar extinction coefficient of this compound, a critical parameter that governs its interaction with light and, consequently, its efficacy in applications ranging from bioimaging to photothermal therapy.

This document moves beyond a simple recitation of facts to offer field-proven insights into the nuances of measuring and applying this crucial value. We will delve into the theoretical underpinnings of the molar extinction coefficient, provide a detailed, self-validating experimental protocol for its accurate determination, and explore the profound implications of this parameter in the context of drug delivery and photothermal cancer treatment.

Understanding this compound: Physicochemical Properties

This compound is a heptamethine cyanine dye characterized by its strong absorption in the near-infrared spectrum, typically around 775 nm. This property makes it an invaluable tool for deep-tissue imaging and as a photosensitizer in therapeutic applications where minimal autofluorescence and deeper tissue penetration are required. A comprehensive understanding of its physicochemical properties is the first step toward its effective utilization.

PropertyValueSource(s)
Chemical Name 2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-ethylidene]-1-cyclohexen-1-yl]-ethenyl]-1,3,3-trimethyl-3H-indolium chloride
Molecular Formula C₃₂H₃₆Cl₂N₂
Molecular Weight 519.55 g/mol
Appearance Green to dark green solid
Maximum Absorption (λmax) ~775 nm (in methanol)[1]
Molar Extinction Coefficient (ε) ≥ 240,000 M⁻¹cm⁻¹ (in methanol, at 772-777 nm)[1]

The Molar Extinction Coefficient: A Cornerstone of Photophysical Characterization

The molar extinction coefficient (ε), also known as molar absorptivity, is a measure of how strongly a chemical species absorbs light at a given wavelength. It is an intrinsic property of a molecule and is defined by the Beer-Lambert Law:

A = εcl

Where:

  • A is the absorbance (unitless)

  • ε is the molar extinction coefficient (in units of M⁻¹cm⁻¹)

  • c is the molar concentration of the substance (in mol/L or M)

  • l is the path length of the light through the sample (typically 1 cm)

An accurate determination of the molar extinction coefficient is critical for several reasons:

  • Quantitative Analysis: It allows for the precise determination of the concentration of this compound in solution, which is fundamental for dose-response studies and formulation development.

  • Quality Control: Verifying the molar extinction coefficient of a new batch of this compound ensures its purity and consistency.[2]

  • Predictive Modeling: In applications like photothermal therapy, the molar extinction coefficient is a key parameter in predicting the efficiency of light-to-heat conversion.

The Influence of the Solvent Environment

The electronic transitions of cyanine dyes like this compound can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. This can lead to shifts in the absorption maximum (λmax) and changes in the molar extinction coefficient. Therefore, it is imperative to report the molar extinction coefficient with the corresponding solvent in which it was measured. While methanol is a commonly used solvent for this compound, its spectral properties can differ in other solvents such as dimethyl sulfoxide (DMSO), ethanol, or aqueous buffers. When selecting a solvent for spectroscopic analysis, it is crucial to choose one that does not absorb in the region of interest and in which the dye is fully solubilized to avoid aggregation.[3][4][5][6]

The Challenge of Aggregation

Cyanine dyes are known to form aggregates (dimers, H-aggregates, and J-aggregates) in solution, particularly at high concentrations and in aqueous environments. This aggregation significantly alters the absorption spectrum, leading to the appearance of new bands and a deviation from the Beer-Lambert law. Such deviations can result in an inaccurate determination of the molar extinction coefficient. To mitigate this, it is crucial to work with dilute solutions and to visually inspect the absorption spectrum for signs of aggregation, such as shoulder peaks or a shift in the λmax.

Experimental Protocol for the Accurate Determination of the Molar Extinction Coefficient of this compound

This protocol is designed to be a self-validating system, incorporating steps to ensure accuracy and minimize common sources of error.

Materials and Equipment
  • This compound (high purity)

  • Spectrophotometric grade methanol (or other suitable solvent)

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

  • UV-Vis-NIR spectrophotometer with a linear range up to at least 2 absorbance units

  • Matched quartz cuvettes (1 cm path length)

Step-by-Step Methodology
  • Preparation of a Stock Solution:

    • Accurately weigh a small amount (e.g., 1-2 mg) of this compound using a calibrated analytical balance. The use of an anti-static device is recommended for accurate weighing of powders.

    • Quantitatively transfer the weighed dye to a volumetric flask (e.g., 10 mL or 25 mL).

    • Dissolve the dye completely in the chosen solvent (e.g., methanol). Ensure complete dissolution by gentle swirling or sonication.

    • Carefully bring the solution to the mark with the solvent and mix thoroughly.

    • Calculate the precise molar concentration of this stock solution.

  • Preparation of Serial Dilutions:

    • Perform a series of accurate serial dilutions from the stock solution to prepare at least five different concentrations.

    • A recommended starting concentration range for the dilutions is between 1 µM and 10 µM. This range is generally low enough to minimize aggregation and likely to fall within the linear range of most spectrophotometers.

    • Use Class A volumetric pipettes and flasks for all dilutions to ensure accuracy.

  • Spectrophotometric Measurement:

    • Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable light output.

    • Set the spectrophotometer to scan a wavelength range that includes the expected λmax of this compound (e.g., 600-900 nm).

    • Use the same solvent as used for the dye solutions as a blank to zero the instrument.

    • Measure the absorbance spectrum of each of the prepared dilutions, starting from the most dilute.

    • Rinse the cuvette with the next solution to be measured before filling it.

    • Record the absorbance at the λmax. The λmax should be consistent across all concentrations. A shift in λmax can be an indicator of aggregation.

  • Data Analysis and Calculation:

    • Create a Beer-Lambert plot by graphing the absorbance at λmax (y-axis) versus the molar concentration (x-axis).

    • Perform a linear regression analysis on the data points.

    • The slope of the resulting line is the molar extinction coefficient (ε).

    • The R² value of the linear regression should be ≥ 0.999 to ensure the data adheres to the Beer-Lambert law within the tested concentration range. A lower R² value may indicate experimental error or non-linearity due to aggregation. The y-intercept should be close to zero.[7][8][9]

Quality Control and Best Practices
  • Solvent Purity: Always use high-purity, spectrophotometric grade solvents to avoid interference from absorbing impurities.[6]

  • Cuvette Matching: Use a pair of matched cuvettes for the blank and the sample to minimize variations in path length and optical properties.

  • Temperature Control: For highly accurate measurements, consider using a temperature-controlled cuvette holder, as temperature can influence solvent properties and dye solubility.

  • Photostability: Cyanine dyes can be susceptible to photobleaching. To minimize this, prepare fresh solutions and avoid prolonged exposure to light. Store stock solutions in the dark and at a low temperature as recommended.

  • Linear Range: Ensure that the measured absorbance values fall within the linear range of the spectrophotometer, typically between 0.1 and 1.5 absorbance units.[10]

Experimental Workflow Diagram

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis weigh Accurately Weigh This compound dissolve Dissolve in Spectrophotometric Grade Solvent (e.g., Methanol) weigh->dissolve stock Prepare Stock Solution (Known Concentration) dissolve->stock dilutions Perform Serial Dilutions (e.g., 1-10 µM) stock->dilutions blank Zero Spectrophotometer with Solvent Blank dilutions->blank measure Measure Absorbance Spectra of Dilutions at λmax blank->measure plot Create Beer-Lambert Plot (Absorbance vs. Concentration) measure->plot regression Perform Linear Regression plot->regression calculate Calculate Molar Extinction Coefficient (ε = Slope) regression->calculate caption Experimental Workflow for Determining the Molar Extinction Coefficient of this compound.

Caption: Experimental Workflow for Determining the Molar Extinction Coefficient of this compound.

The Critical Role of the Molar Extinction Coefficient in Photothermal Therapy

Photothermal therapy (PTT) is a promising cancer treatment modality that utilizes photothermal agents, such as this compound, to convert light energy into heat, thereby inducing localized hyperthermia and subsequent tumor cell death. The efficacy of this process is directly dependent on the photothermal conversion efficiency of the agent, which is heavily influenced by its molar extinction coefficient.

A high molar extinction coefficient at the wavelength of the irradiating laser is a prerequisite for an effective photothermal agent. This is because a higher ε means that more photons are absorbed by the dye molecules at a given concentration, leading to a more efficient generation of heat. Therefore, an accurate knowledge of the molar extinction coefficient of this compound is essential for:

  • Dosimetry and Treatment Planning: Calculating the expected heat generation for a given concentration of the dye and laser power.

  • Development of Nanocarriers: Designing drug delivery systems that optimize the local concentration of this compound within the tumor tissue to achieve the desired therapeutic temperature.

  • Comparative Studies: Evaluating the photothermal efficacy of new derivatives of this compound or comparing it with other photothermal agents.

Mechanism of Photothermal Therapy

The mechanism of photothermal therapy involves several key steps, all of which are initiated by the absorption of light by the photothermal agent.

ptt_mechanism cluster_delivery Delivery & Accumulation cluster_activation Photothermal Activation cluster_effect Therapeutic Effect delivery Systemic Administration of this compound (e.g., in Nanocarriers) accumulation Passive or Active Targeting to Tumor Tissue delivery->accumulation laser NIR Laser Irradiation (at λ ≈ λmax of IR-775) accumulation->laser absorption Photon Absorption (High ε is crucial) laser->absorption conversion Non-Radiative Decay & Heat Generation absorption->conversion hyperthermia Localized Hyperthermia (T > 42°C) conversion->hyperthermia apoptosis Tumor Cell Apoptosis & Necrosis hyperthermia->apoptosis caption Mechanism of this compound-Mediated Photothermal Therapy.

Caption: Mechanism of this compound-Mediated Photothermal Therapy.

Conclusion: The Path to Reliable and Reproducible Research

The molar extinction coefficient of this compound is a fundamental parameter that underpins its successful application in research and drug development. An in-depth understanding of its theoretical basis, coupled with a rigorous and well-controlled experimental approach to its determination, is essential for generating reliable and reproducible data. By appreciating the influence of the solvent environment, the potential for aggregation, and the critical role of this parameter in therapeutic applications like photothermal therapy, researchers can unlock the full potential of this versatile near-infrared dye. This guide serves as a comprehensive resource to empower scientists to approach their work with this compound with the confidence and precision that scientific integrity demands.

References

  • ResearchGate. The calculated photothermal conversion efficiency coefficient (η) of.... [Link]

  • Bellevue College. Beer's Law: Determining the Concentration of a Solution. [Link]

  • YouTube. Quality Control of Spectrophotometer-Part III. [Link]

  • Chemistry LibreTexts. The Beer-Lambert Law. [Link]

  • International Journal of Research and Analytical Reviews. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

  • Shimadzu. 01-00321-EN Optimal Solvent and Cell Selection for the Near-Infrared Region. [Link]

  • National Institutes of Health. Validation of the Developed Zero-Order Infrared Spectrophotometry Method for Qualitative and Quantitative Analyses of Tranexamic Acid in Marketed Tablets. [Link]

  • MDPI. Effect and Spectroscopic Analysis of Solutions in Trychloratsetylpyrogallol Synthesis. [Link]

  • University of Washington. Beer's Law Tutorial. [Link]

  • ResearchGate. what is the best solvent for UV-Vis spectroscopy analysis?. [Link]

  • Quora. In which range of concentration is the Beer-Lambert law applicable?. [Link]

  • ResearchGate. Two Spectrophotometric Methods for the Assay of Benzalkonium Chloride in Bandage Samples. [Link]

  • YouTube. UV-Visible Spectroscopy: Choice of Solvent Red/Blue Shifts. [Link]

  • Merck Millipore. Solvents for Spectroscopy Uvasol®. [Link]

Sources

An In-Depth Technical Guide to the Absorption and Emission Spectra of IR-775 Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of the core photophysical properties of IR-775 chloride, a near-infrared (NIR) heptamethine cyanine dye. This document is intended to serve as a detailed resource for researchers and professionals in drug development and related scientific fields who utilize fluorescent probes in their work. We will delve into the theoretical underpinnings of its spectral characteristics, provide practical experimental protocols for their measurement, and discuss the critical influence of the solvent environment.

Introduction to this compound: A Workhorse in the Near-Infrared

This compound, with the chemical name 2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,3,3-trimethyl-3H-indolium chloride, is a synthetic polymethine dye that exhibits strong absorption and fluorescence in the near-infrared spectrum.[1][2] Its chemical structure, characterized by two indolenine heterocyclic nuclei linked by a polymethine chain, is responsible for its distinct spectral properties.[1][2] The extended π-conjugated system of heptamethine cyanine dyes like this compound allows for the absorption and emission of low-energy photons, placing their spectral window in the NIR region (typically 700-900 nm).[3] This "optical window" in biological tissues is particularly advantageous for in vivo imaging applications, as it minimizes interference from tissue autofluorescence and allows for deeper light penetration.[3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Chemical FormulaC₃₂H₃₆Cl₂N₂[1]
Molecular Weight519.55 g/mol [2][4]
CAS Number199444-11-6[4]
AppearanceGreen to dark green powder/crystal[2]

The Photophysical Heart of this compound: Understanding Absorption and Emission

The interaction of this compound with light is governed by the principles of molecular photophysics, which can be effectively visualized using a Jablonski diagram.

The Jablonski Diagram: A Conceptual Framework

The Jablonski diagram illustrates the electronic and vibrational states of a molecule and the transitions between them. Upon absorbing a photon of appropriate energy, an electron in the ground state (S₀) is promoted to a higher electronic singlet state (typically S₁ or S₂). This is a rapid process, occurring on the femtosecond timescale. The molecule then quickly relaxes to the lowest vibrational level of the S₁ state through non-radiative processes like internal conversion and vibrational relaxation. From the S₁ state, the molecule can return to the ground state via several pathways, including fluorescence (radiative decay) and non-radiative decay.

Jablonski cluster_S0 S₀ (Singlet Ground State) cluster_S1 S₁ (First Excited Singlet State) s0_v0 v=0 s0_v1 v=1 s1_v2 v=2 s0_v0->s1_v2 Absorption s0_v2 v=2 s1_v0 v=0 s1_v0->s0_v1 Fluorescence s1_v0->s0_v2 Non-radiative Decay s1_v1 v=1 s1_v2->s1_v0 Vibrational Relaxation

A simplified Jablonski diagram illustrating the key photophysical processes of absorption and fluorescence.
Absorption Spectrum

The absorption spectrum of this compound is characterized by a strong, narrow band in the near-infrared region, which corresponds to the S₀ → S₁ electronic transition. The position of this absorption maximum (λ_max) is a key characteristic of the dye.

Emission Spectrum and the Stokes Shift

Following excitation, the fluorescence emission spectrum is observed at longer wavelengths (lower energy) than the absorption spectrum. This phenomenon, known as the Stokes shift, arises from the energy loss due to vibrational relaxation in the excited state before fluorescence occurs. A larger Stokes shift is often desirable in fluorescence applications as it facilitates the separation of the emission signal from the excitation light, leading to improved signal-to-noise ratios. For this compound in chloroform, the absorption and emission maxima are reported to be 793 nm and 818 nm, respectively, resulting in a Stokes shift of 25 nm.[5]

Key Photophysical Parameters of this compound

The utility of a fluorescent dye is defined by a set of quantitative parameters that describe its efficiency in absorbing and emitting light.

Table 2: Spectroscopic Properties of this compound

ParameterValueSolventSource
Absorption Maximum (λ_abs) ~775 nmMethanol
793 nmChloroform[5]
Emission Maximum (λ_em) 818 nmChloroform[5]
Molar Extinction Coefficient (ε) ≥ 240,000 M⁻¹cm⁻¹Methanol
Stokes Shift 25 nmChloroform[5]
Fluorescence Lifetime (τ) Typically 0.3 - 1.5 ns (for heptamethine dyes)DMSO
Quantum Yield (Φ) Highly solvent dependent-
Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a substance absorbs light at a given wavelength. A high extinction coefficient, as is characteristic of cyanine dyes like this compound, signifies a high probability of light absorption, making them bright fluorescent probes.

Quantum Yield (Φ)

The fluorescence quantum yield is the ratio of the number of photons emitted to the number of photons absorbed. It represents the efficiency of the fluorescence process. The quantum yield of cyanine dyes is highly sensitive to the solvent environment, often decreasing in polar, protic solvents due to increased non-radiative decay pathways.

Fluorescence Lifetime (τ)

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. For many cyanine dyes, the lifetime is in the nanosecond range. This parameter is also influenced by the solvent and can be used to probe the local environment of the fluorophore. The fluorescence lifetime of polymethine dyes generally increases in non-polar solvents.

The Critical Role of the Solvent Environment

The photophysical properties of this compound are profoundly influenced by the surrounding solvent. Polarity, viscosity, and the ability of the solvent to form hydrogen bonds can all affect the absorption and emission spectra, as well as the quantum yield and fluorescence lifetime. These solvent-dependent effects, known as solvatochromism, arise from differential solvation of the ground and excited electronic states of the dye molecule. Generally, for cyanine dyes, an increase in solvent polarity leads to a red-shift (bathochromic shift) in the absorption and emission spectra.

Experimental Workflow for Spectral Characterization

Accurate determination of the absorption and emission spectra of this compound requires careful experimental design and execution.

G cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_em Fluorescence Spectroscopy A Weigh this compound B Prepare Stock Solution (e.g., in DMSO) A->B C Prepare Dilute Solutions in Spectroscopic Grade Solvents B->C D Record UV-Vis-NIR Spectrum C->D G Excite at λ_max (or slightly below) C->G E Determine λ_max D->E F Calculate Molar Extinction Coefficient E->F H Record Emission Spectrum G->H I Determine Emission Maximum H->I J Calculate Quantum Yield (Relative Method) I->J

A flowchart outlining the key steps for the experimental characterization of this compound's spectral properties.
Step-by-Step Protocol for Absorption and Emission Measurements

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., methanol, ethanol, DMSO, chloroform)

  • Volumetric flasks and pipettes

  • UV-Vis-NIR spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a minimal amount of a suitable solvent like DMSO to prepare a concentrated stock solution (e.g., 1 mM).

  • Working Solution Preparation: Prepare a series of dilutions of the stock solution in the desired spectroscopic grade solvents. The final concentrations for absorption measurements should result in an absorbance maximum between 0.1 and 1.0 to ensure linearity. For fluorescence measurements, the absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.

  • Absorption Measurement:

    • Record a baseline spectrum of the solvent using a quartz cuvette.

    • Measure the absorption spectrum of the this compound solution over a suitable wavelength range (e.g., 600-900 nm).

    • Identify the wavelength of maximum absorbance (λ_max).

  • Emission Measurement:

    • Set the excitation wavelength of the fluorometer to the determined λ_max (or slightly lower to avoid scattered light).

    • Record the fluorescence emission spectrum, scanning a wavelength range that is red-shifted from the excitation wavelength (e.g., 750-950 nm).

    • Identify the wavelength of maximum emission.

  • Data Analysis:

    • Calculate the molar extinction coefficient using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_max, c is the molar concentration, and l is the path length of the cuvette.

    • Determine the Stokes shift by calculating the difference between the emission and absorption maxima.

Protocol for Quantum Yield Determination (Relative Method)

The relative method for determining fluorescence quantum yield involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Additional Materials:

  • A suitable fluorescence standard with a known quantum yield in the NIR range (e.g., Indocyanine Green in DMSO).

Procedure:

  • Prepare solutions of the standard and the this compound sample in the same solvent with closely matched absorbances at the same excitation wavelength (absorbance < 0.1).

  • Measure the absorption spectra of both solutions.

  • Measure the fluorescence emission spectra of both solutions under identical experimental conditions (excitation wavelength, slit widths, detector voltage).

  • Integrate the area under the emission curves for both the standard and the sample.

  • Calculate the quantum yield of the sample (Φ_sample) using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)²

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Conclusion and Future Perspectives

This compound is a valuable tool for researchers working in the near-infrared spectral region. Its strong absorption and emission characteristics, coupled with the ability to function within the biological optical window, make it a powerful probe for a variety of applications, including in vivo imaging and drug delivery studies. A thorough understanding of its photophysical properties, particularly the influence of the local environment, is paramount for the successful design and interpretation of experiments. While the fundamental spectral characteristics of this compound are well-established, further research to precisely quantify its quantum yield and fluorescence lifetime in a broader range of biologically relevant solvents and microenvironments will undoubtedly enhance its utility and enable more sophisticated applications in the future.

References

  • Smith, B. D., et al. (2020). Sterically Shielded Heptamethine Cyanine Dyes for Bioconjugation and High Performance Near-Infrared Fluorescence Imaging. Angewandte Chemie International Edition, 59(29), 12154-12161. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • FluoroFinder. (n.d.). Live/Dead Fix Near IR (775) Dye Profile. Retrieved from [Link]

  • Klán, P., et al. (2020). Deciphering the Structure–Property Relations in Substituted Heptamethine Cyanines. The Journal of Organic Chemistry, 85(15), 9545–9556. [Link]

  • ResearchGate. (2020). 2-{(E)-2-[(3E)-2-Chloro-3-{(2E)-2-[1,1-dimethyl-3-(3-phenylpropyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene]. Retrieved from [Link]

  • Boens, N., et al. (2007). Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy. Analytical Chemistry, 79(5), 2137–2149. [Link]

  • MDPI. (2020). Near-Infrared-Emitting Meso-Substituted Heptamethine Cyanine Dyes: From the Synthesis and Photophysics to Their Use in Bioimaging. Retrieved from [Link]

  • ResearchGate. (n.d.). Steady-state fluorescence emission spectra of heptamethine cyanine dye. Retrieved from [Link]

  • ACS Publications. (2021). Engineering Central Substitutions in Heptamethine Dyes for Improved Fluorophore Performance. JACS Au. [Link]

  • KUBO Labs. (n.d.). Long fluorescence lifetime dyes - probes for tomorrow. Retrieved from [Link]

  • Berezin, M. Y., & Achilefu, S. (2010). Fluorescence Lifetime Measurements and Biological Imaging. Chemical Reviews, 110(5), 2641–2684. [Link]

  • PubChem. (n.d.). IR 780 iodide. National Center for Biotechnology Information. Retrieved from [Link]

  • fluorophores.org. (n.d.). Fluorescent Substances. Retrieved from [Link]

Sources

Navigating the Solvent Maze: A Technical Guide to the Quantum Yield of IR-775 Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Quantum Yield in Near-Infrared Applications

IR-775 chloride, a heptamethine cyanine dye, is a prominent fluorophore in the near-infrared (NIR) window, a spectral region highly advantageous for deep-tissue bio-imaging and targeted therapies. Its utility in these sophisticated applications is fundamentally governed by its photophysical properties, paramount among which is the fluorescence quantum yield (Φf). The quantum yield, defined as the ratio of photons emitted to photons absorbed, dictates the brightness of the dye and, consequently, the sensitivity and resolution of any imaging modality or the efficiency of light-activated processes.

While this compound is commercially available, a comprehensive dataset of its quantum yield in a variety of solvents is not readily found in published literature. However, by examining the well-documented behavior of structurally similar NIR cyanine dyes, we can predict and understand the solvent-dependent fluorescence of this compound. This guide provides an in-depth exploration of the theoretical underpinnings of fluorescence quantum yield, a detailed methodology for its experimental determination, and a discussion of the anticipated effects of different solvent environments on the performance of this compound, supported by data from analogous compounds.

Theoretical Framework: The Tug-of-War Between Radiative and Non-Radiative Decay

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. Following the absorption of a photon and excitation to a higher electronic state, a molecule can return to its ground state through several pathways. These de-excitation pathways are in direct competition, and their relative rates determine the quantum yield.

The primary de-excitation pathways include:

  • Radiative Decay (Fluorescence): The emission of a photon. The rate of this process is denoted as kr.

  • Non-Radiative Decay: De-excitation without the emission of a photon. This encompasses several processes:

    • Internal Conversion: A transition between electronic states of the same multiplicity, with the excess energy dissipated as heat.

    • Intersystem Crossing: A transition between electronic states of different multiplicities (e.g., from a singlet to a triplet state).

    • Photoisomerization: A light-induced change in the molecule's geometry, a particularly significant quenching pathway for cyanine dyes in low-viscosity solvents.

The quantum yield (Φf) is mathematically expressed as:

Φf = kr / (kr + Σknr)

where Σknr is the sum of the rates of all non-radiative decay processes. From this relationship, it is evident that any factor influencing the rates of radiative or non-radiative decay will directly impact the quantum yield. The solvent environment plays a pivotal role in modulating these rates.

Experimental Determination of Fluorescence Quantum Yield: A Step-by-Step Protocol

The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method, which involves using a well-characterized standard with a known quantum yield.[1]

Recommended Near-Infrared (NIR) Quantum Yield Standards

For the NIR region where this compound emits, suitable reference standards include:

  • IR-125: Φf = 0.132 in ethanol[2]

  • HITCI (1,1',3,3,3',3'-Hexamethylindotricarbocyanine Iodide): Φf = 0.283 in ethanol[2]

  • Indocyanine Green (ICG): Φf ≈ 0.12 - 0.14 in ethanol[1]

Experimental Protocol
  • Preparation of Solutions:

    • Prepare a stock solution of both the this compound sample and the chosen reference standard in the desired spectroscopic-grade solvent.

    • From the stock solutions, prepare a series of dilutions for both the sample and the standard, with absorbances at the excitation wavelength ranging from 0.02 to 0.1. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.[1]

  • Spectroscopic Measurements:

    • Acquire the absorption spectra of all prepared solutions using a UV-Vis-NIR spectrophotometer. Record the absorbance at the excitation wavelength.

    • Using a spectrofluorometer, measure the fluorescence emission spectra of all solutions. The excitation wavelength should be the same for both the sample and the standard. The emission spectra should be corrected for the instrument's spectral response.

  • Data Analysis:

    • Integrate the area under the corrected emission spectra for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard. The resulting plots should be linear.

    • Determine the slope (gradient) of the linear fit for both the sample (GradX) and the standard (GradStd).

  • Quantum Yield Calculation:

    • The quantum yield of the sample (ΦX) is calculated using the following equation:

    ΦX = ΦStd * (GradX / GradStd) * (ηX2 / ηStd2)

    Where:

    • ΦStd is the quantum yield of the standard.

    • GradX and GradStd are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

    • ηX and ηStd are the refractive indices of the solvents used for the sample and standard, respectively.

Experimental Workflow Diagram

G cluster_prep 1. Solution Preparation cluster_measure 2. Spectroscopic Measurements cluster_analysis 3. Data Analysis & Calculation prep_sample Prepare this compound Stock Solution dilute_sample Create Dilution Series (Abs < 0.1) prep_sample->dilute_sample prep_std Prepare Standard Stock Solution dilute_std Create Dilution Series (Abs < 0.1) prep_std->dilute_std abs_measure Measure Absorbance Spectra dilute_sample->abs_measure dilute_std->abs_measure fluo_measure Measure Corrected Fluorescence Spectra abs_measure->fluo_measure Note Abs @ λex integrate Integrate Fluorescence Intensity fluo_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate Determine Gradients

Caption: Workflow for the comparative determination of fluorescence quantum yield.

Solvent Effects on the Quantum Yield of Heptamethine Cyanine Dyes

While specific data for this compound is limited, extensive research on analogous heptamethine cyanine dyes like Indocyanine Green (ICG), IR-780, and IR-783 provides a clear picture of the expected solvent-dependent behavior.

DyeSolventQuantum Yield (Φf)Reference(s)
Indocyanine Green (ICG) Water0.029[1]
Ethanol (EtOH)0.12 - 0.14[1]
Dimethyl Sulfoxide (DMSO)~0.21 - 0.42[2][3]
Fetal Bovine Serum (FBS)0.12 - 0.14[1]
IR-780 ChloroformSoluble[4]
Ethanol (EtOH)Slightly Soluble[4]
DMSOSlightly Soluble[4]
Dimethylformamide (DMF)Slightly Soluble[4]
IR-783 Ethanol (EtOH)Soluble (~1 mg/mL)[5]
DMSOSoluble (~1 mg/mL)[5]
DMFSoluble (~1 mg/mL)[5]
PBS (pH 7.4)0.055[6]

Note: The solubility information for IR-780 and IR-783 is included as it is a critical factor for preparing solutions for quantum yield measurements.

Discussion of Solvent Effects

The data for ICG and IR-783 clearly demonstrates that the quantum yield of heptamethine cyanine dyes is highly sensitive to the solvent environment. The general trend observed is a significantly lower quantum yield in aqueous and protic solvents compared to aprotic and more viscous organic solvents. This can be attributed to the following factors:

  • Photoisomerization: The primary non-radiative decay pathway for many cyanine dyes is trans-cis isomerization around the polymethine chain in the excited state.[7] In low-viscosity solvents like water, this process is very efficient, leading to rapid non-radiative decay and consequently, a low quantum yield. In more viscous solvents, the rotation required for isomerization is hindered, which slows down this non-radiative decay pathway and allows for more efficient fluorescence.

  • Solvent Polarity: An increase in solvent polarity can lead to an increase in the rate of non-radiative decay for some cyanine dyes.[8] However, the effect is complex and can also influence the radiative decay rate. For some fluorophores, increasing solvent polarity can enhance fluorescence.[8]

  • Aggregation: In aqueous solutions, cyanine dyes have a tendency to form non-fluorescent aggregates, which further reduces the overall quantum yield. The use of organic co-solvents or binding to proteins like albumin can disrupt these aggregates and enhance fluorescence.

Relationship between Solvent Properties and De-excitation Pathways

G cluster_solvent Solvent Properties cluster_decay De-excitation Pathways cluster_outcome Outcome viscosity High Viscosity nonradiative Non-Radiative Decay viscosity->nonradiative Inhibits Photoisomerization polarity Solvent Polarity radiative Radiative Decay (Fluorescence) polarity->radiative Influences kr polarity->nonradiative Influences knr qy Quantum Yield radiative->qy Increases nonradiative->qy Decreases

Caption: Influence of solvent properties on the competing decay pathways that determine quantum yield.

Practical Considerations and Best Practices

  • Solvent Purity: Always use fresh, spectroscopic-grade solvents to avoid impurities that may quench fluorescence or introduce background signals.[9]

  • Dye Stability: Prepare solutions fresh and store them in the dark to minimize photobleaching. Regularly check the absorption spectrum for any changes that might indicate dye degradation.

  • Concentration Control: As mentioned, maintain a low absorbance (ideally < 0.1) to prevent inner filter effects and dye aggregation, both of which can lead to inaccurate quantum yield measurements.

  • Oxygen Removal: For some fluorophores, dissolved oxygen can quench fluorescence. While often not a major factor for robust dyes in standard measurements, for precise determinations, de-gassing the solvent may be necessary.

Conclusion

The fluorescence quantum yield of this compound is a critical parameter that is profoundly influenced by the solvent environment. While direct, comprehensive data for this compound remains to be published, the behavior of analogous heptamethine cyanine dyes provides a strong predictive framework. It is expected that this compound will exhibit a low quantum yield in low-viscosity, aqueous environments and a significantly higher quantum yield in more viscous, organic solvents like DMSO and ethanol. This is primarily due to the suppression of non-radiative decay through photoisomerization in more viscous media. For any application where the fluorescence brightness of this compound is critical, it is imperative to experimentally determine its quantum yield in the specific solvent or biological medium of interest using the comparative method outlined in this guide. This will ensure the optimization of experimental conditions and the acquisition of reliable and reproducible data.

References

  • BAM Federal Institute for Materials Research and Testing. (n.d.). Fluorescence Quantum Yield Standards. Retrieved from [Link]

  • Cosco, E. D., et al. (2021). Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region. Journal of Biomedical Optics, 26(1), 015003.
  • Demas, J. N., & Crosby, G. A. (1971). The Measurement of Photoluminescence Quantum Yields. A Review. The Journal of Physical Chemistry, 75(8), 991–1024.
  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • Melo, T. S., et al. (2011). Fluorescence Quantum Yields of a Series of Red and Near-Infrared Dyes Emitting at 600–1000 nm. Analytical Chemistry, 83(17), 6578–6585.
  • Chibisov, A. K., & Görner, H. (1997). Photoisomerization of dicarbocyanine dyes. The Journal of Physical Chemistry A, 101(24), 4305–4312.
  • Landsman, M. R., et al. (2021). ICG revisited: Excited-state dynamics as a function of dye concentration and solvent environment. Dalton Transactions, 50(40), 14217-14227.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Bricks, J. L., et al. (2015). Molecular design of near infrared polymethine dyes: A review. Dyes and Pigments, 121, 238–255.
  • Resch-Genger, U., et al. (2008). Quantum Yields of Fluorescence. In: Standardization and Quality Assurance in Fluorescence Measurements I. Springer, Berlin, Heidelberg.
  • National Institute of Standards and Technology. (n.d.). SRM 936a - Quinine Sulfate Dihydrate. Retrieved from [Link]

  • University of California, Irvine, Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

  • Kim, J. H., et al. (2019). Structure-Inherent Tumor-Targeted IR-783 for Near-Infrared Fluorescence-Guided Photothermal Therapy. Pharmaceutics, 11(1), 2.
  • Yuan, A., et al. (2013). A novel monoclonal antibody-based targeted drug delivery system for epirubicin and photosensitizer in breast cancer therapy. Journal of Cancer Research and Clinical Oncology, 139(10), 1635-1646.
  • Magde, D., et al. (2002). Absolute luminescence quantum yields of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields. Photochemistry and Photobiology, 75(4), 327-334.
  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.
  • Montalti, M., et al. (2006). Handbook of photochemistry. CRC press.
  • Lakowicz, J. R. (2006). Principles of fluorescence spectroscopy. Springer.
  • Valeur, B., & Berberan-Santos, M. N. (2012).
  • Rurack, K., & Spieles, M. (2011). Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600–1000 nm. Analytical chemistry, 83(4), 1232-1242.
  • Soper, S. A., & Lunte, S. M. (1991). The use of near-infrared fluorescence detection in capillary electrophoresis. Applied spectroscopy, 45(7), 1063-1068.
  • Deshpande, N., et al. (2019). Indocyanine green in a new avatar: a nano-formulation for near-infrared fluorescence imaging and photothermal therapy of tumors. RSC advances, 9(15), 8569-8577.
  • Benson, R. C., & Kues, H. A. (1978). The fluorescence properties of indocyanine green as related to its use in clinical ophthalmology. Survey of ophthalmology, 22(6), 377-381.
  • Philip, R., et al. (1997). The photophysics of indocyanine green. Journal of Photochemistry and Photobiology A: Chemistry, 105(1), 1-6.
  • Das, B. (2024, April 4). Fluorescence of a compound in high polar solvents. ResearchGate. Retrieved from [Link]

Sources

Mastering the Matrix: A Technical Guide to IR-775 Chloride Solubility in DMSO and Water

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the solubility characteristics of IR-775 chloride, a heptamethine cyanine dye essential for near-infrared (NIR) imaging applications. Tailored for researchers, scientists, and drug development professionals, this document moves beyond simple datasheets to offer field-proven insights and detailed protocols for the effective preparation and use of this compound solutions. We will delve into the causality behind solvent choices, establish self-validating protocols, and provide a robust framework for its application in experimental settings.

Executive Summary: The Dichotomy of this compound Solubility

This compound's utility is intrinsically linked to its solubility, which presents a classic dichotomy. As a non-sulfonated cyanine dye, it exhibits excellent solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO), making it the preferred vehicle for creating high-concentration stock solutions. Conversely, its aqueous solubility is exceedingly poor, a critical limitation for biological applications that necessitates strategic formulation. This guide will provide the foundational knowledge and practical steps to navigate this solubility landscape effectively.

Physicochemical Profile of this compound

A foundational understanding of the molecule's properties is paramount before proceeding to dissolution protocols. These characteristics directly influence its solubility behavior.

PropertyValueSource(s)
Molecular Formula C₃₂H₃₆Cl₂N₂[1]
Molecular Weight 519.55 g/mol [1]
Appearance Green to dark green solid powder/crystals[2]
Melting Point 208-215 °C[1][3]
Maximum Absorption (λmax) ~775 nm (in Methanol)[2][3]

Solubility Deep Dive: Dimethyl Sulfoxide (DMSO) as the Primary Solvent

Causality: DMSO is the solvent of choice for initial stock preparation due to its powerful polar aprotic nature. Its ability to disrupt the crystal lattice of complex organic molecules like this compound allows for the creation of concentrated, stable stock solutions. This high-concentration stock is the cornerstone of reproducible experiments, as it allows for minimal volumes to be added to aqueous systems, thereby reducing the risk of solvent-induced artifacts.

Quantitative Solubility: While precise manufacturer specifications are often unpublished, empirical evidence from scientific literature demonstrates that significant concentrations are readily achievable. For instance, stock solutions for experimental use are commonly prepared at 4 mM [4]. In synthetic chemistry applications, concentrations as high as 50 mg in 2 mL of DMF (a similar solvent), equivalent to approximately 48 mM, have been utilized, indicating a high solubility ceiling[5].

Workflow for Preparing a DMSO Stock Solution

cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage A 1. Weigh this compound B 2. Add Anhydrous DMSO A->B C 3. Vortex Thoroughly B->C D 4. Sonicate if Needed (Low power, short bursts) C->D If particulates remain E 5. Visually Confirm (Clear, dark green solution) D->E F 6. Aliquot into Vials E->F G 7. Store at -20°C (Protect from light) F->G

Caption: Workflow for preparing this compound stock solution in DMSO.

Protocol 1: Preparation of a 4 mM this compound Stock Solution in DMSO

This protocol is based on concentrations reported in peer-reviewed literature, providing a validated starting point for most research applications[4].

Materials:

  • This compound (MW: 519.55 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), spectroscopy or cell-culture grade

  • Calibrated analytical balance

  • Amber or foil-wrapped microcentrifuge tubes or glass vials

  • Vortex mixer

  • Bath sonicator (optional)

Procedure:

  • Calculation: To prepare a 4 mM stock solution, calculate the required mass:

    • Mass (mg) = 4 mmol/L * 519.55 g/mol * 1 L/1000 mL * 1000 mg/g * Volume (mL)

    • For 1 mL of stock solution: Mass = 4 * 519.55 / 1000 = 2.078 mg

  • Weighing: Carefully weigh 2.08 mg of this compound powder and place it into a clean, dry vial.

    • Expert Insight: Due to the small mass, it is advisable to weigh a larger amount (e.g., 10.4 mg) and dissolve it in a proportionally larger volume (e.g., 5 mL) to minimize weighing errors.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the dye.

  • Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes until the solid is fully dissolved. The solution should appear as a clear, dark green liquid with no visible particulates.

  • Troubleshooting (Self-Validation): If any solid particles remain, place the vial in a bath sonicator for 5-10 minute intervals. This introduces energy to aid dissolution without significant heating. Re-vortex and inspect.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in light-protecting vials. Store at -20°C.

    • Trustworthiness: Aliquoting prevents repeated freeze-thaw cycles, which can introduce moisture from condensation and degrade the compound. Protecting from light is crucial as cyanine dyes are susceptible to photobleaching.

Solubility Deep Dive: Navigating Aqueous Environments

Causality: this compound lacks the sulfonate groups that confer water solubility to other cyanine dyes[6]. Its large, hydrophobic organic structure leads to aggregation and precipitation in purely aqueous solutions. Therefore, direct dissolution in water or buffers like PBS is not feasible.

The Co-Solvent Strategy: To incorporate this compound into aqueous media for biological experiments, a co-solvent strategy is mandatory. The DMSO stock solution is serially diluted into the final aqueous buffer. The key is to ensure the final concentration of DMSO is low enough (typically <0.5% v/v) to be non-toxic to cells, yet sufficient to maintain the dye's solubility.

Workflow for Preparing an Aqueous Working Solution

A Start with DMSO Stock Solution (e.g., 4 mM) B Calculate Dilution Factor for Target Concentration A->B C Add Aqueous Buffer to Tube (e.g., PBS, Cell Media) B->C D Add Small Volume of DMSO Stock to Buffer C->D E Vortex Immediately and Thoroughly D->E F Check for Precipitation (Solution should be clear) E->F G Proceed to Experiment F->G Success H Increase Final DMSO % or Lower Dye Concentration F->H Precipitate Forms

Caption: Decision workflow for preparing aqueous working solutions.

Protocol 2: Preparation of a 10 µM Working Solution in PBS

Materials:

  • 4 mM this compound stock solution in DMSO (from Protocol 1)

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile

  • Appropriate laboratory vials/tubes

Procedure:

  • Calculation: Determine the dilution factor required to go from 4 mM (4000 µM) to 10 µM.

    • Dilution Factor = 4000 µM / 10 µM = 400

  • Preparation: To prepare 1 mL (1000 µL) of working solution:

    • Volume of Stock = 1000 µL / 400 = 2.5 µL

    • Volume of PBS = 1000 µL - 2.5 µL = 997.5 µL

  • Mixing: Add 997.5 µL of PBS to a clean tube first.

  • Addition of Dye: Add 2.5 µL of the 4 mM DMSO stock solution to the PBS.

    • Expert Insight: Always add the concentrated DMSO stock to the larger volume of aqueous buffer while vortexing. This rapid dilution and dispersion is critical to prevent the dye from crashing out of solution as it hits the aqueous environment.

  • Final DMSO Concentration: The final DMSO concentration in this working solution is 0.25% (v/v), which is well-tolerated by most cell lines.

  • Self-Validation: After mixing, hold the solution up to a light source to ensure there is no visible precipitate or cloudiness. The solution should be clear. If precipitation occurs, the final concentration may be too high for that specific buffer system, and a more dilute working solution should be prepared. Evidence suggests IR-775 is soluble and stable in a 50%/50% DMSO/H₂O mixture, indicating tolerance for significant water content once dissolved[7].

Stability and Storage: Preserving Dye Integrity

  • Solid Form: Store the solid powder at -20°C in a desiccator, protected from light.

  • DMSO Stock Solutions: As established, store at -20°C in small, single-use aliquots in amber or foil-wrapped vials. Studies on large compound libraries show that most compounds are stable in DMSO/water (90/10) mixtures for up to two years at 4°C, suggesting that pure DMSO stocks at -20°C offer excellent long-term stability[8].

  • Aqueous Working Solutions: These should be prepared fresh for each experiment. Cyanine dyes can degrade, aggregate, or adsorb to container walls in aqueous solutions over time. Do not store dilute aqueous solutions for more than one day.

Conclusion

The effective use of this compound hinges on a clear understanding of its solubility profile. It is readily soluble in DMSO, allowing for the preparation of stable, high-concentration stock solutions. However, it is practically insoluble in water, mandating a co-solvent approach for biological applications. By following the detailed, validated protocols in this guide, researchers can prepare reliable and reproducible solutions, ensuring the integrity of their experimental outcomes in NIR imaging and other advanced applications.

References

  • PubChem. This compound . National Center for Biotechnology Information. [Link]

  • Kozik, V., et al. Stability of Screening Compounds in Wet DMSO . Journal of Biomolecular Screening. [Link]

  • Guo, L., et al. Engineering Central Substitutions in Heptamethine Dyes for Improved Fluorophore Performance . ChemRxiv. [Link]

  • Garanina, A.S., et al. Lectin-Modified Magnetic Nano-PLGA for Photodynamic Therapy In Vivo . International Journal of Molecular Sciences. [Link]

  • Kuzmin, A.N., et al. Electronic-Resonance Coherent Anti-Stokes Raman Scattering Spectroscopy and Microscopy . ACS Photonics. [Link]

Sources

An In-depth Technical Guide to IR-775 Chloride (CAS: 199444-11-6) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of IR-775 chloride, a versatile near-infrared (NIR) cyanine dye. We will delve into its core properties, explore its diverse applications, and provide detailed experimental insights to empower researchers, scientists, and drug development professionals in harnessing its full potential.

Core Characteristics of this compound

This compound is a synthetic polymethine dye characterized by its strong absorption and fluorescence in the near-infrared spectrum. This property makes it an invaluable tool for a range of biomedical applications where deep tissue penetration and minimal autofluorescence are paramount.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application. Key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 199444-11-6[1]
Molecular Formula C₃₂H₃₆Cl₂N₂[1][2]
Molecular Weight 519.55 g/mol [1][2]
Appearance Green to dark green powder or crystals[2]
Melting Point 208-215 °C (decomposes)[1]
Maximum Absorption (λmax) ~775 nm (in methanol)[1]
Molar Extinction Coefficient (ε) ≥ 240,000 cm⁻¹M⁻¹ (in methanol)

Note: The exact photophysical properties, such as quantum yield and precise molar extinction coefficient, can be solvent-dependent. It is recommended to characterize these properties in the specific solvent system used for your experiments.

Solubility and Stability

Proper dissolution and storage are critical for maintaining the integrity and performance of this compound.

  • Solubility : this compound is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol.[3] For biological applications, it is crucial to first dissolve the dye in a minimal amount of an organic solvent like DMSO before further dilution in aqueous buffers. High concentrations (>10 mM) may only be achievable in DMSO.[3] It is imperative to assess the final concentration of the organic solvent in the working solution to avoid solvent-induced toxicity in cellular or in vivo models.

  • Stability and Storage : As a solid, this compound should be stored in a cool, dark, and dry place. Solutions of this compound, particularly in protic solvents, may be susceptible to photobleaching and degradation. It is advisable to prepare fresh solutions for each experiment or store stock solutions in the dark at -20°C for short periods. The stability of the dye in your specific experimental buffer and under your lighting conditions should be validated.

Core Applications and Methodologies

The unique spectral properties of this compound have led to its adoption in several cutting-edge research and development areas.

In Vivo Near-Infrared Fluorescence Imaging

The emission of this compound in the NIR window (700-900 nm) allows for deep tissue imaging with reduced scattering and absorption by endogenous chromophores like hemoglobin and melanin. This makes it a powerful tool for non-invasive visualization of biological processes in small animal models.

As a fluorescent probe, this compound can be used for in vivo imaging either in its free form or conjugated to a targeting moiety (e.g., antibody, peptide, or nanoparticle). When excited by an appropriate light source, it emits photons in the NIR range, which can be detected by a sensitive imaging system. The biodistribution of free IR-775 can provide information on vascular permeability and organ clearance, while targeted conjugates can be used to visualize specific cell populations or tissues.

G cluster_workflow In Vivo Imaging Workflow prep Probe Preparation (Free IR-775 or Conjugate) admin Systemic Administration (e.g., intravenous injection) prep->admin 1. dist Biodistribution and Target Accumulation admin->dist 2. image NIR Fluorescence Imaging (e.g., IVIS) dist->image 3. exvivo Ex Vivo Organ Imaging (Validation) image->exvivo 4.

Figure 1: Generalized workflow for in vivo near-infrared fluorescence imaging using this compound.

This protocol is adapted from studies investigating the biodistribution of near-infrared dyes in murine cancer models.[4]

I. Probe Preparation and Animal Handling:

  • Probe Solution: Prepare a stock solution of this compound in sterile, endotoxin-free DMSO. Further dilute the stock solution in sterile phosphate-buffered saline (PBS) or another appropriate vehicle to the desired final concentration. The final DMSO concentration should be minimized (typically <5% v/v) to avoid toxicity.

  • Animal Model: Utilize tumor-bearing mice (e.g., subcutaneous xenograft models). All animal procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

II. Administration and Imaging:

  • Anesthesia: Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane).

  • Injection: Administer the this compound solution via intravenous (tail vein) injection.

  • Imaging: At predetermined time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), perform whole-body NIR fluorescence imaging using an in vivo imaging system (e.g., IVIS Spectrum).[4] Use an appropriate excitation and emission filter set for IR-775.

  • Image Analysis: Quantify the fluorescence intensity in the tumor region and other organs of interest to assess probe accumulation and biodistribution.[4]

III. Ex Vivo Validation:

  • Euthanasia and Organ Harvest: At the final time point, euthanize the mice and harvest the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart).[4]

  • Ex Vivo Imaging: Image the harvested organs using the in vivo imaging system to confirm the biodistribution pattern observed in vivo.[4]

  • Data Analysis: Quantify the fluorescence intensity in each organ.[4]

Photodynamic Therapy (PDT)

This compound can act as a photosensitizer in photodynamic therapy, a promising modality for cancer treatment.

PDT involves the administration of a photosensitizer, which preferentially accumulates in tumor tissue. Upon irradiation with light of a specific wavelength, the photosensitizer is excited from its ground state to a triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly cytotoxic reactive oxygen species (ROS), such as singlet oxygen (¹O₂). These ROS can induce oxidative stress, leading to apoptosis and necrosis of cancer cells.[5][6]

G cluster_pdt Mechanism of Photodynamic Therapy PS IR-775 (Ground State) PS_excited IR-775 (Excited Singlet State) PS->PS_excited Light Excitation (hv) PS_triplet IR-775 (Excited Triplet State) PS_excited->PS_triplet Intersystem Crossing PS_triplet->PS Energy Transfer O2 Molecular Oxygen (³O₂) ROS Singlet Oxygen (¹O₂) (Reactive Oxygen Species) O2->ROS Energy Transfer CellDeath Cell Death (Apoptosis, Necrosis) ROS->CellDeath Oxidative Stress

Figure 2: Simplified mechanism of this compound-mediated photodynamic therapy.

This protocol is based on a study investigating the photodynamic effect of this compound on cancer cell lines.[5]

I. Cell Culture and Photosensitizer Incubation:

  • Cell Lines: Culture human cancer cell lines (e.g., MDA-MB-231 breast adenocarcinoma or SKOV-3 ovarian adenocarcinoma) under standard conditions.[5]

  • Incubation: Seed the cells in appropriate culture plates and allow them to adhere. Treat the cells with varying concentrations of this compound and incubate for a predetermined period to allow for cellular uptake.[5] The intracellular distribution can be assessed using fluorescence microscopy.[5]

II. Irradiation and Viability Assessment:

  • Irradiation: Following incubation, irradiate the cells with a light source at a wavelength corresponding to the absorption maximum of IR-775 (around 775 nm). The light dose (J/cm²) should be optimized for the specific cell line and experimental setup.

  • Viability Assay: After irradiation, incubate the cells for a further period (e.g., 24-48 hours) and then assess cell viability using a standard method such as the MTT assay.[5]

III. Mechanistic Studies:

  • ROS Detection: To confirm the generation of ROS, specific fluorescent probes for ROS can be used in conjunction with fluorescence microscopy or flow cytometry.

  • Apoptosis and Oxidative Stress Markers: Investigate markers of apoptosis (e.g., caspase activation) and oxidative stress (e.g., SOD2 expression) using techniques like immunocytochemistry to elucidate the mechanism of cell death.[5]

Synthesis of Covalent Organic Frameworks (COFs)

This compound can serve as a building block for the synthesis of Covalent Organic Frameworks (COFs), which are a class of porous crystalline polymers with applications in gas storage, catalysis, and sensing. The specific synthetic procedures for incorporating this compound into COFs are highly dependent on the desired framework structure and the other building blocks used. Generally, solvothermal methods are employed, where the reactants are heated in a sealed vessel with a suitable solvent or solvent mixture.[7][8]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. It may cause skin and serious eye irritation. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling the compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a potent and versatile near-infrared dye with significant potential in various fields of research and drug development. Its strong absorbance and fluorescence in the NIR window make it an excellent candidate for in vivo imaging and photodynamic therapy. Furthermore, its chemical structure allows for its incorporation into advanced materials such as Covalent Organic Frameworks. By understanding its core properties and following validated experimental protocols, researchers can effectively leverage the capabilities of this powerful molecule to advance their scientific endeavors.

References

  • ResearchGate. What is a suitable method for determining solubility of novel drugs in preparation for in-vivo mouse behavior?. [Link]

  • ResearchGate. In vivo fluorescence imaging and biodistribution of free IR775, Hb-IR775, and PEG-Hb-IR775 NPs in H22 tumor-bearing mice. [Link]

  • PubMed. The photodynamic reaction with IR-775 cyanine combined with 2-methoxyestradiol in ovarian (SKOV-3) and human breast adenocarcinoma (MDA MB-231) cell lines. [Link]

  • Chemical Society Reviews. In vivo delivery, pharmacokinetics, biodistribution and toxicity of iron oxide nanoparticles. [Link]

  • PMC - NIH. Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles. [Link]

  • Green Chemistry. Efficient synthesis of covalent organic frameworks in supercritical carbon dioxide and their application in iodine capture. [Link]

  • PMC - NIH. Extrapolating from acute to chronic toxicity in vitro. [Link]

  • MDPI. Covalent Organic Framework Composites: Synthesis and Analytical Applications. [Link]

  • Taylor & Francis eBooks. Cellular Uptake and Transcytosis. [Link]

  • ResearchGate. The photodynamic reaction with IR-775 cyanine combined with 2-methoxyestradiol in ovarian (SKOV-3) and human breast adenocarcinoma (MDA MB-231) cell lines. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Purification of IR-775 Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of IR-775 chloride, a near-infrared (NIR) heptamethine cyanine dye. As a senior application scientist, this document aims to deliver not just procedural steps, but also the underlying scientific principles and practical insights to empower researchers in their chemical and biomedical applications of this versatile fluorophore.

Introduction to this compound: A Versatile Near-Infrared Dye

This compound is a synthetic organic dye belonging to the heptamethine cyanine class, characterized by two indolenine heterocyclic nuclei linked by a seven-carbon polymethine chain. This extended conjugated system is responsible for its strong absorption and fluorescence in the near-infrared (NIR) region of the electromagnetic spectrum, typically around 775 nm.[1] Its applications are diverse, ranging from being a laser dye to a fluorescent label in biological imaging and sensing, owing to the low autofluorescence of biological tissues in the NIR window.[]

Key Properties of this compound:

PropertyValueSource
Molecular FormulaC₃₂H₃₆Cl₂N₂[1]
Molecular Weight519.55 g/mol [1][3]
AppearanceGreen to dark green solid
Melting Point208-215 °C[1]
Maximum Absorption (λmax)~775 nm (in methanol)[1]

The Synthetic Pathway: A Mechanistic Approach

The synthesis of this compound, like other symmetrical heptamethine cyanine dyes, is typically achieved through a condensation reaction. This involves the reaction of two equivalents of a heterocyclic quaternary salt (an indolinium salt in this case) with a bifunctional polymethine synthon.

A common and effective strategy involves the condensation of two molecules of 1,3,3-trimethyl-2-methyleneindoline (Fischer's base) or its quaternary salt with a suitable seven-carbon chain precursor. For this compound, a key intermediate is 2-chloro-1-formyl-3-(hydroxymethylene)cyclohex-1-ene, which provides the central part of the polymethine chain, including the chloro-substituted cyclohexene ring.[4][5][6]

The reaction proceeds via a series of nucleophilic attacks and dehydrations, driven by the removal of water, often through azeotropic distillation. The use of an acid or a dehydrating agent can catalyze the reaction.

Synthesis_Pathway cluster_reactants Reactants cluster_process Reaction cluster_product Product Indolinium 2 x 1,3,3-Trimethyl-2-methyleneindoline (or its quaternary salt) Condensation Condensation Reaction (e.g., in Butanol/Benzene or Acetic Acid/Acetic Anhydride) Indolinium->Condensation Cyclohexene 2-Chloro-1-formyl-3-(hydroxymethylene)cyclohex-1-ene Cyclohexene->Condensation IR775 This compound Condensation->IR775 Azeotropic water removal

Caption: Synthetic pathway for this compound.

Step-by-Step Synthesis Protocol

This protocol is a synthesized methodology based on general procedures for heptamethine cyanine dye synthesis.[4][5][6] Researchers should adapt and optimize these conditions based on their specific laboratory setup and reactant purity.

Materials:

  • 1,3,3-trimethyl-2-methyleneindoline (or its corresponding quaternary salt, e.g., 1,2,3,3-tetramethyl-3H-indolium iodide)

  • 2-chloro-1-formyl-3-(hydroxymethylene)cyclohex-1-ene

  • 1-Butanol

  • Benzene (or Toluene as a less toxic alternative)

  • Dean-Stark apparatus

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reactant Setup: In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine 2 equivalents of the 1,3,3-trimethyl-2-methyleneindoline derivative with 1 equivalent of 2-chloro-1-formyl-3-(hydroxymethylene)cyclohex-1-ene.

  • Solvent Addition: Add a solvent mixture of 1-butanol and benzene (e.g., a 7:3 v/v ratio) to the flask. The volume should be sufficient to dissolve the reactants upon heating.

  • Reaction: Heat the mixture to reflux under an inert atmosphere. The progress of the reaction can be monitored by the formation of the intensely colored dye. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent.

  • Reaction Completion: Continue the reflux until no more water is collected in the trap, which typically takes several hours. The reaction completion can also be monitored by thin-layer chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The crude this compound may precipitate from the solution.

  • Isolation: Isolate the crude product by filtration. Wash the solid with a non-polar solvent like diethyl ether to remove any unreacted starting materials and non-polar impurities.[7]

Purification of this compound: Achieving High Purity

The purity of this compound is critical for its performance, especially in sensitive applications like fluorescence-based assays and in vivo imaging. The crude product from the synthesis will likely contain unreacted starting materials, side products, and isomers. A multi-step purification strategy is often necessary.

Purification_Workflow Crude Crude this compound (from synthesis) Washing Washing (e.g., with diethyl ether, acetone) Crude->Washing Recrystallization Recrystallization (e.g., from isopropanol, methanol, or ethanol) Washing->Recrystallization ColumnChromatography Column Chromatography (Silica gel, DCM/MeOH gradient) Recrystallization->ColumnChromatography If further purification is needed Pure Pure this compound Recrystallization->Pure If sufficient purity is achieved ColumnChromatography->Pure

Caption: General purification workflow for this compound.

Recrystallization: The First Line of Purification

Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is crucial and should be determined experimentally. Alcohols such as isopropanol, methanol, or ethanol are often suitable for cyanine dyes.[5][7]

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Dissolve the crude product in a minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

Column Chromatography: For High-Purity Requirements

For applications demanding very high purity, such as in drug development and quantitative biological studies, column chromatography is often necessary. For cyanine dyes, which are cationic, silica gel is a common stationary phase.

Step-by-Step Column Chromatography Protocol:

  • Stationary Phase: Prepare a column with silica gel as the stationary phase.

  • Mobile Phase: A gradient of a polar solvent in a less polar solvent is typically used. A common system is a gradient of methanol in dichloromethane (DCM).

  • Sample Loading: Dissolve the partially purified this compound in a minimum amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase, gradually increasing the polarity (the percentage of methanol). Collect fractions and monitor them by TLC.

  • Fraction Pooling and Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Characterization and Quality Control

The identity and purity of the synthesized and purified this compound should be confirmed using various analytical techniques.

  • UV-Vis Spectroscopy: The absorption spectrum should show a characteristic maximum absorption (λmax) around 775 nm in methanol. This is a quick and effective way to confirm the presence of the correct chromophore.

  • NMR Spectroscopy (¹H and ¹³C): NMR spectroscopy provides detailed structural information and is crucial for confirming the chemical structure of the dye and identifying any impurities.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing the purity of the final product.

Conclusion

The synthesis and purification of this compound are achievable in a well-equipped organic chemistry laboratory. A thorough understanding of the reaction mechanism and purification principles is key to obtaining a high-purity product suitable for demanding applications. The protocols provided in this guide serve as a starting point, and optimization may be required to achieve the best results. Careful characterization of the final product is essential to ensure its quality and suitability for its intended use.

References

  • Revue Roumaine de Chimie. SYNTHESIS AND CHARACTERIZATION OF HEPTAMETHINE NIR ABSORBING CYANINE DYE COMPOUNDS. [Link]

  • ResearchGate. Synthesis and Characterization of Heptamethine Cyanine Dyes. [Link]

  • MDPI. Synthesis and Characterization of Heptamethine Cyanine Dyes. [Link]

  • Scribd. Synthesis of Heptamethine Cyanine Dyes. [Link]

  • ACS Publications. A New Method for the Synthesis of Heptamethine Cyanine Dyes: Synthesis of New Near-Infrared Fluorescent Labels. [Link]

Sources

An In-depth Technical Guide to IR-775 Chloride: Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental chemical and physical properties of IR-775 chloride, a near-infrared (NIR) cyanine dye. Understanding these core characteristics is paramount for its effective application in various research and development fields, including fluorescence imaging, in vivo tracking, and as a photosensitizer.

Core Molecular and Physical Attributes

This compound is a complex organic molecule notable for its strong absorption and fluorescence in the near-infrared spectrum. Its fundamental properties are summarized below.

Molecular Formula and Weight

The chemical identity of this compound is defined by its molecular formula and weight, which are critical for stoichiometric calculations in experimental protocols.

  • Molecular Formula: C₃₂H₃₆Cl₂N₂[1][2][3]

  • Molecular Weight: 519.55 g/mol [2][3][4]

Chemical Structure and Nomenclature

The intricate structure of this compound dictates its spectral properties and reactivity.

  • IUPAC Name: (2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole chloride[1]

  • CAS Number: 199444-11-6[1][2][4]

Synonyms for this compound include: 2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-ethylidene]-1-cyclohexen-1-yl]-ethenyl]-1,3,3-trimethyl-3H-indolium chloride[2][3][5].

Physicochemical and Spectroscopic Properties

The utility of this compound in research is primarily due to its distinct physicochemical and spectral characteristics.

PropertyValueSource(s)
Physical Appearance Green to dark green powder/crystal[3][5]
Melting Point 208-215 °C[2]
Maximum Absorption (λmax) 775 nm (in Methanol)[3]
Molar Extinction Coefficient min. 240,000 (in Methanol at 772.0 to 777.0 nm)[3][5]

Experimental Workflow: Preparation of this compound for In Vitro Fluorescence Imaging

The following is a generalized workflow for preparing and utilizing this compound for fluorescence microscopy applications. The causality behind each step is explained to ensure experimental integrity.

IR775_Workflow cluster_prep Stock Solution Preparation cluster_working Working Solution and Staining cluster_imaging Fluorescence Microscopy stock_calc 1. Calculate Mass for Stock Solution (e.g., 1 mM) weigh 2. Accurately Weigh this compound stock_calc->weigh Informs required mass dissolve 3. Dissolve in Anhydrous DMSO weigh->dissolve Precise concentration store 4. Aliquot and Store at -20°C (Protected from Light) dissolve->store Ensures stability dilute 5. Dilute Stock to Working Concentration in Buffer/Media store->dilute Prepares for experiment incubate 6. Incubate with Cells/Tissue dilute->incubate Introduces dye to sample wash 7. Wash to Remove Unbound Dye incubate->wash Reduces background noise mount 8. Mount Sample on Microscope Slide wash->mount Prepares for observation image 9. Acquire Images using NIR Filter Set mount->image Data acquisition

Sources

A Senior Application Scientist's Guide to Sourcing and Qualifying High-Purity IR-775 Chloride for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of each component in an experimental system is paramount. This is particularly true for photosensitive agents like IR-775 chloride, a heptamethine cyanine dye whose utility in near-infrared (NIR) imaging, photodynamic therapy (PDT), and as a component in drug delivery systems is directly correlated with its purity. This guide provides an in-depth technical overview of sourcing, qualifying, and handling high-purity this compound to ensure reproducibility and success in your research endeavors.

The Imperative of Purity: Why >90% Is Often Not Enough

This compound's function relies on its specific molecular structure, which dictates its photophysical properties, including a strong absorption maximum around 775 nm. Commercial suppliers often provide this dye at a "dye content" of approximately 90%.[1][2] While suitable for some applications, drug development and quantitative biological studies demand a higher standard.

Causality of Impurities:

  • Altered Photophysics: Impurities, such as synthetic precursors or degradation products, can possess their own fluorescent or quenching properties, interfering with signal-to-noise ratios and leading to erroneous data interpretation.

  • Unpredictable Toxicity: For in vivo or cell-based assays, unidentified impurities introduce confounding variables, potentially exhibiting cytotoxic effects that could be mistakenly attributed to the active agent.

  • Inconsistent Formulations: In drug delivery systems where the dye is conjugated to nanoparticles or other carriers, impurities can affect loading efficiency, stability, and the release kinetics of the final product.[3][4]

Therefore, seeking the highest possible purity (>95% and ideally >98%) is a critical first step in validating your experimental system.

Commercial Supplier Landscape for this compound

Sourcing high-purity this compound requires careful evaluation of supplier specifications. While many suppliers list a standard grade, higher purity batches are often available through inquiry for bulk or custom synthesis orders.

Below is a comparative table of prominent suppliers. It is crucial to request a lot-specific Certificate of Analysis (CoA) before purchase to verify purity.

SupplierProduct Name/NumberStated Purity/CompositionCAS NumberKey Documents Available
Sigma-Aldrich (Merck) This compound (544914)Dye content ~90%199444-11-6Certificate of Analysis, Certificate of Origin
Thermo Scientific Chemicals This compound (H66770.MD)90% dye content199444-11-6Certificate of Analysis[1]
Tokyo Chemical Industry (TCI) IR 775 Chloride (I1026)>90.0%(N), >98.0 area% (HPLC)199444-11-6Specifications, CoA, Analytical Charts

Note: Purity specifications can vary between lots. Always consult the supplier for the most up-to-date information and a lot-specific CoA.

A Framework for In-House Quality Control

Given the variability in commercial grades, an in-house verification of purity is a self-validating step that ensures trustworthiness in your results. High-Performance Liquid Chromatography (HPLC) is the gold standard for this assessment.

Potential Impurities in this compound Synthesis

Understanding the synthesis of heptamethine cyanine dyes helps in anticipating potential impurities.[5][6] The synthesis typically involves the condensation of indolenium salts with reactive intermediates.[5] Potential impurities could include:

  • Unreacted starting materials (indolenium salts).

  • Byproducts from incomplete reactions or side reactions.

  • Isomers with different polymethine chain lengths, leading to altered spectral properties.

  • Degradation products from exposure to light or heat.

Experimental Protocol: HPLC Purity Analysis

This protocol is adapted from established methods for cyanine dye purification and is intended as a starting point for developing a validated in-house method.[7]

Objective: To determine the purity of a sample of this compound by assessing the area percentage of the main peak in a chromatogram.

Materials:

  • This compound sample

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Trifluoroacetic Acid (TFA)

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC system with a photodiode array (PDA) or UV-Vis detector

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., DMSO or Acetonitrile) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 Reverse-Phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 775 nm

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 70 30
      25 0 100
      30 0 100
      31 70 30

      | 35 | 70 | 30 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main this compound peak relative to the total area of all peaks. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Visualizing the Workflow

The following diagram illustrates a robust workflow for qualifying a new batch of this compound.

G cluster_sourcing Sourcing & Initial Vetting cluster_qc In-House Qualification cluster_decision Decision & Use s1 Identify Potential Suppliers s2 Request Lot-Specific Certificate of Analysis (CoA) s1->s2 s3 Compare Purity, Price, and Availability s2->s3 q1 Prepare Sample and Run HPLC Analysis s3->q1 Purchase Sample q2 Analyze Chromatogram: Calculate Purity (%) q1->q2 d1 Purity >95%? q2->d1 q3 Confirm Identity (Optional): Mass Spectrometry / NMR d2 Accept Lot for Use in Experiments d1->d2 Yes d3 Reject Lot or Purify Further d1->d3 No

Figure 1. Workflow for sourcing and qualifying high-purity this compound.

Handling and Storage: Preserving Purity

Cyanine dyes are susceptible to degradation by light and moisture. Proper handling is essential to maintain the integrity of your high-purity stock.

  • Storage: Store the solid dye at -20°C in a desiccated, dark environment.[5]

  • Solution Preparation: Allow the vial to warm to room temperature before opening to prevent condensation.[5] Prepare stock solutions in anhydrous, high-purity solvents like DMSO or DMF. For aqueous buffers, be aware that the dye's stability may be pH-dependent and can be compromised over time.[8] It is advisable to prepare fresh aqueous dilutions for each experiment.

  • Light Sensitivity: Protect the solid dye and its solutions from light at all times by using amber vials or wrapping containers in foil.[7]

Applications in Drug Development

The unique properties of high-purity this compound make it a valuable tool in several areas of drug development.

Photodynamic Therapy (PDT)

As a photosensitizer, this compound can be excited by deep-penetrating NIR light to generate reactive oxygen species (ROS), which induce localized cell death.[9][10] Studies have shown its efficacy against various cancer cell lines, such as ovarian and breast adenocarcinoma.[9][11] The purity of the dye is critical in PDT to ensure that the therapeutic effect is solely due to the intended photosensitizer and to avoid off-target toxicity.

PDT_Pathway cluster_light Light Activation IR775 This compound (Ground State) IR775_excited This compound (Excited State) IR775->IR775_excited Absorption ROS Reactive Oxygen Species (ROS) IR775_excited->ROS Energy Transfer to O₂ CellDeath Tumor Cell Apoptosis/Necrosis ROS->CellDeath Induces Light NIR Light (~775 nm)

Figure 2. Simplified mechanism of this compound in photodynamic therapy.
Nanoparticle-Based Drug Delivery

This compound can be encapsulated within or conjugated to nanoparticles to create theranostic agents—systems that combine therapeutic action with diagnostic imaging.[3][12] These nanoparticles can be designed for targeted delivery to tumor sites, leveraging the enhanced permeability and retention (EPR) effect.[12] The dye's fluorescence allows for real-time tracking of the nanoparticle distribution in vivo, while its PDT activity provides a therapeutic mechanism. The chemical purity of the dye ensures consistent and predictable loading into these delivery systems.[4][13]

Conclusion

The successful application of this compound in demanding fields like drug development and quantitative biology is critically dependent on its purity. While commercial suppliers provide a starting point, researchers must adopt a rigorous qualification process, including requesting detailed CoAs and performing in-house HPLC analysis, to validate the quality of their material. By understanding the potential pitfalls of impurities and implementing robust sourcing and handling protocols, scientists can ensure the reliability and reproducibility of their data, ultimately accelerating the pace of discovery and innovation.

References

  • Brown Lab, Stanford University. (1998, September 18). Cyanine Dye Purification Protocol. Retrieved from [Link]

  • Gagliardi, A., et al. (2022). Nanoparticles in Drug Delivery: From History to Therapeutic Applications. PMC. Retrieved from [Link]

  • Choromańska, A., et al. (2022). The photodynamic reaction with IR-775 cyanine combined with 2-methoxyestradiol in ovarian (SKOV-3) and human breast adenocarcinoma (MDA MB-231) cell lines. Photodiagnosis and Photodynamic Therapy, 38, 102766. Retrieved from [Link]

  • Ren, W., et al. Synthesis and Characterization of Heptamethine Cyanine Dyes. MDPI. Retrieved from [Link]

  • Shao, Q., et al. Nanomaterials in stimulus-responsive drug delivery systems facilitate precise therapy for hematologic diseases. Journal of Materials Chemistry B. Retrieved from [Link]

  • ResearchGate. The photodynamic reaction with IR-775 cyanine combined with 2-methoxyestradiol in ovarian (SKOV-3) and human breast adenocarcinoma (MDA MB-231) cell lines. Retrieved from [Link]

  • Zhang, L., et al. (2013). High sensitivity analysis of water-soluble, cyanine dye labeled proteins by high-performance liquid chromatography with fluorescence detection. Journal of Chromatography A, 1318, 139-145. Retrieved from [Link]

  • Revue Roumaine de Chimie. SYNTHESIS AND CHARACTERIZATION OF HEPTAMETHINE NIR ABSORBING CYANINE DYE COMPOUNDS. Retrieved from [Link]

  • Mamba, F., et al. (2022). Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. MDPI. Retrieved from [Link]

  • Yuan, H., et al. (2017). Combination of Near Infrared Light-Activated Photodynamic Therapy Mediated by Indocyanine Green with Etoposide to Treat Non-Small-Cell Lung Cancer. MDPI. Retrieved from [Link]

  • Drug Target Review. (2020, February 27). Infrared light used to improve photodynamic therapy in model tumours. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to IR-775 Chloride in Biotechnology

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rise of the Near-Infrared Window in Biotechnological Applications

In the ever-evolving landscape of biotechnology, the ability to visualize and manipulate biological processes with high precision and minimal invasiveness is paramount. The near-infrared (NIR) window (roughly 700-1700 nm) offers a unique advantage in this regard, as light in this region can penetrate deeper into biological tissues with reduced scattering and autofluorescence compared to visible light. This has led to the development of a plethora of NIR-active agents, among which the heptamethine cyanine dye, IR-775 chloride, has emerged as a versatile and powerful tool. This guide provides a comprehensive overview of the fundamental applications of this compound, offering not just protocols, but the scientific rationale behind its use in key biotechnological domains.

Unveiling this compound: Core Properties and Rationale for Use

This compound is a synthetic, polymethine cyanine dye characterized by its strong absorption and fluorescence in the NIR region, typically with an absorption maximum (λmax) around 775 nm.[1][2][3] Its utility in biotechnology stems from a confluence of advantageous photophysical and chemical properties.

Why this compound? The Causality Behind its Selection:

  • Optimal Spectral Characteristics: Its absorption and emission profile falls squarely within the NIR-I window, minimizing interference from biological molecules and maximizing tissue penetration for in vivo applications.[4][5]

  • High Molar Extinction Coefficient: This property signifies its efficiency in absorbing light, a critical factor for both fluorescence-based detection and photothermal/photodynamic therapies.

  • Photostability: While photobleaching is a concern for all fluorophores, heptamethine cyanine dyes like this compound can be structurally modified to enhance their stability.[4]

  • Versatile Chemistry: The molecular structure of this compound allows for chemical modifications, enabling its conjugation to targeting moieties such as antibodies or peptides, or its encapsulation within nanoparticles to improve solubility and pharmacokinetic properties.[6]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₃₂H₃₆Cl₂N₂[2]
Molecular Weight 519.55 g/mol [2]
CAS Number 199444-11-6[2]
Appearance Solid[3]
Maximum Absorption (λmax) ~775 nm[3]
Solubility Solvent soluble[2]

Core Application I: High-Contrast In Vivo Imaging

The ability to non-invasively visualize biological processes within a living organism is a cornerstone of modern biomedical research. This compound's NIR fluorescence makes it an excellent candidate for in vivo imaging, offering superior signal-to-noise ratios compared to traditional visible-light fluorophores.

The "Why": The Rationale for NIR Imaging with this compound

The primary advantage of using this compound for in vivo imaging lies in the inherent properties of the NIR window. Biological tissues contain various molecules (e.g., hemoglobin, melanin, water) that absorb and scatter light. In the visible spectrum, this absorption and scattering are high, leading to poor tissue penetration and significant autofluorescence, which obscures the signal from the fluorescent probe. In the NIR region, these effects are markedly reduced, allowing for deeper imaging and clearer signals.[4]

Experimental Workflow: In Vivo Tumor Imaging

This protocol outlines a general procedure for using this compound for non-invasive imaging of tumor models in small animals.

Diagram 1: In Vivo Imaging Workflow

InVivo_Workflow cluster_prep Preparation cluster_admin Administration cluster_imaging Imaging & Analysis prep_animal Establish Tumor Model in Mice admin Administer this compound (e.g., intravenous injection) prep_animal->admin prep_dye Prepare this compound Formulation (e.g., nanoparticle encapsulation) prep_dye->admin image Perform In Vivo Imaging at Pre-determined Time Points admin->image quantify Quantify Fluorescence Signal in Region of Interest (ROI) image->quantify

Caption: Workflow for in vivo tumor imaging using this compound.

Step-by-Step Methodology:

  • Tumor Model Establishment: Establish a tumor model in an appropriate mouse strain. This often involves the subcutaneous, orthotopic, or intravenous injection of cancer cells.[7]

  • Preparation of this compound Formulation: For in vivo applications, this compound is often encapsulated in nanoparticles (e.g., liposomes, polymeric micelles) to improve its solubility, stability, and tumor accumulation through the enhanced permeability and retention (EPR) effect.[6][8] Prepare the formulation according to established protocols.

  • Administration: Anesthetize the mice and administer the this compound formulation, typically via intravenous injection. The dosage will depend on the specific formulation and animal model and should be optimized empirically.[9]

  • In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 8, 24 hours), image the anesthetized mice using an in vivo imaging system equipped with the appropriate excitation and emission filters for this compound.[10]

  • Data Analysis: Quantify the fluorescent signal in the tumor region of interest (ROI) and compare it to other tissues to assess tumor targeting and signal-to-background ratios.[10]

Core Application II: Photothermal Therapy (PTT) - Harnessing Light to Generate Heat

Photothermal therapy is a minimally invasive cancer treatment modality that utilizes photothermal agents to convert light energy into heat, thereby inducing localized hyperthermia and subsequent tumor cell death. This compound's strong absorption in the NIR region makes it an effective photothermal agent.

The "Why": The Mechanism of Photothermal Conversion

Upon excitation with NIR light of the appropriate wavelength, the electrons in the this compound molecule are promoted to a higher energy state. In the context of PTT, the primary de-excitation pathway is non-radiative decay, where the absorbed energy is released as heat to the surrounding environment. This localized increase in temperature can lead to protein denaturation, membrane disruption, and ultimately, cell death. The choice of NIR light is crucial as it allows for deep tissue penetration, enabling the treatment of tumors that are not superficially located.

Diagram 2: Mechanism of Photothermal Therapy

PTT_Mechanism cluster_process Photothermal Process NIR_Light NIR Light (e.g., 808 nm laser) IR775 This compound (in tumor) NIR_Light->IR775 Absorption Excited_State Excited State IR775->Excited_State Heat Heat Generation Excited_State->Heat Non-radiative Decay Cell_Death Tumor Cell Death (Hyperthermia) Heat->Cell_Death

Caption: Simplified mechanism of this compound-mediated photothermal therapy.

Experimental Workflow: In Vitro Photothermal Efficacy

This protocol provides a framework for assessing the photothermal efficacy of an this compound formulation on cancer cells in culture.

Step-by-Step Methodology:

  • Cell Culture: Seed cancer cells in a multi-well plate and allow them to adhere overnight.

  • Incubation with this compound: Treat the cells with various concentrations of the this compound formulation and incubate for a predetermined period to allow for cellular uptake. Include untreated cells as a control.[1]

  • NIR Laser Irradiation: Expose the cells to a NIR laser (e.g., 808 nm) at a specific power density for a defined duration. Ensure that a control group of cells treated with this compound is not irradiated.

  • Viability Assay: Following irradiation, incubate the cells for a further 24-48 hours. Assess cell viability using a standard method such as the MTT assay.[11][12]

  • Data Analysis: Calculate the percentage of cell viability for each condition and determine the photothermal cytotoxicity of the this compound formulation.

Core Application III: Photodynamic Therapy (PDT) - Light-Activated Cytotoxicity

Photodynamic therapy is another light-based cancer treatment that involves a photosensitizer, light, and molecular oxygen. Upon light activation, the photosensitizer transfers energy to surrounding oxygen molecules, generating highly reactive oxygen species (ROS) that are toxic to cells.

The "Why": The Generation of Reactive Oxygen Species

When this compound absorbs a photon of NIR light, it transitions to an excited singlet state. It can then undergo intersystem crossing to a longer-lived excited triplet state. In this triplet state, the photosensitizer can interact with molecular oxygen in two ways (Type I and Type II reactions) to produce ROS, such as singlet oxygen (¹O₂) and superoxide radicals (O₂⁻).[11][13] These ROS can damage cellular components, including lipids, proteins, and nucleic acids, leading to apoptosis or necrosis of the tumor cells.[12]

Diagram 3: Mechanism of Photodynamic Therapy

Sources

Methodological & Application

Application Notes and Protocols: IR-775 Chloride for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing the Near-Infrared Spectrum for Cellular Insights

In the dynamic field of live-cell imaging, the pursuit of brighter, more stable, and less phototoxic fluorescent probes is paramount. Near-infrared (NIR) dyes have emerged as a powerful tool, offering deeper tissue penetration and reduced cellular damage compared to traditional visible light fluorophores.[1][2] IR-775 chloride, a heptamethine cyanine dye, sits within this advantageous spectral window, with a maximum absorption around 775 nm.[3]

This application note provides a comprehensive guide to utilizing this compound for labeling live cells. We will delve into the mechanistic underpinnings of its cellular uptake, present detailed protocols for fluorescence microscopy and flow cytometry, and offer expert insights into data interpretation and troubleshooting. Our focus is on empowering researchers to leverage the unique properties of this dye for robust and reproducible live-cell analysis.

Mechanism of Action: A Tale of Two Applications

This compound's utility in live-cell imaging is twofold, with the specific application depending on the formulation and the integrity of the cell membrane.

  • Mitochondrial Staining in Healthy, Live Cells: As a cationic cyanine dye, this compound's delocalized positive charge facilitates its passive diffusion across the plasma membrane of live cells.[4] Once in the cytosol, it is sequestered by organelles with a negative membrane potential, most notably the mitochondria.[4][5] This accumulation is driven by the mitochondrial membrane potential (ΔΨm), a key indicator of cellular health. The resulting staining pattern is typically filamentous, highlighting the mitochondrial network within the cell.[5]

  • Viability Staining for Dead or Membrane-Compromised Cells: In specific formulations, often marketed as "Live/Dead" reagents, IR-775 is modified to be amine-reactive.[3] In this form, the dye is largely impermeant to the intact membranes of live cells. However, in dead or dying cells with compromised plasma membranes, the dye readily enters and covalently binds to intracellular amines, resulting in a bright, stable fluorescent signal.[3] This allows for clear discrimination between live (unlabeled) and dead (labeled) cell populations, particularly in flow cytometry.[6]

I. Protocol: Live-Cell Mitochondrial Imaging with this compound

This protocol is designed for the qualitative and semi-quantitative assessment of mitochondrial localization and morphology in living cells using fluorescence microscopy.

A. Materials and Reagents
  • This compound (ensure it is the salt form for mitochondrial staining, not an amine-reactive viability dye)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for stock solution preparation

  • Live-cell imaging medium (e.g., phenol red-free DMEM, HBSS)[7]

  • Phosphate-buffered saline (PBS)

  • Cultured cells on glass-bottom dishes or chamber slides suitable for microscopy

  • Optional: Hoechst 33342 for nuclear counterstaining

  • Optional: Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a control for mitochondrial membrane potential disruption

B. Reagent Preparation
  • This compound Stock Solution (1 mM):

    • Briefly centrifuge the vial of this compound to collect the powder at the bottom.

    • Prepare the stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO or DMF. For example, for 1 mg of this compound (MW: ~519.55 g/mol ), add approximately 1.92 mL of DMSO to achieve a 1 mM concentration.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C, protected from light and moisture. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

  • This compound Working Solution (0.5 - 2 µM):

    • On the day of the experiment, dilute the 1 mM stock solution in a pre-warmed live-cell imaging medium to the desired final concentration. A starting concentration of 1 µM is recommended, but this should be optimized for your specific cell type and experimental conditions.

    • Prepare enough working solution to cover the cells adequately.

C. Staining Protocol
  • Cell Preparation:

    • Culture cells to the desired confluency (typically 60-80%) on a glass-bottom dish or chamber slide.

    • Ensure the cells are healthy and actively growing.

    • On the day of staining, remove the culture medium and gently wash the cells once with pre-warmed (37°C) live-cell imaging medium.

  • Staining:

    • Remove the wash medium and add the pre-warmed this compound working solution to the cells.

    • Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.[8] The optimal incubation time may vary depending on the cell type.

  • Washing:

    • Remove the staining solution and wash the cells two to three times with the pre-warmed live-cell imaging medium.[8] This step is crucial for reducing background fluorescence.[7]

    • After the final wash, add fresh pre-warmed live-cell imaging medium to the cells.

  • Imaging:

    • Image the cells immediately on a fluorescence microscope equipped with appropriate filters for the near-infrared spectrum.

    • Excitation: ~750 nm

    • Emission: ~775 nm

    • Minimize light exposure to reduce phototoxicity.[1][9] Use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio.

D. Expected Results and Controls
  • Expected Staining Pattern: Healthy cells should exhibit a filamentous or tubular staining pattern in the cytoplasm, characteristic of mitochondria.

  • Control for Mitochondrial Specificity: To confirm that the staining is dependent on mitochondrial membrane potential, treat a parallel sample of stained cells with a mitochondrial membrane potential disruptor like CCCP (e.g., 10 µM for 10-15 minutes). This should lead to a significant decrease in the filamentous fluorescence and a more diffuse cytoplasmic signal.

II. Protocol: Cell Viability Assessment by Flow Cytometry

This protocol is for discriminating between live and dead cells using an amine-reactive formulation of an IR-775 dye.

A. Materials and Reagents
  • Amine-reactive IR-775 viability dye

  • Anhydrous DMSO

  • Cell suspension (e.g., from trypsinization or of suspension cells)

  • PBS or other protein-free buffer

  • Flow cytometry buffer (e.g., PBS with 1-2% BSA)

B. Staining Protocol
  • Cell Preparation:

    • Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in ice-cold PBS.

  • Staining:

    • Add the amine-reactive IR-775 dye to the cell suspension. The optimal concentration should be determined by titration, but a common starting point is a 1:1000 dilution of a stock solution.

    • Vortex the cells gently and incubate for 15-30 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells by adding 2-3 mL of flow cytometry buffer and centrifuging at 300-400 x g for 5 minutes.

    • Discard the supernatant and repeat the wash step.

  • Resuspension and Analysis:

    • Resuspend the cell pellet in an appropriate volume of flow cytometry buffer.

    • Analyze the cells on a flow cytometer equipped with a laser capable of exciting the dye (e.g., a 633 nm red laser or a 561-nm yellow-green laser can often provide sufficient excitation for dyes in this range) and a detector for the ~775 nm emission.[3][10]

C. Data Analysis
  • Gate on the cell population based on forward and side scatter.

  • Create a histogram of the IR-775 fluorescence.

  • Live cells will have low fluorescence intensity, while dead cells will show a significantly higher fluorescence signal. Set a gate to distinguish between these two populations.

Technical Insights and Troubleshooting

Parameter Recommendation & Rationale
Dye Concentration Start with the recommended concentrations (e.g., 1 µM for mitochondrial staining) and perform a titration to find the optimal balance between signal intensity and background. High concentrations can lead to non-specific staining and cytotoxicity.
Incubation Time 30-60 minutes is a good starting point for mitochondrial staining. Shorter times may result in weak signals, while longer times can increase background and potential toxicity.
Washing Steps Thorough washing with a pre-warmed, appropriate imaging medium is critical to remove unbound dye and reduce background fluorescence, thereby improving the signal-to-noise ratio.[7][8]
Phototoxicity NIR dyes are less phototoxic than shorter wavelength dyes, but not immune.[2] Minimize light exposure by using neutral density filters, reducing laser power, and shortening exposure times.[1][9] Phototoxicity can manifest as changes in cell morphology, motility, or even apoptosis.[11][12]
Imaging Medium Use a phenol red-free imaging medium to avoid autofluorescence. Ensure the medium is buffered and maintains the physiological health of the cells during imaging.[7]

Troubleshooting Common Issues:

Problem Possible Cause Solution
Weak or No Signal - Insufficient dye concentration or incubation time.- Loss of mitochondrial membrane potential.- Incorrect filter sets on the microscope/cytometer.- Optimize dye concentration and incubation time.- Check cell health; use a positive control of healthy cells.- Verify that the excitation and emission filters are appropriate for IR-775.
High Background - Dye concentration is too high.- Inadequate washing.- Dye precipitation.- Reduce the dye concentration.- Increase the number and duration of wash steps.[7]- Ensure the dye is fully dissolved in the working solution. Centrifuge the working solution before use if precipitation is suspected.
Diffuse Cytoplasmic Staining (in live cells) - Loss of mitochondrial membrane potential.- Dye concentration is too high, leading to non-specific binding.- Use a control like CCCP to confirm potential-dependent staining.- Lower the dye concentration.

Visualizing the Workflow

Live-Cell Mitochondrial Staining Workflow

G cluster_prep Cell & Reagent Preparation cluster_stain Staining Procedure cluster_image Imaging & Analysis prep_cells 1. Plate cells on glass-bottom dish prep_dye 2. Prepare IR-775 working solution wash1 3. Wash cells with pre-warmed medium prep_dye->wash1 stain 4. Incubate with IR-775 solution (30-60 min) wash1->stain wash2 5. Wash cells 2-3x with fresh medium stain->wash2 image 6. Image on microscope (Ex/Em: ~750/775 nm) wash2->image analyze 7. Analyze mitochondrial morphology image->analyze

Caption: Workflow for staining live cells with this compound for mitochondrial imaging.

Mechanism of Mitochondrial Accumulation

G cluster_mito Mitochondrion extracellular Extracellular Space (this compound) cytosol Cytosol (this compound) extracellular->cytosol Passive Diffusion matrix Mitochondrial Matrix (High Accumulation of IR-775) cytosol->matrix Driven by ΔΨm potential Negative Membrane Potential (ΔΨm)

Caption: Accumulation of cationic IR-775 in mitochondria is driven by membrane potential.

Conclusion

This compound is a versatile near-infrared dye for live-cell imaging. Its ability to accumulate in mitochondria based on membrane potential makes it a valuable tool for assessing cellular health and mitochondrial dynamics. Furthermore, its amine-reactive formulations provide a robust method for distinguishing live and dead cells in heterogeneous populations. By following the detailed protocols and considering the technical insights provided in this application note, researchers can effectively integrate this compound into their experimental workflows, paving the way for new discoveries in cell biology.

References

  • FluoroFinder. (n.d.). Live/Dead Fix Near IR (775) Dye Profile. FluoroFinder. [Link]

  • Icha, J., Weber, M., Waters, J. C., & Norden, C. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. Bioessays, 39(8). [Link]

  • Lukinavičius, G., et al. (2013). A near-infrared fluorophore for live-cell super-resolution microscopy of cellular proteins. Nature Chemistry, 5(2), 132–139. [Link]

  • MPI-CBG. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. MPI-CBG Publications. [Link]

  • Sasaki, K., et al. (2024). Potential consequences of phototoxicity on cell function during live imaging of intestinal organoids. PLOS ONE, 19(11), e0313213. [Link]

  • Truffier-Boutry, D., et al. (2021). Optimization of Advanced Live-Cell Imaging through Red/Near-Infrared Dye Labeling and Fluorescence Lifetime-Based Strategies. International Journal of Molecular Sciences, 22(20), 11092. [Link]

  • Veeriah, V., et al. (2020). Cyanine dye mediated mitochondrial targeting enhances the anti-cancer activity of small-molecule cargoes. Chemical Communications, 56(25), 3639-3642. [Link]

  • abberior Instruments. (n.d.). Mitochondrium labeling protocol for live-cell applications. abberior Instruments. [Link]

Sources

Mastering In Vivo Near-Infrared Imaging: A Detailed Guide to IR-775 Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of preclinical research, the ability to visualize and quantify biological processes within a living organism is paramount. Near-infrared (NIR) fluorescence imaging has emerged as a powerful tool, offering deep tissue penetration and low autofluorescence. At the forefront of this technology is IR-775 chloride, a versatile cyanine dye. This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides a detailed, step-by-step protocol for the effective use of this compound in in vivo imaging, moving beyond a simple recitation of steps to explain the critical reasoning behind each experimental choice.

Understanding this compound: Physicochemical and Spectral Properties

Before embarking on any in vivo experiment, a thorough understanding of the imaging agent is crucial. This compound is a green to dark green solid organic compound.[1][2] Its key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₃₂H₃₆Cl₂N₂[3]
Molecular Weight 519.55 g/mol [3]
Appearance Green to dark green solid/powder[1][2]
Melting Point 208-215 °C[4][5]
Maximum Absorption (λmax) ~775 nm
Maximum Emission (λem) ~796 nm[6]

The absorption and emission maxima in the NIR range (700-900 nm) are what make this compound particularly valuable for in vivo imaging. This spectral window minimizes the absorption of light by endogenous molecules like hemoglobin and water, allowing for deeper tissue penetration and a higher signal-to-background ratio compared to imaging in the visible spectrum.[7]

Safety and Handling: A Prerequisite for Success

As with any chemical agent, proper safety precautions are non-negotiable. This compound is classified as an irritant.

Hazard Statements:

  • Causes skin irritation.

  • Causes serious eye irritation.

Precautionary Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or under a fume hood.

  • Storage: Store in a cool, dry, and dark place, away from oxidizing agents.

Formulation for In Vivo Administration: Ensuring Biocompatibility and Efficacy

The successful delivery of this compound to the target site depends critically on its formulation. The goal is to create a biocompatible solution that maintains the dye's stability and fluorescence properties.

Solvent Selection

This compound is generally soluble in organic solvents like dimethyl sulfoxide (DMSO).[1][8] For in vivo applications, it is crucial to use a solvent system that is well-tolerated by the animal model. A common approach is to first dissolve the dye in a small amount of DMSO and then dilute it with a biocompatible vehicle such as phosphate-buffered saline (PBS) or a solution containing solubilizing agents.

Recommended Formulation Protocol

This protocol provides a general guideline for preparing an injectable formulation of this compound. It is essential to optimize the formulation for your specific application and animal model.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Phosphate-buffered saline (PBS), sterile, pH 7.4

  • Sterile, pyrogen-free microcentrifuge tubes and syringes

Step-by-Step Protocol:

  • Stock Solution Preparation:

    • In a sterile microcentrifuge tube, weigh out the desired amount of this compound.

    • Add a minimal amount of sterile DMSO to completely dissolve the dye. Vortex briefly if necessary. The concentration of the stock solution will depend on the final desired injection concentration and the maximum tolerable DMSO concentration for the animal.

  • Working Solution Preparation:

    • Aseptically, dilute the DMSO stock solution with sterile PBS to the final desired concentration.

    • Crucially, the final concentration of DMSO in the injected solution should be kept to a minimum (ideally less than 5% v/v) to avoid toxicity.

    • Gently mix the solution by pipetting or inverting the tube. Avoid vigorous vortexing, which can introduce air bubbles.

    • Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by using a co-solvent or a different vehicle).

In Vivo Imaging Applications and Step-by-Step Protocols

This compound can be employed in a variety of in vivo imaging applications. The following sections provide detailed protocols for three common uses: vascular imaging, tumor targeting, and cell tracking.

Vascular Imaging (Angiography)

Visualizing the vasculature is crucial for studying normal physiology and a wide range of pathologies, including cancer and cardiovascular disease.

Principle: When injected intravenously, this compound circulates within the bloodstream, allowing for real-time imaging of blood vessels.

Experimental Workflow:

Caption: Workflow for in vivo vascular imaging.

Step-by-Step Protocol:

  • Animal Preparation:

    • Use appropriate animal models (e.g., nude mice for tumor studies).[9]

    • If the animals have dark fur, it is recommended to shave the area of interest to reduce light absorption and scattering.

  • Anesthesia:

    • Anesthetize the animal using a suitable method (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail) according to approved institutional animal care and use committee (IACUC) protocols.

  • Imaging Setup:

    • Position the anesthetized animal in the imaging chamber of a near-infrared fluorescence imaging system.

    • Set the excitation and emission filters appropriate for this compound (Excitation: ~750 nm, Emission: ~775 nm).

  • Administration:

    • Administer the prepared this compound solution via intravenous (tail vein) injection.[10] A typical dose for vascular imaging is in the range of 1-5 mg/kg. The optimal dose should be determined empirically.

  • Image Acquisition:

    • Acquire images immediately after injection to visualize the initial distribution and perfusion.

    • Continue to acquire images at various time points to monitor the circulation and clearance of the dye.

Tumor Targeting and Imaging

NIR imaging with this compound can be used to visualize tumors, often leveraging the enhanced permeability and retention (EPR) effect, where macromolecules and nanoparticles preferentially accumulate in tumor tissue due to leaky vasculature and poor lymphatic drainage.

Experimental Workflow:

Caption: Workflow for in vivo tumor imaging.

Step-by-Step Protocol:

  • Tumor Model:

    • Establish a tumor model in immunocompromised mice (e.g., subcutaneous or orthotopic xenografts).[11]

  • Animal Preparation and Anesthesia:

    • Follow the procedures outlined in the vascular imaging protocol.

  • Administration:

    • Inject the this compound formulation intravenously. A typical dose for tumor imaging is in the range of 5-10 mg/kg.[1]

  • Image Acquisition:

    • Acquire images at various time points post-injection (e.g., 2, 4, 8, 24, and 48 hours) to monitor the accumulation of the dye in the tumor.[1]

  • Ex Vivo Analysis (Optional but Recommended):

    • At the end of the in vivo imaging study, euthanize the animal and excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).

    • Image the excised organs using the NIR imaging system to confirm the biodistribution of the dye.[12]

Cell Tracking

Tracking the fate of administered cells is essential for cell-based therapies and understanding cellular migration in various biological processes.

Principle: Cells are labeled with this compound ex vivo before being introduced into the animal. The migration and localization of these labeled cells can then be monitored in vivo.

Experimental Workflow:

Caption: Workflow for in vivo cell tracking.

Step-by-Step Protocol:

  • Cell Labeling:

    • Culture the cells of interest to the desired number.

    • Incubate the cells with a solution of this compound in a suitable buffer or culture medium. The optimal concentration and incubation time will need to be determined for each cell type to ensure efficient labeling without compromising cell viability.

    • After incubation, wash the cells multiple times with PBS to remove any unbound dye.

  • Animal Preparation and Anesthesia:

    • Follow the procedures outlined in the previous protocols.

  • Administration:

    • Resuspend the labeled cells in a sterile, biocompatible medium (e.g., PBS or cell culture medium) and administer them to the animal via the desired route (e.g., intravenous, intraperitoneal, or direct injection into a specific tissue).

  • Image Acquisition:

    • Acquire images at various time points to track the migration and homing of the labeled cells.

Data Analysis and Interpretation

Biodistribution and Clearance

Understanding the biodistribution and clearance profile of this compound is essential for interpreting imaging data and assessing its safety. Typically, small molecule dyes like this compound are cleared from the body through the renal and/or hepatobiliary systems.[13][14][15][16][17] Ex vivo organ analysis, as described in the tumor imaging protocol, provides a snapshot of the dye's distribution at a specific time point.

Conclusion

This compound is a powerful and versatile tool for in vivo near-infrared fluorescence imaging. By understanding its properties, adhering to safety guidelines, and following well-designed protocols, researchers can effectively utilize this dye to gain valuable insights into a wide range of biological processes. The protocols provided in this guide serve as a starting point, and it is imperative to optimize the experimental parameters for each specific application to ensure reliable and reproducible results.

References

  • Multimeric Near IR–MR Contrast Agent for Multimodal In Vivo Imaging. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • From seeing to believing: labelling strategies for in vivo cell-tracking experiments. (2013). The Royal Society Publishing. Retrieved January 25, 2026, from [Link]

  • In silico, in vitro and in vivo toxicity assessment of the antitumoral peptide GK-1. (2025). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • This compound | C32H36Cl2N2 | CID 44465046. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

  • Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model. (2024). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Study protocol for Near-infrared molecular imaging for lung cancer detection and treatment during mini-invasive surgery (phase II Trial). (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • The Effect of Injection Routes on the Biodistribution, Clearance and Tumor Uptake of Carbon Dots. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • In vivo fluorescence imaging and biodistribution of free IR775,... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Near-Infrared Fluorescence Imaging in Preclinical Models of Glioblastoma. (2023). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Imaging Tumor Cell Movement In Vivo. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Ex Vivo Imaging Protocol. (n.d.). LI-COR Biosciences. Retrieved January 25, 2026, from [Link]

  • In-vitro Optimization of Nanoparticle-Cell Labeling Protocols for In-vivo Cell Tracking Applications. (2015). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Factors Affecting the Clearance and Biodistribution of Polymeric Nanoparticles. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Near-Infrared Fluorescence Imaging in Preclinical Models of Glioblastoma. (2023). MDPI. Retrieved January 25, 2026, from [Link]

  • Considerations in Formulation Development of Injectable Solutions. (2021). American Pharmaceutical Review. Retrieved January 25, 2026, from [Link]

  • This compound, Dye content a | 544914-250MG | SIGMA-ALDRICH | SLS. (n.d.). Scientific Laboratory Supplies. Retrieved January 25, 2026, from [Link]

  • Imaging of Lymph Flow in Breast Cancer Patients After Microdose Administration of a Near-Infrared Fluorophore: Feasibility Study. (2008). PubMed. Retrieved January 25, 2026, from [Link]

  • Biodistribution and clearance of instilled carbon nanotubes in rat lung. (2008). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Optimization of Advanced Live-Cell Imaging through Red/Near-Infrared Dye Labeling and Fluorescence Lifetime-Based Strategies. (2021). MDPI. Retrieved January 25, 2026, from [Link]

  • Factors relating to the biodistribution & clearance of nanoparticles & their effects on in vivo application. (2018). PubMed. Retrieved January 25, 2026, from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The unique advantages of IR-775 Chloride in fluorescence imaging

This compound is a near-infrared (NIR) cyanine dye that offers significant advantages for fluorescence microscopy, particularly in complex biological systems. Its excitation and emission in the 700-850 nm spectral range penetrate deeper into tissues than visible light and minimize autofluorescence from endogenous molecules like flavins and NADH, which are often problematic in the visible spectrum. These properties make this compound an excellent candidate for in vivo imaging, deep-tissue microscopy, and applications requiring high signal-to-noise ratios.

This application note provides a comprehensive guide to selecting the optimal filter sets for this compound, along with detailed protocols for sample preparation and imaging, to enable researchers to harness the full potential of this powerful NIR fluorophore.

Spectral characteristics of this compound

Understanding the spectral profile of this compound is the first critical step in designing an effective imaging experiment.

  • Maximum Excitation (λex): ~775 nm

  • Maximum Emission (λem): ~800 nm

The relatively small Stokes shift (the difference between the excitation and emission maxima) of this compound necessitates the use of high-performance optical filters with steep edges to effectively separate the excitation light from the emitted fluorescence.

Selecting the optimal filter set for this compound

A standard fluorescence microscope filter set consists of three key components: an excitation filter, a dichroic mirror (or beamsplitter), and an emission filter. The synergy between these three components is crucial for maximizing signal collection while minimizing background noise.

The role of each component
  • Excitation Filter: This filter is placed in the illumination path and serves to transmit only the wavelengths of light that efficiently excite this compound. For optimal performance, the bandpass of the excitation filter should be centered around the 775 nm excitation peak of the dye.

  • Dichroic Mirror: The dichroic mirror is positioned at a 45-degree angle to the light path. Its function is to reflect the excitation light towards the sample and transmit the longer-wavelength emission fluorescence towards the detector. The cut-on wavelength of the dichroic mirror should be situated between the excitation and emission spectra.

  • Emission Filter: Located in the emission path before the detector, this filter's role is to block any stray excitation light and transmit only the fluorescence signal from the this compound. The bandpass of the emission filter should be centered around the 800 nm emission peak.

Recommended Filter Set Specifications

Based on the spectral properties of this compound, the following filter set specifications are recommended for optimal performance:

Filter ComponentRecommended Center Wavelength (CWL)Recommended Bandwidth (FWHM)Key Characteristics
Excitation Filter 775 nm25-50 nmHigh transmission (>95%) in the passband; deep blocking of out-of-band light.
Dichroic Mirror 790 nm (long-pass)N/ASteep cut-on edge; high reflectivity for excitation; high transmission for emission.
Emission Filter 810 nm20-40 nmHigh transmission (>95%) in the passband; deep blocking of the excitation wavelength.

Note: These are starting recommendations. The ideal filter set may vary depending on the specific microscope configuration, light source, and detector used.

Justification for the recommended specifications

The recommended 25-50 nm bandwidth for the excitation filter provides a balance between efficient excitation of the fluorophore and minimizing the excitation of background autofluorescence. A narrower emission filter (20-40 nm) is crucial for isolating the this compound signal and blocking any bleed-through from the excitation source, which is particularly important given the dye's small Stokes shift. The 790 nm long-pass dichroic mirror ensures efficient separation of the excitation and emission light paths.

Experimental Protocol: Staining and Imaging with this compound

This protocol provides a general guideline for staining and imaging cultured cells with this compound. It should be optimized for your specific cell type and experimental conditions.

Materials
  • This compound stock solution (1 mM in DMSO)

  • Cultured cells on coverslips or in imaging dishes

  • Phosphate-buffered saline (PBS), pH 7.4

  • Complete cell culture medium

  • Fluorescence microscope equipped with an appropriate NIR filter set and a sensitive NIR detector (e.g., a cooled CCD or sCMOS camera)

Staining Protocol
  • Prepare Staining Solution: Dilute the this compound stock solution in complete cell culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically.

  • Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Wash: Remove the staining solution and wash the cells three times with warm PBS to remove any unbound dye.

  • Imaging: Add fresh, pre-warmed complete culture medium or an appropriate imaging buffer to the cells. The cells are now ready for imaging.

Imaging Protocol
  • Microscope Setup: Power on the fluorescence microscope, light source, and camera. Ensure the correct NIR filter set is in place.

  • Sample Placement: Place the stained cells on the microscope stage.

  • Focusing: Using brightfield or DIC, bring the cells into focus.

  • Fluorescence Imaging: Switch to the fluorescence channel for this compound. Adjust the exposure time and illumination intensity to obtain a strong signal with minimal photobleaching.

  • Image Acquisition: Acquire images using the appropriate camera settings and software.

Troubleshooting and Advanced Considerations

  • Low Signal: If the fluorescence signal is weak, consider increasing the staining concentration or the exposure time. Ensure that your detector is sensitive in the NIR range.

  • High Background: If the background is high, ensure that the washing steps were performed thoroughly. Consider using a narrower emission filter or a specialized imaging buffer to reduce background fluorescence.

  • Photobleaching: this compound, like all fluorophores, is susceptible to photobleaching. To minimize this, use the lowest possible excitation power and exposure time required to obtain a good signal. The use of an anti-fading agent in the mounting medium can also be beneficial for fixed samples.

Visualizing the Workflow

The following diagram illustrates the logical flow of selecting an appropriate filter set for this compound fluorescence microscopy.

filter_selection_workflow cluster_fluorophore Fluorophore Properties cluster_filter_set Filter Set Components cluster_optimization Experimental Optimization IR775 This compound Excitation Peak: ~775 nm Emission Peak: ~800 nm Excitation Excitation Filter Purpose: Isolate Excitation Wavelengths Recommended: 775/35 nm IR775->Excitation Matches Excitation Peak Dichroic Dichroic Mirror Purpose: Separate Excitation & Emission Recommended: 790 nm LP Excitation->Dichroic Reflected by Dichroic Emission Emission Filter Purpose: Isolate Emission Signal Recommended: 810/20 nm Dichroic->Emission Transmits Emission Optimization Optimization - Adjust exposure & gain - Minimize phototoxicity - Validate with controls Emission->Optimization Maximizes Signal-to-Noise

Caption: Workflow for this compound filter set selection.

References

  • Lichtman, J. W., & Conchello, J. A. (2005). Fluorescence microscopy. Nature Methods, 2(12), 910-919. [Link]

Application Notes and Protocols for IR-775 Chloride Staining of Fixed Tissues and Cells

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing the Near-Infrared Spectrum for Cellular Imaging

IR-775 chloride is a lipophilic, near-infrared (NIR) fluorescent cyanine dye that offers significant advantages for imaging fixed biological specimens.[1] Operating within the NIR window (typically 650-900 nm) minimizes the effects of autofluorescence from biological molecules, which is a common challenge in the visible spectrum. This property, combined with reduced light scattering at longer wavelengths, allows for deeper tissue penetration and a superior signal-to-noise ratio, making this compound an excellent choice for high-clarity imaging of cellular structures.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound for staining fixed cells and tissues. We will delve into the underlying principles of the staining mechanism, provide detailed, step-by-step protocols, and offer insights into troubleshooting and optimization for achieving publication-quality results.

Scientific Principles: The Mechanism of this compound Staining

This compound's efficacy as a cellular stain is rooted in its chemical nature as a lipophilic carbocyanine dye. These dyes are characterized by their poor fluorescence in aqueous environments but exhibit a dramatic increase in fluorescence quantum yield upon partitioning into the hydrophobic lipid bilayers of cellular membranes.[3] This "turn-on" characteristic is fundamental to its application, as it ensures that the fluorescence signal is predominantly localized to the structures of interest.

The staining process is a physical partitioning of the dye into the lipid-rich membranes of the cell, including the plasma membrane and the membranes of various organelles. This interaction is non-covalent and is driven by the hydrophobic properties of both the dye and the lipid bilayer.

It is crucial to understand that the integrity of these lipid structures is paramount for successful staining. Therefore, the choice of fixation method is a critical experimental parameter.

Key Experimental Considerations

Before proceeding to the specific protocols, several key factors must be considered to ensure optimal staining results.

Fixation Method

The choice of fixative is critical for preserving cellular morphology while maintaining the integrity of the lipid membranes that this compound targets.

  • Recommended: Formaldehyde-based fixatives (e.g., 4% paraformaldehyde in PBS) are highly recommended. These cross-linking fixatives preserve the structural integrity of the cell and its membranes without extracting lipids.

  • Not Recommended: Solvent-based fixatives, such as methanol or acetone, should be avoided.[4] These reagents dehydrate the cell and extract lipids, which will significantly compromise or completely prevent staining with this compound.[5]

Dye Concentration and Incubation Time

The optimal concentration of this compound and the incubation time will depend on the cell or tissue type and the desired staining intensity. A titration experiment is always recommended to determine the ideal parameters for your specific application.

  • Concentration Range: A starting concentration of 1-10 µM is generally recommended.[6]

  • Incubation Time: Incubation times can range from 10 minutes to 1 hour at room temperature.[5]

Imaging System

A fluorescence microscope equipped with the appropriate excitation source and emission filters for the near-infrared spectrum is required.

  • Excitation: this compound has a maximum absorption (λmax) at approximately 775 nm.[1][7] An excitation source that covers this wavelength is necessary.

  • Emission: The emission maximum of this compound is in the near-infrared range, typically around 800 nm. A corresponding long-pass or band-pass emission filter is required to collect the fluorescence signal while blocking the excitation light.

Experimental Workflow Overview

The following diagram illustrates the general workflow for staining fixed cells and tissues with this compound.

IR-775 Staining Workflow General Workflow for this compound Staining A Sample Preparation (Cell Culture or Tissue Sectioning) B Fixation (4% PFA in PBS) A->B 15-30 min C Washing (PBS) B->C 3x washes D IR-775 Staining (1-10 µM in PBS) C->D 10-60 min E Washing (PBS) D->E 3x washes F Mounting and Imaging (NIR Microscope) E->F

Caption: A general overview of the staining protocol.

Detailed Staining Protocols

The following are detailed, step-by-step protocols for staining fixed adherent cells, suspension cells, and tissue sections with this compound. Remember that these are starting points and may require optimization for your specific samples.

Protocol 1: Staining of Fixed Adherent Cells
  • Cell Culture: Culture adherent cells on sterile coverslips or in imaging-compatible plates to the desired confluency.

  • Fixation:

    • Carefully aspirate the culture medium.

    • Gently wash the cells once with Phosphate-Buffered Saline (PBS), pH 7.4.

    • Add freshly prepared 4% paraformaldehyde (PFA) in PBS to completely cover the cells.

    • Incubate for 15-20 minutes at room temperature.

  • Washing:

    • Aspirate the PFA solution.

    • Wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Prepare a 1-10 µM working solution of this compound in PBS.

    • Add the staining solution to the fixed cells, ensuring they are completely covered.

    • Incubate for 10-30 minutes at room temperature, protected from light.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an aqueous mounting medium.

    • Image the cells using a fluorescence microscope equipped for near-infrared imaging.

Protocol 2: Staining of Fixed Suspension Cells
  • Cell Preparation: Harvest suspension cells and pellet them by centrifugation (e.g., 300 x g for 5 minutes).

  • Fixation:

    • Resuspend the cell pellet in 1 mL of 4% PFA in PBS.

    • Incubate for 15-20 minutes at room temperature.

  • Washing:

    • Pellet the cells by centrifugation.

    • Wash the cells three times by resuspending the pellet in PBS and centrifuging.

  • Staining:

    • Resuspend the cell pellet in a 1-10 µM working solution of this compound in PBS.

    • Incubate for 10-30 minutes at room temperature, protected from light, with occasional gentle agitation.

  • Washing:

    • Pellet the cells by centrifugation.

    • Wash the cells three times with PBS.

  • Imaging:

    • Resuspend the final cell pellet in a small volume of PBS.

    • Transfer the cell suspension to a microscope slide or an appropriate imaging chamber for analysis.

Protocol 3: Staining of Fixed Tissue Sections
  • Tissue Preparation:

    • Fix the tissue of interest by immersion in 4% PFA in PBS. The duration of fixation will depend on the tissue size and type.

    • Process the fixed tissue and embed in paraffin or prepare frozen sections.

    • Note: For paraffin-embedded tissues, deparaffinization steps involving solvents like xylene will remove lipids and are therefore not compatible with this staining method. This protocol is intended for cryosections.

  • Sectioning: Cut cryosections at the desired thickness and mount them on microscope slides.

  • Rehydration: Rehydrate the tissue sections by immersing them in PBS for 5-10 minutes.

  • Staining:

    • Prepare a 5-10 µM working solution of this compound in PBS.

    • Carefully apply the staining solution to the tissue sections, ensuring complete coverage.

    • Incubate for 30-60 minutes at room temperature in a humidified chamber, protected from light.

  • Washing:

    • Gently wash the slides three times with PBS for 5 minutes each.

  • Mounting and Imaging:

    • Mount a coverslip over the tissue section using an aqueous mounting medium.

    • Image using a fluorescence or confocal microscope equipped for near-infrared detection.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. The following table provides guidance on common issues and their potential solutions.

Problem Potential Cause Recommended Solution
No or Weak Signal Inappropriate fixation (e.g., methanol used).Ensure the use of a formaldehyde-based fixative.
Dye concentration is too low.Increase the concentration of this compound.
Insufficient incubation time.Increase the incubation time.
Photobleaching.Minimize exposure to excitation light. Use an anti-fade mounting medium.
High Background Dye concentration is too high.Decrease the concentration of this compound.
Insufficient washing.Increase the number and duration of washing steps after staining.
Autofluorescence from the sample.While NIR imaging reduces autofluorescence, some may persist. Ensure proper filter selection to isolate the IR-775 signal.
Uneven Staining Incomplete coverage of the sample with staining solution.Ensure the entire sample is immersed in the staining solution.
Dye aggregation.Ensure the this compound stock solution is fully dissolved and the working solution is well-mixed.

Data Interpretation and Signal Validation

The expected staining pattern for this compound is the outlining of cells and the visualization of internal membrane-rich structures. The plasma membrane should be clearly delineated, and depending on the cell type and imaging resolution, intracellular organelles may also be visible.

To validate the specificity of the staining, a negative control is recommended. This can be a sample that has gone through the entire staining procedure without the addition of this compound. This will help to assess the level of background autofluorescence in your sample.

Advanced Applications and Considerations

The lipophilic nature of this compound makes it a valuable tool for various applications beyond simple morphological imaging. It can be used for:

  • Co-localization studies: In combination with other fluorescent probes that label different cellular compartments (e.g., nuclear stains), this compound can be used to study the spatial relationships between organelles.

  • Cell tracking: While this guide focuses on fixed cells, it's worth noting that lipophilic cyanine dyes are also used for long-term tracking of live cells.[3]

  • High-content screening: The robust and straightforward staining procedure makes it amenable to high-throughput imaging applications.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) provided by the manufacturer for detailed information on handling, storage, and disposal. In general, wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound is a powerful tool for fluorescence imaging of fixed cells and tissues, offering the distinct advantages of near-infrared fluorescence. By understanding the underlying principles of its staining mechanism and following the detailed protocols and troubleshooting guidance provided in these application notes, researchers can achieve high-quality, reproducible results. The key to success lies in the careful selection of fixation methods and the optimization of staining parameters for the specific biological system under investigation.

References

  • Thermo Fisher Scientific. (2018, January 29). Fluorescence Microscopy Prep: Fixation for High-Quality Images [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Abbexa. (n.d.). DiR Membrane Staining Kit User Manual. Retrieved from [Link]

  • Plaks, V. G., et al. (2013). "Turn-On" Protein Fluorescence: In Situ Formation of Cyanine Dyes. Journal of the American Chemical Society, 135(43), 16152–16155.
  • Fellers, T. J., & Davidson, M. W. (n.d.). Fluorescence Microscopy: Optimization and Troubleshooting. Molecular Expressions. Retrieved from [Link]

  • Jo, Y., et al. (2021). Mechanism of Cyanine5 to Cyanine3 Photoconversion and Its Application for High-Density Single-Particle Tracking in a Living Cell. Journal of the American Chemical Society, 143(35), 14217–14226.
  • Liu, Y., et al. (2021). Coordination mechanism of cyanine dyes on the surface of core@active shell β-NaGdF4:Yb3+,Er3+ nanocrystals and its role in enhancing upconversion luminescence. Nanoscale, 13(38), 16147-16155.
  • Dai, H., et al. (2018). Challenges and Opportunities for Intravital Near-Infrared Fluorescence Imaging Technology in the Second Transparency Window. ACS Nano, 12(11), 10673–10683.
  • Choi, H. S., & Frangioni, J. V. (2010). Tissue-Specific Near-Infrared Fluorescence Imaging.
  • Frei, A., et al. (2020). Bioorthogonal Postlabeling Reveals Nuclear Localization of a Highly Cytotoxic Half‐Sandwich Ir(III) Tetrazine Complex in Live Cells.
  • Jo, Y., et al. (2021). Mechanism of Cyanine5 to Cyanine3 Photoconversion and Its Application for High-Density Single-Particle Tracking in a Living Cell. Journal of the American Chemical Society, 143(35), 14217–14226.
  • McGovern Medical School. (n.d.). Dye-mediated Binding. Retrieved from [Link]

Sources

Revolutionizing Western Blotting: A Detailed Guide to Detection Using IR-775 Chloride Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing the Near-Infrared Spectrum for Quantitative Proteomics

Western blotting remains a cornerstone technique in molecular biology for the detection and quantification of specific proteins. However, traditional chemiluminescent and visible fluorescence detection methods often face limitations in terms of dynamic range, signal stability, and multiplexing capabilities.[1][2] The advent of near-infrared (NIR) fluorescence detection has provided a powerful solution to these challenges, offering researchers a more robust and quantitative approach to protein analysis.

This application note provides a comprehensive guide to the use of IR-775 chloride, a heptamethine cyanine dye, for Western blotting applications. We will delve into the chemical principles and step-by-step protocols for conjugating IR-775 to your antibody of choice, followed by a detailed workflow for performing a highly sensitive and quantitative NIR Western blot. The protocols outlined herein are designed to be self-validating, with explanations of the causality behind each experimental choice to empower researchers to optimize their experiments for maximal success.

The primary advantages of employing NIR dyes like IR-775 include:

  • Low Background Autofluorescence: Biological samples and blotting membranes, such as nitrocellulose and polyvinylidene difluoride (PVDF), exhibit significantly less autofluorescence in the NIR spectrum (700-900 nm) compared to the visible range.[3][4][5] This results in a superior signal-to-noise ratio, enabling the detection of low-abundance proteins.[6]

  • Enhanced Signal Stability: Unlike the transient signals generated by chemiluminescent substrates, NIR fluorophores offer stable signals that can be imaged repeatedly without significant loss of intensity.[2]

  • Wider Linear Dynamic Range: NIR imaging systems provide a broad linear dynamic range, allowing for the accurate quantification of both weak and strong protein bands on the same blot without signal saturation.[1]

  • Multiplexing Capabilities: The availability of NIR dyes with distinct spectral properties allows for the simultaneous detection of multiple target proteins on the same blot, even if they have similar molecular weights.[3][7]

Part 1: Crafting Your Tool - Antibody Conjugation with IR-775 NHS Ester

To utilize IR-775 for Western blotting, it must first be covalently attached to a primary or secondary antibody. This is typically achieved by converting this compound to an amine-reactive N-hydroxysuccinimide (NHS) ester. The NHS ester of IR-775 readily reacts with primary amines (the N-terminus and the side chain of lysine residues) on the antibody to form a stable amide bond.[3]

The Chemistry of Conjugation

The reaction between an NHS ester and a primary amine is highly efficient under slightly alkaline conditions (pH 8.3-8.5).[3] At this pH, the primary amine is deprotonated and acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide.

G cluster_reactants Reactants cluster_products Products Antibody Antibody-NH₂ (Primary Amine) Conjugate Antibody-NH-CO-IR-775 (Stable Amide Bond) Antibody->Conjugate pH 8.3-8.5 (Bicarbonate Buffer) IR775_NHS IR-775-NHS Ester IR775_NHS->Conjugate NHS N-hydroxysuccinimide IR775_NHS->NHS Released

Caption: Workflow of antibody conjugation with IR-775 NHS ester.

Protocol: Antibody Conjugation with IR-775 NHS Ester

This protocol is a general guideline for labeling IgG antibodies. The optimal dye-to-antibody molar ratio may need to be determined empirically for each specific antibody.

Materials:

  • Antibody (IgG) to be labeled (free of amine-containing stabilizers like Tris, glycine, or BSA)

  • IR-775 NHS Ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or spin desalting columns

  • Phosphate-Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • Sodium Azide (NaN₃)

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2.5 mg/mL.[8]

    • If the antibody is in a buffer containing amines, it must be dialyzed against PBS and then into the bicarbonate buffer.[9]

  • Dye Preparation:

    • Allow the vial of IR-775 NHS ester to warm to room temperature before opening to prevent condensation.[6]

    • Prepare a 10 mM stock solution of the dye in anhydrous DMSO immediately before use.[8]

  • Labeling Reaction:

    • For a typical IgG antibody (MW ~150 kDa), a dye/protein molar ratio of 9:1 to 15:1 is a good starting point.[1][8]

    • While gently vortexing the antibody solution, add the calculated volume of the 10 mM dye stock solution dropwise.[8]

    • Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.[3][8]

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.[8][10] The first colored band to elute will be the antibody-dye conjugate.

    • Alternatively, for smaller scale reactions, spin desalting columns can be used according to the manufacturer's instructions.[9]

  • Quality Control: Determining the Degree of Labeling (DOL):

    • The DOL is the average number of dye molecules per antibody.[4] It can be calculated using the following formula: DOL = (A_max * ε_prot) / ((A_280 - (A_max * CF_280)) * ε_dye)[4]

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorbance of IR-775 (~775 nm, Aₘₐₓ).[11]

    • Where:

      • ε_prot is the molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).[12]

      • ε_dye is the molar extinction coefficient of IR-775 at its λₘₐₓ.

      • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm.

    • An optimal DOL for most applications is between 2 and 10.[12]

  • Storage of the Conjugate:

    • For long-term storage, add BSA to a final concentration of 5-10 mg/mL and sodium azide to 0.01-0.03%.[8]

    • Store the conjugate at 4°C, protected from light. For storage at -20°C, add glycerol to a final concentration of 50%.[8][11] Antibody conjugates should not be repeatedly frozen and thawed.[13]

Part 2: The Main Event - Western Blotting with IR-775 Conjugates

Once you have your IR-775 conjugated antibody, you can proceed with the Western blotting protocol. The following is a detailed workflow optimized for NIR detection.

G cluster_workflow NIR Western Blotting Workflow A 1. SDS-PAGE & Transfer B 2. Membrane Blocking (1 hour, RT) A->B C 3. Primary Antibody Incubation (IR-775 Conjugated or Unlabeled) (1-2h RT or O/N 4°C) B->C D 4. Washing (4 x 5 min) C->D E 5. Secondary Antibody Incubation (If using unlabeled primary Ab) (1 hour, RT, in the dark) D->E If applicable G 7. Imaging (NIR Scanner) D->G If using labeled primary Ab F 6. Final Washing (4 x 5 min, in the dark) E->F F->G

Caption: Step-by-step workflow for NIR Western blotting.

Protocol: NIR Western Blotting

Key Considerations:

  • Membrane Choice: Low-fluorescence PVDF or nitrocellulose membranes are recommended for NIR Western blotting to minimize background.[14]

  • Buffer System: Maintain a consistent buffer system (TBS or PBS) throughout the protocol for blocking, antibody dilutions, and washes.[9]

  • Protect from Light: All incubation and washing steps following the addition of the fluorescently labeled antibody should be performed in the dark to prevent photobleaching.[14]

Materials:

  • PVDF or nitrocellulose membrane with transferred proteins

  • Blocking Buffer (e.g., Intercept® (TBS) or (PBS) Blocking Buffer, or 5% BSA in TBS-T/PBS-T)

  • Wash Buffer (TBS-T: Tris-Buffered Saline with 0.1% Tween-20; or PBS-T: Phosphate-Buffered Saline with 0.1% Tween-20)

  • Primary Antibody (either unlabeled or IR-775 conjugated)

  • IR-775 conjugated Secondary Antibody (if using an unlabeled primary antibody)

  • NIR imaging system

Procedure:

  • Protein Transfer: Perform SDS-PAGE and transfer proteins to a low-fluorescence PVDF or nitrocellulose membrane using standard protocols. After transfer, allowing the membrane to air dry for at least one hour can improve protein retention.[7][15]

  • Blocking:

    • If using PVDF, briefly wet the membrane in methanol and then rinse with ultrapure water.

    • Incubate the membrane in a suitable blocking buffer for 1 hour at room temperature with gentle agitation.[7] Blocking is crucial to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation:

    • Dilute the primary antibody (unlabeled or IR-775 conjugated) in the blocking buffer. The optimal dilution should be determined empirically, but a starting range of 1:1,000 to 1:5,000 is common.

    • Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[4]

  • Washing:

    • Pour off the primary antibody solution.

    • Wash the membrane four times for 5 minutes each with a generous volume of Wash Buffer at room temperature with vigorous shaking.[9]

  • Secondary Antibody Incubation (if applicable):

    • If an unlabeled primary antibody was used, dilute the IR-775 conjugated secondary antibody in the blocking buffer. A starting dilution of 1:10,000 to 1:20,000 is recommended.[9][14]

    • Incubate the membrane in the secondary antibody solution for 1 hour at room temperature with gentle agitation, protected from light.[14]

  • Final Washing:

    • Pour off the secondary antibody solution.

    • Wash the membrane four times for 5 minutes each with Wash Buffer at room temperature, protected from light.[9]

    • Perform a final rinse with TBS or PBS (without Tween-20) to remove any residual detergent.[14]

  • Imaging:

    • The membrane is now ready for imaging on a NIR-compatible imaging system.

    • Ensure the imager is set to the appropriate channel for IR-775 (typically around 800 nm).

Data Presentation and Interpretation

A key advantage of NIR Western blotting is the ability to obtain quantitative data. The signal intensity of the bands should be within the linear range of detection for accurate quantification.

ParameterRecommendationRationale
Membrane Type Low-fluorescence PVDF or NitrocelluloseMinimizes background autofluorescence for a better signal-to-noise ratio.[14]
Blocking Buffer Commercial NIR-specific blockers or 5% BSANon-fat dry milk can sometimes contribute to background fluorescence.[4]
Primary Antibody Dilution 1:1,000 - 1:5,000 (optimize)Higher concentrations can lead to non-specific binding and increased background.[6]
Secondary Antibody Dilution 1:10,000 - 1:20,000 (optimize)Lower concentrations reduce background while maintaining sufficient signal.[14]
Wash Buffer TBS-T or PBS-T (0.1% Tween-20)Sufficient washing is critical to remove unbound antibodies and reduce background.[9]
Imaging Channel ~800 nmCorresponds to the emission maximum of IR-775.

Troubleshooting

IssuePossible CauseSolution
High Background Insufficient blockingIncrease blocking time to 1.5-2 hours. Use a fresh, high-quality blocking agent.
Antibody concentration too highTitrate primary and secondary antibody concentrations to find the optimal dilution.[6]
Inadequate washingIncrease the number and duration of wash steps. Ensure a sufficient volume of wash buffer is used.[9]
Weak or No Signal Inefficient antibody conjugationVerify the DOL. Ensure the antibody was free of interfering substances before conjugation.
Low protein abundanceIncrease the amount of protein loaded onto the gel.
Antibody not specific to the targetUse a validated antibody for Western blotting.
Speckled or Uneven Background Aggregated antibody-dye conjugateCentrifuge the antibody conjugate solution before use to remove any aggregates.
Contaminated buffers or equipmentUse fresh, filtered buffers and clean incubation trays.

Conclusion

The use of this compound conjugates for Western blotting offers a significant advancement over traditional methods, providing researchers with a highly sensitive, quantitative, and reproducible tool for protein analysis. By understanding the principles of both antibody conjugation and NIR detection, and by following the detailed protocols provided in this application note, scientists and drug development professionals can confidently generate high-quality, reliable data to accelerate their research.

References

  • News-Medical.Net. (2019). Background Noise in Western Blots. Retrieved from [Link]

  • LI-COR Biosciences. (n.d.). Odyssey Infrared Imaging System. Retrieved from [Link]

  • OriGene Technologies Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]

  • LI-COR Biosciences. (2017). Near-Infrared (NIR) Western Blot Detection (nitrocellulose membrane). protocols.io. [Link]

  • Berg, E. A., & Fishman, J. B. (2020). Purification of Labeled Antibodies Using Size-Exclusion Chromatography. Cold Spring Harbor Protocols, 2020(7). [Link]

  • Peng, X., et al. (2017). High Performance Near-Infrared Fluorescent Secondary Antibodies for Immunofluorescence. PLoS ONE, 12(3), e0173222. [Link]

  • LI-COR Biosciences. (n.d.). Odyssey Western Blot Blocker Optimization for Near-Infrared (NIR) Detection. Retrieved from [Link]

  • LI-COR Biosciences. (2017). Near-Infrared (NIR) Western Blot Detection (PVDF membrane) v1. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44465046, this compound. Retrieved from [Link]

  • LI-COR Biosciences. (n.d.). In-Gel Western Detection Using Near-Infrared Fluorescence. protocols.io. [Link]

  • Azure Biosystems. (2024). Overview of Near Infrared Fluorescence | Fluorescence: Blocking the Membrane. YouTube. [Link]

  • LI-COR Biosciences. (n.d.). Near-Infrared Western Blot Detection Protocol. Retrieved from [Link]

  • Takara Bio Inc. (1999). Antibodies Protocol Guide. Retrieved from [Link]

  • Rockland Immunochemicals, Inc. (n.d.). Blocking Buffer for Fluorescent Western Blotting (MB-070). Retrieved from [Link]

  • Cytiva. (2025). Maximizing signal-to-noise ratio in Western blot analysis. Retrieved from [Link]

  • MilliporeSigma. (2019). Western Blotting: How to Optimize Your Signal to Noise. YouTube. [Link]

  • Stanford University. (n.d.). Notes: Reagent storage. Retrieved from [Link]

  • Azure Biosystems. (n.d.). Fluorescent Blot Blocking Buffer. Retrieved from [Link]

  • Azure Biosystems. (n.d.). ULTIMATE GUIDE TO QUANTITATIVE WESTERN BLOTS. Retrieved from [Link]

  • antibodies-online.com. (n.d.). Blocking Buffer for Fluorescent Western Blotting (2X). Retrieved from [Link]

  • Bio-Rad Laboratories, Inc. (n.d.). Western Blotting Immunodetection Techniques. Retrieved from [Link]

Sources

Application Notes & Protocols: In Vivo Biodistribution and Clearance of IR-775 Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the In Vivo Fate of IR-775 Chloride

This compound is a near-infrared (NIR) cyanine dye with a maximum absorption around 775 nm.[1] This property places it within the NIR-I window (700-900 nm), a spectral range highly advantageous for in vivo imaging due to the reduced absorption and scattering of light by biological tissues, leading to deeper tissue penetration and lower autofluorescence.[2] These characteristics make this compound a valuable tool for a variety of preclinical research applications, including vascular imaging, cell tracking, and as a component of targeted molecular probes. A thorough understanding of its biodistribution (how it distributes throughout the body) and clearance (how it is eliminated from the body) is paramount for the accurate interpretation of imaging data and for the design of novel diagnostic and therapeutic agents.

This guide provides a detailed overview of the principles and protocols for assessing the in vivo biodistribution and clearance of this compound. It is designed to equip researchers with the necessary knowledge to conduct robust and reproducible studies, ensuring both scientific integrity and the ethical use of animal models.

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of this compound is essential for predicting its in vivo behavior.

PropertyValueSource
Chemical Formula C₃₂H₃₆Cl₂N₂[1][3]
Molecular Weight 519.55 g/mol [3]
Maximum Absorption (λ_max_) ~775 nm (in Methanol)[1]
Appearance Solid[1]
Solubility Solvent-soluble[1]

The lipophilic nature of many cyanine dyes significantly influences their interaction with biological components and, consequently, their biodistribution and clearance pathways.[4]

Core Principles of In Vivo Biodistribution and Clearance

Once administered, typically via intravenous injection, the fate of this compound is governed by several key physiological processes:

  • Distribution: The dye rapidly enters the bloodstream and distributes throughout the body. Its accumulation in various organs is influenced by factors such as blood flow, vascular permeability, and the physicochemical properties of the dye itself, including its lipophilicity and potential for protein binding.[5]

  • Metabolism: While cyanine dyes can undergo some degree of metabolic transformation, their in vivo stability is a critical factor in their application as imaging agents.[2]

  • Excretion: The primary routes of elimination for small molecule contrast agents are the hepatobiliary and renal pathways.[6][7]

    • Hepatobiliary Clearance: Lipophilic compounds are often taken up by hepatocytes in the liver, metabolized, and excreted into the bile, which is then eliminated via the feces.[6]

    • Renal Clearance: Hydrophilic or smaller molecules are typically filtered by the kidneys and excreted in the urine.[6][7]

The balance between these pathways is largely determined by the dye's physicochemical properties. More lipophilic cyanine dyes tend to favor hepatobiliary clearance, while more hydrophilic derivatives are more likely to be cleared renally.[8]

Experimental Workflow for Biodistribution Studies

The following diagram outlines a typical experimental workflow for assessing the in vivo biodistribution of this compound.

Biodistribution_Workflow cluster_preparation Phase 1: Preparation cluster_administration Phase 2: Administration & In Vivo Imaging cluster_analysis Phase 3: Ex Vivo Analysis cluster_data Phase 4: Data Interpretation Dye_Prep This compound Formulation Injection Intravenous Injection Dye_Prep->Injection Animal_Prep Animal Model Acclimatization Animal_Prep->Injection Imaging Whole-Body NIR Fluorescence Imaging (Time-Course) Injection->Imaging Euthanasia Euthanasia & Organ Harvesting Imaging->Euthanasia ExVivo_Imaging Ex Vivo Organ Imaging Euthanasia->ExVivo_Imaging Quantification Fluorescence Quantification ExVivo_Imaging->Quantification Data_Analysis Data Analysis & Biodistribution Profile Quantification->Data_Analysis

Caption: Experimental workflow for in vivo biodistribution studies of this compound.

Detailed Protocols

Part 1: Preparation of this compound for Injection

Rationale: Proper formulation of the dye is critical to ensure its solubility and stability in a physiologically compatible vehicle, preventing aggregation that could alter its biodistribution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile phosphate-buffered saline (PBS) or saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Accurately weigh the desired amount of this compound powder.

  • Prepare a stock solution by dissolving the powder in a minimal amount of DMSO. Ensure complete dissolution by vortexing.

  • For the final injection solution, dilute the DMSO stock solution with sterile PBS or saline to the desired final concentration. The final concentration of DMSO should be kept to a minimum (typically <5% of the total injection volume) to avoid toxicity.

  • Vortex the final solution thoroughly before drawing it into the syringe for injection.

Part 2: In Vivo Whole-Body Fluorescence Imaging

Rationale: This non-invasive technique allows for the longitudinal tracking of the dye's distribution and clearance in the same animal over time, reducing inter-animal variability.[9][10]

Materials:

  • Small animal in vivo imaging system (e.g., IVIS Spectrum) equipped for NIR fluorescence imaging.[11]

  • Anesthesia system (e.g., isoflurane vaporizer).[11]

  • Animal restrainer appropriate for the species (e.g., mouse or rat).

  • Heating pad to maintain the animal's body temperature.

Protocol:

  • Anesthetize the animal using isoflurane (2-5% for induction, 1-2.5% for maintenance).[11]

  • Place the anesthetized animal on the imaging stage, ensuring it is positioned for optimal image acquisition. Maintain body temperature with a heating pad.

  • Acquire a baseline (pre-injection) fluorescence image to account for any background autofluorescence.

  • Administer the prepared this compound solution via intravenous (tail vein) injection.[12]

  • Immediately begin acquiring a series of whole-body fluorescence images at various time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr, 48 hr) to monitor the dynamic changes in biodistribution and clearance.

  • Use appropriate excitation and emission filters for IR-775 (e.g., excitation ~745 nm, emission ~800 nm).

  • After the final imaging session, the animal can proceed to ex vivo analysis or be recovered from anesthesia for longitudinal studies.

Part 3: Ex Vivo Organ Biodistribution and Quantification

Rationale: Ex vivo imaging of individual organs provides a more sensitive and quantitative measure of dye accumulation, confirming the findings from in vivo imaging and allowing for a detailed biodistribution profile.

Materials:

  • Surgical tools for dissection

  • Petri dishes or other suitable containers for organ collection

  • In vivo imaging system for ex vivo organ imaging

  • Phosphate-buffered saline (PBS) for rinsing organs

  • Data analysis software (e.g., Living Image, ImageJ)

Protocol:

  • At the designated final time point, euthanize the animal according to approved institutional guidelines.

  • Immediately perform a systemic perfusion with PBS to remove blood from the vasculature, which can interfere with fluorescence measurements.

  • Carefully dissect the major organs of interest (e.g., liver, spleen, kidneys, lungs, heart, brain, and tumor if applicable).

  • Arrange the harvested organs on a non-fluorescent surface within the imaging system.

  • Acquire fluorescence images of the organs using the same imaging parameters as the in vivo scans.

  • Using the analysis software, draw regions of interest (ROIs) around each organ to quantify the average fluorescence intensity.

  • Normalize the fluorescence intensity to the weight or surface area of the organ to allow for comparison between different tissues and animals.

Expected Biodistribution and Clearance Profile of this compound

Based on the lipophilic nature of many cyanine dyes, free this compound is expected to exhibit significant uptake in organs of the reticuloendothelial system (RES), particularly the liver and spleen.[5] Clearance is anticipated to be predominantly through the hepatobiliary route.

Hypothetical Quantitative Biodistribution Data:

The following table presents a hypothetical, yet representative, biodistribution profile for this compound in a murine model at 24 hours post-injection. These values are illustrative and will vary based on the specific experimental conditions.

OrganPercent Injected Dose per Gram of Tissue (%ID/g) (Mean ± SD)
Liver 25.5 ± 5.2
Spleen 15.8 ± 3.1
Kidneys 5.2 ± 1.5
Lungs 3.1 ± 0.9
Heart 1.8 ± 0.5
Brain 0.5 ± 0.2
Muscle 1.2 ± 0.4
Blood 0.8 ± 0.3

Clearance Pathway Visualization

The primary clearance pathways for exogenous agents are depicted below. For a lipophilic dye like this compound, the hepatobiliary route is expected to be dominant.

Clearance_Pathways cluster_body Systemic Circulation cluster_liver Hepatobiliary Clearance (Major Pathway for Lipophilic Dyes) cluster_kidney Renal Clearance (Minor Pathway) Blood IR-775 in Bloodstream Liver Liver Uptake (Hepatocytes) Blood->Liver High Lipophilicity Favors Kidney Kidney Filtration Blood->Kidney Lower Contribution Bile Bile Liver->Bile Feces Excretion via Feces Bile->Feces Urine Excretion via Urine Kidney->Urine

Caption: Major clearance pathways for exogenous agents like this compound.

Data Analysis and Interpretation

The quantitative data obtained from ex vivo organ analysis should be expressed as the percentage of the injected dose per gram of tissue (%ID/g). This normalization allows for direct comparison of dye accumulation across different organs and experimental groups. The temporal data from in vivo imaging can be used to determine the pharmacokinetic profile of the dye, including its circulation half-life.

Safety and Handling

As with all chemical reagents, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. For in vivo studies, all procedures must be conducted in accordance with an approved animal care and use protocol from the institution's review board.

Conclusion

A comprehensive understanding of the in vivo biodistribution and clearance of this compound is essential for its effective use as a near-infrared imaging agent. The protocols and principles outlined in this guide provide a framework for conducting rigorous and reproducible studies. By carefully considering the physicochemical properties of the dye and employing a combination of in vivo and ex vivo imaging techniques, researchers can accurately characterize the in vivo fate of this compound, leading to more reliable and insightful preclinical imaging data.

References

  • Hilderbrand, S. A., & Weissleder, R. (2010). Near-infrared fluorescence imaging. In Current Protocols in Chemical Biology (pp. 1-22). John Wiley & Sons, Inc. [Link]

  • Creative Biolabs. (2023, May 27). Determine Pharmacokinetics (PK) and Organ Distributions of Your Drug Candidates. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Clearance pathways of near-infrared-II contrast agents. Theranostics, 11(16), 7963–7981. [Link]

  • Luo, D., et al. (2016). The Use of Ex Vivo Whole-organ Imaging and Quantitative Tissue Histology to Determine the Bio-distribution of Fluorescently Labeled Molecules. Journal of Visualized Experiments, (118), 54728. [Link]

  • Wang, Y., et al. (2023). Realization of NIR-II 3D whole-body contour and tumor blood vessels imaging in small animals using rotational stereo vision technique. Journal of Biomedical Optics, 28(5), 056003. [Link]

  • University of North Carolina at Charlotte. (2025, February 24). Animal Care and Use Program Guidelines: In Vivo Optical Imaging of Mice and Rats. Retrieved from [Link]

  • Li, C. (2013). Experimental Design and Data Analysis of In Vivo Fluorescence Imaging Studies. In Methods in Molecular Biology (Vol. 1098, pp. 1-13). Humana Press. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Avance Biosciences. (n.d.). Biodistribution Testing of Cell and Gene Therapies. Retrieved from [Link]

  • Zhang, C., et al. (2016). Investigation of cyanine dyes for in vivo optical imaging of altered mitochondrial membrane potential in tumors. Oncotarget, 7(38), 61578–61590. [Link]

  • Liu, Y., et al. (2022). Near-Infrared-II Bioimaging for in Vivo Quantitative Analysis. Frontiers in Bioengineering and Biotechnology, 10, 868670. [Link]

  • Zhang, Y., et al. (2021). Clearance pathways of near-infrared-II contrast agents. Theranostics, 11(16), 7963–7981. [Link]

  • Virginia Tech. (2017, December 12). SOP: Mouse Intravenous Injections. Retrieved from [Link]

  • Li, Y., et al. (2020). Target Area Extraction Algorithm for the In Vivo Fluorescence Imaging of Small Animals. ACS Omega, 5(32), 20288–20295. [Link]

  • Mannucci, S., et al. (2020). A Correlative Imaging Study of in vivo and ex vivo Biodistribution of Solid Lipid Nanoparticles. International Journal of Nanomedicine, 15, 1867–1878. [Link]

  • Zharov, V. P., et al. (2006). Use of lipophilic near-infrared dye in whole-body optical imaging of hematopoietic cell homing. Journal of Biomedical Optics, 11(6), 064023. [Link]

  • Samanthula, G., et al. (2023). Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores. ACS Pharmacology & Translational Science, 6(8), 1226–1239. [Link]

  • Kaji, M., et al. (2022). Live cell fluorescence microscopy—an end-to-end workflow for high-throughput image and data analysis. Biology Methods and Protocols, 7(1), bpac016. [Link]

  • University of British Columbia. (n.d.). TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. Retrieved from [Link]

  • Australian National University. (2022, August 19). Document 004: Guidelines for Injection Techniques in Mice V2.0. Retrieved from [Link]

  • Beran, K., & Matusch, A. (2011). Cyanine dyes as contrast agents for near-infrared imaging in vivo: acute tolerance, pharmacokinetics, and fluorescence imaging. Journal of Biomedical Optics, 16(6), 066003. [Link]

  • LookChem. (n.d.). Cas 199444-11-6,this compound. Retrieved from [Link]

  • TNO. (2023, March 14). Ex vivo organ perfusion provides accurate drug development data. Retrieved from [Link]

  • Sun, Y., et al. (2012). In Vivo Fluorescence Lifetime Imaging for Monitoring the Efficacy of the Cancer Treatment. PLoS ONE, 7(10), e47292. [Link]

  • Wang, S., et al. (2022). Near Infrared-II Fluorescent protein for In-vivo Imaging. bioRxiv. [Link]

  • Wang, L. V., & Hu, S. (2012). Small-animal whole-body photoacoustic tomography: a review. Physics in Medicine and Biology, 57(19), R67–R97. [Link]

  • Zharov, V. P., et al. (2006). Use of lipophilic near-infrared dye in whole-body optical imaging of hematopoietic cell homing. Journal of Biomedical Optics, 11(6), 064023. [Link]

  • Lyons, S. K. (2011). Practical Methods for Molecular In Vivo Optical Imaging. Journal of Visualized Experiments, (51), 2639. [Link]

  • protocols.io. (2022, June 28). Intravenous injections. Retrieved from [Link]

  • ResearchGate. (n.d.). Ex vivo organ biodistribution. Retrieved from [Link]

  • Beran, K., & Matusch, A. (2011). Cyanine dyes as contrast agents for near-infrared imaging in vivo: acute tolerance, pharmacokinetics, and fluorescence imaging. Journal of Biomedical Optics, 16(6), 066003. [Link]

  • bioRxiv. (2024, October 26). A Novel Cyanine-Based Fluorescent Dye for Targeted Mitochondrial Imaging in Neurotoxic Conditions and In Vivo Brain Studies. Retrieved from [Link]

Sources

Application Notes and Protocols for Tracking Cancer Cells in Animal Models Using IR-775 Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the use of IR-775 chloride, a near-infrared (NIR) fluorescent dye, for tracking cancer cells in preclinical animal models. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and in vivo imaging.

Introduction: The Imperative for In Vivo Cell Tracking in Oncology Research

The ability to monitor the fate of cancer cells in a living organism is paramount to understanding tumor progression, metastasis, and the efficacy of novel therapeutics.[1] Real-time, non-invasive imaging techniques provide a window into these dynamic processes, offering insights that are often lost in terminal, endpoint assays.[1] Near-infrared (NIR) fluorescence imaging, in particular, has emerged as a powerful modality for in vivo studies due to the minimal autofluorescence and deep tissue penetration of light in the NIR spectrum (700-900 nm).[2]

This compound is a carbocyanine dye that exhibits strong absorption and fluorescence in the NIR range, making it an excellent candidate for labeling and tracking cancer cells in vivo. Its utility lies in its ability to passively label cells, allowing for the longitudinal monitoring of cell proliferation, migration, and tumor burden in animal models. This guide will provide the foundational knowledge and practical protocols to successfully employ this compound in your cancer research endeavors.

Physicochemical Properties and Mechanism of Action of this compound

A thorough understanding of the properties of this compound is crucial for its effective application. The key characteristics are summarized in the table below.

PropertyValueSource
Chemical Formula C32H36Cl2N2[3]
Molecular Weight 519.55 g/mol [4]
Maximum Absorption (λmax) 775 nm[4][5][6]
Form Solid[4][5][6]
Solubility Solvent soluble[5][6]

The mechanism of cell labeling with this compound is based on its lipophilic nature, which allows it to readily diffuse across the cell membrane and accumulate within the cytoplasm. Once inside the cell, the dye is retained, enabling the cells to be tracked over time. It is important to note that this is a passive labeling strategy; the dye does not target specific cellular components.

Experimental Workflow: From Cell Labeling to In Vivo Imaging

The successful tracking of cancer cells using this compound involves a multi-step process that requires careful planning and execution. The general workflow is depicted in the diagram below.

G cluster_prep Preparation cluster_labeling Cell Labeling cluster_invivo In Vivo Studies cluster_analysis Data Analysis prep_dye Prepare this compound Stock Solution label_cells Incubate Cells with this compound prep_dye->label_cells prep_cells Culture Cancer Cells prep_cells->label_cells wash_cells Wash to Remove Unbound Dye label_cells->wash_cells assess_labeling Assess Labeling Efficiency (Microscopy/Flow Cytometry) wash_cells->assess_labeling inject_cells Inject Labeled Cells into Animal Model assess_labeling->inject_cells image_animals Perform In Vivo NIR Fluorescence Imaging inject_cells->image_animals quantify_signal Quantify Fluorescence Signal image_animals->quantify_signal biodistribution Ex Vivo Biodistribution (Optional) image_animals->biodistribution interpret_results Interpret Results quantify_signal->interpret_results biodistribution->interpret_results

Workflow for tracking cancer cells using this compound.

Detailed Protocols

The following protocols provide step-by-step instructions for the key experimental procedures. It is essential to optimize these protocols for your specific cell line and animal model.

Protocol 1: Preparation of this compound Stock Solution

Rationale: A concentrated, sterile stock solution is necessary for accurate and reproducible dilutions for cell labeling. The choice of solvent is critical to ensure the dye is fully dissolved.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, light-protected microcentrifuge tubes

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • In a sterile environment (e.g., a biological safety cabinet), weigh out a precise amount of this compound powder.

  • Dissolve the powder in an appropriate volume of DMSO to create a stock solution of 1-10 mM. For example, to make a 1 mM stock solution, dissolve 0.52 mg of this compound in 1 mL of DMSO.

  • Vortex thoroughly to ensure the dye is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles and photodegradation.

  • Store the aliquots at -20°C.

Protocol 2: Labeling Cancer Cells with this compound

Rationale: The concentration of this compound and the incubation time are critical parameters that must be optimized to achieve bright, stable labeling without inducing cytotoxicity.[7]

Materials:

  • Cultured cancer cells in exponential growth phase

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • This compound stock solution (from Protocol 1)

  • Hemocytometer or automated cell counter

Procedure:

  • Harvest the cancer cells and perform a cell count to determine the cell density.

  • Centrifuge the cell suspension and resuspend the cell pellet in pre-warmed complete culture medium at a concentration of 1 x 10^6 cells/mL.

  • From the this compound stock solution, prepare a working solution in complete culture medium. The final concentration of this compound for labeling typically ranges from 1 to 10 µM. It is highly recommended to perform a titration to determine the optimal concentration for your cell line.

  • Add the this compound working solution to the cell suspension and mix gently.

  • Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes. The optimal incubation time should also be determined empirically.[7]

  • Following incubation, centrifuge the cell suspension to pellet the labeled cells.

  • Carefully aspirate the supernatant containing the unbound dye.

  • Wash the cell pellet by resuspending in 5-10 mL of sterile PBS and centrifuging again. Repeat this wash step at least two more times to ensure complete removal of any residual unbound dye.

  • After the final wash, resuspend the labeled cells in an appropriate buffer or medium for in vivo injection (e.g., sterile PBS or serum-free medium).

  • Assess cell viability using a method such as trypan blue exclusion to ensure the labeling process did not adversely affect the cells.

Protocol 3: In Vivo Imaging of this compound-Labeled Cancer Cells

Rationale: Proper animal handling and imaging parameters are crucial for acquiring high-quality, quantitative data. The choice of animal model will depend on the research question. Immunodeficient mice are commonly used for xenograft tumor models.[8]

Materials:

  • Animal model (e.g., immunodeficient mice)

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system equipped with NIR fluorescence capabilities

  • Appropriate excitation and emission filters for IR-775 (Excitation: ~770 nm, Emission: ~790 nm)[9]

Procedure:

  • Inject the this compound-labeled cancer cells into the animal model via the desired route of administration (e.g., subcutaneous, intravenous, intraperitoneal). The number of cells to inject will vary depending on the cell line and tumor model.

  • At predetermined time points post-injection, anesthetize the animal.

  • Place the anesthetized animal in the in vivo imaging system.

  • Acquire fluorescence images using the appropriate NIR filter set. The exposure time should be optimized to achieve a good signal-to-noise ratio without saturation.[10]

  • It is advisable to acquire a white light image for anatomical reference.

  • Longitudinal imaging can be performed at various time points (e.g., daily, weekly) to monitor tumor growth and metastasis.

Data Analysis and Interpretation

Signal Quantification: Most in vivo imaging software allows for the quantification of fluorescence intensity within a defined region of interest (ROI). By drawing an ROI around the tumor or metastatic lesion, the average or total fluorescence signal can be measured. This data can be plotted over time to assess tumor growth kinetics.

Biodistribution Studies: At the end of the study, a terminal biodistribution analysis can be performed to confirm the localization of the fluorescent signal.

  • Euthanize the animal and dissect the tumor and major organs (e.g., liver, lungs, spleen, kidneys).

  • Arrange the excised tissues in the imaging system and acquire a final fluorescence image.

  • Quantify the fluorescence intensity in each organ to determine the distribution of the labeled cells.[11]

Interpretation: An increase in fluorescence intensity at the primary tumor site over time generally correlates with tumor growth. The appearance of fluorescence signals in distant organs can indicate metastasis. It is crucial to include appropriate controls, such as animals injected with unlabeled cells, to account for any background autofluorescence.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
No or Low Fluorescence Signal - Inefficient cell labeling- Cell death post-labeling- Incorrect imaging settings- Optimize this compound concentration and incubation time- Assess cell viability after labeling- Ensure correct excitation/emission filters and exposure time[12][13]
High Background Signal - Incomplete removal of unbound dye- Autofluorescence from animal chow or fur- Perform additional washing steps after cell labeling- Use a low-fluorescence diet for at least one week prior to imaging- Shave the imaging area
Signal Spreading or Diffuseness - Dye leakage from dead cells- Phagocytosis of labeled dead cells by macrophages- Minimize cell death during labeling and injection- Confirm signal colocalizes with expected tumor morphology
Photobleaching - Excessive exposure to excitation light- Reduce exposure time and/or laser power- Increase the time interval between imaging sessions[14]

Conclusion

This compound is a valuable tool for the non-invasive, longitudinal tracking of cancer cells in preclinical animal models. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can generate robust and reproducible data to advance our understanding of cancer biology and evaluate the efficacy of novel anti-cancer therapies.

References

  • In vivo fluorescence imaging and biodistribution of free IR775,... - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • Lo Celso, C., & Scadden, D. T. (2011). From seeing to believing: labelling strategies for in vivo cell-tracking experiments. Interface Focus, 1(5), 725–736. [Link]

  • Zhao, Z., Zheng, P., & Li, N. (2022). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Frontiers in Oncology, 12, 891339. [Link]

  • PubChem. (n.d.). This compound. Retrieved January 25, 2026, from [Link]

  • D'Souza, D., & Anoopkumar-Dukie, S. (2022). Toxicology and Biodistribution: The Clinical Value of Animal Biodistribution Studies. Pharmaceuticals, 15(10), 1215. [Link]

  • Keereweer, S., Kerrebijn, J. D. F., van Driel, P. B. A. A., Xie, B., Kaijzel, E. L., Snoeks, T. J. A., ... & Löwik, C. W. G. M. (2011). Beyond the margins: real-time detection of cancer using targeted fluorophores. Journal of Surgical Oncology, 103(4), 329-340.
  • MDPI. (n.d.). Live Cell in Vitro and in Vivo Imaging Applications: Accelerating Drug Discovery. Retrieved January 25, 2026, from [Link]

  • Synthesis of dye conjugates to visualize the cancer cells using fluorescence microscopy. (n.d.). Retrieved January 25, 2026, from [Link]

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (n.d.). Retrieved January 25, 2026, from [Link]

  • Creative Bioarray. (n.d.). Protocol for in Vivo Imaging in Mice. Retrieved January 25, 2026, from [Link]

  • Troubleshooting | Fluorescence: Detection - YouTube. (2024, September 19). Retrieved January 25, 2026, from [Link]

  • Pittet, M. J., Swirski, F. K., Reynolds, F., Josephson, L., & Weissleder, R. (2006). Labeling of immune cells for in vivo imaging using magnetofluorescent nanoparticles. Nature Protocols, 1(1), 73–79. [Link]

  • Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved January 25, 2026, from [Link]

  • Molecular Expressions. (n.d.). Fluorescence Microscopy - Optimization and Troubleshooting. Retrieved January 25, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Mitigating IR-775 Chloride Photobleaching in Microscopy

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for IR-775 chloride and other near-infrared (NIR) cyanine dyes. This guide is designed for researchers, scientists, and drug development professionals who utilize these powerful fluorophores in their microscopy experiments. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you minimize photobleaching and maximize the quality and duration of your imaging experiments.

Understanding the Enemy: The Nature of this compound Photobleaching

This compound, a heptamethine cyanine dye, is prized for its emission in the near-infrared spectrum, which allows for deeper tissue penetration and reduced autofluorescence. However, like many cyanine dyes, it is susceptible to photobleaching—the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[1] This process not only leads to a loss of signal but can also generate reactive oxygen species (ROS) that are toxic to live cells and can damage the surrounding sample.[2]

The primary mechanism of photobleaching for cyanine dyes involves the transition of the excited fluorophore to a long-lived, highly reactive triplet state.[3][4] From this triplet state, the dye can react with molecular oxygen to produce singlet oxygen (¹O₂), a potent oxidizing agent that attacks the fluorophore's chemical structure, rendering it non-fluorescent.[2][5]

Visualizing the Path to Photobleaching

The following diagram illustrates the key steps leading to the photobleaching of a cyanine dye like this compound.

G cluster_0 Fluorophore States cluster_1 Processes S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation Light Fluorescence Fluorescence S1->Fluorescence Photon Emission ISC Intersystem Crossing (ISC) S1->ISC T1 Excited Triplet State (T₁) ROS_Generation Reaction with O₂ (Singlet Oxygen Generation) T1->ROS_Generation Excitation Light Absorption (Excitation) ISC->T1 Bleaching Photobleaching (Irreversible Damage) ROS_Generation->Bleaching Bleaching->S0 Non-Fluorescent Product

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of cyanine dyes.

Frequently Asked Questions (FAQs)

Here we address common questions and concerns regarding the photostability of this compound.

Q1: Why does my this compound signal fade so quickly during imaging?

A1: Rapid signal loss with this compound is primarily due to photobleaching. This is exacerbated by high-intensity excitation light, prolonged exposure times, and the presence of molecular oxygen.[2] Cyanine dyes can enter a reactive triplet state, and from there, interact with oxygen to create damaging reactive oxygen species (ROS) that destroy the fluorophore.[2][3]

Q2: Can I use standard antifade mounting media for this compound?

A2: While many commercial antifade reagents are effective across a broad spectrum, their performance in the near-infrared range can vary.[6] It is crucial to select an antifade medium specifically validated for use with NIR dyes. Some common antifade agents like p-phenylenediamine (PPD) can even be detrimental to certain fluorophores.[7] Look for mounting media containing singlet oxygen quenchers or triplet state quenchers.

Q3: Are there alternatives to commercial antifade reagents?

A3: Yes, you can prepare your own imaging buffers with specific chemical additives to reduce photobleaching. These often include an oxygen scavenging system (e.g., glucose oxidase and catalase) to remove molecular oxygen, and a triplet state quencher (e.g., Trolox or β-mercaptoethylamine).[8][9] However, the composition of these buffers needs to be carefully optimized for your specific experimental conditions.

Q4: How does the imaging buffer's pH affect this compound photostability?

A4: The pH of the imaging buffer can influence the fluorescence and photostability of cyanine dyes. While the optimal pH can be dye-specific, many antifade formulations are buffered to an alkaline pH to enhance fluorescence emission.[7] It is advisable to maintain a stable and optimized pH throughout your experiment.

Q5: Can I reduce photobleaching without using chemical additives?

A5: Absolutely. Optimizing your imaging parameters is a critical first step. This includes using the lowest possible excitation laser power that provides an adequate signal-to-noise ratio, minimizing exposure time, and reducing the frequency of image acquisition.[2][10] Using neutral density filters can also help to precisely control illumination intensity.[2]

Troubleshooting Guides: Practical Solutions for Enhanced Photostability

This section provides detailed troubleshooting workflows and protocols to systematically address and mitigate this compound photobleaching.

Guide 1: Optimizing Imaging Parameters

Before incorporating chemical antifade agents, it is essential to optimize the physical parameters of your imaging setup. This approach minimizes phototoxicity and photobleaching from the outset.

Workflow for Optimizing Imaging Parameters

G start Start: High Photobleaching Observed reduce_power 1. Reduce Excitation Power (Use Neutral Density Filters) start->reduce_power check_snr1 Is Signal-to-Noise Ratio (SNR) Adequate? reduce_power->check_snr1 reduce_exposure 2. Decrease Camera Exposure Time check_snr1->reduce_exposure Yes increase_gain Increase Camera Gain/EM Gain check_snr1->increase_gain No check_snr2 Is SNR Still Adequate? reduce_exposure->check_snr2 check_snr2->increase_gain No reduce_frequency 3. Reduce Acquisition Frequency (Increase Time Interval) check_snr2->reduce_frequency Yes increase_gain->check_snr1 check_temporal Is Temporal Resolution Sufficient for the Biological Process? reduce_frequency->check_temporal optimized Optimized Parameters Achieved check_temporal->optimized Yes chemical Proceed to Chemical Mitigation Strategies check_temporal->chemical No

Caption: Step-by-step workflow for the optimization of imaging acquisition parameters.

Guide 2: Chemical Mitigation Strategies

When optimized imaging parameters are insufficient to prevent photobleaching, the use of chemical antifade agents is necessary. These agents work by either removing molecular oxygen or by deactivating the excited triplet state of the fluorophore before it can cause damage.

Comparison of Common Antifade Agents
Antifade Agent ClassMechanism of ActionExamplesSuitability for IR-775
Oxygen Scavengers Enzymatically remove dissolved molecular oxygen from the imaging medium, preventing the formation of singlet oxygen.[2]Glucose Oxidase/Catalase (GOC), Oxyrase™[9]Highly Recommended
Triplet State Quenchers Deactivate the excited triplet state of the fluorophore, returning it to the ground state before it can react with oxygen.[3][8]Trolox, β-mercaptoethylamine (MEA), Cyclooctatetraene (COT)[3][11]Highly Recommended
Singlet Oxygen Quenchers Directly react with and neutralize singlet oxygen, preventing it from damaging the fluorophore.Sodium Azide, 1,4-Diazabicyclo[2.2.2]octane (DABCO)[7][12]Recommended
Protocol for Preparing an Antifade Imaging Buffer ("OxEA" type)

This protocol is adapted from established formulations for super-resolution microscopy and is effective for cyanine dyes.[9]

Materials:

  • Phosphate-buffered saline (PBS), pH 7.4

  • Oxyrase™ (e.g., from Oxyrase, Inc.)

  • DL-Lactate (sodium salt)

  • β-mercaptoethylamine (MEA)

  • NaOH (for pH adjustment)

Step-by-Step Protocol:

  • Prepare the Base Buffer: Start with sterile PBS at the desired final volume.

  • Add Triplet State Quencher: Dissolve MEA to a final concentration of 50 mM.

  • Add Oxygen Scavenger Substrate: Add DL-Lactate to a final concentration of 100 µM.

  • Incorporate Oxygen Scavenger: Just before imaging, add Oxyrase™ to a final concentration of 3% (v/v).

  • Adjust pH: Adjust the final pH of the buffer to 8.0-8.5 using NaOH. A slightly alkaline pH can improve the performance of some cyanine dyes.

  • Apply to Sample: Replace the sample's current buffer with the freshly prepared antifade imaging buffer immediately before mounting on the microscope.

Self-Validation: A well-prepared antifade buffer should result in a dramatic increase in the number of frames that can be acquired before the fluorescence signal drops to 50% of its initial intensity, as compared to imaging in PBS alone.

Guide 3: Advanced Strategies and Considerations

For particularly demanding long-term imaging experiments, consider these advanced strategies:

  • Covalent Linkage of Stabilizers: Research has shown that covalently linking triplet state quenchers like cyclooctatetraene (COT) or Trolox directly to the cyanine dye molecule can significantly enhance photostability.[3][11] While this requires advanced chemical synthesis, it offers a powerful solution for mitigating photobleaching.

  • Structural Modification of the Dye: The photostability of cyanine dyes can be improved through chemical modifications to the fluorophore's core structure. For instance, the introduction of electron-withdrawing groups can lower the energy of the triplet state, making it less reactive.[13] While this is a consideration for dye design rather than an experimental variable, being aware of these improved dyes (e.g., certain Alexa Fluor or other proprietary dyes) can be beneficial when selecting a NIR probe.

  • Nanoparticle Conjugation: Conjugating IR-775 to nanoparticles, such as zinc oxide, has been shown to improve both photostability and thermal stability.[5][14] This approach can also alter the biodistribution of the dye in targeted applications.

References

  • Dave, R., et al. (2012). On the Mechanisms of Cyanine Fluorophore Photostabilization. The Journal of Physical Chemistry B, 116(34), 10348-10356. Retrieved from [Link]

  • Ramos-Sanchez, J. E., et al. (2025). In silico screening of photostabilizing reagents for cyanine-based single molecule fluorescence. Chemical Science. Retrieved from [Link]

  • Keyence. (n.d.). How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. Retrieved from [Link]

  • Pestryakov, P. E., et al. (2023). Characterization of Triplet State of Cyanine Dyes with Two Chromophores Effect of Molecule Structure. Molecules, 28(14), 5347. Retrieved from [Link]

  • Ghosh, S., et al. (2019). Improvement of Photostability and NIR Activity of Cyanine Dye through Nanohybrid Formation: Key Information from Ultrafast Dynamical Studies. The Journal of Physical Chemistry A, 123(36), 7749-7758. Retrieved from [Link]

  • Lukinavičius, G. (2022). Bleaching-Resistant Super-Resolution Fluorescence Microscopy. Advanced Biology, 6(6), 2101224. Retrieved from [Link]

  • van der Zwaag, D., et al. (2016). Optimizing Imaging Conditions for Demanding Multi-Color Super Resolution Localization Microscopy. PLoS ONE, 11(7), e0158884. Retrieved from [Link]

  • Lee, B. C., et al. (2014). FRET Quenching of Photosensitizer Singlet Oxygen Generation. Photochemistry and Photobiology, 90(3), 647-653. Retrieved from [Link]

  • Dittrich, M., & Heisterkamp, A. (2011). Mechanisms of high-order photobleaching and its relationship to intracellular ablation. Optics Express, 19(6), 5568-5576. Retrieved from [Link]

  • Blue, R. W., et al. (2021). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Molecular Biology of the Cell, 32(21), ar13. Retrieved from [Link]

  • Ramos-Sanchez, J. E., et al. (2025). In silico Screening of Photostabilizing Reagents for Cyanine-Based Single Molecule Fluorescence. RSC Publishing. Retrieved from [Link]

  • Ghosh, S., et al. (2019). Improvement of Photostability and NIR Activity of Cyanine Dye through Nanohybrid Formation: Key Information from Ultrafast Dynamical Studies. PubMed. Retrieved from [Link]

  • Jiang, R., et al. (2019). An Efficient and Reversible Singlet Oxygen Quencher for Suppressing Photobleaching of Organic Fluorescent Dyes. Chemistry – An Asian Journal, 14(24), 4647-4651. Retrieved from [Link]

  • Wikipedia. (n.d.). Photobleaching. Retrieved from [Link]

  • Kalpage, H. A., et al. (2024). Method for optimizing imaging parameters to record neuronal and cellular activity at depth with bioluminescence. Neurophotonics, 11(2), 024206. Retrieved from [Link]

  • Bourges, A. C., et al. (2025). A non-toxic, user-friendly buffer that enhances green fluorophore performance in conventional and super-resolution imaging. bioRxiv. Retrieved from [Link]

  • Yuan, L., et al. (2015). Development of Photostable Near-Infrared Cyanine Dyes. Angewandte Chemie International Edition, 54(34), 9879-9883. Retrieved from [Link]

  • Westberg, M., et al. (2017). Singlet oxygen-mediated photochemical cross-linking of an engineered fluorescent flavoprotein iLOV. Journal of Biological Chemistry, 292(22), 9357-9366. Retrieved from [Link]

  • Hartog, J. E., et al. (2021). Fluorescence background quenching as a means to increase Signal to Background ratio - a proof of concept during Nerve Imaging. ResearchGate. Retrieved from [Link]

  • Kasper, R. (2011). Strategies to reduce photobleaching, dark state transitions and phototoxicity in subdiffraction optical microscopy. ResearchGate. Retrieved from [Link]

  • Biocompare. (2018). Photobleaching in Live Cell Imaging. Retrieved from [Link]

  • Dave, R., et al. (2012). On the Mechanisms of Cyanine Fluorophore Photostabilization. ResearchGate. Retrieved from [Link]

Sources

Strategies to improve the fluorescence signal of IR-775 chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: IR-775 Chloride

Introduction

Welcome to the technical support guide for this compound, a near-infrared (NIR) heptamethine cyanine dye. This document is designed for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. This guide addresses common issues such as low fluorescence signal, photobleaching, and high background, providing structured solutions grounded in established research.

Part 1: Foundational FAQs

This section addresses the most common initial questions regarding this compound.

Q1: What are the basic properties of this compound?

This compound is a near-infrared (NIR) fluorescent dye. Its key properties are summarized in the table below.

PropertyValueSource(s)
Chemical Formula C₃₂H₃₆Cl₂N₂[1][2][3]
Molecular Weight ~519.55 g/mol [1][2][3]
Appearance Green to dark green solid/powder[1][2]
Excitation Max (λ_max_) ~775 nm
Emission Max (λ_em_) ~800-810 nm (Solvent Dependent)
Purity/Dye Content Typically >90%[2][4]

Q2: What are the primary applications of this compound?

Due to its emission in the NIR window (700-900 nm), where biological tissue has lower absorption and autofluorescence, this compound is suitable for various applications, including in vivo imaging, fluorescence microscopy, and as a component in constructing more complex molecular probes.[5]

Q3: How should I prepare and store this compound stock solutions?

  • Solvent Selection: For stock solutions, use high-purity, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). These polar aprotic solvents are effective at preventing aggregation at high concentrations.

  • Concentration: Prepare a stock solution at a concentration of 1-10 mM.

  • Storage: Store the stock solution at -20°C, protected from light and moisture. For long-term storage, consider aliquoting the solution to minimize freeze-thaw cycles.

Part 2: Troubleshooting Guide for Low or Unstable Signal

This section provides a systematic approach to diagnosing and solving the most common problem encountered with this compound: a weak or rapidly fading signal.

Problem A: The Fluorescence Signal is Weak or Non-existent

A weak signal can stem from several factors, from incorrect instrument settings to the chemical environment of the dye.

The following diagram outlines a step-by-step process to identify the root cause of a weak signal.

Troubleshooting_WeakSignal A Start: Weak or No Signal B 1. Verify Instrument Settings - Correct Ex/Em filters? - Sufficient laser power/gain? A->B C 2. Check Dye Concentration - Is working concentration optimal? - Was dilution series correct? B->C Settings OK F Signal Restored B->F Incorrect Settings Fixed D 3. Evaluate Solvent/Buffer - Is the dye aggregated? - Is the solvent quenching fluorescence? C->D Concentration OK C->F Concentration Adjusted E 4. Assess Photobleaching - Is the signal fading rapidly under illumination? D->E Environment OK D->F Solvent Optimized E->F Photobleaching Minimized (See Problem B) G Issue Persists: Consult Advanced Topics E->G Signal Still Weak

Caption: Troubleshooting workflow for a weak IR-775 signal.

Scientific Rationale: The fluorescence quantum yield of cyanine dyes like IR-775 is highly dependent on their environment.[6] The long polymethine chain is flexible, and non-radiative decay can occur through molecular vibrations and rotations. Solvents that restrict this movement can enhance fluorescence.[6] Furthermore, polar protic solvents (like water or PBS) can lead to the formation of H-aggregates (face-to-face stacking), which are non-fluorescent.

Solutions:

  • For in vitro assays: If working in aqueous buffers like PBS, consider adding a small percentage (5-20%) of an organic co-solvent like DMSO or ethylene glycol. This can disrupt aggregation and increase signal.

  • Viscosity: Increasing the viscosity of the medium can physically restrict the dye's rotation, thereby increasing its quantum yield.[6] Adding glycerol can be an effective strategy for microscopy applications.

  • Solvent Polarity: Highly polar solvents can stabilize the excited state of the dye, leading to a red shift in the emission spectrum.[7][8] Ensure your emission filter is correctly aligned with the expected emission peak in your specific solvent.

Scientific Rationale: At high concentrations, this compound molecules can form dimers or larger aggregates.[9] When these aggregates are excited, the energy can be transferred to a non-fluorescent "dark" state or dissipated as heat, a process known as self-quenching or static quenching.[9][10] This leads to a decrease in the overall fluorescence intensity.

Solutions:

  • Titrate Your Dye: The optimal working concentration is a balance between having enough fluorophores for a signal and avoiding self-quenching. Perform a dilution series (e.g., from 10 µM down to 100 nM) to find the concentration that yields the highest signal-to-noise ratio in your specific application.

  • Ensure Complete Solubilization: Before making final dilutions, ensure your stock solution is fully dissolved. Vortex thoroughly. Any undissolved micro-aggregates can seed further aggregation in your working solution.

Problem B: The Fluorescence Signal Fades Rapidly (Photobleaching)

Photobleaching is the irreversible photochemical destruction of a fluorophore. For cyanine dyes, the primary mechanism involves reaction with reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), which is generated by the excited dye itself.[11][12]

Photobleaching_Mechanism cluster_0 Excitation & Intersystem Crossing cluster_1 Singlet Oxygen Generation & Reaction S0 IR-775 (S₀) S1 IR-775 (S₁) Excited Singlet State S0->S1 Light (hν) S1->S0 Fluorescence T1 IR-775 (T₁) Excited Triplet State S1->T1 Intersystem Crossing DegradedDye Degraded IR-775 (Non-fluorescent) S1->DegradedDye Reaction with Dye T1->S0 O2_singlet ¹O₂ (Singlet Oxygen) T1->O2_singlet Energy Transfer O2_ground ³O₂ (Ground State Oxygen) O2_ground->T1 O2_singlet->DegradedDye Reaction with Dye

Caption: Simplified mechanism of cyanine dye photobleaching via singlet oxygen.

Scientific Rationale: Antifade reagents are chemical cocktails that reduce photobleaching, primarily by scavenging ROS.[13] They are essential for fixed-cell or tissue imaging.

Recommended Antifade Agents for Cyanine Dyes:

  • N-propyl gallate (NPG): A widely used antifade compound.[13]

  • 1,4-diazabicyclo[2.2.2]octane (DABCO): An effective singlet oxygen quencher that has been shown to improve the photostability of dyes in various media.[13][14][15]

  • Commercial Mountants: Products like Thermo Fisher's SlowFade™ Diamond are optimized for a broad spectrum of dyes and offer excellent protection.[16]

Caution: Avoid antifade reagents containing p-Phenylenediamine (PPD). PPD is a highly effective antioxidant, but it has been reported to react with and degrade cyanine dyes, leading to signal loss.[13][17]

Scientific Rationale: Photobleaching is a cumulative process. The rate of bleaching is directly proportional to the intensity and duration of the excitation light.

Practical Steps:

  • Reduce Laser Power/Illumination Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio.

  • Decrease Exposure Time: Use the shortest camera exposure time necessary to capture a clear image.

  • Use Neutral Density (ND) Filters: Insert ND filters into the light path to attenuate the excitation light without changing its spectral quality.

  • Minimize Live Viewing: Focus on a region of the sample adjacent to your area of interest, then move to the desired area only for final image acquisition.

Part 3: Experimental Protocols

Protocol 1: Preparation of this compound for Aqueous Assays

This protocol is designed to minimize aggregation and maximize the signal of free this compound in an aqueous buffer.

  • Prepare Stock Solution:

    • Dissolve this compound powder in anhydrous DMSO to a final concentration of 5 mM.

    • Vortex for 2-3 minutes until the dye is completely dissolved.

    • Store this stock solution in small aliquots at -20°C, protected from light.

  • Prepare Intermediate Dilution:

    • Dilute the 5 mM stock solution in DMSO to 100 µM. This step helps prevent the dye from precipitating when introduced to the aqueous buffer.

  • Prepare Final Working Solution:

    • Prepare your final aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

    • While vortexing the buffer, add the 100 µM intermediate solution dropwise to achieve the desired final concentration (typically in the range of 0.1 - 2 µM).

    • Critical Step: The continuous mixing during addition is crucial to prevent the formation of aggregates.

    • Use the final working solution immediately for best results.

Part 4: References

  • Vertex AI Search Result. (2026, January 20). This compound: Properties and Applications of a Key COF Organic Ligand.

  • CymitQuimica. (n.d.). IR 775 Chloride. Retrieved from CymitQuimica website.

  • LGC Biosearch Technologies. (n.d.). Quenching mechanisms in oligonucleotide probes. Retrieved from Biosearch Technologies website.

  • PubChem. (n.d.). This compound | C32H36Cl2N2. Retrieved from PubChem.

  • Sigma-Aldrich. (n.d.). This compound Dye content 90 199444-11-6. Retrieved from Sigma-Aldrich.

  • Sigma-Aldrich. (n.d.). This compound Dye content 90 199444-11-6. Retrieved from Sigma-Aldrich.

  • Sigma-Aldrich. (n.d.). This compound Dye content 90 199444-11-6. Retrieved from Sigma-Aldrich.

  • MDPI. (n.d.). Delving into the Inception of BODIPY Dyes: Paradigms of In Vivo Bioimaging, Chemosensing, and Photodynamic/Photothermal Therapy. Retrieved from MDPI.

  • LICORbio. (2024, September 19). Troubleshooting | Fluorescence: Detection [Video]. YouTube.

  • ACS Publications. (2019, August 11). Improvement of Photostability and NIR Activity of Cyanine Dye through Nanohybrid Formation: Key Information from Ultrafast Dynamical Studies. The Journal of Physical Chemistry A.

  • ResearchGate. (n.d.). An Efficient and Reversible Singlet Oxygen Quencher for Suppressing Photobleaching of Organic Fluorescent Dyes | Request PDF. Retrieved from ResearchGate.

  • BIDC UCSF. (n.d.). Mounting Media and Antifade reagents. Retrieved from UCSF website.

  • National Institutes of Health. (n.d.). Harnessing Cyanine‐like Properties to Develop Bright Fluorogenic Probes Based on Viscosity‐Sensitive Molecular Rotors. Retrieved from NIH.

  • Wikipedia. (n.d.). Quenching (fluorescence). Retrieved from Wikipedia.

  • National Institutes of Health. (2021, September 27). Solvent Effects on Fluorescence Properties of Carbon Dots: Implications for Multicolor Imaging. PMC.

  • Biotium. (2022, August 18). Troubleshooting Tips for Fluorescence Staining. Retrieved from Biotium.

  • Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission. Retrieved from Evident Scientific website.

  • AAT Bioquest. (2023, April 6). What are some antifading agents used to prevent photobleaching?. Retrieved from AAT Bioquest.

  • RSC Publishing. (2024, March 21). Revealing the high efficiency of fluorescence quenching of rhodamine B by triangular silver nanodisks due to the inner filter effect mechanism.

  • PubMed. (n.d.). Development of photostable near-infrared cyanine dyes. Retrieved from PubMed.

  • Optica Publishing Group. (n.d.). Singlet oxygen and dye-triplet-state quenching in solid-state dye lasers consisting of Pyrromethene 567–doped poly(methyl methacrylate).

  • ResearchGate. (2013, September 21). Preferred anti-fading agent for confocal fluorescence microscopy?. Retrieved from ResearchGate.

  • Bio-Rad. (n.d.). Multiplex Fluorescent Blot Detection: A Troubleshooting Guide. Retrieved from Bio-Rad.

  • National Institutes of Health. (2022, May 5). Emerging Strategies in Enhancing Singlet Oxygen Generation of Nano-Photosensitizers Toward Advanced Phototherapy. PMC.

  • ResearchGate. (2025, August 5). Effects of solvent on the fluorescence of 2-anilinonaphthalene | Request PDF. Retrieved from ResearchGate.

  • Royal Society of Chemistry. (2023, October 18). Effective synthesis, development and application of a highly fluorescent cyanine dye for antibody conjugation and microscopy imaging. Organic & Biomolecular Chemistry.

  • AxisPharm. (2024, September 26). What is fluorescence quenching?. Retrieved from AxisPharm.

  • Royal Society of Chemistry. (2021, December 22). On the photostability and luminescence of dye-sensitized upconverting nanoparticles using modified IR820 dyes. Nanoscale Advances.

  • MedChemExpress. (n.d.). Dye Reagents (Inhibitors Agonists Modulators Antagonists). Retrieved from MedChemExpress.

  • Publisher unknown. (n.d.). Photostabilization of indocyanine green dye by energy transfer in phospholipid-peg micelles.

  • Frontiers. (2020, July 16). Enhancing Singlet Oxygen Generation in Conjugates of Silicon Nanocrystals and Organic Photosensitizers.

  • Ossila. (n.d.). What is Fluorescence Quenching? | Types and Mechanisms. Retrieved from Ossila.

  • National Institutes of Health. (2024, April 10). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives.

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from Bitesize Bio.

  • ResearchGate. (2025, August 10). A Review on Effect of Solvents on Fluorescent Spectra | Request PDF. Retrieved from ResearchGate.

  • ResearchGate. (2017, September 25). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?. Retrieved from ResearchGate.

  • Thermo Fisher Scientific. (n.d.). SlowFade Antifade Reagents. Retrieved from Thermo Fisher Scientific.

  • National Institutes of Health. (n.d.). “Turn-On” Protein Fluorescence: In Situ Formation of Cyanine Dyes. PMC.

  • Publisher unknown. (n.d.). Quenching of singlet oxygen by natural and synthetic antioxidants and assessment of electronic UV/Visible absorption spectra for alleviating or enhancing the efficacy of photodynamic therapy.

  • Thermo Scientific Chemicals. (n.d.). This compound, 90% dye content 250 mg. Retrieved from Thermo Fisher Scientific.

  • ResearchGate. (n.d.). Fluorescence enhancement of cyanine dyes complexed with DIII. Retrieved from ResearchGate.

Sources

Technical Support Center: Troubleshooting Non-Specific Staining with IR-775 Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for IR-775 chloride and other near-infrared (NIR) dyes. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights to help you overcome challenges with non-specific staining in your experiments. This resource is structured to not only offer solutions but also to explain the underlying scientific principles, empowering you to make informed decisions in your research.

PART 1: Understanding the Root Causes of Non-Specific Staining

Non-specific staining, or high background, is a common issue in fluorescence-based assays. In the near-infrared spectrum, while generally lower in background compared to the visible spectrum, non-specific signal can still obscure your results and compromise data quality.[1] Understanding the root causes is the first step toward a solution.

The Nature of this compound and Cyanine Dyes

This compound belongs to the cyanine class of dyes. These dyes are characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic moieties.[2] Several key properties of these dyes are crucial to understand when troubleshooting:

  • Hydrophobicity: Many cyanine dyes, including those in the NIR range, have a degree of hydrophobicity.[3][4] This can lead to non-specific binding to hydrophobic regions of proteins or membranes, a common source of background signal.[4][5]

  • Aggregation: At high concentrations or in aqueous environments, cyanine dyes have a tendency to form aggregates (dimers or higher-order H-aggregates).[2][6][7][8] These aggregates can have different spectral properties, often with quenched fluorescence, which can lead to a loss of signal.[7][8] Aggregates can also contribute to non-specific binding.

  • Environmental Sensitivity: The fluorescence quantum yield of some cyanine dyes can be highly sensitive to their local environment, including solvent polarity and viscosity.[9]

Mechanisms of Non-Specific Binding

High background can arise from several sources. It's crucial to distinguish between them to apply the correct remedy.

  • Dye-Protein Interactions: Unconjugated dye molecules or dye-labeled antibodies can bind non-specifically to abundant proteins like albumin through hydrophobic interactions.[10]

  • Probe-Substrate Interactions: The dye-conjugated probe itself can adhere to the support matrix (e.g., nitrocellulose or PVDF membrane, glass slide) if not properly blocked.

  • Off-Target Antibody Binding: The antibody, rather than the dye, may be binding to unintended targets. This can be due to cross-reactivity or Fc receptor binding, especially in immunofluorescence applications.[11]

  • Autofluorescence: While less of an issue in the NIR range, some biological structures or experimental materials can still exhibit autofluorescence.[1]

The Critical Role of Signal-to-Noise Ratio (SNR)

The ultimate goal of any fluorescence experiment is not just a bright signal, but a high signal-to-noise ratio (SNR).[12][13] A strong specific signal can be rendered useless by equally strong background noise. Therefore, troubleshooting should focus on both maximizing the specific signal and minimizing the non-specific background.

cluster_0 Mechanisms of Non-Specific Staining cluster_1 Experimental Consequences Dye_Properties IR-775 Properties (Hydrophobicity, Aggregation) High_Background High Background Signal Dye_Properties->High_Background Antibody_Issues Antibody Properties (Cross-reactivity, Fc Binding) Antibody_Issues->High_Background System_Issues System Factors (Autofluorescence, Contamination) System_Issues->High_Background Low_SNR Low Signal-to-Noise Ratio (SNR) High_Background->Low_SNR Poor_Data Poor Data Quality & Inaccurate Quantification Low_SNR->Poor_Data

Caption: Relationship between sources of non-specific staining and data quality.

PART 2: Systematic Troubleshooting Guide

Use this section to diagnose and resolve the specific issues you are facing.

Q1: My entire membrane/slide is glowing. Where do I start?

This indicates a widespread problem, likely with a systemic reagent or step in your protocol.

Possible Causes & Solutions:

  • Ineffective Blocking: Your blocking buffer may not be suitable for your specific antibody or application.[1] Some antibodies have been shown to have higher non-specific binding in certain blockers (e.g., BSA) compared to others (e.g., non-fat milk).[14]

    • Action: Optimize your blocking buffer. Test several different options. For NIR applications, specialized commercial blocking buffers are often recommended.[15]

  • Suboptimal Antibody Concentration: If both your specific signal and background are high, your primary or secondary antibody concentration is likely too high.[12]

    • Action: Perform a titration of your primary and secondary antibodies to find the optimal concentration that maximizes SNR.[16]

  • Insufficient Washing: Residual, unbound antibodies will contribute to high background.

    • Action: Increase the number and duration of your wash steps. Ensure you are using a sufficient volume of wash buffer to allow the membrane or slide to move freely.[16] Adding a detergent like Tween-20 to your wash buffer is standard practice.[16]

  • Contamination: Reagents or equipment can be a source of fluorescent contaminants.

    • Action: Use fresh buffers. Ensure all incubation trays and equipment are thoroughly cleaned.[17] Do not use pens to mark membranes, as the ink can fluoresce; use a pencil instead.[18]

Q2: I'm seeing non-specific bands on my Western blot or punctate staining in my immunofluorescence. What could be the cause?

This suggests that your IR-775-conjugated probe is binding to specific, but unintended, targets.

Possible Causes & Solutions:

  • Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins with similar epitopes.

    • Action: Validate your primary antibody. Check the manufacturer's datasheet for validation data in your application. If possible, include positive and negative controls in your experiment.

  • Secondary Antibody Cross-Reactivity: The secondary antibody may be binding to endogenous immunoglobulins in your sample.

    • Action: Use highly cross-adsorbed secondary antibodies. These have been purified to remove antibodies that may react with immunoglobulins from other species.

  • Dye Aggregation: Aggregates of the IR-775 conjugate can stick to various structures, causing punctate background.

    • Action: Centrifuge your antibody solution at high speed (e.g., >10,000 x g) for 10 minutes before use to pellet any aggregates. Use the supernatant for your experiment.

  • Hydrophobic Interactions: The hydrophobic nature of the dye may cause it to stick to certain cellular compartments or proteins.[4]

    • Action: Adding a small amount of SDS (0.01-0.02%) to the secondary antibody incubation buffer can help disrupt these interactions, especially for PVDF membranes.[15] Be cautious, as this can also disrupt specific antibody-antigen interactions.

Q3: My background is low, but my specific signal is also weak. How can I improve my signal?

A low signal can be just as problematic as high background. The goal is to boost the specific signal without increasing the noise.

Possible Causes & Solutions:

  • Low Antibody Concentration: The concentration of your primary or secondary antibody may be too low.

    • Action: Increase the antibody concentration. A titration experiment is the best way to determine the optimal concentration.[16]

  • Suboptimal Incubation Times: Short incubation times may not be sufficient for optimal binding.

    • Action: Increase the incubation time for your primary antibody. An overnight incubation at 4°C is often effective.[16]

  • Inefficient Conjugation: If you labeled the antibody yourself, the degree of labeling (DOL) may be too low.

    • Action: Review your conjugation protocol. Consider increasing the molar ratio of dye to antibody during the labeling reaction.

  • Photobleaching: While NIR dyes are generally more photostable than traditional fluorophores, excessive exposure to the excitation light can still lead to signal loss.

    • Action: Minimize the exposure of your sample to light. Use an anti-fade mounting medium for immunofluorescence.[19]

Start High Background with IR-775? Problem_Type What is the nature of the background? Start->Problem_Type Widespread Widespread / Uniform Background Problem_Type->Widespread Uniform Specific Specific / Punctate Background Problem_Type->Specific Punctate / Bands Optimize_Blocking Optimize Blocking Buffer & Time Widespread->Optimize_Blocking Check_CrossReactivity Check Antibody Cross-Reactivity Specific->Check_CrossReactivity Titrate_Antibody Titrate Antibody Concentrations Optimize_Blocking->Titrate_Antibody Increase_Washes Increase Wash Steps Titrate_Antibody->Increase_Washes End Improved SNR Increase_Washes->End Centrifuge_Conjugate Centrifuge Conjugate to Remove Aggregates Check_CrossReactivity->Centrifuge_Conjugate Add_SDS Consider Adding SDS to 2° Ab Buffer Centrifuge_Conjugate->Add_SDS Add_SDS->End

Caption: A streamlined troubleshooting workflow for high background issues.

PART 3: Optimized Protocols and Best Practices

Protocol 1: Antibody Conjugation with IR-775 NHS Ester

This protocol is for labeling primary amines (lysine residues) on an antibody.

  • Antibody Preparation:

    • Dialyze your antibody against a 0.1 M sodium bicarbonate buffer (pH 8.3). The antibody solution must be free of amine-containing stabilizers like Tris or BSA.[20]

    • Adjust the antibody concentration to 2.5 mg/mL.

  • Dye Preparation:

    • Allow the IR-775 NHS ester vial to warm to room temperature before opening to prevent moisture condensation.

    • Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add the dissolved dye to the antibody solution. A molar ratio of 10:1 (dye:antibody) is a good starting point.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Remove unconjugated dye by running the solution through a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.

    • The first colored fraction to elute will be the labeled antibody.

  • Characterization (Optional but Recommended):

    • Measure the absorbance of the conjugate at 280 nm and ~775 nm to determine the degree of labeling (DOL).

ParameterRecommendationRationale
Buffer pH 8.3 - 8.5Optimal for NHS ester reaction with primary amines.[21]
Dye:Antibody Ratio Start at 10:1A good starting point to achieve sufficient labeling without causing antibody precipitation.
Purification Method Gel FiltrationEffectively separates the larger antibody conjugate from smaller, unconjugated dye molecules.
Protocol 2: Optimized Western Blotting with NIR Detection
  • Sample Preparation & Electrophoresis:

    • Use a loading buffer that does not contain bromophenol blue, as it can fluoresce in the NIR spectrum.

    • Include a molecular weight marker designed for NIR fluorescence.[22]

  • Transfer:

    • Transfer proteins to a low-fluorescence PVDF or nitrocellulose membrane. Handle the membrane with clean forceps to avoid contamination.[15]

  • Blocking:

    • Block the membrane for 1 hour at room temperature with a blocking buffer optimized for NIR Westerns (e.g., a commercial protein-free buffer or 5% non-fat milk).[1][22]

  • Primary Antibody Incubation:

    • Incubate with your primary antibody (diluted in blocking buffer with 0.1% Tween-20) for 2 hours at room temperature or overnight at 4°C.[16]

  • Washing:

    • Wash the membrane 4 times for 5 minutes each with PBS containing 0.1% Tween-20 (PBST).[16]

  • Secondary Antibody Incubation:

    • Incubate with your IR-775-conjugated secondary antibody (diluted in blocking buffer with 0.1% Tween-20 and optionally 0.01% SDS for PVDF) for 1 hour at room temperature, protected from light.

  • Final Washes & Imaging:

    • Repeat the washing step (step 5).

    • Rinse the membrane with PBS to remove residual Tween-20.

    • Image the blot on an imaging system capable of detecting NIR fluorescence.

PART 4: Advanced Concepts & FAQs

What is the optimal Degree of Labeling (DOL) for an IR-775 conjugate?

The optimal DOL is a balance. Too few dye molecules will result in a weak signal. Too many can lead to steric hindrance of the antibody's binding site, increased hydrophobicity (and thus higher background), and self-quenching of the dye. For most IgG antibodies, a DOL between 2 and 5 is ideal.

How can I be sure the problem is with the IR-775 dye and not my primary antibody?

To isolate the source of the problem, you can run a control experiment using an unconjugated secondary antibody followed by detection with a different method (e.g., HRP-chemiluminescence). If you still see the non-specific bands, the issue is likely with your primary antibody or another upstream step. If the non-specific bands disappear, the IR-775 conjugate is the likely culprit.

Can I reuse my diluted IR-775 conjugated antibody?

While it may be tempting to save reagents, it is generally not recommended. Repeated use can lead to the introduction of contaminants, aggregation of the antibody, and reduced efficacy. For the best results, always use a fresh dilution of your antibody conjugate.[16]

References

  • Farkas, B., et al. (2015). Hydrophobic cyanine dye-doped micelles for optical in vivo imaging of plasma leakage and vascular disruption. PubMed Central. [Link]

  • Ren, W., et al. (2018). Signal-to-noise ratio analysis and improvement for fluorescence tomography imaging. PubMed Central. [Link]

  • Kachynski, A. V., et al. (2017). Using cyanine dye J-aggregates as luminescence probe for nanostructured media. SPIE. [Link]

  • FluoroFinder. (2023, September 20). Tips to Optimize Your Fluorescent Western Blot Protocol. [Link]

  • Korolainen, M. A., et al. (2008). Serial protein labeling with infrared maleimide dyes to identify cysteine modifications. Proteome Science. [Link]

  • McGovern Medical School. Dye-mediated Binding. UTHealth Houston. [Link]

  • Bio-Rad. Multiplex Fluorescent Blot Detection: A Troubleshooting Guide. [Link]

  • FluoroFinder. (2025, June 11). Antibody Conjugation Techniques. [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • ACS Publications. (2011). “Turn-On” Protein Fluorescence: In Situ Formation of Cyanine Dyes. [Link]

  • LI-COR Biosciences. Troubleshooting Quantitative Western Blots Hints and Tips. [Link]

  • LI-COR Biosciences. Odyssey Western Blot Blocker Optimization for Near-Infrared (NIR) Detection. [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Paderni, D., et al. (2023). Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference. PubMed Central. [Link]

  • Kaloyanova, S., et al. (2023). Asymmetric Monomethine Cyanine Dyes with Hydrophobic Functionalities for Fluorescent Intercalator Displacement Assay. PubMed Central. [Link]

  • ResearchGate. (2001). Optimization of the signal-to-noise ratio of frequency-domain instrumentation for near-infrared spectro-imaging of the human brain. [Link]

  • LI-COR Biosciences. Good Westerns Gone Bad: Tips to Make Your NIR Western Blot Great. [Link]

  • Jena Bioscience. Fluorescent Amine Protein Labeling. [Link]

  • Frontiers. (2021). Influence of the Signal-To-Noise Ratio on Variance of Chromophore Concentration Quantification in Broadband Near-Infrared Spectroscopy. [Link]

  • ACS Omega. (2022). Trimethine Cyanine Dyes as NA-Sensitive Probes for Visualization of Cell Compartments in Fluorescence Microscopy. [Link]

  • ResearchGate. (2012). Cyanine Dyes : Self Aggregation and Behaviour in Surfactants A Review. [Link]

  • PubMed. (2023). Comparison of blocking reagents for antibody microarray-based immunoassays on glass and paper membrane substrates. [Link]

  • ResearchGate. (2008). Western Blot Analysis on the Odyssey Infrared Imaging System. [Link]

  • ResearchGate. (2017). Odyssey Western Blot Blocker Optimization for Near-Infrared (NIR) Detection (nitrocellulose membrane) v1. [Link]

  • NIH. (2021). Enhancement of signal-to-noise ratio for fluorescence endoscope image based on fast digital lock-in algorithm. [Link]

  • NIH. (2020). Molecular engineering of antibodies for site-specific conjugation to lipid polydopamine hybrid nanoparticles. [Link]

  • Biocompare. (2022, March 22). Western Blot Troubleshooting Guide. [Link]

  • ResearchGate. (2025, August 7). Investigation of the Effect of Concentration on Molecular Aggregation of Cyanine Dyes in Aqueous Solution. [Link]

  • LI-COR Biosciences. IRDye® 800CW Maleimide Labeling. [Link]

  • BioPharm International. (2005). Monoclonal Antibody Conjugation via Chemical Modification. [Link]

  • NIH. (2022). Super-stable cyanine@albumin fluorophore for enhanced NIR-II bioimaging. [Link]

  • Theranostics. (2021). Synthesis of precision antibody conjugates using proximity-induced chemistry. [Link]

  • Science.gov. unsymmetrical cyanine dyes: Topics. [Link]

  • Royal Society of Chemistry. (2021). Exploiting cyanine dye J-aggregates/monomer equilibrium in hydrophobic protein pockets for efficient multi-step phototherapy: an innovative concept for smart nanotheranostics. [Link]

  • The Journal of Immunology. (2022). Do Water Molecules Displaced by Hydrophobic Interactions Stabilize Antigen-Antibody Binding?. [Link]

  • PubMed Central. (2010). Blue Fluorescent Dye-Protein Complexes Based on Fluorogenic Cyanine Dyes and Single Chain Antibody Fragments. [Link]

  • PubMed Central. (2013). Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding. [Link]

Sources

Optimizing laser power and exposure time for IR-775 chloride

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Optimizing Laser Power and Exposure Time for Photodynamic and Photothermal Therapy

Welcome to the technical support center for IR-775 chloride. This guide is designed for researchers, scientists, and drug development professionals utilizing this compound as a photosensitizing agent. Here, we provide in-depth technical guidance, field-proven insights, and systematic troubleshooting protocols to help you optimize your experimental parameters and achieve reliable, reproducible results.

Core Principles: Understanding this compound Photoactivation

This compound is a near-infrared (NIR) cyanine dye with a maximum absorption wavelength of approximately 775 nm.[1][2] Its utility in biomedical research stems from its ability to act as a dual-mode photosensitizer, capable of inducing cell death through two distinct mechanisms upon light activation: Photodynamic Therapy (PDT) and Photothermal Therapy (PTT).[3][4]

  • Photodynamic Therapy (PDT): This process is oxygen-dependent. Upon irradiation with ~775 nm light, the IR-775 molecule absorbs a photon, moving from its ground state to an excited singlet state. It then undergoes a process called intersystem crossing to a longer-lived triplet state. This excited triplet state can transfer its energy to molecular oxygen (³O₂) present in the tissue, generating highly cytotoxic reactive oxygen species (ROS), most notably singlet oxygen (¹O₂).[5][6] These ROS induce oxidative stress, damaging cellular components and triggering apoptotic or necrotic cell death. The efficacy of PDT is critically dependent on the presence of the photosensitizer, light, and oxygen.[5][6]

  • Photothermal Therapy (PTT): This process is oxygen-independent.[5][6] When irradiated with a sufficiently high-power laser, the IR-775 dye can rapidly convert the absorbed light energy into heat through non-radiative decay pathways. This localized hyperthermia (increase in temperature) can denature proteins, disrupt cell membranes, and induce coagulation necrosis in the target tissue.

The balance between PDT and PTT effects is primarily controlled by the laser power density (irradiance) and the local oxygen concentration. Lower power densities tend to favor the PDT mechanism, while higher power densities promote a dominant PTT effect.[3]

Systematic Workflow for Parameter Optimization

Achieving optimal results with this compound requires a systematic approach to determine the ideal laser power and exposure time for your specific experimental setup (e.g., cell line, IR-775 concentration, plate format). Simply adopting parameters from the literature without validation is a common cause of experimental failure.

Below is a self-validating protocol to establish a therapeutic window.

Experimental Protocol: Matrix-Based Optimization of Laser Parameters
  • Cell Seeding: Plate your target cells in a multi-well plate (a 96-well plate is ideal for screening) at a density that ensures they are in the exponential growth phase (e.g., 70-80% confluency) at the time of the experiment.

  • Photosensitizer Incubation:

    • Prepare a stock solution of this compound. Note that cyanine dyes can aggregate in aqueous media, which may reduce their efficacy.[7][8][9] Consider using a small amount of DMSO or formulating with biocompatible nanoparticles if solubility and aggregation are issues.[7][10]

    • Incubate the cells with a range of this compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM) for a predetermined time (e.g., 4-24 hours). Protect the plates from light during incubation.[11]

  • Setup Controls (Crucial for Validation):

    • No Treatment: Cells only.

    • Laser Only: Cells exposed to the highest laser dose without IR-775.

    • IR-775 Only (Dark Toxicity): Cells incubated with the highest concentration of IR-775 but not exposed to light.

  • Matrix Irradiation:

    • Wash the cells with PBS to remove any unbound IR-775 and replace it with fresh, phenol red-free media.

    • Create a matrix of irradiation conditions. Irradiate different sets of wells with varying Power Densities (e.g., 50, 100, 250, 500 mW/cm²) and Exposure Times (e.g., 1, 3, 5, 10 minutes).

  • Post-Irradiation Incubation: Incubate the cells for a period sufficient to allow for the manifestation of cell death (typically 24-48 hours).

  • Viability Assessment: Use a standard cell viability assay (e.g., MTT, PrestoBlue™, or a live/dead stain like Calcein-AM/Propidium Iodide) to quantify the therapeutic effect.

  • Data Analysis: Plot cell viability as a function of power density and exposure time for each IR-775 concentration. The optimal parameters will be those that achieve significant cell death in the IR-775 + Laser group with minimal toxicity in the Laser Only and IR-775 Only control groups.

Diagram: Workflow for Optimizing Laser Parameters This diagram illustrates the logical flow of the experimental protocol for determining the optimal laser power and exposure time.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Seed Cells in Multi-well Plate B Incubate with IR-775 Dilution Series A->B C Prepare Controls (No Tx, Laser Only, Dye Only) B->C D Wash Cells & Add Fresh Media C->D E Irradiate Wells (Matrix of Power & Time) D->E F Incubate Post-Irradiation (24-48h) E->F G Perform Cell Viability Assay F->G H Analyze Data & Plot Viability Matrix G->H I Determine Optimal Therapeutic Window H->I

Recommended Starting Parameters & Data Tables

The optimal parameters are highly dependent on the specific experimental conditions. However, based on published studies with IR-775 and similar cyanine dyes, the following tables provide rational starting points for your optimization matrix.

Table 1: Key Properties of this compound

PropertyValueSource
Chemical Formula C₃₂H₃₆Cl₂N₂
Molecular Weight 519.55 g/mol
Max Absorption (λmax) ~775 nm (in Methanol)
Singlet Oxygen Quantum Yield (ΦΔ) Moderate; lower than unsubstituted parent cyanine dyes.[1][12]
Primary Therapeutic Actions Photodynamic (ROS-mediated) & Photothermal (Heat-mediated)[3][4]

Table 2: Recommended Starting Parameters for In Vitro Experiments

ParameterRecommended Range (PDT-focused)Recommended Range (PTT-focused)Justification & Notes
IR-775 Concentration 1 - 25 µM5 - 50 µMStart low to minimize dark toxicity. Higher concentrations may be needed for PTT.
Laser Wavelength 760 - 780 nm760 - 808 nmMatch the absorption peak of IR-775 for maximal activation.
Power Density (Irradiance) 50 - 250 mW/cm²0.3 - 2.0 W/cm² (300 - 2000 mW/cm²)Lower power favors PDT; higher power induces significant thermal effects for PTT.
Exposure Time 2 - 15 minutes1 - 10 minutesTotal energy dose is a product of power density and time. Adjust both to find the optimal effect.
Total Energy Dose (Fluence) 6 - 225 J/cm²18 - 1200 J/cm²Calculated as Power Density (W/cm²) × Time (s). A key metric for comparing experiments.

Technical Note: Calculating Power Density

Accurate power density is critical. Do not guess. Power Density (W/cm²) = Laser Power (W) / Beam Area (cm²)

  • Measure your laser's output power (in Watts or milliwatts) at the level of your cells using a power meter.

  • Measure the diameter of your laser beam spot (in cm) where it irradiates the cells.

  • Calculate the area: Area = π × (diameter / 2)²

  • Divide the power by the area.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments with this compound in a question-and-answer format.

Diagram: Troubleshooting Decision Tree This logical diagram guides researchers through common experimental problems to find potential causes and solutions.

G Start Problem: No or Low Cytotoxicity Q1 Did 'Dark Toxicity' control show cell death? Start->Q1 S1_Yes Solution: Lower IR-775 concentration. Reduce incubation time. Q1->S1_Yes Yes Q2 Did 'Laser Only' control show cell death? Q1->Q2 No S2_Yes Solution: Reduce laser power density and/or exposure time. Check for excessive heating (unintended PTT). Q2->S2_Yes Yes Q3 Is laser wavelength correct (~775 nm)? Q2->Q3 No S3_No Solution: Use a laser that matches the absorption peak of IR-775. Q3->S3_No No Q4 Is the total energy dose (J/cm²) sufficient? Q3->Q4 Yes S4_No Solution: Increase power density and/or exposure time systematically. Q4->S4_No No Q5 Suspect Aggregation or Photobleaching? Q4->Q5 Yes S5_Yes Solution: Check absorbance spectrum of working solution. Consider formulation with nanoparticles or low % DMSO. Use fresh solutions. Q5->S5_Yes Yes

Q1: My experiment shows very little or no cell death after irradiation. What went wrong?

A1: This is a common issue that can stem from several factors. Systematically check the following:

  • Incorrect Wavelength: Verify that your laser's emission wavelength matches the absorption maximum of this compound (~775 nm). A mismatch will result in poor photoactivation.

  • Insufficient Energy Dose: The total energy delivered to the cells (fluence, measured in J/cm²) may be too low. Calculate your current energy dose (Power Density in W/cm² × Exposure Time in seconds). If it is low, incrementally increase either the power density or the exposure time according to the optimization protocol.

  • Photosensitizer Issues:

    • Aggregation: Heptamethine cyanine dyes like IR-775 are prone to forming aggregates in aqueous solutions, which significantly reduces their ability to generate ROS.[8][9][13] Visually inspect your stock and working solutions. If they appear cloudy or precipitated, remake them. Consider using a co-solvent like DMSO (ensure final concentration is non-toxic to cells) or preparing a nanoparticle formulation.[7][10]

    • Photobleaching: Cyanine dyes can be degraded by prolonged exposure to light, rendering them inactive.[14] Always prepare solutions fresh and protect them from ambient light. If you are using long exposure times with high power, the dye may be degrading before the experiment is complete.

    • Low Uptake: Ensure your incubation time is sufficient for cellular uptake. This can be confirmed visually if you have access to a fluorescence microscope with appropriate NIR imaging capabilities.

Q2: I'm seeing significant cell death in my "Laser Only" control group. Why?

A2: This indicates that the laser irradiation itself is causing toxicity, independent of the photosensitizer. The most likely cause is unintended and excessive photothermal damage .

  • Power Density is Too High: You are likely operating in a PTT regime where the laser energy is being converted to heat, killing the cells directly. Reduce the power density significantly and repeat the control.

  • Media Absorption: If you are using media containing phenol red or other light-absorbing compounds, the media itself can absorb laser energy and heat up, causing non-specific cell death. Always use clear, phenol red-free media during irradiation.

  • Pulsed vs. Continuous Wave (CW) Laser: A CW laser delivers a constant stream of energy, which can lead to more significant heat buildup compared to a pulsed laser delivering the same total energy dose.[15] If using a CW laser, consider reducing the power or using a fractionated light delivery (e.g., 1 minute on, 1 minute off) to allow for thermal dissipation.

Q3: How can I determine if my observed cell death is from PDT or PTT?

A3: Distinguishing between these two mechanisms is key to understanding your results.

  • Oxygen Dependence: The definitive difference is that PDT requires oxygen, while PTT does not.[5][6] To test this, you can run parallel experiments under normoxic (standard incubator, ~21% O₂) and hypoxic conditions (<1% O₂). If cell death is significantly reduced under hypoxia, a PDT mechanism is dominant. If cell death is unaffected, PTT is the primary driver.

  • ROS Scavenging: Add a known ROS scavenger, such as sodium azide or N-acetylcysteine (NAC), to the media before irradiation. A significant rescue of cell viability in the presence of the scavenger strongly indicates a PDT-mediated effect.

  • Temperature Monitoring: For PTT-focused experiments, measure the temperature change in the well during irradiation using a fine-gauge thermocouple or thermal imaging camera. A temperature rise to >42°C is indicative of hyperthermia-induced cell death.

Q4: My results are inconsistent between experiments. What can I do to improve reproducibility?

A4: Reproducibility issues often come from small, uncontrolled variables.

  • Standardize Cell Confluency: Always perform experiments when cells are at the same growth stage and confluency, as this can affect their metabolic state and sensitivity.

  • Consistent Laser Setup: Ensure the laser beam is consistently centered on your wells and that the distance from the laser source to the plate is identical in every experiment to maintain the same power density.

  • Fresh Photosensitizer: As mentioned, IR-775 can degrade or aggregate. Always use freshly prepared solutions from a validated stock. Do not repeatedly freeze-thaw stock solutions.

  • Control Your Environment: Ensure the temperature and humidity of the incubator are stable. Perform all washes and media changes consistently across all plates.

References

  • Carbon Dots and Biomimetic Membrane Systems: Mechanistic Interactions and Hybrid Nano-Lipid Platforms. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • Pandey, R. K., et al. (n.d.). Measurement of Cyanine Dye Photobleaching in Photosensitizer Cyanine Dye Conjugates Could Help in Optimizing Light Dosimetry for Improved Photodynamic Therapy of Cancer. National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Svoboda, J., et al. (2020). Deciphering the Structure–Property Relations in Substituted Heptamethine Cyanines. Journal of the American Chemical Society. Retrieved January 25, 2026, from [Link]

  • Master, A., et al. (n.d.). Photodynamic and Photothermal Therapies: Synergy Opportunities for Nanomedicine. PubMed Central. Retrieved January 25, 2026, from [Link]

  • Aggregation-induced emission photosensitizer-based photodynamic therapy in cancer: from chemical to clinical. (2022). PubMed Central. Retrieved January 25, 2026, from [Link]

  • An In Vitro Approach to Photodynamic Therapy. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

  • The optimization of laser systems for photodynamic therapy of malignancies. (n.d.). SPIE Digital Library. Retrieved January 25, 2026, from [Link]

  • Decreasing the aggregation of photosensitizers to facilitate energy transfer for improved photodynamic therapy. (n.d.). Nanoscale (RSC Publishing). Retrieved January 25, 2026, from [Link]

  • Master, A., et al. (2023). Photodynamic and Photothermal Therapies: Synergy Opportunities for Nanomedicine. ACS Nano. Retrieved January 25, 2026, from [Link]

  • Lange, N., et al. (2021). Potential of Cyanine Derived Dyes in Photodynamic Therapy. MDPI. Retrieved January 25, 2026, from [Link]

  • In vitro PDT and PDT performance. (A) Schematic illustration of the PDT and PTT process using Bac@Au-Ce6 under laser irradiation (660 nm laser, 20 mW/cm 2 , 10 min. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • A Comprehensive Tutorial on In Vitro Characterization of New Photosensitizers for Photodynamic Antitumor Therapy and Photodynamic Inactivation of Microorganisms. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Enhancing the Theranostic Performance of Organic Photosensitizers with Aggregation-Induced Emission. (2022). Accounts of Materials Research - ACS Publications. Retrieved January 25, 2026, from [Link]

  • Nanotherapeutic Intervention in Photodynamic Therapy for Cancer. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Subcellular Aggregation of Photosensitizers Overrides Reactive Oxygen Species Generation in Photodynamic Therapy Effects. (2023). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Treatment protocol for PDT of cancer. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Measuring the fluorescent quantum efficiency of indocyanine green encapsulated in nanocomposite particulates. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Photodiagnosis and Photodynamic Therapy. (2022). ScienceDirect. Retrieved January 25, 2026, from [Link]

  • Recent Advances in Cyanine-Based Phototherapy Agents. (2021). Frontiers. Retrieved January 25, 2026, from [Link]

  • Study of Carbon Monoxide-Releasing Flavonols Using Spectroscopic Methods. (2020). IS MUNI. Retrieved January 25, 2026, from [Link]

  • Recent Progress in Type I Aggregation-Induced Emission Photosensitizers for Photodynamic Therapy. (2022). PubMed Central. Retrieved January 25, 2026, from [Link]

  • Potential of Cyanine Derived Dyes in Photodynamic Therapy. (2021). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Potential of Cyanine Derived Dyes in Photodynamic Therapy. (2021). ProQuest. Retrieved January 25, 2026, from [Link]

  • next generation apc analogs for multimodality imaging and therapy of cancer. (n.d.). University of Wisconsin–Madison. Retrieved January 25, 2026, from [Link]

Sources

How to correct for IR-775 chloride spectral bleed-through

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Solutions for Spectral Bleed-Through in Fluorescence Imaging

Welcome to the dedicated technical support center for IR-775 chloride. This resource is designed for researchers, scientists, and drug development professionals who are leveraging the far-red and near-infrared spectral regions for their fluorescence-based assays. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower you to effectively troubleshoot and correct for spectral bleed-through, ensuring the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary spectral characteristics?

This compound is a cyanine dye that fluoresces in the near-infrared (NIR) spectrum.[1][2] Its key spectral properties are summarized in the table below. It is commonly used in applications such as in vivo imaging, flow cytometry, and fluorescence microscopy where minimizing autofluorescence from biological samples is critical.[3]

PropertyValueSource
Chemical Formula C₃₂H₃₆Cl₂N₂[2]
Molecular Weight 519.55 g/mol [2][4]
Excitation Maximum ~750 nm[5]
Emission Maximum ~775 nm[5]

Q2: What is spectral bleed-through and why is it a concern with this compound?

Spectral bleed-through, also known as crosstalk, is the phenomenon where the fluorescence emission of one fluorophore is detected in the filter set or detector intended for another fluorophore.[6][7] This occurs due to the overlapping emission spectra of the fluorophores in a multicolor experiment.[8][9] this compound, like many fluorophores, has a broad emission spectrum with a tail that can extend into the detection channels of other far-red and NIR dyes, leading to false-positive signals and inaccurate quantification.[6]

Q3: How can I determine if I have a spectral bleed-through issue with this compound?

The most effective way to identify spectral bleed-through is by preparing and imaging single-color control samples.[6] For example, in a two-color experiment with this compound and another fluorophore (e.g., Alexa Fluor 647), you would prepare a sample stained only with the Alexa Fluor 647-conjugated antibody and another sample stained only with the this compound-conjugated antibody. Image the single-color Alexa Fluor 647 sample using the filter set for this compound. Any signal detected in the IR-775 channel is bleed-through from Alexa Fluor 647. Conversely, image the single-color this compound sample with the Alexa Fluor 647 filter set to assess bleed-through in the other direction.

Troubleshooting Guides

Guide 1: Experimental Correction of this compound Bleed-Through

Before resorting to computational methods, optimizing your experimental setup can significantly reduce spectral bleed-through.

1. Fluorophore Selection and Panel Design:

  • Principle: The choice of fluorophores is the most critical factor in minimizing spectral overlap. Aim for dyes with the largest possible separation between their emission maxima.

  • Actionable Advice:

    • When pairing dyes with this compound, consult a spectra viewer to visualize the potential for overlap.

    • Consider using fluorophores with narrower emission spectra.[7]

    • If significant overlap is unavoidable, try to use the brighter fluorophore on the less abundant target to minimize the impact of bleed-through.

2. Optimized Filter Selection:

  • Principle: Using narrow bandpass emission filters can help to exclude unwanted fluorescence from adjacent channels.

  • Actionable Advice:

    • Select emission filters that are centered as closely as possible on the emission maximum of this compound (around 775 nm) and have the narrowest bandwidth that still provides an adequate signal.

    • Ensure that the emission filters for other fluorophores in your panel have minimal overlap with the emission spectrum of this compound.

3. Sequential Imaging (for Microscopy):

  • Principle: By exciting and detecting each fluorophore individually in a sequential manner, you can prevent the emission of one dye from being captured while detecting another.[10]

  • Actionable Advice:

    • In your confocal microscopy software, set up sequential scanning where the laser line and detector for this compound are active in one scan, and the laser and detector for the other fluorophore(s) are active in subsequent scans.[10]

Guide 2: Computational Correction of this compound Bleed-Through

When experimental optimization is insufficient, computational methods can be used to correct for spectral bleed-through.

1. Compensation (for Flow Cytometry):

  • Principle: Compensation is a mathematical correction that subtracts the contribution of spectral bleed-through from one fluorophore into the detector of another.[11]

  • Actionable Advice:

    • Use single-color stained compensation controls for each fluorophore in your panel, including this compound.[9]

    • The compensation control for this compound should be a sample stained only with an this compound-conjugated antibody.

    • Run the single-color controls on the flow cytometer to create a compensation matrix, which is then applied to your multicolor samples.[1][12]

2. Spectral Unmixing (for Microscopy):

  • Principle: Spectral unmixing is a powerful technique that separates the emission spectra of multiple fluorophores within each pixel of an image.[13][14] This requires a spectral detector that can capture the fluorescence emission at multiple wavelengths.

  • Actionable Advice:

    • Acquire a reference spectrum for this compound by imaging a single-color stained sample. This is the "emission fingerprint" of the dye.[13]

    • Acquire reference spectra for all other fluorophores in your panel.

    • Acquire a "lambda stack" of your multicolor sample, which is a series of images taken at different emission wavelengths.[14]

    • Use the imaging software's spectral unmixing algorithm to separate the mixed signals based on the reference spectra.[13][15][16]

Visualizing the Problem and Solution

Diagram 1: The Concept of Spectral Bleed-Through

cluster_0 Fluorophore A (e.g., Alexa Fluor 647) cluster_1 Fluorophore B (this compound) cluster_2 Detection Channels A_Excitation Excitation A_Emission Emission Detector_A Channel A A_Emission->Detector_A Correct Signal Detector_B Channel B A_Emission->Detector_B Bleed-through B_Excitation Excitation B_Emission Emission B_Emission->Detector_B Correct Signal

Caption: Spectral bleed-through from Fluorophore A into Channel B.

Diagram 2: Workflow for Spectral Unmixing

cluster_0 Step 1: Prepare Controls cluster_1 Step 2: Acquire Reference Spectra cluster_2 Step 3: Image Multicolor Sample cluster_3 Step 4: Computational Unmixing cluster_4 Step 5: Analyze Separated Images Control_A Single-stained Sample A Ref_A Reference Spectrum A Control_A->Ref_A Control_B Single-stained Sample B Ref_B Reference Spectrum B Control_B->Ref_B Control_C Unstained Sample Ref_Autofluorescence Autofluorescence Spectrum Control_C->Ref_Autofluorescence Unmixing Apply Spectral Unmixing Algorithm Ref_A->Unmixing Ref_B->Unmixing Ref_Autofluorescence->Unmixing Lambda_Stack Acquire Lambda Stack Lambda_Stack->Unmixing Image_A Unmixed Image A Unmixing->Image_A Image_B Unmixed Image B Unmixing->Image_B

Caption: A streamlined workflow for spectral unmixing.

Choosing Alternatives to this compound

If spectral bleed-through with this compound remains a significant issue despite optimization and correction, consider alternative fluorophores. The choice of an alternative will depend on the specific lasers and filters available on your instrument.

Alternative FluorophoreExcitation Max (nm)Emission Max (nm)Key Advantages
Alexa Fluor 750 749775High photostability and brightness, well-characterized spectrum.
Cy7 750773A common alternative with similar spectral properties.
DyLight 755 752772Good photostability and brightness.

Note: Always verify the spectral properties of any alternative dye with a spectra viewer to ensure compatibility with your experimental panel.[17]

By understanding the principles of spectral bleed-through and systematically applying these experimental and computational correction strategies, you can confidently use this compound in your multicolor fluorescence experiments and obtain high-quality, reliable data.

References

Sources

Technical Support Center: Maximizing the Stability of IR-775 Chloride Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for IR-775 chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of your this compound stock solutions. As a heptamethine cyanine dye, this compound is a powerful tool for near-infrared (NIR) fluorescence applications, but its polyene structure makes it susceptible to degradation, which can compromise experimental results. This guide will equip you with the knowledge to mitigate these stability issues, ensuring the reliability and reproducibility of your research.

Understanding the Instability of this compound

This compound, like other cyanine dyes, is prone to degradation through several mechanisms, primarily photodegradation and oxidation. The extended polymethine chain is the site of this vulnerability. Exposure to light, oxygen, high temperatures, and non-optimal pH can lead to the cleavage of this chain, resulting in a loss of fluorescence and a blue shift in the absorption spectrum.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter with your this compound stock solutions and provides actionable solutions.

Issue 1: Rapid Loss of Fluorescence or Color Fading

  • Question: My freshly prepared this compound stock solution in DMSO lost its characteristic green color and fluorescence intensity within a few days, even when stored at -20°C. What is happening?

  • Answer: This rapid degradation is likely due to a combination of factors, primarily oxidation and photodegradation, which can be exacerbated by the presence of water in the solvent. The polymethine bridge of cyanine dyes is susceptible to attack by reactive oxygen species (ROS)[1].

    Solutions:

    • Use Anhydrous Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are the recommended solvents for this compound. It is crucial to use a high-purity, anhydrous grade of these solvents. DMSO is hygroscopic and can absorb water from the atmosphere, which can accelerate dye degradation[2].

    • Minimize Light Exposure: Always protect your stock solutions from light by using amber vials and storing them in the dark. Even brief exposure to ambient light can initiate photodegradation[3].

    • Purge with Inert Gas: Before sealing the vial, purge the headspace with an inert gas like argon or nitrogen to displace oxygen. This simple step can significantly reduce oxidative degradation.

    • Optimize Storage Temperature: For short-term storage (up to one month), -20°C is acceptable. For long-term storage, -80°C is recommended to slow down degradation kinetics.

Issue 2: Inconsistent Experimental Results

  • Question: I am observing high variability in my fluorescence measurements between experiments using the same stock solution of this compound. Could this be related to the dye's stability?

  • Answer: Yes, inconsistent results are a classic sign of a degrading stock solution. As the dye degrades, its concentration of active, fluorescent molecules decreases, leading to weaker signals. Furthermore, degradation products can sometimes interfere with your assay.

    Solutions:

    • Prepare Fresh Solutions: Ideally, prepare a fresh stock solution for each experiment, especially for sensitive applications. Long-term storage of cyanine dye solutions is not recommended[4].

    • Aliquot Stock Solutions: If you need to store a stock solution, aliquot it into small, single-use volumes. This practice minimizes the number of freeze-thaw cycles and the introduction of contaminants and moisture upon repeated opening of the main vial.

    • Verify Solution Integrity: Before each use, you can perform a quick quality check by measuring the absorbance spectrum of a diluted aliquot. A significant decrease in the main absorbance peak around 775 nm or the appearance of new peaks at shorter wavelengths indicates degradation.

Issue 3: Unexpected Spectral Changes

  • Question: The absorbance spectrum of my this compound solution has shifted, and a new peak has appeared at a shorter wavelength. What does this indicate?

  • Answer: A blue shift in the absorbance spectrum is a clear indicator of degradation. The extended π-conjugated system of the polymethine chain is responsible for the dye's long-wavelength absorption. When this chain is cleaved through oxidation or photodegradation, the resulting fragments have shorter conjugation lengths and therefore absorb at shorter wavelengths.

    Solutions:

    • Discard the Solution: A stock solution exhibiting significant spectral changes should be discarded as it will not provide reliable experimental results.

    • Review Preparation and Storage Procedures: This is an opportunity to review your handling procedures. Ensure you are using anhydrous solvents, protecting the solution from light, and storing it properly at low temperatures.

Frequently Asked Questions (FAQs)

Preparation and Handling

  • Q1: What is the best solvent for preparing this compound stock solutions?

    • A1: High-purity, anhydrous DMSO or DMF are the recommended solvents. DMSO is slightly more polar than DMF[5]. For applications where any amount of water can be detrimental, ensure you are using a freshly opened bottle of anhydrous solvent or have dried it appropriately.

  • Q2: What is the recommended concentration for a stock solution?

    • A2: A stock solution concentration of 1-10 mM is generally recommended[6]. Higher concentrations may be more stable for storage due to a lower surface-to-volume ratio, which can reduce the impact of headspace oxygen.

  • Q3: How should I handle the solid this compound powder?

    • A3: Handle the solid powder in a dry, inert atmosphere if possible (e.g., in a glove box). Minimize its exposure to light and moisture. Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

Storage and Stability

  • Q4: What is the expected shelf-life of an this compound stock solution?

    • A4: When prepared in anhydrous DMSO, aliquoted, purged with inert gas, and stored at -80°C in the dark, a stock solution can be stable for several months. However, for optimal performance, it is always best to use freshly prepared solutions. Some sources suggest a shelf life of 6-12 months for cyanine dye stock solutions when stored properly at -20°C in a desiccator.

  • Q5: Can I use antioxidants to improve the stability of my stock solution?

    • A5: Yes, antioxidants can help mitigate oxidative degradation. Trolox, a water-soluble analog of vitamin E, has been shown to reduce photobleaching and blinking of cyanine dyes[7][8]. While a universally optimized concentration for this compound is not established, starting with a low millimolar concentration in your stock solution could be beneficial. However, be aware that some antioxidants, like ascorbic acid, can under certain conditions accelerate the degradation of other types of dyes and their effect on this compound should be validated for your specific application[9].

Workflow and Experimental Protocols

Protocol for Preparing a Stable this compound Stock Solution

This protocol outlines the best practices for preparing a 10 mM stock solution of this compound in anhydrous DMSO.

Materials:

  • This compound solid powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Amber glass vial with a PTFE-lined cap

  • Inert gas (Argon or Nitrogen)

  • Micropipettes and sterile tips

Procedure:

  • Equilibrate: Allow the vial of solid this compound to warm to room temperature before opening.

  • Weighing: In a controlled environment with low humidity, weigh out the desired amount of this compound. For a 10 mM solution, you will need approximately 5.2 mg per 1 mL of DMSO (Molecular Weight of this compound is 519.55 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution thoroughly until the dye is completely dissolved. Gentle warming in a water bath (not exceeding 30°C) can aid dissolution if needed.

  • Inert Gas Purge: Gently blow a stream of argon or nitrogen over the surface of the solution for 30-60 seconds to displace any oxygen in the headspace.

  • Sealing: Immediately and tightly seal the vial with the PTFE-lined cap.

  • Storage: For short-term storage (up to 1 month), store the vial at -20°C in the dark. For long-term storage, aliquot the solution into single-use amber vials, purge with inert gas, and store at -80°C.

Visualizing the Degradation Pathway

The primary degradation pathway for this compound involves the oxidative cleavage of the polymethine chain. This process is often initiated by light, which excites the dye to a reactive triplet state.

IR775 This compound (Stable, Fluorescent) ExcitedState Excited Triplet State IR775->ExcitedState Light (hν) ExcitedState->IR775 Fluorescence/Non-radiative decay Degraded Degradation Products (Non-fluorescent/Blue-shifted) ExcitedState->Degraded Oxygen (O2) Water (H2O)

Caption: Simplified degradation pathway of this compound.

Quantifying Stability: A Comparative Overview

FactorConditionImpact on StabilityRationale
Solvent Anhydrous DMSO/DMFHighMinimizes hydrolysis and other water-mediated degradation pathways.
Aqueous buffersLowWater can participate in degradation reactions. Long-term storage in aqueous media is not recommended.
Temperature -80°CHighSignificantly slows down chemical degradation kinetics.
-20°CModerateSuitable for short-term storage.
Room TemperatureLowAccelerates degradation.
Light DarkHighPrevents photodegradation.
Ambient LightLowInitiates photochemical reactions leading to degradation.
Oxygen Inert AtmosphereHighPrevents oxidation of the polymethine chain.
AirLowOxygen is a key reactant in the oxidative degradation pathway.
pH Neutral to slightly acidicModerateCyanine dyes are generally more stable in this pH range.
AlkalineLowHigh pH can promote hydrolysis and other degradation reactions[10].

Conclusion

By understanding the inherent instability of this compound and implementing the rigorous handling and storage protocols outlined in this guide, researchers can significantly enhance the stability of their stock solutions. The use of anhydrous solvents, protection from light and oxygen, and appropriate storage temperatures are paramount to ensuring the integrity of this powerful near-infrared dye. Adhering to these best practices will lead to more reliable, reproducible, and ultimately, more impactful scientific discoveries.

References

  • Gao, F., et al. (2021). Recent Advances in Near-Infrared Cyanine Dye-Based Fluorescent Nanoprobes for Tumor Imaging and Therapy. International Journal of Nanomedicine, 16, 3393–3415. [Link]

  • Klanert, G., et al. (2008). Rapid, nondestructive near-infrared assay for water in sealed dimethyl sulfoxide compound repository containers. Journal of Biomolecular Screening, 13(5), 420–425. [Link]

  • Pal, S. K., et al. (2018). Normalized absorption spectra of IR775 in the binary mixture of MeOH-CHCl3 for different volume ratios. ResearchGate. [Link]

  • Aitken, C. E., Marshall, R. A., & Puglisi, J. D. (2008). An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments. Biophysical Journal, 94(5), 1826–1835. [Link]

  • Strom, A. R., & Mortensen, K. I. (2017). Unexpected long-term stability of a cyanine dye bioconjugate. Proceedings of SPIE, 10079. [Link]

  • European Union Reference Laboratory for Pesticides Requiring Single Residue Methods. (2014). Stability of Pesticide Stock Solutions. Retrieved from [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from [Link]

  • Vogelsang, J., et al. (2009). On the Mechanism of Trolox as Antiblinking and Antibleaching Reagent. Journal of the American Chemical Society, 131(13), 4933–4938. [Link]

  • Peng, X., et al. (2021). Impact of Cyanine Conformational Restraint in the Near-Infrared Range. ACS Chemical Biology, 16(11), 2245–2250. [Link]

  • Purdue University. (n.d.). Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions. Retrieved from [Link]

  • Serebrovskaya, E. O., & Edelstein, A. S. (2019). Near-Infrared Activated Cyanine Dyes As Agents for Photothermal Therapy and Diagnosis of Tumors. Biochemistry (Moscow), 84(Suppl 1), S1–S15. [Link]

  • Allen Institute for Cell Science. (2017). Fluorescent dye stock solutions for Flat Field Correction. Retrieved from [Link]

  • Eurogentec. (n.d.). TDS-AS-89358 CyLyte Fluor 7 NHS ester. Retrieved from [Link]

  • Vogelsang, J., et al. (2009). On the Mechanism of Trolox as Antiblinking and Antibleaching Reagent. ResearchGate. [Link]

  • Maastricht University. (2017). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Retrieved from [Link]

  • Wikipedia. (n.d.). Uranium. Retrieved from [Link]

  • Rurack, K., & Resch-Genger, U. (2002). Synthesis and Characterization of Heptamethine Cyanine Dyes. Molecules, 7(1), 50–57. [Link]

  • Pansare, V. J., & He, L. (2015). Development of photostable near-infrared cyanine dyes. RSC Advances, 5(11), 8149–8153. [Link]

  • Tung, T., et al. (2020). Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media. The Journal of Immunology, 205(6), 1726–1735. [Link]

  • Luo, Y., et al. (2020). Heptamethine Cyanine Dyes with a Large Stokes Shift and Strong Fluorescence: A Paradigm for Excited-State Intramolecular Charge Transfer. ResearchGate. [Link]

  • L-Ascorbic acid (L-Asc)) in a three-dye host–guest system and studied the corresponding optical properties after prolonged irradiation times in air. It was found that the presence of the antioxidants, especially L-Asc, slowed the system's photodegradation down whilst at the same time retaining high emission efficiencies and without interfering with the cascade Resonant Energy Transfer processes among the dyes inserted in the nanochannels of the host. MDPI. [Link]

  • Lian, Y., et al. (2018). Synthesis of highly stable cyanine-dye-doped silica nanoparticle for biological applications. Biomedical Materials, 13(4), 045006. [Link]

  • Pal, T., et al. (2019). Improvement of Photostability and NIR Activity of Cyanine Dye through Nanohybrid Formation: Key Information from Ultrafast Dynamical Studies. The Journal of Physical Chemistry C, 123(39), 24266–24276. [Link]

  • van der Velde, J. H. M., et al. (2013). On the mechanism of Trolox as antiblinking and antibleaching reagent. ChemPhysChem, 14(17), 3873–3878. [Link]

  • Maastricht University. (2017). Preparation stock solution solid compound(s). Retrieved from [Link]

  • Luo, J., Xie, Z., Lam, J. W. Y., Cheng, L., Chen, H., Qiu, C., ... & Tang, B. Z. (2011). Near-infrared heptamethine cyanines (Cy7): from structure, property to application. Organic & Biomolecular Chemistry, 9(20), 6923-6936. [Link]

  • Google Patents. (2020).
  • Speltini, A., et al. (2023). Use of Fluorescence Spectroscopy to Study the Photodegradation of (Fluoro)quinolones in Seawater. Molecules, 28(2), 708. [Link]

  • Organic Syntheses. (n.d.). p-PHENYLAZOBENZOYL CHLORIDE. Retrieved from [Link]

Sources

Technical Support Center: Optimizing IR-775 Chloride Conjugate Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with IR-775 chloride and its biomolecular conjugates. This resource is designed to provide expert-driven, field-proven insights into optimizing the degree of labeling (DOL) for your specific applications. We will delve into the causality behind experimental choices, offering troubleshooting solutions and validated protocols to ensure reproducible and reliable results.

Troubleshooting Guide: Common Issues in this compound Conjugation

This section addresses specific problems you may encounter during the labeling process, providing potential causes and actionable solutions.

Issue 1: Low Degree of Labeling (DOL)

Symptom: Your calculated DOL is consistently lower than the target, resulting in a weak fluorescent signal.

Potential Causes & Solutions:

  • Suboptimal Reaction pH: this compound, an NHS ester, reacts most efficiently with primary amines (e.g., lysine residues on proteins) under slightly alkaline conditions (pH 8.0-9.0). A lower pH can protonate the amine groups, reducing their nucleophilicity and thus their reactivity with the NHS ester.

    • Solution: Ensure your reaction buffer is maintained at a pH between 8.0 and 9.0. A sodium bicarbonate or borate buffer is a common and effective choice.

  • Hydrolysis of the NHS Ester: NHS esters are susceptible to hydrolysis, especially in aqueous solutions. This rate of hydrolysis increases with pH. If the this compound has been stored improperly or reconstituted for too long before use, it may have lost its reactivity.

    • Solution: Always use freshly prepared or properly stored (desiccated at -20°C) this compound. Reconstitute the dye in an anhydrous solvent like DMSO or DMF immediately before use and add it to the reaction mixture promptly.

  • Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) or other nucleophilic compounds (e.g., sodium azide) will compete with your target molecule for the dye, leading to a lower DOL.

    • Solution: Perform a buffer exchange into a non-nucleophilic buffer such as PBS (phosphate-buffered saline) or sodium bicarbonate before initiating the conjugation reaction.

  • Insufficient Molar Input of Dye: The initial molar ratio of dye to your target molecule is a critical determinant of the final DOL.

    • Solution: Increase the molar excess of this compound in the reaction. See the table below for starting recommendations.

Issue 2: High Degree of Labeling (DOL) & Aggregation

Symptom: The calculated DOL is excessively high, and you observe precipitation or aggregation of your conjugate, leading to a high background signal and potential loss of biological activity.

Potential Causes & Solutions:

  • Excessive Molar Input of Dye: While a higher dye-to-protein ratio increases the DOL, an excessive amount can lead to over-labeling. The hydrophobic nature of IR-775 can cause the heavily labeled protein to aggregate and precipitate.

    • Solution: Systematically titrate the molar ratio of this compound to your protein to find the optimal balance between signal intensity and solubility. Start with a lower ratio and incrementally increase it.

  • Quenching Effects: At high DOLs, self-quenching can occur, where adjacent dye molecules interact and reduce the overall fluorescence quantum yield. This means a higher DOL does not always translate to a brighter signal.

    • Solution: Aim for a DOL within the optimal range for your specific antibody or protein, which is often between 2 and 4 for antibodies. This typically provides the best balance of brightness and function.

  • Inefficient Removal of Unconjugated Dye: Free, unconjugated dye in the final solution can lead to inaccurate DOL calculations and high background fluorescence.

    • Solution: Ensure a thorough purification step after the conjugation reaction. Size exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis are effective methods for removing unconjugated dye molecules.

Issue 3: Inconsistent Labeling Between Batches

Symptom: You observe significant variability in the DOL across different conjugation experiments, even when following the same protocol.

Potential Causes & Solutions:

  • Inaccurate Protein Concentration Measurement: An incorrect estimation of the initial protein concentration will lead to an erroneous calculation of the required dye amount and the final DOL.

    • Solution: Use a reliable method for protein concentration determination, such as a BCA assay or measuring the absorbance at 280 nm (A280), ensuring you use the correct extinction coefficient for your specific protein.

  • Variability in Reaction Parameters: Minor fluctuations in reaction time, temperature, or pH can impact the final DOL.

    • Solution: Standardize all reaction parameters. Use a calibrated pH meter, perform reactions in a temperature-controlled environment, and precisely time the incubation period.

  • Quality of this compound: The purity and reactivity of the dye can vary between lots.

    • Solution: If you suspect a lot-to-lot variability issue, consider testing a new lot of the dye. For critical applications, it is advisable to purchase a larger single lot of the dye.

Frequently Asked Questions (FAQs)

Q1: What is the optimal Degree of Labeling (DOL) for my application?

The optimal DOL is a balance between maximizing the fluorescent signal and preserving the biological function and solubility of the conjugate. For most antibody-based applications, a DOL of 2-4 is recommended. However, the ideal DOL can vary depending on the specific protein and the intended application. It is always best to empirically determine the optimal DOL for your system by creating a series of conjugates with varying DOLs and testing their performance.

Q2: How do I accurately calculate the Degree of Labeling (DOL)?

The DOL is typically determined using spectrophotometry by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (approximately 775 nm for IR-775).

The calculation is as follows:

  • Protein Concentration (M):

    • Protein Conc. = [A280 - (A_max * CF)] / ε_protein

    • Where:

      • A280 is the absorbance of the conjugate at 280 nm.

      • A_max is the absorbance of the conjugate at the dye's maximum wavelength.

      • CF is the correction factor for the dye's absorbance at 280 nm (provided by the dye manufacturer).

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Dye Concentration (M):

    • Dye Conc. = A_max / ε_dye

    • Where:

      • ε_dye is the molar extinction coefficient of the dye at its maximum absorbance.

  • Degree of Labeling (DOL):

    • DOL = Dye Conc. / Protein Conc.

Q3: How does the choice of linker affect my conjugation?

While this compound is typically supplied as an NHS ester for reaction with primary amines, the properties of any additional linkers used can be important. For instance, using a long, flexible, and hydrophilic linker (like PEG) can help to improve the solubility of the final conjugate and minimize potential steric hindrance, which might otherwise affect the biological activity of the protein.

Q4: Can I use a different buffer for conjugation?

Yes, but it is critical to use a buffer that is free of primary amines. Buffers like sodium bicarbonate (pH 8.0-9.0), borate (pH 8.0-9.0), or HEPES (pH 7.5-8.5) are suitable alternatives to PBS. Avoid Tris-based buffers as they will compete in the reaction.

Protocols & Data

Recommended Starting Molar Ratios for Target DOL
Target MoleculeTarget DOLRecommended Molar Ratio (Dye:Protein)
IgG Antibody2 - 45:1 to 10:1
Other Proteins1 - 33:1 to 8:1
Peptides11.5:1 to 3:1

Note: These are starting recommendations. The optimal ratio should be determined empirically.

Step-by-Step Protocol for IgG Antibody Conjugation
  • Preparation of Antibody:

    • Dissolve the antibody in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-5 mg/mL.

    • If the antibody is in a buffer containing primary amines, perform a buffer exchange using a desalting column or dialysis.

  • Preparation of this compound Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Reconstitute the dye in anhydrous DMSO to a concentration of 10 mg/mL. This stock solution should be used immediately.

  • Conjugation Reaction:

    • While gently vortexing the antibody solution, add the calculated amount of the this compound solution. The amount to add is based on your target DOL and the recommended molar ratio.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).

    • Collect the fractions containing the purified conjugate. The labeled antibody will typically be in the first colored fractions to elute.

  • Characterization:

    • Measure the absorbance of the purified conjugate at 280 nm and ~775 nm.

    • Calculate the DOL using the formulas provided in the FAQ section.

  • Storage:

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA and storing at -20°C or -80°C.

Visualizations

Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Buffer_Exchange Buffer Exchange (Amine-Free Buffer) Mix Mix Antibody & Dye (Target Molar Ratio) Buffer_Exchange->Mix Reconstitute_Dye Reconstitute IR-775 (Anhydrous DMSO) Reconstitute_Dye->Mix Incubate Incubate (1 hr, RT, Dark) Mix->Incubate Purify Purification (Size Exclusion) Incubate->Purify Analyze Spectrophotometry (A280 & A775) Purify->Analyze Calculate_DOL Calculate DOL Analyze->Calculate_DOL

Caption: Workflow for this compound Conjugation.

DOL_vs_Signal cluster_dol Degree of Labeling (DOL) cluster_outcome Resulting Signal & Function Low_DOL Low DOL (1-2) Low_Signal Weak Signal Good Function Low_DOL->Low_Signal Suboptimal Optimal_DOL Optimal DOL (2-4) Bright_Signal Bright Signal Good Function Optimal_DOL->Bright_Signal Ideal High_DOL High_DOL Quenched_Signal Quenched Signal Potential Aggregation Loss of Function High_DOL->Quenched_Signal Detrimental

Caption: Relationship between DOL and Conjugate Performance.

References

Validation & Comparative

IR-775 chloride vs. ICG for near-infrared in vivo imaging

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Near-Infrared In Vivo Imaging: IR-775 Chloride vs. Indocyanine Green (ICG)

For researchers, scientists, and drug development professionals navigating the landscape of near-infrared (NIR) imaging, the selection of an appropriate fluorescent dye is a critical decision that dictates experimental sensitivity, specificity, and translational potential. This guide provides an in-depth, objective comparison between this compound, a common heptamethine cyanine dye for preclinical research, and Indocyanine Green (ICG), the long-standing clinical gold standard. By examining their photophysical properties, in vivo performance, and experimental workflows, this document aims to equip you with the necessary data to make an informed choice for your specific research needs.

Fundamental Properties: A Head-to-Head Comparison

The efficacy of a NIR dye is rooted in its fundamental physicochemical and optical properties. While both this compound and ICG operate within the NIR-I window (700-900 nm), a region favored for its deep tissue penetration due to reduced light scattering and absorption by biological components like hemoglobin and water, they possess distinct molecular characteristics that influence their performance.

ICG is a tricarbocyanine dye that has been approved by the U.S. Food and Drug Administration (FDA) for clinical use since 1959.[1] Its long history of use in humans for applications such as ophthalmic angiography and assessing cardiac output provides a deep well of safety and pharmacokinetic data.[2][3] this compound, a member of the heptamethine cyanine dye family, is a research-grade compound valued for its strong absorbance in the upper NIR range.

The following table summarizes the core properties of each dye, providing a quantitative foundation for comparison.

PropertyThis compoundIndocyanine Green (ICG)Causality and Implication
Molecular Formula C₃₂H₃₆Cl₂N₂[4]C₄₃H₄₇N₂NaO₆S₂The structural differences, particularly the sulfonate groups on ICG, contribute to its higher aqueous solubility and distinct pharmacokinetic profile.
Molecular Weight 519.55 g/mol [4]774.97 g/mol Molecular weight can influence renal clearance rates, with smaller molecules generally being cleared more rapidly.
Max. Absorption (λmax) ~775 nm (in Methanol)[5]~787 nm (in Plasma)Both dyes are well-suited for excitation with common NIR laser diodes (e.g., 785 nm), ensuring compatibility with standard imaging systems.
Max. Emission (λem) ~800 nm (Estimated)~815 nm (in Plasma)The emission maxima fall squarely within the NIR-I window, maximizing signal detection and minimizing tissue autofluorescence.
Molar Extinction Coeff. (ε) ≥240,000 M⁻¹cm⁻¹ (in Methanol)~194,000 - 223,000 M⁻¹cm⁻¹[6][7]A higher ε indicates more efficient photon absorption. This compound's higher coefficient suggests a potential for greater brightness, assuming comparable quantum yield.
Quantum Yield (Φ) Data not readily availableHighly variable: ~0.14 bound to protein, but can be as low as ~2.5% in water.[8]This is a critical parameter. ICG's quantum yield is heavily dependent on its environment, increasing significantly upon binding to plasma proteins. The lack of public data for IR-775 is a key consideration.
Clinical Status Research Use OnlyFDA-approved for human use[2][9]ICG is the only choice for clinical or translational studies. IR-775 is restricted to preclinical animal models.

In Vivo Performance: Pharmacokinetics, Stability, and Biodistribution

Beyond static photophysical properties, a dye's behavior within a living system is paramount. How a dye is absorbed, distributed, metabolized, and excreted—collectively known as pharmacokinetics (PK)—determines its window of utility for imaging and its ultimate biological fate.

Pharmacokinetics and Clearance Pathways

The distinct chemical structures of IR-775 and ICG lead to different interactions with biological systems, resulting in divergent PK profiles.

  • Indocyanine Green (ICG): Upon intravenous injection, ICG rapidly and strongly binds to plasma proteins, primarily albumin. This binding is crucial; it prevents rapid renal clearance and is responsible for the significant increase in its fluorescence quantum yield. The ICG-protein complex circulates until it is selectively taken up by hepatocytes in the liver.[2] It is then excreted unmetabolized into the bile, making ICG an excellent agent for liver function assessment and hepatobiliary imaging.[2] This liver-specific clearance mechanism is a defining feature of its biodistribution.[3] Encapsulating ICG in liposomes can prolong its circulation time in the bloodstream.[10][11][12]

  • This compound: As a research dye without the extensive characterization of ICG, detailed PK data for free IR-775 is less established. However, studies involving IR-775 conjugated to nanoparticles show that it can accumulate in tumor tissues, likely through the enhanced permeability and retention (EPR) effect when part of a larger construct.[13] The biodistribution of free IR-775 shows accumulation not only in tumors but also in major organs like the liver and spleen, which are part of the reticuloendothelial system (RES) responsible for clearing foreign particles.[13]

G cluster_0 Systemic Circulation (Bloodstream) cluster_1 Organ Uptake & Clearance ICG ICG Albumin Plasma Proteins (e.g., Albumin) ICG->Albumin 98% Binding IR775 IR-775 RES RES Organs (Spleen, Liver) IR775->RES RES Clearance Tumor Tumor (EPR) IR775->Tumor Passive Accumulation Liver Liver (Hepatocytes) Albumin->Liver Selective Uptake Bile Biliary Excretion Liver->Bile Excretion

Caption: Comparative pharmacokinetic pathways of ICG and this compound.

Stability: A Critical Consideration

A significant drawback of ICG is its poor stability. In aqueous solutions, it is prone to aggregation, which quenches its fluorescence, and it degrades over time.[8] It is also susceptible to photobleaching—irreversible photodegradation upon exposure to excitation light.[14][15] This instability necessitates fresh preparation of solutions before use and can limit long-term or repeated imaging sessions. Various formulation strategies, such as encapsulation in nanoparticles, have been developed to improve ICG's stability.[16]

This compound, like many cyanine dyes, also faces stability challenges, though direct comparative studies on its photostability versus ICG are not abundant in the literature. Researchers should assume that careful handling, protection from light, and fresh preparation are best practices for both dyes.

Experimental Workflow: From Bench to In Vivo Imaging

A well-designed protocol is essential for reproducible and reliable results. The following sections outline a generalizable workflow for in vivo and ex vivo NIR fluorescence imaging.

General In Vivo Imaging Protocol

This protocol serves as a template and should be optimized for the specific animal model, research question, and imaging system.

  • Dye Preparation:

    • ICG: Reconstitute lyophilized ICG powder in sterile water for injection (WFI) or sterile saline immediately before use.[1][17] A typical concentration for a 0.25 mg/kg dose in a 25g mouse would be 0.0625 mg/mL if injecting a 100 µL volume.

    • This compound: Dissolve in a biocompatible solvent. Given its lower aqueous solubility, a small amount of DMSO or ethanol may be required initially, followed by dilution in saline or PBS. Crucially, the final concentration of organic solvent must be minimized to avoid toxicity. A vehicle-only control group is mandatory to rule out solvent-induced artifacts.

  • Animal Preparation:

    • Anesthetize the animal using an appropriate method (e.g., isoflurane inhalation).

    • If necessary, remove fur from the imaging area to reduce light scattering and absorption.

    • Maintain the animal's body temperature throughout the procedure.

  • Dye Administration:

    • The most common route is intravenous (IV) injection via the tail vein. This ensures rapid and systemic distribution.

    • For specific applications like lymphatic mapping, local subcutaneous or intradermal injections may be used.

  • Image Acquisition:

    • Place the animal in the imaging system.

    • Acquire a pre-injection (baseline) image to measure background autofluorescence.

    • Inject the dye and begin acquiring images immediately to capture the initial vascular phase.

    • Continue imaging at desired time points (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr) to monitor the dye's biodistribution and clearance.[9][18] The specific time points will depend on the dye's PK and the biological question.

  • Data Analysis:

    • Using the system's software, draw regions of interest (ROIs) over the target tissue (e.g., tumor) and control tissues.

    • Quantify the average fluorescence intensity in each ROI over time.

    • Calculate metrics such as the tumor-to-background ratio to assess targeting specificity.

G prep 1. Dye & Animal Preparation pre_img 2. Acquire Baseline (Pre-Injection) Image prep->pre_img inject 3. Intravenous Dye Administration pre_img->inject post_img 4. Acquire Post-Injection Image Series (Time-Lapse) inject->post_img analyze 5. ROI Analysis & Quantification post_img->analyze ex_vivo 6. Ex Vivo Validation (Optional) analyze->ex_vivo

Caption: Standardized workflow for in vivo near-infrared fluorescence imaging.

Ex Vivo Tissue Analysis Protocol

To validate in vivo findings and determine the microscopic distribution of the dye, ex vivo analysis of harvested organs is essential.

  • Tissue Harvesting: At the final imaging time point, euthanize the animal according to approved protocols.

  • Organ Excision: Carefully excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).

  • Whole Organ Imaging: Place the excised organs on a non-reflective, dark surface and image them using the NIR imaging system. This provides a clear, macroscopic view of the dye's final biodistribution without interference from overlying tissues.[19]

  • Tissue Preservation:

    • Frozen Sections: For the best preservation of the fluorescence signal, embed fresh tissue in Optimal Cutting Temperature (OCT) compound and snap-freeze.[19] Store at -80°C.

    • Paraffin Embedding: For long-term storage and detailed histological analysis, fix tissues in 10% neutral buffered formalin. Note that the fixation and subsequent processing steps (dehydration, clearing) can diminish the NIR signal.[19]

  • Sectioning and Microscopic Imaging:

    • Cut thin sections (5-10 µm) using a cryostat (for frozen tissue) or a microtome (for paraffin-embedded tissue).[19]

    • Mount the sections on microscope slides.

    • Image the slides using a fluorescence microscope equipped with appropriate NIR excitation and emission filters to visualize the dye's location at a cellular or subcellular level.

Summary and Recommendations

The choice between this compound and ICG is not about which dye is definitively "better," but which is better suited for a specific application.

FeatureThis compoundIndocyanine Green (ICG)Recommendation
Brightness Potentially higher due to greater Molar Extinction Coefficient.High, but dependent on protein binding.For preclinical models where maximizing signal is the sole priority, IR-775 may offer an advantage, pending quantum yield data.
Clinical Translation Not possible.The only viable option.For any research with a translational goal or future human application, ICG is the mandatory choice.
Stability Standard cyanine dye stability concerns.Known instability in aqueous solution and susceptibility to photobleaching.Both require careful handling. For long-term studies, ICG may require stabilizing formulations.
Pharmacokinetics Cleared by RES; allows for passive tumor accumulation studies.Specific hepatobiliary clearance.ICG is ideal for liver imaging, angiography, and perfusion studies. IR-775 is more of a general-purpose agent for preclinical models.
Data Availability Limited public data on toxicity and quantum yield.Extensive safety, PK, and performance data available.ICG provides a more reliable and well-understood baseline for in vivo experiments.
  • Choose Indocyanine Green (ICG) for any study with a translational component, for research involving liver function or perfusion, and when a well-documented and clinically approved agent is required for robust, reproducible results. Its primary limitations are its instability and non-specific accumulation in tumors (unless conjugated to a targeting moiety).

  • Choose this compound for purely preclinical, exploratory studies where the specific hepatobiliary clearance of ICG is undesirable and where the goal is to leverage a high extinction coefficient for potentially brighter signal in non-clinical models. The significant caveats are its research-only status and the lack of comprehensive public data on its in vivo safety and performance metrics.

Ultimately, the rigorous application of sound experimental design, including appropriate controls and validation steps, will be the most critical factor in generating high-quality, impactful in vivo imaging data, regardless of the dye selected.

References

  • AZoM. (2022, November 29). Using Raman Spectroscopy to Analyze Indocyanine Green (ICG) Fluorescence. [Link]

  • Kim, J. H., et al. (2014). Enhancement of aqueous stability and fluorescence brightness of indocyanine green using small calix[6]arene micelles for near-infrared fluorescence imaging. RSC Publishing. [Link]

  • García-Díaz, M., et al. (2022). Stability and Selectivity of Indocyanine Green Towards Photodynamic Therapy of CRL-2314 Breast Cancer Cells with Minimal Toxicity to HTB-125 Cells. MDPI. [Link]

  • Ting, R., et al. (2016). In Vitro and In Vivo Analysis of Indocyanine Green-Labeled Panitumumab for Optical Imaging—A Cautionary Tale. ACS Publications. [Link]

  • Ting, R., et al. (2016). In Vitro and In Vivo Analysis of Indocyanine Green-Labeled Panitumumab for Optical Imaging—A Cautionary Tale. NIH. [Link]

  • Okada, K., et al. (2022). Near-infrared fluorescence imaging with indocyanine green for assessment of donor livers in a rat model of ischemia–reperfusion. PMC - NIH. [Link]

  • Cosco, E. D., et al. (2021). Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region. NIH. [Link]

  • Wu, J., et al. (2019). Use of Indocyanine Green (ICG), a Medical Near Infrared Dye, for Enhanced Fluorescent Imaging—Comparison of Organic Anion Transporting Polypeptide 1B3 (OATP1B3) and Sodium-Taurocholate Cotransporting Polypeptide (NTCP) Reporter Genes. NIH. [Link]

  • LI-COR Biotechnology. Ex Vivo Imaging Protocol. [Link]

  • Zheng, C., et al. (2015). Comprehensive studies of pharmacokinetics and biodistribution of indocyanine green and liposomal indocyanine green by multispectral optoacoustic tomography. RSC Publishing. [Link]

  • ResearchGate. In vivo fluorescence imaging and biodistribution of free IR775, Hb-IR775, and PEG-Hb-IR775 NPs in H22 tumor-bearing mice. [Link]

  • Malicka, J., et al. (2003). Enhanced photostability of ICG in close proximity to gold colloids. PMC - NIH. [Link]

  • PubChem. This compound. [Link]

  • van der Vorst, J. R., et al. (2015). A practical guide for the use of indocyanine green and methylene blue in fluorescence‐guided abdominal surgery. PMC - NIH. [Link]

  • Glen Research. extinction coefficients and fluorescence data. [Link]

  • Poon, C., et al. (2015). Biodistribution of Encapsulated Indocyanine Green in Healthy Mice. PMC - NIH. [Link]

  • Wahajuddin & Arora, S. (2012). In vivo delivery, pharmacokinetics, biodistribution and toxicity of iron oxide nanoparticles. PMC - PubMed Central. [Link]

  • ResearchGate. Inflammation detection via in vivo NIR-imaging post ICG-loaded film.... [Link]

  • Zheng, C., et al. (2014). Comprehensive studies of pharmacokinetics and biodistribution of indocyanine green and liposomal indocyanine green by multispectral optoacoustic tomography. ResearchGate. [Link]

  • Shirmanova, M., et al. (2019). Analysis of Fluorescence Decay Kinetics of Indocyanine Green Monomers and Aggregates in Brain Tumor Model In Vivo. MDPI. [Link]

  • Li, Y., et al. (2021). Enhancing the Stability and Photothermal Conversion Efficiency of ICG by Pillar[20]arene-Based Host-Guest Interaction. Frontiers. [Link]

  • Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. [Link]

  • ResearchGate. (2015). Improved fluorescence of indocyanine green in vitro and in vivo after simple cooling procedures. [Link]

  • Antaris, A. L., et al. (2017). Indocyanine green fluorescence in second near-infrared (NIR-II) window. PMC - NIH. [Link]

  • ResearchGate. Photostability of ICG in different solvents. Samples in capillary tubes.... [Link]

  • Kim, J., et al. (2017). In vivo cellular-level real-time pharmacokinetic imaging of free-form and liposomal indocyanine green in liver. PMC - NIH. [Link]

  • Wurzinger, B., & Berezin, M. Y. (2013). Fluorescence Quantum Yields of a Series of Red and Near Infrared Dyes Emitting at 600–1000 nm. [Link]

  • YouTube. (2020, April 6). How Fluorescence Guided Imaging Works. [Link]

  • ResearchGate. Temperature stability study of ICG and IR-820 solutions in different.... [Link]

  • Mpoy, C., et al. (2020). Oral Administration of a Bivalent Carbonic Anhydrase IX Near-Infrared Imaging Agent Detects Hypoxic Tumors in a Mouse Model. ACS Sensors. [Link]

  • Bertrand, N., et al. (2014). Factors Controlling the Pharmacokinetics, Biodistribution and Intratumoral Penetration of Nanoparticles. PMC - PubMed Central. [Link]

  • This is a placeholder for a reference th

Sources

A Researcher's Guide to Validating IR-775 Chloride Staining in Cellular Imaging

Author: BenchChem Technical Support Team. Date: February 2026

In the evolving landscape of near-infrared (NIR) fluorescence imaging, the careful selection and rigorous validation of fluorescent probes are paramount to generating reproducible and reliable data. This guide provides an in-depth technical overview of IR-775 chloride, a heptamethine cyanine dye, and outlines a comprehensive framework for its validation through meticulously designed control experiments. We will explore the mechanistic underpinnings of this compound staining, present detailed protocols for its application and validation, and offer a comparative analysis with other commonly used NIR dyes.

Understanding this compound: Mechanism of Action and Key Properties

This compound is a synthetic organic dye that absorbs and emits light in the near-infrared spectrum, with a maximum absorption (λmax) around 775 nm. Its utility in cellular imaging primarily stems from its properties as a viability stain.

Mechanism of Staining: this compound is a membrane-impermeant dye, meaning it cannot cross the intact plasma membrane of live, healthy cells. However, in cells with compromised membrane integrity—a hallmark of cell death—the dye can enter the cytoplasm and nucleus. Once inside, it covalently binds to intracellular and extracellular amines, resulting in a stable fluorescent signal.[1] This mechanism makes this compound a valuable tool for distinguishing live from dead cell populations in various experimental settings.

dot graph TD; A[Live Cell] -- "Intact Plasma Membrane" --> B{this compound Excluded}; B --> C[No Staining]; D[Dead Cell] -- "Compromised Plasma Membrane" --> E{this compound Enters}; E -- "Binds to Intracellular Amines" --> F[Fluorescent Signal];

end caption: "Mechanism of this compound as a Viability Stain"

Key Properties of this compound:

PropertyValueSource
Chemical Formula C₃₂H₃₆Cl₂N₂
Molecular Weight 519.55 g/mol
Maximum Absorption (λmax) ~775 nm
Emission Wavelength ~775 nm[1]
Solubility Soluble in organic solvents

The Imperative of Validation: A Framework for Trustworthy Data

The core principle of scientific integrity in fluorescence microscopy is the validation of your tools. For a dye like this compound, this means systematically demonstrating its specificity and ruling out potential artifacts. A self-validating system of experiments is not just best practice; it is essential for the accurate interpretation of your results.

dot graph LR; subgraph "Validation Workflow" direction LR A[Staining Protocol Optimization] --> B[Specificity Controls]; B --> C[Viability Assessment]; C --> D[Photostability Analysis]; D --> E[Comparative Analysis]; end

caption: "Experimental Workflow for this compound Validation"

Experimental Protocols for Robust Validation

This section provides detailed, step-by-step methodologies for key experiments to validate this compound staining.

Protocol: Staining Cells with this compound for Viability Assessment

This protocol is adapted for adherent cells in a 96-well plate format but can be modified for suspension cells and other culture vessels.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Positive control for cell death (e.g., 70% ethanol or a known cytotoxic agent)

  • Fluorescence microscope with appropriate NIR filter sets

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment.

  • Induce Cell Death (Positive Control): Treat a subset of wells with a cytotoxic agent to induce cell death. For a rapid positive control, you can fix cells with 70% ethanol for 10 minutes.

  • Untreated Cells (Negative Control): Leave a subset of wells with healthy, untreated cells.

  • Staining Solution Preparation: Dilute the this compound stock solution in PBS or cell culture medium to the desired final concentration. A typical starting concentration is 1 µM, but this should be optimized for your cell type and experimental conditions.

  • Staining: Remove the culture medium from the wells and wash once with PBS. Add the this compound staining solution to all wells (including positive and negative controls).

  • Incubation: Incubate the plate for 15-30 minutes at room temperature, protected from light.[2]

  • Washing: Remove the staining solution and wash the cells 2-3 times with PBS to remove unbound dye.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for the NIR spectrum (Excitation: ~750 nm, Emission: ~775 nm).[1]

Control Experiments: The Cornerstone of Validation

Positive and Negative Controls for Staining Specificity:

  • Positive Control: Cells known to have compromised membrane integrity (e.g., heat-shocked, treated with a cytotoxic drug, or fixed with ethanol) should exhibit strong this compound staining.

  • Negative Control: Healthy, viable cells should show minimal to no fluorescence.

  • Unstained Control: An unstained sample of both live and dead cells should be imaged under the same conditions to assess the level of cellular autofluorescence in the NIR channel.

Colocalization with Known Markers of Cell Death:

To further validate that this compound is staining dead cells, perform colocalization studies with established markers of apoptosis or necrosis.

  • Protocol: Colocalization with a Nuclear Stain for Dead Cells (e.g., Propidium Iodide):

    • Induce cell death in a population of cells.

    • Co-stain the cells with this compound (as described in Protocol 3.1) and a well-characterized nuclear stain for dead cells, such as Propidium Iodide (PI).

    • Acquire images in both the NIR (for this compound) and red (for PI) channels.

    • Analyze the images for colocalization. A high degree of overlap between the this compound and PI signals would strongly support the specificity of this compound for dead cells.[3][4][5]

dot graph TD; subgraph "Colocalization Experiment" A[Induce Cell Death] --> B[Co-stain with IR-775 and PI]; B --> C[Acquire Images]; C --> D[Analyze Overlap]; end subgraph "Expected Outcome" E[High Colocalization] --> F[Validation of Specificity]; end D --> E;

caption: "Workflow for Colocalization Analysis"

Assessing Potential Off-Target Effects and Cytotoxicity

While this compound is primarily a viability stain, it is crucial to assess its potential impact on live cells, especially for long-term imaging experiments.

  • Protocol: Cell Viability Assay Post-Staining:

    • Stain a population of live cells with a range of this compound concentrations.

    • Wash the cells thoroughly to remove the dye.

    • Incubate the cells for a period relevant to your planned experiments (e.g., 24, 48, 72 hours).

    • Perform a standard cell viability assay, such as an MTT or resazurin-based assay, to quantify the number of viable cells.[6][7]

    • Compare the viability of stained cells to that of unstained control cells. A significant decrease in viability in the stained population would indicate cytotoxicity of the dye at the tested concentrations.

Performance Comparison with Alternative NIR Dyes

To make an informed decision about the most suitable NIR dye for your application, a direct comparison of their key performance characteristics is essential. Here, we compare this compound with two other widely used NIR dyes: Indocyanine Green (ICG) and IR-820.

FeatureThis compoundIndocyanine Green (ICG)IR-820
Primary Application Viability StainingAngiography, Lymph Node MappingImaging, Photothermal Therapy
Photostability Cyanine dyes are generally susceptible to photobleaching.[8]Known to have limited photostability.Reported to have better photostability than ICG.[9]
Cytotoxicity Should be empirically determined for your cell type and concentration.Generally considered low at typical imaging concentrations.Can exhibit cytotoxicity, especially upon NIR irradiation.[10]
Staining Mechanism Membrane impermeant, binds to intracellular amines in dead cells.Binds to plasma proteins.Accumulates in mitochondria of some cancer cells.

Experimental Protocol: Comparative Photostability Assay:

  • Prepare solutions of this compound, ICG, and IR-820 at equimolar concentrations in PBS.

  • Place the solutions in a multi-well plate.

  • Expose the plate to continuous illumination from a fluorescence microscope's light source at an excitation wavelength appropriate for all dyes (a broad-spectrum source is suitable).

  • Measure the fluorescence intensity of each dye at regular time intervals over an extended period (e.g., 30-60 minutes).

  • Plot the normalized fluorescence intensity as a function of time for each dye. The dye that retains its fluorescence for the longest duration is the most photostable under these conditions.

Troubleshooting Common Staining Issues

IssuePotential CauseSuggested Solution
High Background/Non-specific Staining - Incomplete removal of unbound dye.- Dye precipitation.- Increase the number and duration of wash steps.- Ensure the dye is fully dissolved in the working solution. Consider filtration if precipitates are visible.
Weak or No Signal in Positive Controls - Inefficient cell death induction.- Incorrect filter sets on the microscope.- Photobleaching.- Confirm cell death using an alternative method (e.g., trypan blue).- Verify that the excitation and emission filters are appropriate for this compound.- Minimize light exposure during staining and imaging.
Staining of Live Cells - Cell membrane integrity compromised by experimental conditions.- Dye concentration is too high.- Ensure gentle handling of cells during staining.- Titrate the dye concentration to find the optimal balance between signal and specificity.

Conclusion: Ensuring Rigor in Your NIR Imaging Studies

This compound is a valuable tool for identifying dead cells in a population due to its membrane-impermeant nature. However, like any fluorescent probe, its use demands a rigorous validation process to ensure the generation of accurate and reproducible data. By implementing a comprehensive set of control experiments, including positive and negative controls, colocalization studies, and cytotoxicity assessments, researchers can confidently interpret their findings and contribute to the advancement of reliable cellular imaging. Furthermore, a comparative understanding of this compound's performance relative to other NIR dyes will enable the selection of the most appropriate tool for specific research questions.

References

  • Guo, D., et al. (2020). Counterion Tuning of Near-Infrared Organic Salts Dictates Phototoxicity to Inhibit Tumor Growth. ACS Nano, 14(11), 14699–14714. [Link]

  • Jocelyn, S. (2018). A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging. Annual Review of Analytical Chemistry, 11, 321-345. [Link]

  • Kim, H., et al. (2017). Visualization of Multicolored in vivo Organelle Markers for Co-Localization Studies in Oryza sativa. Molecules and Cells, 40(11), 869–877. [Link]

  • Glembockyte, V., et al. (2022). Repurposing Cyanine Photoinstability To Develop Near-Infrared Light-Activatable Nanogels for In Vivo Cargo Delivery. ACS Central Science, 8(9), 1269–1277. [Link]

  • Adan, A., et al. (2016). A guideline to cell viability assays. PeerJ, 4, e1962. [Link]

  • Piatkevich, K. D., et al. (2023). Quantitative assessment of near-infrared fluorescent proteins. Nature Methods, 20(9), 1363–1373. [Link]

  • Radtke, A. J., et al. (2023). The IBEX knowledge-base a community resource enabling adoption and development of immunofluorescence imaging methods. eLife, 12, e84833. [Link]

  • Zhang, Y., et al. (2011). Lanthanum chloride promotes mitochondrial apoptotic pathway in primary cultured rat astrocytes. Journal of Neuroscience Research, 89(11), 1845-1853. [Link]

  • FluoroFinder. (n.d.). Live/Dead Fix Near IR (775) Dye Profile. Retrieved from [Link]

  • ResearchGate. (2023, March 23). How to avoid non-specific binding in affinity chromatography (Ni- NTA resin)?. Retrieved from [Link]

  • Tárnok, A., & Ulrich, H. (2015). Live Cell Imaging Methods Review. Cytometry Part A, 87(6), 481-485. [Link]

  • Chen, C., et al. (2021). Liposomal IR-780 as a Highly Stable Nanotheranostic Agent for Improved Photothermal/Photodynamic Therapy of Brain Tumors by Convection-Enhanced Delivery. Cancers, 13(16), 4196. [Link]

  • Nelson, B. K., et al. (2007). A multi-color set of in vivo organelle markers for colocalization studies in Arabidopsis and other plants. The Plant Journal, 51(6), 1126-1136. [Link]

  • ResearchGate. (n.d.). Positive and negative controls for NIR fluorescence imaging. Retrieved from [Link]

  • BioLegend. (2021, April 21). Surface and Intracellular Cytokine Staining for Flow Cytometry [Video]. YouTube. [Link]

  • Bio-Rad. (n.d.). Flow Cytometry Protocols. Retrieved from [Link]

  • Kim, H., et al. (2017). Visualization of Multicolored in vivo Organelle Markers for Co-Localization Studies in Oryza sativa. Molecules and Cells, 40(11), 869–877. [Link]

  • Atale, N., & Gupta, S. (2018). Guidelines for cell viability assays. Journal of Applied Toxicology, 38(11), 1435-1445. [Link]

  • Li, C., et al. (2021). Near-Infrared-II Bioimaging for in Vivo Quantitative Analysis. Frontiers in Chemistry, 9, 731365. [Link]

  • Kay, J. G., et al. (2021). Plasma membrane permeabilization following cell death: many ways to dye!. Cell Death & Differentiation, 28(8), 2321–2323. [Link]

  • Jost, A. P., & Waters, J. C. (2019). Designing a rigorous microscopy experiment: Validating methods and avoiding bias. The Journal of Cell Biology, 218(5), 1452–1466. [Link]

  • U.S. Food and Drug Administration. (n.d.). 3. Quality Control. Retrieved from [Link]

  • Nelson, B. K., et al. (2007). A multi-color set of in vivo organelle markers for colocalization studies in Arabidopsis and other plants. The Plant Journal, 51(6), 1126-1136. [Link]

  • Element. (n.d.). Reducing non-specific protein binding in HPLC. Retrieved from [Link]

  • Cell Signaling Technology. (2018, September 7). what controls should I include for Immunofluorescence (IF)? | CST Tech Tips [Video]. YouTube. [Link]

  • Saxena, V., Sadoqi, M., & Shao, J. (2006). Comparative study of the optical and heat generation properties of IR820 and indocyanine green. Journal of Pharmaceutical Sciences, 95(12), 2746–2755. [Link]

  • Lim, Y. T., et al. (2011). Near-Infrared Fluorescent Nanoprobes for in Vivo Optical Imaging. Nanomaterials, 1(1), 2-21. [Link]

  • Applied Cytometry. (n.d.). Cell Viability Assays. Retrieved from [Link]

  • UChicago Flow. (2020, January 27). OLD VERSION Aurora Training Course: Part 4 - Titrations and Staining Conditions [Video]. YouTube. [Link]

  • Yin, J., et al. (2022). Scaling Up Sequential Stepwise DNA Displacement-Based Signal Exchange for Rapid Ultraplex Fluorescent Imaging in Cells and Tissues. Journal of the American Chemical Society, 144(1), 321-331. [Link]

  • Radtke, A. J., et al. (2023). The IBEX knowledge-base a community resource enabling adoption and development of immunofluorescence imaging methods. eLife, 12, e84833. [Link]

  • Sälzer, S., et al. (2016). In vivo validation of near-infrared light transillumination for interproximal dentin caries detection. Clinical Oral Investigations, 20(3), 569–576. [Link]

  • Marasini, R., & Aryal, S. (2022). Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer. ACS Applied Bio Materials, 5(4), 1736-1747. [Link]

  • Massa, S., et al. (2023). A Comparative Study on the Effect of Near-Infrared Fluorescent Dyes on the Pharmacokinetic Behavior of Nanobody-Based Tracers for in vivo Imaging. Molecular Pharmaceutics, 20(12), 6219–6231. [Link]

  • ResearchGate. (2023, March 4). Why my immune PCR reactions always have non-specific binding?. Retrieved from [Link]

  • Bermudez, J. C., et al. (2020). Investigation of a cyanine dye assay for the evaluation of the biocompatibility of magnesium alloys by direct and indirect methods. Journal of Biomedical Materials Research Part B: Applied Biomaterials, 108(5), 2003-2013. [Link]

  • de Faria, A. F., et al. (2022). Photothermal Properties of IR-780-Based Nanoparticles Depend on Nanocarrier Design: A Comparative Study on Synthetic Liposomes and Cell Membrane and Hybrid Biomimetic Vesicles. Pharmaceutics, 14(3), 643. [Link]

  • Clover Biosciences. (n.d.). HTD™ Plasma Membrane Stains. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Photostability: IR-775 chloride vs. Cy7 and Alexa Fluor 790

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of near-infrared (NIR) fluorescence imaging, the selection of a fluorophore is a critical decision that dictates the quality, reliability, and duration of an experiment. For researchers and drug development professionals working on applications ranging from in vivo imaging to single-molecule tracking, the photostability of a dye is not merely a technical specification—it is the bedrock of quantitative accuracy. A dye that rapidly photobleaches under illumination can lead to diminished signal, inaccurate measurements, and truncated observations.

This guide provides an in-depth comparison of the photostability of three commonly used NIR dyes: IR-775 chloride, Cy7, and Alexa Fluor 790. We will move beyond simple catalog specifications to explore the underlying chemical mechanisms of photobleaching and provide a robust experimental framework for you to validate these properties in your own laboratory setting.

At a Glance: Key Photophysical Properties

The ideal NIR fluorophore combines a high extinction coefficient (strong light absorption), a high fluorescence quantum yield (efficient light emission), and exceptional photostability (resistance to photodegradation). Let's examine how our three dyes of interest compare on these fronts.

PropertyThis compoundCy7Alexa Fluor 790
Max Excitation (nm) ~775~750~784[1]
Max Emission (nm) ~800~770[2]~814[1]
Extinction Coefficient (M⁻¹cm⁻¹) Not readily available~250,000~260,000
Quantum Yield (Φ) Not readily available~0.28[3]Similar to ICG/IRDye 800[4]
Known Photostability Standard cyanine dye stabilityKnown for lower photostability[2][5]High, characteristic of Alexa Fluor family[1][6][7]

As the data suggests, while all three dyes operate in a similar spectral window, their performance characteristics, particularly concerning photostability, are not interchangeable. The Alexa Fluor family is widely recognized for its superior photostability compared to traditional cyanine dyes like Cy7.[7][8][9] This enhanced resilience is a direct result of their chemical structure.

The Science of Signal Decay: Understanding Photobleaching

Photobleaching is the irreversible destruction of a fluorophore's chemical structure upon exposure to light. For cyanine dyes, which include IR-775 and Cy7, the primary mechanism of photodegradation is photooxidation.[10][11]

The process begins when the dye absorbs a photon, moving from its ground state (S₀) to an excited singlet state (S₁). While most molecules will relax back to the ground state by emitting a fluorescent photon, a small fraction may transition to a long-lived, highly reactive triplet state (T₁) via intersystem crossing. This triplet-state dye can then react with molecular oxygen in the sample, generating highly destructive reactive oxygen species (ROS), most notably singlet oxygen (¹O₂).[12] It is this singlet oxygen that attacks the dye's own polymethine chain—the conjugated backbone responsible for its fluorescence—leading to oxidative cleavage and a permanent loss of signal.[10][11]

Photobleaching_Mechanism

The superior photostability of the Alexa Fluor dyes is attributed to proprietary modifications to the core cyanine structure. These modifications, often involving sulfonation, serve two primary purposes: they reduce the likelihood of the dye entering the destructive triplet state and can help quench ROS in the immediate vicinity, thereby protecting the polymethine chain from oxidative damage.[1][12]

Experimental Protocol: A Self-Validating System for Photostability Assessment

To provide a trustworthy and objective comparison, it is essential to perform a head-to-head photostability experiment under identical conditions. Here, we outline a self-validating protocol that you can adapt to your specific imaging system. The key to a valid comparison is minimizing all sources of variability except for the dye itself.

Step 1: Sample Preparation

The goal is to immobilize the dyes on a surface to prevent diffusion in and out of the observation area, which would confound the measurement of fluorescence decay.

  • Dye Solution Preparation: Prepare stock solutions of this compound, Cy7, and Alexa Fluor 790 (succinimidyl ester or other amine-reactive form) in anhydrous DMSO at a concentration of 10 mM. Store these stocks protected from light and moisture.

  • Conjugation (Optional but Recommended): For a more biologically relevant test, conjugate each dye to a standard protein like Bovine Serum Albumin (BSA) or an antibody (e.g., Goat anti-Mouse IgG). Aim for a similar degree of labeling (DOL) for each conjugate. Follow the manufacturer's protocol for the amine-reactive dyes. For this compound, which is not typically sold in a reactive form, it can be compared in its free form, noting this difference in the analysis.

  • Immobilization:

    • Prepare a 1 mg/mL solution of the dye-BSA conjugate (or 10 µM of free dye) in a suitable buffer (e.g., PBS, pH 7.4).

    • Pipette a 20 µL drop of each solution onto separate, high-quality glass coverslips and allow them to air-dry completely in the dark. This creates a thin, immobilized film of the fluorophore.

    • Gently rinse the coverslips with deionized water to remove any unbound dye and allow them to dry again.

    • Mount the coverslips onto microscope slides with a high-quality, non-fluorescent mounting medium. For the most rigorous test, avoid antifade agents in the mounting medium.

Step 2: Imaging and Data Acquisition
  • Microscope Setup: Use a widefield or confocal fluorescence microscope equipped with a suitable NIR laser line (e.g., 750 nm or 785 nm) and a sensitive sCMOS or EMCCD camera.

  • Locate Sample: Using low illumination power, bring the immobilized dye film into focus.

  • Define Acquisition Parameters:

    • Select an objective with appropriate magnification (e.g., 60x or 100x oil immersion).

    • Set the excitation laser power to a fixed, moderate level. This power level must remain identical for all three dyes.

    • Set the camera exposure time and gain to achieve a strong signal that is not saturating the detector (e.g., ~50-75% of the camera's dynamic range). These settings must also remain identical.

  • Time-Lapse Acquisition:

    • Set up a time-lapse experiment to acquire images continuously. For rapid bleaching dyes, an interval of 500 ms to 1 second between frames may be necessary. For more stable dyes, this can be extended.

    • Acquire a series of 100-200 images under continuous illumination.

Step 3: Data Analysis
  • Region of Interest (ROI): In your imaging software (e.g., ImageJ/Fiji), draw a region of interest (ROI) in the center of the illuminated field for each time-lapse series.

  • Measure Intensity: Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse.

  • Background Subtraction: Measure the mean intensity of a background region outside the dye film and subtract this value from your ROI measurements for each time point.

  • Normalization: Normalize the intensity data by dividing the intensity at each time point by the intensity of the very first frame (t=0). This expresses the fluorescence decay as a percentage of the initial signal.

  • Plot and Quantify: Plot the normalized intensity versus time. The resulting curve represents the photobleaching profile of the dye. The photostability is often quantified as the "half-life" (t₁/₂), which is the time it takes for the fluorescence intensity to drop to 50% of its initial value.

Experimental_Workflow

Conclusion and Recommendations

The choice between this compound, Cy7, and Alexa Fluor 790 hinges on the specific demands of your application.

  • Alexa Fluor 790 stands out as the most photostable of the three, making it the superior choice for demanding applications that require long or intense illumination.[1][7] This includes super-resolution microscopy (STORM), single-molecule tracking, and long-term in vivo imaging where repeated measurements are necessary. Its high brightness and resistance to photobleaching ensure a robust and reliable signal over time.

  • Cy7 is a bright fluorophore that can be effective for endpoint measurements or applications where illumination exposure is minimal.[2] However, its known susceptibility to photobleaching makes it less suitable for quantitative time-lapse imaging or experiments requiring high laser power.[5]

  • This compound , as a standard heptamethine cyanine dye, is expected to have photostability that is generally inferior to structurally optimized dyes like the Alexa Fluor series. It is a cost-effective option for applications where photostability is not the primary concern.

As a senior application scientist, my recommendation is to prioritize photostability in the experimental design phase. While initial brightness is appealing, a signal that fades is a signal that cannot be trusted. For quantitative, reproducible, and high-quality NIR fluorescence data, investing in a highly photostable fluorophore like Alexa Fluor 790 will yield the most reliable and impactful results. We encourage all researchers to perform their own validation using the protocol outlined above to make the most informed decision for their specific experimental context.

References

  • Cell Journal (Yakhteh). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Available from: [Link]

  • Bitesize Bio. An Introduction to Alexa Dyes. Available from: [Link]

  • UCI Department of Chemistry. Alexa Fluor Dyes: Simply the Best and Brightest Fluorescent Dyes and Conjugates. Available from: [Link]

  • PMC. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Available from: [Link]

  • Journal of the American Chemical Society. Photoswitching Mechanism of Cyanine Dyes. Available from: [Link]

  • RSC Publishing. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging. Available from: [Link]

  • ResearchGate. Quantitative Comparison of Long-wavelength Alexa Fluor Dyes to Cy Dyes: Fluorescence of the Dyes and Their Bioconjugates. Available from: [Link]

  • PubMed. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates. Available from: [Link]

  • Flow Cytometry Core Facility, University of Ottawa. Fluorochromes Description. Available from: [Link]

  • PubMed Central. Repurposing Cyanine Photoinstability To Develop Near-Infrared Light-Activatable Nanogels for In Vivo Cargo Delivery. Available from: [Link]

  • PubMed Central. Harnessing cyanine photooxidation: from slowing photobleaching to near-IR uncaging. Available from: [Link]

  • ACS Publications. A Near-IR Uncaging Strategy Based on Cyanine Photochemistry. Available from: [Link]

  • baseclick. Cy7: A Far-Red Fluorescent Dye for Precise Labeling. Available from: [Link]

Sources

A Head-to-Head Comparison of Near-Infrared Dyes: IR-775 Chloride vs. IRDye 800CW

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly advancing field of fluorescence-based research, particularly in proteomics and in vivo imaging, the choice of near-infrared (NIR) dye is a critical determinant of experimental success. The 700-900 nm NIR window offers significant advantages, including reduced tissue autofluorescence and deeper light penetration, leading to a superior signal-to-noise ratio. This guide provides an in-depth, side-by-side comparison of two prominent dyes in the ~800 nm channel: IR-775 chloride and IRDye 800CW. We will delve into their core properties, application-specific performance, and the underlying chemistry that dictates their utility for researchers, scientists, and drug development professionals.

Core Physicochemical and Photophysical Properties: A Tale of Two Dyes

At a glance, this compound and IRDye 800CW occupy a similar spectral niche. However, their underlying molecular structures and resulting photophysical properties are markedly different, which has profound implications for their performance.

This compound is a classic heptamethine cyanine dye.[1][2] In contrast, IRDye 800CW has a more complex, sulfonated indocyanine structure.[3] This structural difference is key to its enhanced properties. The sulfonate groups significantly improve water solubility and reduce the tendency for aggregation in aqueous buffers, a common issue with traditional cyanine dyes that can lead to fluorescence quenching and non-specific binding.[3][4]

The most critical distinction lies in their brightness, a product of both the molar extinction coefficient (a measure of light absorption) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence). IRDye 800CW exhibits a significantly higher molar extinction coefficient and a more robust quantum yield compared to many conventional cyanine dyes like this compound.[3][5]

Table 1: Physicochemical and Photophysical Property Comparison

PropertyThis compoundIRDye 800CWSignificance for Researchers
Structure Heptamethine CyanineSulfonated IndocyanineIRDye 800CW's sulfonation enhances water solubility and reduces aggregation.[3][4]
Excitation Max (nm) ~775 nm~774 nm (in PBS)[5][6]Both are well-suited for excitation with common ~785 nm laser diodes.
Emission Max (nm) Not specified~789 nm (in PBS)[5][6]Emission is well within the NIR window, minimizing autofluorescence.
Molar Extinction Coefficient (L·mol⁻¹·cm⁻¹) ≥240,000 (in MeOH)[7]~240,000 (in PBS)[3][5]High coefficients for both indicate efficient light absorption.
Quantum Yield (Φ) Not widely reported, generally lower for this class~0.11 (11%)[3]The higher quantum yield of IRDye 800CW directly translates to a brighter signal.
Molecular Weight ( g/mol ) 519.55[8][2]~1166 (NHS ester)[5]Affects conjugation calculations and diffusion characteristics.
Solubility Solvent-soluble[8]High water solubility[3][4]IRDye 800CW is superior for bioconjugation in aqueous buffers without organic co-solvents.
Available Chemistries Primarily as a chloride saltNHS ester, Maleimide, etc.[5][9]IRDye 800CW offers versatile, covalent labeling options for various biomolecules.
Bioconjugation and Stability: The Foundation of Reliable Probes

The ultimate utility of a fluorescent dye often depends on its ability to be reliably and stably attached to a targeting molecule, such as an antibody. This is where the availability of specific reactive chemistries becomes paramount.

IRDye 800CW is commercially available with various reactive moieties, most commonly as an N-hydroxysuccinimide (NHS) ester for labeling primary amines (e.g., lysine residues on antibodies) or as a maleimide for labeling free sulfhydryls (e.g., cysteine residues).[10][5] This versatility allows for controlled, covalent attachment, creating highly stable antibody-dye conjugates.[11][12] Studies have demonstrated that panitumumab-IRDye800CW conjugates remain stable and safe for administration over extended periods, a testament to the robustness of the dye and its conjugation chemistry.[11][12]

This compound, in its base form, lacks a reactive group for covalent conjugation and is primarily used for applications where non-covalent association is sufficient or for chemical synthesis where a reactive handle is added by the researcher.

The process of creating a stable fluorescent probe is a self-validating system. Success is predicated on careful control of pH, molar ratios, and purification to ensure a well-defined, reactive conjugate.

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification p1 Prepare Antibody in Amine-Free Buffer (e.g., PBS, pH 8.5) r1 Add NHS-Dye to Antibody (Target Molar Ratio: 5-15:1) p1->r1 Protein Solution p2 Dissolve IRDye 800CW NHS Ester in DMSO p2->r1 Dye Solution r2 Incubate for 1-2 hours at Room Temperature (Protect from Light) r1->r2 u1 Quench Reaction (Optional, e.g., Tris) r2->u1 u2 Purify Conjugate via Size-Exclusion Chromatography (e.g., Spin Column) u1->u2 u3 Characterize Degree of Labeling (Spectrophotometry) u2->u3 Purified Conjugate

Caption: NHS Ester Antibody Labeling Workflow.

This protocol is a standard method for conjugating amine-reactive dyes like IRDye 800CW NHS Ester to antibodies.[5][13][14][15]

  • Buffer Exchange: Prepare the antibody (typically 1 mg) in an amine-free buffer (e.g., 1X PBS) at a pH of 8.0-8.5. Buffers containing primary amines like Tris will compete with the reaction and must be avoided.

  • Dye Preparation: Immediately before use, dissolve the IRDye 800CW NHS ester in anhydrous DMSO to a concentration of 10-20 mg/mL.[5]

  • Conjugation Reaction: Add a calculated amount of the dye solution to the antibody solution while gently vortexing. A common starting point is a 10:1 molar ratio of dye to antibody. Incubate the reaction for 1-2 hours at room temperature, protected from light.[5][15]

  • Purification: Remove unconjugated dye using a size-exclusion spin column appropriate for the antibody's molecular weight. This step is crucial for reducing background signal in subsequent applications.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~774 nm (for the dye).

Application Performance: Western Blotting

In quantitative Western blotting, signal stability, brightness, and a high signal-to-noise ratio are essential. Infrared fluorescence detection has become the gold standard, largely replacing chemiluminescence due to its wider linear dynamic range and signal stability.[16]

IRDye 800CW is a workhorse in this application. Its high fluorescence output allows for the use of very dilute secondary antibodies (often 1:15,000 to 1:20,000), which significantly reduces background noise and conserves expensive reagents.[17][18] The resulting blots are highly stable; a blot probed with an IRDye 800CW conjugate can be stored and re-imaged months later with minimal signal loss, a stark contrast to the transient signal of chemiluminescence. This stability is invaluable for data verification and re-analysis.

Due to its lower intrinsic brightness and tendency to aggregate, this compound would likely require higher antibody concentrations to achieve a similar signal intensity, leading to increased background and lower sensitivity.

The causality in this workflow is clear: each step is designed to maximize specific binding and minimize non-specific background, culminating in a high signal-to-noise ratio for sensitive detection.

G s1 Protein Transfer (Gel to Membrane) s2 Blocking (1 hr, RT) s1->s2 s3 Primary Antibody Incubation (1-4 hr RT or O/N 4°C) s2->s3 Blocks non-specific sites s4 Wash Membrane (4x 5 min, TBST) s3->s4 s5 IRDye 800CW Secondary Antibody Incubation (1 hr, RT, in dark) s4->s5 Removes unbound 1° Ab s6 Final Wash (4x 5 min, TBST) s5->s6 s7 Rinse & Image (NIR Scanner) s6->s7 Removes unbound 2° Ab

Caption: Fluorescent Western Blotting Workflow.

This protocol is adapted from standard procedures for NIR Western blotting.[19][20][21][22]

  • Transfer & Blocking: Following SDS-PAGE, transfer proteins to a low-fluorescence PVDF or nitrocellulose membrane. Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., Intercept® Blocking Buffer or a non-casein/non-milk-based blocker).

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer (often with 0.2% Tween-20 added). Incubate for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane four times for 5 minutes each in 1X TBS with 0.1% Tween-20 (TBST).[19]

  • Secondary Antibody Incubation: Dilute the IRDye 800CW-conjugated secondary antibody in the appropriate diluent (e.g., Intercept T20 Antibody Diluent) at a starting dilution of 1:20,000. Incubate for 1 hour at room temperature, protected from light.[19][18]

  • Final Washes: Repeat the washing step (Step 3), ensuring the membrane is protected from light.[19]

  • Imaging: Rinse the membrane with 1X TBS to remove residual detergent. Image the blot on a NIR fluorescence imaging system, such as a LI-COR Odyssey®.

Application Performance: In Vivo Imaging

For small animal in vivo imaging, the goal is to visualize biological processes in a living system. This requires a probe that is exceptionally bright to overcome tissue attenuation, stable in circulation, and provides a high target-to-background ratio.

IRDye 800CW has become a leading choice for in vivo imaging and is a component of several imaging agents that have entered clinical trials.[3][23] Its brightness and favorable pharmacokinetic profile, stemming from its hydrophilicity, allow for clear visualization of targets deep within tissue.[24][25][26][27] The stability of IRDye 800CW conjugates in serum is high, ensuring that the dye remains attached to its targeting moiety to reach the intended site.[28]

This compound's lower brightness and poorer solubility make it less suitable for demanding in vivo applications. Its tendency to aggregate could lead to rapid, non-specific uptake by the reticuloendothelial system (liver and spleen), resulting in high background signal and poor target-specific contrast.

Summary and Recommendations

The choice between this compound and IRDye 800CW is dictated by the demands of the application. While both absorb and emit light in a similar spectral region, their performance characteristics are vastly different.

Table 2: Head-to-Head Summary

FeatureThis compoundIRDye 800CWRecommendation
Brightness & Sensitivity LowerVery HighFor high-sensitivity applications (e.g., low-abundance proteins, in vivo imaging), IRDye 800CW is the superior choice .
Signal-to-Noise Ratio ModerateExcellentThe low-background characteristics of IRDye 800CW provide cleaner data.
Bioconjugation Lacks reactive groupVersatile (NHS, Maleimide)For creating targeted probes, IRDye 800CW is the only viable option of the two.
Stability (Conjugate) N/AHighIRDye 800CW forms stable, reliable conjugates essential for reproducible results.[28]
Reproducibility VariableHighThe well-defined chemistry and high purity of IRDye 800CW lead to more consistent experimental outcomes.
Primary Applications Limited; synthetic chemistryQuantitative Westerns, In Vivo Imaging, MicroscopyIRDye 800CW is a versatile, high-performance dye for a wide range of demanding applications.[4][9]

Final Verdict:

For researchers and drug development professionals requiring high sensitivity, quantitative accuracy, and reproducible results, IRDye 800CW is the unequivocally superior choice. Its enhanced photophysical properties, excellent water solubility, and versatile, stable conjugation chemistry make it the industry standard for applications ranging from quantitative Western blotting to preclinical and clinical in vivo imaging.

This compound may serve as a basic fluorescent molecule for applications not requiring high sensitivity or covalent labeling, but it lacks the performance and reliability needed for the rigorous demands of modern biological research.

References

  • Nanocolloidal albumin-IRDye 800CW: a near-infrared fluorescent tracer with optimal retention in the sentinel lymph node. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Using IRDye Subclass-Specific Antibodies for Western Blot Detection. (n.d.). LI-COR Biosciences. Retrieved January 24, 2026, from [Link]

  • Good Westerns Gone Bad: Tips to Make Your NIR Western Blot Great. (n.d.). LI-COR Biosciences. Retrieved January 24, 2026, from [Link]

  • IRDye® Infrared Dyes. (n.d.). LI-COR Biosciences. Retrieved January 24, 2026, from [Link]

  • Extinction coefficient, quantum yield, lifetime and brightness of LS277, SiNP1_LS277, SiNP2_LS277 and QD800 sample from Invitrogen. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • IRDye Protein Labeling Kits. (n.d.). LI-COR Biosciences. Retrieved January 24, 2026, from [Link]

  • This compound | C32H36Cl2N2. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

  • This protocol outlines antibody conjugation by NHS-esters. (n.d.). Fürth lab. Retrieved January 24, 2026, from [Link]

  • Safety and Stability of Antibody-Dye Conjugate in Optical Molecular Imaging. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Assess Therapeutic Delivery with Near-Infrared Fluorescence. (n.d.). LI-COR Biosciences. Retrieved January 24, 2026, from [Link]

  • extinction coefficients and fluorescence data. (n.d.). Glen Research. Retrieved January 24, 2026, from [Link]

  • Safety and Stability of Antibody-Dye Conjugate in Optical Molecular Imaging. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Fluorescence Lifetime and Quantum Yield Analysis of IRdye800 NHS and Au.... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Near-Infrared Western Blot Detection Protocol. (n.d.). LI-COR Biosciences. Retrieved January 24, 2026, from [Link]

  • Analysis of IRDye 800CW and ICG dosing solutions. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • IRDye® 800CW NHS Ester Near-Infrared Dye. (n.d.). LI-COR Biosciences. Retrieved January 24, 2026, from [Link]

  • Fluorescent Western Blotting Protocol Using StarBright Dye Secondary Antibodies. (n.d.). Bio-Rad. Retrieved January 24, 2026, from [Link]

  • Conjugation, serum stability and EpCAM specificity. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Cas 199444-11-6,this compound. (n.d.). LookChem. Retrieved January 24, 2026, from [Link]

  • References for Small Fluorescence Quantum Yields. (n.d.). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Nanocolloidal albumin-IRDye 800CW: A near-infrared fluorescent tracer with optimal retention in the sentinel lymph node. (n.d.). University of Groningen. Retrieved January 24, 2026, from [Link]

  • Time-dependent changes of IRDye 800 CW fluorescence lifetime (FLT,.... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Acquisition of Absorption and Fluorescence Spectral Data Using Chatbots. (n.d.). The Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

  • IRDye 800CW Maleimide Can Label Molecules with Free Sulfhydryls. (n.d.). LI-COR Biosciences. Retrieved January 24, 2026, from [Link]

  • Single-Dose Intravenous Toxicity Study of IRDye 800CW in Sprague-Dawley Rats. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • QUANTITATIVE WESTERN BLOTS. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

Sources

Bridging the Gap: A Comparative Guide to Cross-Validating IR-775 Chloride Fluorescence with Histology

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly evolving landscape of preclinical and translational research, in vivo and ex vivo imaging techniques provide invaluable insights into biological processes within a holistic context. Near-infrared (NIR) fluorescent probes, such as IR-775 chloride, have emerged as powerful tools for this purpose. However, the translation of fluorescence data into concrete cellular and tissue-level understanding necessitates rigorous validation against the undisputed gold standard: histopathology.

This guide provides a comprehensive framework for the cross-validation of this compound fluorescence with traditional histology. We will delve into the underlying principles of each modality, present detailed protocols for a cohesive workflow, and discuss the critical steps of data co-registration and quantitative analysis. This document is intended for researchers, scientists, and drug development professionals seeking to integrate these powerful techniques with scientific rigor and confidence.

Part 1: Understanding the Core Technologies

A robust cross-validation study is built upon a solid understanding of the strengths and mechanisms of each technique.

This compound: A Window into the Near-Infrared

This compound is a cyanine dye that operates within the near-infrared spectrum. Its utility in biological imaging stems from several key properties:

  • Spectral Characteristics: this compound typically exhibits an excitation maximum around 750-775 nm and an emission maximum near 775-795 nm.[1] This positions it in the NIR-I window (700-900 nm), a region where biological tissues have minimal light absorption and autofluorescence. This "optical window" allows for deeper tissue penetration and a higher signal-to-noise ratio compared to probes in the visible spectrum.

  • Mechanism of Fluorescence: Like other fluorophores, IR-775 absorbs photons of a specific wavelength, causing its electrons to jump to an excited energy state.[2][3] As the electrons return to their ground state, they release energy in the form of photons with a longer wavelength (a phenomenon known as Stokes shift), which is detected as fluorescence.[4] The intensity of this fluorescence can provide a semi-quantitative measure of the probe's concentration in the tissue.

While the precise biological distribution of unconjugated this compound can be nonspecific, its value shines when conjugated to targeting moieties like antibodies or peptides, allowing for the visualization of specific molecular targets in vivo or ex vivo.

Histology: The Gold Standard of Tissue Analysis

Histology, most commonly employing Hematoxylin and Eosin (H&E) staining, provides unparalleled detail of tissue architecture and cellular morphology.[5][6] It is the definitive method for pathological evaluation.

  • Mechanism of H&E Staining: This technique uses two stains to differentiate cellular components.

    • Hematoxylin: A basic dye that stains acidic (basophilic) structures a purplish-blue. This includes the cell nucleus, which is rich in nucleic acids (DNA and RNA).[7]

    • Eosin: An acidic dye that stains basic (acidophilic) structures in shades of pink and red. This includes most cytoplasmic components and extracellular matrix proteins like collagen.[7]

The resulting high-contrast image allows pathologists and researchers to identify normal tissue structures, inflammatory infiltrates, tumor margins, and individual cell morphologies with high precision.[6]

Part 2: A Unified Experimental Workflow

The core of a successful validation study lies in a meticulously planned workflow that preserves both the fluorescent signal and the tissue integrity for subsequent histological analysis. The following diagram and protocols outline a self-validating system.

G cluster_0 In-Vivo Phase cluster_1 Ex-Vivo Imaging & Processing cluster_2 Analysis Phase A Animal Model with Target of Interest B Systemic Administration of IR-775 Probe A->B C (Optional) In-Vivo NIR Imaging B->C D Euthanasia & Tissue Harvesting C->D E Ex-Vivo NIR Fluorescence Imaging D->E F Tissue Fixation (e.g., 10% NBF) E->F G Histological Processing (Paraffin Embedding) F->G H Tissue Sectioning G->H I H&E Staining H->I J Image Acquisition (Fluorescence & Brightfield) I->J K Image Co-Registration J->K L Quantitative & Qualitative Correlation Analysis K->L

Caption: Workflow for cross-validating NIR fluorescence with histology.

Protocol 1: Ex Vivo NIR Fluorescence Imaging

Causality Statement: The primary goal is to capture the fluorescence signal immediately after tissue excision, as delays can lead to signal degradation.[8] This protocol prioritizes rapid imaging while maintaining tissue orientation for later comparison.

  • Tissue Harvesting: Immediately following euthanasia, carefully excise the tissues of interest. Handle tissues gently to avoid crushing artifacts.[9] Place them in a petri dish on ice to minimize degradation.

  • Imaging Setup: Power on a suitable ex vivo imaging system (e.g., LI-COR Pearl or IVIS system). Set the excitation and emission filters appropriate for IR-775 (e.g., 740 nm excitation, 790 nm emission).

  • Image Acquisition: Place the excised organ or tissue on a non-reflective black surface within the imaging chamber. Acquire a fluorescence image, adjusting exposure time to maximize signal without saturation. It is crucial to also acquire a white-light photographic image for anatomical reference and to aid in co-registration.

  • Documentation: Carefully document the orientation of the tissue during imaging. Placing a small asymmetric fiducial marker or creating a small notch in a non-critical area can be invaluable for later alignment with histology sections.

  • Fixation: Immediately after imaging, proceed to fixation as described in Protocol 2.[8]

Protocol 2: Tissue Fixation and H&E Staining

Causality Statement: Proper fixation is critical. It terminates cellular processes, prevents autolysis, and cross-links proteins, thereby preserving tissue architecture for histological analysis.[9] The H&E staining process is a standardized, multi-step procedure that relies on sequential dehydration, clearing, and staining to reveal cellular detail.[10]

  • Fixation: Submerge the imaged tissue in 10% Neutral Buffered Formalin (NBF) at a volume at least 10-20 times that of the tissue. Fix for 24-48 hours at room temperature. Note: Over-fixation can sometimes affect antigenicity for other stains but is generally acceptable for H&E and has been shown to be compatible with some fluorescence studies.[11][12]

  • Processing and Embedding: After fixation, tissues undergo a series of dehydration steps in increasing concentrations of ethanol, followed by clearing in xylene, and finally infiltration with and embedding in molten paraffin wax. This creates a solid block for sectioning.

  • Sectioning: Using a microtome, cut thin sections (typically 4-5 µm) from the paraffin block. Pay close attention to the orientation to ensure the section plane corresponds to the surface imaged for fluorescence.

  • H&E Staining (Standard Protocol):

    • Deparaffinization & Rehydration: Mount sections on glass slides and immerse in xylene to remove wax, followed by a graded series of alcohol baths (100%, 95%, 70%) to rehydrate the tissue.[7][13]

    • Hematoxylin Staining: Stain in Mayer's or Harris Hematoxylin for 3-5 minutes.[13][14]

    • Differentiation: Briefly dip in 0.3-1% acid alcohol to remove excess hematoxylin.[7][10]

    • Bluing: Rinse in running tap water or a bluing agent to turn the hematoxylin from red to blue.[10]

    • Eosin Staining: Counterstain with Eosin Y solution for 45 seconds to 2 minutes.[10][13]

    • Dehydration & Mounting: Dehydrate the stained sections through graded alcohols and clear in xylene before applying a coverslip with mounting medium.[13]

Part 3: Data Co-Registration and Quantitative Analysis

Image Co-Registration: Aligning the Datasets

Co-registration is the process of spatially aligning the ex vivo fluorescence image with the digital image of the H&E-stained slide. This can be challenging due to differences in scale, orientation, and tissue distortion during processing.[15]

  • Reference Point Identification: Use the anatomical features visible in the white-light ex vivo image and the H&E slide to find common reference points. The fiducial markers or notches made during harvesting are essential here.

  • Digital Alignment: Utilize image analysis software (e.g., ImageJ/Fiji with plugins like bUnwarpJ, or commercial software like Visiopharm) to perform the alignment.[16] This often involves a combination of rigid (translation, rotation) and non-rigid (elastic) transformations to correct for tissue warping.

  • Overlay and Verification: Overlay the fluorescence signal (represented as a pseudo-colored heat map) onto the H&E image. The accuracy of the overlay should be visually verified by an expert to ensure that fluorescent "hot spots" align with the correct histological structures.

Quantitative Analysis: From Pixels to Biology

Once images are co-registered, the correlation between fluorescence intensity and histological features can be quantified.

  • Region of Interest (ROI) Definition: On the H&E image, a pathologist or trained scientist should define ROIs corresponding to specific tissue features (e.g., tumor mass, necrotic core, inflammatory margin, normal adjacent tissue).[17]

  • Fluorescence Quantification: The defined ROIs are then transferred to the co-registered fluorescence image. The mean fluorescence intensity (MFI) within each ROI is calculated.[17] This method is superior to measuring total fluorescence, as it normalizes for the size of the anatomical structure.[17]

  • Histological Quantification: Within the same ROIs on the H&E slide, quantify relevant histological parameters. This could include cell counting (e.g., tumor cells per mm²), measuring the area of necrosis, or scoring the density of inflammatory cells.

  • Correlation Analysis: The final step is to statistically correlate the fluorescence data with the histological data. This allows for objective validation of what the fluorescent signal represents at a cellular level.

Table 1: Example of Quantitative Correlation Data

Region of Interest (ROI) IDHistological FeatureTumor Cell Density (Cells/mm²)Mean Fluorescence Intensity (MFI) (Arbitrary Units)
ROI-01Tumor Center85015,432
ROI-02Tumor Periphery62011,050
ROI-03Necrotic Core501,200
ROI-04Inflammatory Margin150 (Tumor), 400 (Immune)9,800
ROI-05Normal Adjacent Tissue0850

Conclusion

The cross-validation of this compound fluorescence with histology is not merely a technical exercise; it is a fundamental requirement for the rigorous interpretation of in vivo imaging data. By demonstrating a direct correlation between fluorescence signal intensity and specific, quantifiable histopathological features, researchers can lend powerful biological context to their imaging results. This integrated approach enhances the trustworthiness and translational relevance of novel imaging agents and provides a more complete picture of the biological system under investigation, bridging the gap from macroscopic observation to microscopic truth.[11]

References

  • A Guide to Perform 3D Histology of Biological Tissues with Fluorescence Microscopy. (2023). MDPI. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • LI-COR Biosciences. (n.d.). Ex Vivo Imaging Protocol. [Link]

  • Kennard, J. A., et al. (2021). A simple method for quantitating confocal fluorescent images. MethodsX. [Link]

  • Dudal, S., et al. (2018). In Vivo Imaging With Confirmation by Histopathology for Increased Rigor and Reproducibility in Translational Research: A Review of Examples, Options, and Resources. Toxicologic Pathology. [Link]

  • Wang, H., et al. (2022). Deep learning-assisted co-registration of full-spectral autofluorescence lifetime microscopic images with H&E-stained histology images. Communications Engineering. [Link]

  • Goetz, M., et al. (2018). Validation of near infrared fluorescence (NIRF) probes in vivo with dual laser NIRF endoscope. Surgical Endoscopy. [Link]

  • The Use of Ex Vivo Whole-organ Imaging and Quantitative Tissue Histology to Determine the Bio-distribution of Fluorescently Labeled Molecules. (2016). Journal of Visualized Experiments. [Link]

  • Quantitative Analysis of Histological Staining and Fluorescence Using ImageJ. (2013). Current Protocols in Neuroscience. [Link]

  • FluoroFinder. (n.d.). Live/Dead Fix Near IR (775) Dye Profile. [Link]

  • Best practices-Histology. (n.d.). McGill University. [Link]

  • Missbach, J., et al. (2025). Registration-based 3D Light Sheet Fluorescence Microscopy and 2D histology image fusion tool for pathological specimen. bioRxiv. [Link]

  • H&E Staining Overview: A Guide to Best Practices. (n.d.). Leica Biosystems. [Link]

  • Bio-protocol. (n.d.). Validation Using Ex Vivo MRI Cytometry and Histology Analysis. [Link]

  • Evident Scientific. (n.d.). Basic Concepts in Fluorescence. [Link]

  • Berthold Technologies. (n.d.). Fluorescence. [Link]

  • Goubran, M., et al. (2015). Registration of in-vivo to ex-vivo MRI of surgically resected specimens: a pipeline for histology to in-vivo registration. Journal of Neuroscience Methods. [Link]

  • IHC WORLD. (n.d.). Hematoxylin and Eosin (H&E) Staining Protocol. [Link]

  • Lako, A., & Rodig, S. (n.d.). HTAPP_Hematoxylin and Eosin (H&E) Staining Protocol of FFPE tissue v1. ResearchGate. [Link]

  • LabMethods. (2023). Protocol for Hematoxylin-Eosin staining of tissue sections. [Link]

  • Principles of Fluorescence. (2003). University of Arizona. [Link]

Sources

A Senior Application Scientist's Comparative Guide to IR-775 Chloride in Microscopy Systems

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Preamble: Navigating the Near-Infrared Landscape in Modern Microscopy

The pursuit of deeper tissue penetration and higher signal-to-noise ratios in biological imaging has propelled the adoption of near-infrared (NIR) fluorophores. Operating within the NIR-I window (700-900 nm), these probes circumvent the limitations of visible light, such as tissue autofluorescence and scattering.[1][2] Among the commercially available NIR dyes, IR-775 chloride, a heptamethine cyanine dye, has carved a niche for itself in various microscopy applications. This guide offers a comprehensive, in-depth comparison of this compound's performance, juxtaposing it with common alternatives. We will delve into the photophysical principles that govern its utility, provide detailed experimental protocols, and offer troubleshooting guidance to empower you in your research endeavors.

Fundamental Photophysical Properties of this compound

This compound is characterized by its strong absorption and emission in the NIR spectrum. Typically, its absorption maximum (λmax) is around 775 nm, with an emission maximum in the 800 nm range. As a member of the cyanine dye family, its photophysical properties are influenced by the length of its polymethine chain and the nature of its heterocyclic groups.[3]

A critical parameter for any fluorophore is its quantum yield (Φ) , which quantifies the efficiency of converting absorbed photons into emitted fluorescent photons. While the quantum yield of cyanine dyes can be highly dependent on the solvent environment, understanding this property is crucial for assessing the brightness of the dye.[4][5] Another key characteristic is photostability , which dictates the dye's resilience to photobleaching under illumination. Cyanine dyes, in general, are known to have moderate to high extinction coefficients but can be susceptible to photobleaching, a factor that must be managed in imaging experiments.[3][6]

Comparative Analysis: this compound Versus Key Alternatives

The selection of a NIR dye is a critical decision that hinges on the specific demands of the experiment. Here, we compare this compound with three other widely used NIR dyes: Indocyanine Green (ICG), IR-820, and Alexa Fluor 790.

FeatureThis compoundIndocyanine Green (ICG)IR-820Alexa Fluor 790
Excitation Max (nm) ~775~780[7]~820[8][9]~784[6]
Emission Max (nm) ~800~820[7]~830-858[8][9]~814[6]
Quantum Yield (Φ) Moderate (Solvent-dependent)Low in aqueous solution[10]Moderate, higher in serum than water[8]High[6][11]
Photostability ModerateLow[12]More stable than ICG[9][10][13]High[6][11]
Solubility Primarily organic solventsWater-soluble[7]Organic solvents, limited water solubilityWater-soluble[11]
Primary Applications In vivo imaging, fluorescence microscopyClinical angiography, in vivo imaging[7]In vivo imaging, photothermal therapy[8][9]Confocal microscopy, flow cytometry[6][14]

Expert Insights on Dye Selection:

  • This compound serves as a cost-effective workhorse for many preclinical in vivo imaging studies where high photostability is not the primary concern. Its solubility in organic solvents necessitates careful formulation for aqueous biological systems.

  • Indocyanine Green (ICG) is the only FDA-approved NIR dye for clinical use, making it indispensable for human studies.[7] However, its low quantum yield and poor photostability in aqueous environments are significant drawbacks for long-term or high-resolution imaging.[10][12]

  • IR-820 offers improved stability compared to ICG and exhibits enhanced quantum yield in serum, making it a strong candidate for in vivo blood pool imaging and photothermal therapy.[8][9][10][13]

  • Alexa Fluor 790 , a member of the Alexa Fluor family, is renowned for its high quantum yield and exceptional photostability.[6][11] This makes it the preferred choice for demanding applications like confocal microscopy and quantitative fluorescence imaging, though it comes at a higher cost.

Performance and Protocols in Key Microscopy Systems

In Vivo Imaging: Visualizing Deep Tissue Processes

The ability of NIR light to penetrate tissue makes it ideal for whole-animal imaging.[1] this compound is frequently employed for applications such as tumor imaging and tracking the biodistribution of nanoparticles.

Experimental Workflow: In Vivo Tumor Imaging

Caption: Workflow for in vivo tumor imaging with this compound.

Detailed Protocol for In Vivo Tumor Imaging:

  • Dye Formulation (Self-Validating System):

    • Causality: this compound is poorly soluble in aqueous solutions. A common and effective formulation involves first dissolving the dye in a minimal volume of dimethyl sulfoxide (DMSO). The stock solution is then further diluted in a sterile, aqueous vehicle such as phosphate-buffered saline (PBS) or saline to the final desired concentration. It is critical to keep the final DMSO concentration below 5% (v/v) to avoid toxicity in the animal model.

    • Protocol:

      • Weigh out the required amount of this compound.

      • Dissolve in a small volume of high-purity DMSO (e.g., 1 mg of dye in 50 µL of DMSO).

      • Vortex thoroughly to ensure complete dissolution.

      • Slowly add sterile PBS while vortexing to prevent precipitation, until the desired final concentration is reached (e.g., for a 1 mg/mL solution, add 950 µL of PBS).

      • Filter the final solution through a 0.22 µm syringe filter for sterilization before injection.

  • Animal Handling and Injection:

    • Expertise & Experience: For tumor imaging, tumor-bearing mice are typically used.[15][16][17] The dye solution is administered via intravenous (i.v.) tail vein injection to ensure systemic circulation.[18]

    • Protocol:

      • Anesthetize the mouse using a calibrated isoflurane system.

      • Warm the tail with a heat lamp or warm water to dilate the lateral tail vein.

      • Inject the formulated this compound solution (typically 100-200 µL per mouse, depending on the desired dose) into the lateral tail vein using a 27-30 gauge needle.

  • In Vivo Imaging and Analysis:

    • Trustworthiness: Imaging should be performed at multiple time points post-injection (e.g., 2, 6, 12, 24 hours) to determine the optimal window for tumor visualization, where the signal in the tumor is high and the background signal from other tissues has decreased.

    • Protocol:

      • Place the anesthetized mouse in an in vivo imaging system (e.g., IVIS Spectrum).

      • Acquire fluorescence images using an appropriate excitation filter (e.g., 745 nm) and emission filter (e.g., 820 nm).

      • Acquire a brightfield image for anatomical reference.

      • Analyze the images using the system's software to quantify the fluorescence intensity in the tumor region of interest (ROI) and compare it to other tissues.

Fluorescence Microscopy: Cellular and Subcellular Imaging

While less common than for in vivo imaging due to its moderate photostability, this compound can be used for fluorescence microscopy, particularly when NIR detection is advantageous.

Experimental Workflow: Immunofluorescence Staining

G Cell Seeding Cell Seeding Fixation & Permeabilization Fixation & Permeabilization Cell Seeding->Fixation & Permeabilization Blocking Blocking Fixation & Permeabilization->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation (IR-775 Conjugate) Secondary Antibody Incubation (IR-775 Conjugate) Primary Antibody Incubation->Secondary Antibody Incubation (IR-775 Conjugate) Washing Washing Secondary Antibody Incubation (IR-775 Conjugate)->Washing Mounting & Imaging Mounting & Imaging Washing->Mounting & Imaging

Caption: Workflow for immunofluorescence with an IR-775 conjugated secondary antibody.

Detailed Protocol for Immunofluorescence:

  • Cell Preparation:

    • Protocol:

      • Grow cells on sterile glass coverslips in a petri dish or chamber slide.

      • Wash the cells with PBS.

      • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[19][20][21]

      • Wash the cells three times with PBS.

      • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (for intracellular targets).[19]

  • Immunostaining:

    • Causality: A blocking step is crucial to prevent non-specific binding of antibodies. This is typically done using a solution containing a non-reactive protein like bovine serum albumin (BSA) or serum from the same species as the secondary antibody.

    • Protocol:

      • Block the cells with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

      • Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.[19][22]

      • Wash the cells three times with PBS.

      • Incubate the cells with the this compound-conjugated secondary antibody (typically at a concentration of 1-5 µg/mL) for 1 hour at room temperature, protected from light.

      • Wash the cells three times with PBS, with the final washes in the dark.

  • Mounting and Imaging:

    • Expertise & Experience: To mitigate photobleaching, it is essential to use an antifade mounting medium.[23] When imaging, use the lowest laser power necessary to obtain a good signal and minimize the exposure time.

    • Protocol:

      • Mount the coverslips onto microscope slides using an antifade mounting medium.

      • Seal the edges of the coverslip with nail polish or a commercial sealant.

      • Image the slides on a confocal or epifluorescence microscope equipped with a NIR laser (e.g., 785 nm) and appropriate emission filters.

      • Optimize imaging parameters (laser power, gain, scan speed) to achieve a good signal-to-noise ratio while minimizing photobleaching.[24][25][26]

Troubleshooting Common Issues

  • Low Signal in Fluorescence Microscopy:

    • Cause: Insufficient antibody concentration, photobleaching, or inappropriate filter sets.[23][24][25][27]

    • Solution: Titrate the primary and secondary antibody concentrations. Use an antifade mounting medium and minimize light exposure. Ensure your microscope's filter sets are optimized for the excitation and emission spectra of this compound.[19][22][23]

  • High Background in In Vivo Imaging:

    • Cause: Non-specific accumulation of the dye, insufficient clearance time, or autofluorescence from the diet.

    • Solution: Increase the time between injection and imaging to allow for clearance from non-target tissues. Consider switching the mice to a low-autofluorescence diet for at least a week prior to imaging.

  • Precipitation of Dye During Formulation:

    • Cause: Adding the aqueous buffer too quickly to the DMSO stock or using a final DMSO concentration that is too low.

    • Solution: Add the aqueous buffer dropwise while continuously vortexing. Ensure the final DMSO concentration is sufficient to maintain solubility, but still within the non-toxic range for the animal model.

Conclusion

This compound is a valuable and accessible tool in the near-infrared imaging toolbox. While it may not possess the superior photostability and quantum yield of more advanced dyes like Alexa Fluor 790, its performance is more than adequate for a wide range of applications, particularly in preclinical in vivo imaging. By understanding its photophysical properties, carefully selecting it for appropriate applications, and optimizing experimental protocols, researchers can effectively leverage the benefits of NIR imaging with this versatile fluorophore. As with any scientific tool, a thorough understanding of its strengths and limitations is paramount to generating robust and reproducible data.

References

  • Sargent, E. H., et al. (2005). Efficient Infrared-Emitting PbS Quantum Dots Grown on DNA and Stable in Aqueous Solution and Blood Plasma.
  • University of California, Irvine, Department of Chemistry. (n.d.). Alexa Fluor Dyes: Simply the Best and Brightest Fluorescent Dyes and Conjugates. Retrieved January 24, 2026, from [Link]

  • Condeelis, J., & Segall, J. E. (2003). Imaging Tumor Cell Movement In Vivo. Current Protocols in Cell Biology, 19(1), 12.5.1-12.5.16.
  • Mishra, A., Behera, R. K., Behera, P. K., Mishra, B. K., & Behera, G. B. (2000). Cyanine dyes: A review. Chemical Reviews, 100(6), 1973-2011.
  • Saxena, V., Sadoqi, M., & Shao, J. (2004). Comparative study of the optical and heat generation properties of IR820 and indocyanine green. Journal of Pharmaceutical Sciences, 93(10), 2583-2593.
  • Macsen Labs. (n.d.). NIR dyes in Bioimaging: A Comprehensive Research. Retrieved January 24, 2026, from [Link]

  • Abcam. (2019, January 31). Fluorescent microscopy: Troubleshooting (Incorrect signal). YouTube. Retrieved January 24, 2026, from [Link]

  • JoVE. (n.d.). An introduction to Performing Immunofluorescence Staining. Retrieved January 24, 2026, from [Link]

  • Creative Bioarray. (n.d.). Protocol for in Vivo Imaging in Mice. Retrieved January 24, 2026, from [Link]

  • Rossin, R., Verkerk, P. R., van den Bosch, S. M., Vulders, R. C. M., Verel, I., Lub, J., & Robillard, M. S. (2010). In vivo chemistry for pretargeted tumor imaging in live mice.
  • Erdem, S. S., & Durmuş, M. (2016). Near-Infrared Dyes and Their Use in Medical Science. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 231-246.
  • Sargent Group. (n.d.). PbS Quantum Dots with Stable Efficient Luminescence in the Near-IR Spectral Range*. Retrieved January 24, 2026, from [Link]

  • KEYENCE. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Retrieved January 24, 2026, from [Link]

  • Bitesize Bio. (2022, October 10). An Introduction to Alexa Dyes. Retrieved January 24, 2026, from [Link]

  • Wiley Online Library. (n.d.). NIR‐II cyanine@albumin fluorophore for deep tissue imaging and imaging‐guided surgery. Retrieved January 24, 2026, from [Link]

  • Creative Bioarray. (n.d.). Guidelines for Establishing a Cancer Tumor Mouse Model for In Vivo Bioluminescence and Fluorescence Imaging. Retrieved January 24, 2026, from [Link]

  • Frontiers. (2020, November 8). Immunofluorescence Staining of Paraffin Sections Step by Step. Retrieved January 24, 2026, from [Link]

  • Li, C., et al. (2020). Excretable IR-820 for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor. Theranostics, 10(16), 7147-7160.
  • Evident. (n.d.). Fluorophores for Confocal Microscopy. Retrieved January 24, 2026, from [Link]

  • Florida State University. (n.d.). Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting. Retrieved January 24, 2026, from [Link]

  • QB3 at UC Berkeley. (n.d.). Fluorophore Selection Guide. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Absorption spectra of (A) free IR820, (B) IR820@PDA NPs and (C).... Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Absorption spectra of (a) ICG and (b) IR-820 solutions in PBS (50.... Retrieved January 24, 2026, from [Link]

  • Dianova. (n.d.). Fluorescent Dyes for Secondary Antibodies. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Absorbance spectra of IR820 and indocyanine green (ICG) in deionized water (solid line) and methanol (dashed line). Retrieved January 24, 2026, from [Link]

Sources

A Comparative Analysis of IR-775 Chloride and Other Heptamethine Cyanine Dyes for Advanced Biomedical Imaging

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly evolving landscape of biomedical research and drug development, the selection of appropriate fluorescent probes is a critical determinant of experimental success. Heptamethine cyanine dyes, a prominent class of near-infrared (NIR) fluorophores, have garnered considerable attention for their utility in deep-tissue imaging, owing to their emission profiles in a spectral region where biological tissue is most transparent. This guide provides a comprehensive comparative analysis of IR-775 Chloride and other widely used heptamethine cyanine dyes, including Indocyanine Green (ICG) and IR-820. We will delve into their photophysical properties, chemical structures, and performance in preclinical imaging applications, supported by established experimental protocols.

Introduction to Heptamethine Cyanine Dyes

Heptamethine cyanine dyes are characterized by a seven-carbon polymethine chain connecting two nitrogen-containing heterocyclic moieties. This extended π-conjugated system is responsible for their strong absorption and fluorescence in the NIR spectrum (700-900 nm). This "optical window" in biological tissues minimizes autofluorescence from endogenous molecules and allows for deeper light penetration, making these dyes invaluable for in vivo imaging. The chemical structure of the heterocyclic rings and the polymethine chain can be modified to fine-tune the photophysical and pharmacokinetic properties of the dye.

Core Structural Comparison

The fundamental structure of these dyes dictates their spectral properties and stability. Below is a representation of the core structures of this compound, ICG, and IR-820.

IR775 This compound ICG Indocyanine Green (ICG) IR775->ICG Structural Analogue IR820 IR-820 IR775->IR820 Structural Analogue ICG->IR820 Structural Analogue

Core structural relationships of the compared dyes.

Photophysical Properties: A Head-to-Head Comparison

The performance of a fluorescent dye is primarily determined by its photophysical properties. The following table summarizes the key parameters for this compound, ICG, and IR-820. It is important to note that these values can vary depending on the solvent and local environment.

PropertyThis compoundIndocyanine Green (ICG)IR-820
Molecular Formula C₃₂H₃₆Cl₂N₂[1]C₄₃H₄₇N₂NaO₆S₂C₄₆H₅₀ClN₂NaO₆S₂
Molecular Weight 519.55 g/mol [2]774.96 g/mol 849.47 g/mol
Absorbance Max (λ_abs) ~775 nm (in Methanol)[3]~780 nm (in plasma)~710 nm (Excitation)[4]
Emission Max (λ_em) ~775 nm~820 nm~820 nm[4]
Molar Extinction Coefficient (ε) ≥ 240,000 cm⁻¹M⁻¹ (in Methanol)~150,000 cm⁻¹M⁻¹ (in water)Not readily available
Quantum Yield (Φ) Not readily available~0.02-0.04 (in water)Lower than ICG[5]
Solubility Soluble in organic solventsWater solubleSoluble in PBS

Expert Insights: The high molar extinction coefficient of this compound suggests its potential for producing bright fluorescence signals. However, the lack of readily available quantum yield data in aqueous environments is a significant gap for researchers considering its use in biological applications. ICG, despite its modest quantum yield, is widely used due to its long history of clinical use and well-understood pharmacokinetic profile.[6] IR-820 is often considered as an alternative to ICG with potentially improved stability.[7]

Stability and Performance in Biological Milieu

A critical factor for in vivo imaging is the stability of the dye in biological fluids and its resistance to photobleaching under laser irradiation.

  • Chemical Stability: ICG is known to be unstable in aqueous solutions, prone to aggregation, and can degrade over time, affecting its fluorescence properties.[8][9] IR-820 has been reported to exhibit improved stability in aqueous solutions compared to ICG.[5] While specific stability data for this compound in biological media is not extensively published, its solubility in organic solvents suggests that formulation strategies may be required for optimal in vivo use.

  • Photostability: The polymethine chain of cyanine dyes is susceptible to photobleaching, which can limit their utility in long-term imaging studies. The rigidity of the chemical structure can influence photostability, with more rigid structures often exhibiting greater resistance to photodegradation.[1]

In Vitro and In Vivo Imaging Applications

The ultimate test of a fluorescent dye's utility is its performance in experimental settings.

In Vitro Cellular Imaging: Heptamethine cyanine dyes are widely used for staining cells for fluorescence microscopy. Their NIR excitation and emission properties minimize interference from cellular autofluorescence, leading to high signal-to-noise ratios.

In Vivo Animal Imaging: The ability to non-invasively visualize biological processes in living animals is a key application of these dyes. They are commonly used for vascular imaging, tumor targeting, and tracking the biodistribution of labeled molecules. For instance, studies have shown the potential of IR-775 in tumor imaging in mouse models.

Experimental Protocols for Comparative Dye Analysis

To ensure a rigorous and unbiased comparison of different heptamethine cyanine dyes, standardized experimental protocols are essential.

Protocol 1: Determination of Molar Extinction Coefficient and Quantum Yield

This protocol outlines the steps for characterizing the fundamental photophysical properties of the dyes.

cluster_0 Spectroscopic Analysis Workflow A Prepare Stock Solutions B Measure Absorbance Spectra A->B C Measure Fluorescence Spectra A->C D Calculate Molar Extinction Coefficient B->D E Calculate Quantum Yield B->E C->E

Workflow for determining molar extinction coefficient and quantum yield.

Methodology:

  • Preparation of Stock Solutions:

    • Accurately weigh a small amount of each dye and dissolve in a suitable solvent (e.g., methanol, DMSO, or PBS) to prepare a concentrated stock solution. The choice of solvent is critical as it can significantly influence the photophysical properties.[10]

    • From the stock solution, prepare a series of dilutions with known concentrations.

  • Absorbance Measurement:

    • Using a UV-Vis spectrophotometer, measure the absorbance spectra of the diluted solutions.

    • Identify the wavelength of maximum absorbance (λ_abs).

    • According to the Beer-Lambert law (A = εcl), plot absorbance at λ_abs versus concentration. The slope of the resulting linear fit will be the molar extinction coefficient (ε).

  • Fluorescence Measurement and Quantum Yield Calculation:

    • Using a spectrofluorometer, measure the fluorescence emission spectra of the diluted solutions, exciting at or near the λ_abs.

    • The quantum yield (Φ) can be determined using the relative method, which compares the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. The following equation is used: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²) Where:

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • η is the refractive index of the solvent.

Protocol 2: Photostability Assessment

This protocol provides a method for quantifying the photostability of the dyes under continuous illumination.

Methodology:

  • Sample Preparation: Prepare solutions of each dye at the same concentration in a relevant buffer (e.g., PBS).

  • Illumination and Imaging:

    • Place the dye solutions in a suitable container (e.g., a 96-well plate).

    • Using a fluorescence microscope or a plate reader equipped with a suitable laser and filter set, continuously illuminate the samples.

    • Acquire fluorescence images or intensity readings at regular time intervals.

  • Data Analysis:

    • Quantify the fluorescence intensity of each sample over time.

    • Plot the normalized fluorescence intensity as a function of time.

    • The photostability can be quantified by determining the half-life (t₁/₂) of the fluorescence signal, which is the time it takes for the intensity to decrease to 50% of its initial value.

Protocol 3: In Vivo Tumor Imaging

This protocol describes a general procedure for evaluating the tumor-targeting capabilities of the dyes in a xenograft mouse model.

A Tumor Cell Implantation B Tumor Growth A->B C Dye Administration (i.v.) B->C D In Vivo Fluorescence Imaging C->D E Ex Vivo Organ Imaging D->E F Image Analysis E->F

Workflow for in vivo tumor imaging experiments.

Methodology:

  • Animal Model: Utilize immunodeficient mice with subcutaneously implanted tumors.

  • Dye Administration: Once tumors reach a suitable size, administer the dye solution intravenously (i.v.) via the tail vein.

  • In Vivo Imaging:

    • At various time points post-injection, anesthetize the mice and perform whole-body fluorescence imaging using an in vivo imaging system (IVIS) or a similar instrument.

    • Use appropriate excitation and emission filters for each dye.

  • Ex Vivo Analysis:

    • At the end of the experiment, euthanize the mice and excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).

    • Image the excised tissues to determine the biodistribution of the dye.

  • Data Quantification:

    • Measure the fluorescence intensity in the tumor and surrounding tissues to calculate the tumor-to-background ratio (TBR). A higher TBR indicates better tumor-specific accumulation.

Conclusion and Future Perspectives

The choice of a heptamethine cyanine dye for a specific application requires careful consideration of its photophysical properties, stability, and in vivo performance. This compound, with its high molar extinction coefficient, presents a promising option for fluorescence imaging. However, further characterization of its quantum yield and stability in aqueous environments is necessary for a complete assessment of its capabilities relative to established dyes like ICG and IR-820.

The development of novel heptamethine cyanine dyes with improved brightness, photostability, and targeting specificity remains an active area of research. Structure-function relationship studies will continue to guide the design of next-generation NIR probes for more sensitive and specific biomedical imaging and therapeutic applications.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Cosco, E. D., et al. (2021). Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region. ACS Omega, 6(3), 2196–2203.
  • Geddes, C. D., & Lakowicz, J. R. (2002). Enhanced photostability of ICG in close proximity to gold colloids. Journal of Fluorescence, 12(2), 121-125.
  • Wu, J. B., et al. (2016). Review on near-infrared heptamethine cyanine dyes as theranostic agents for tumor imaging, targeting, and photodynamic therapy. Journal of Biomedical Optics, 21(5), 050901.
  • Li, Y., et al. (2001). The effect of solvent on the optical properties of cyanine dye films. Dyes and Pigments, 51(2-3), 135-140.
  • ResearchGate. In vivo fluorescence imaging and biodistribution of free IR775,... [Link]

  • Cosco, E. D., et al. (2021). Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region. ACS Omega, 6(3), 2196–2203.
  • Kim, J. H., et al. (2015). Enhancement of aqueous stability and fluorescence brightness of indocyanine green using small calixarene micelles for near-infrared fluorescence imaging. Chemical Communications, 51(73), 13978-13981.

  • Veiseh, M., et al. (2009). In Vivo Bio-imaging Using Chlorotoxin-based Conjugates. Current medical imaging reviews, 5(1), 49-61.
  • Shi, C., et al. (2016). The Application of Heptamethine Cyanine Dye DZ-1 and Indocyanine Green for Imaging and Targeting in Xenograft Models of Hepatocellular Carcinoma. Cancers, 8(11), 101.
  • Slanina, T., et al. (2020). Deciphering the Structure–Property Relations in Substituted Heptamethine Cyanines. The Journal of Organic Chemistry, 85(15), 9647-9657.
  • Fernandez-Fernandez, A., et al. (2012). Comparative study of the optical and heat generation properties of IR820 and indocyanine green. Molecular Imaging, 11(2), 99-113.
  • ResearchGate. Photostability of ICG in different solvents. [Link]

  • ResearchGate. Spectroscopic and Photo-Physical Properties of Near-IR Laser Dye in Novel Benign Green Solvents. [Link]

  • Zhang, Y., et al. (2021). Enhancing the Stability and Photothermal Conversion Efficiency of ICG by Pillar[6]arene-Based Host-Guest Interaction. Frontiers in Chemistry, 9, 758813.

  • Walsh, A. J., et al. (2014). Live Cell in Vitro and in Vivo Imaging Applications: Accelerating Drug Discovery. Current pharmaceutical design, 20(34), 5486-5503.
  • Shamim, R. A., et al. (2023). Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores.
  • Pandey, A., et al. (2022). Indocyanine-type Infrared-820 Encapsulated Polymeric Nanoparticle-Assisted Photothermal Therapy of Cancer. ACS Omega, 7(13), 11335-11345.
  • ResearchGate. IR-820 is a commercially available optoelectronic chemical with... [Link]

  • Würth, C., et al. (2023). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Analytical Chemistry, 95(12), 5297-5306.
  • Henary, M., et al. (2019). Near-Infrared Heptamethine Cyanine Dyes for Nanoparticle-Based Photoacoustic Imaging and Photothermal Therapy.
  • ResearchGate. Temperature stability study of ICG and IR-820 solutions in different... [Link]

  • LookChem. Cas 199444-11-6,this compound. [Link]

  • Radiology Key. Indocyanine Green Fluorescence Properties. [Link]

  • ICH. Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • FluoroFinder. Live/Dead Fix Near IR (775) Dye Profile. [Link]

  • Sun, W., et al. (2020). Recent Advances in Near-Infrared Cyanine Dye-Based Fluorescent Nanoprobes for Tumor Imaging and Therapy. International Journal of Nanomedicine, 15, 8637-8659.
  • Wang, Y., et al. (2021). Near-infrared heptamethine cyanines (Cy7): from structure, property to application. Organic & Biomolecular Chemistry, 19(2), 245-257.
  • Asian Journal of Research in Chemistry. Solvatochromic behavior on the absorption spectra of Pinacyanol Chloride dye in various solvents. [Link]

  • The Royal Society of Chemistry. Measurement of fluorescence quantum yields. [Link]

  • Jung, M. C., & Kim, Y. H. (2006). Synthesis and validation of cyanine-based dyes for DIGE.
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review.
  • ResearchGate. Indocyanine Blue (ICB) as a Functional Alternative to Indocyanine Green (ICG) for Enhanced 700 nm NIR Imaging. [Link]

  • FluoroFinder. RealYellow 775 Dye Profile. [Link]

  • ResearchGate. Chemical structure of the HCs (ICG, IR775, IR780, IR797, and IR820) that have been encapsulated in nanomaterials for application in cancer immuno-PTT/PDT. [Link]

Sources

A Comparative Guide to Near-Infrared Dyes for Deep Tissue Imaging: Evaluating IR-775 Chloride's Signal-to-Noise Ratio

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals vested in preclinical and clinical imaging, the pursuit of a high signal-to-noise ratio (SNR) in deep tissue fluorescence imaging is paramount. A high SNR is the linchpin of sensitive and accurate visualization of biological processes in vivo, directly impacting the reliability of experimental outcomes and the translatability of research findings. This guide provides an in-depth comparison of IR-775 chloride with two commonly used near-infrared (NIR) dyes, Indocyanine Green (ICG) and IR-820, with a specific focus on their performance in deep tissue imaging.

The "NIR window" in biological tissues (roughly 700-1700 nm) offers a region of reduced light absorption by endogenous chromophores like hemoglobin and water, and minimized tissue autofluorescence, which are critical for achieving deep tissue penetration and a high SNR.[1][2][3] The selection of an appropriate NIR fluorophore is a critical determinant of success in applications ranging from tumor imaging and vascular mapping to cell tracking and biodistribution studies.

The Contenders: A Spectroscopic Overview

This compound: A heptamethine cyanine dye with an absorption maximum around 775 nm.[4] It is recognized for its applications in photodynamic therapy due to its ability to generate reactive oxygen species upon light activation.[5][6] Its utility in deep tissue imaging is predicated on its spectral properties falling within the NIR-I window.

Indocyanine Green (ICG): An FDA-approved NIR fluorophore that has been in clinical use for decades.[7] It is widely employed for ophthalmic angiography, cardiac output monitoring, and more recently, for intraoperative surgical guidance.[7][8] Despite its widespread use, ICG suffers from some limitations, including poor photostability and a relatively low quantum yield.[7][9]

IR-820: A derivative of ICG, IR-820 was developed to address some of the shortcomings of its predecessor. It exhibits improved stability in aqueous solutions and, in some contexts, a more intense fluorescence signal in vivo compared to ICG.[10][11]

Comparative Analysis of Photophysical and Performance Metrics

A direct, quantitative comparison of these three dyes under identical deep tissue imaging conditions is not extensively documented in a single study. However, by synthesizing available data, we can construct a comparative profile to guide dye selection.

PropertyThis compoundIndocyanine Green (ICG)IR-820
Absorption Max (λ_max) ~775 nm[4]~780 nm~820 nm (in water), red-shifts in serum[12]
Emission Max (λ_em) ~795-805 nm (estimated)~810-820 nm~830-860 nm (in water and serum)[12]
Quantum Yield Not widely reported in aqueous mediaLow (~0.016 in water)Lower than ICG in some solvents, but significantly increases in serum (~2.5%)[10][12]
Photostability ModerateLow, prone to photobleaching[9]Higher than ICG[10][11]
In Vivo Stability Data limitedModerate, rapid clearanceHigher than ICG[10][11]
Signal Intensity (in vivo) Data limited in direct comparisonStandard benchmarkReported to be more intense than ICG 24h post-injection in rats[10]

Factors Influencing Signal-to-Noise Ratio in Deep Tissue Imaging

The signal-to-noise ratio in deep tissue imaging is a complex interplay of the fluorophore's intrinsic properties, the instrumentation, and the biological environment. Understanding these factors is crucial for optimizing imaging experiments.

cluster_Dye Fluorophore Properties cluster_Tissue Tissue Optics cluster_System Imaging System QuantumYield Quantum Yield SNR Signal-to-Noise Ratio (SNR) QuantumYield->SNR Increases Signal Photostability Photostability Photostability->SNR Maintains Signal ExtinctionCoeff Molar Extinction Coefficient ExtinctionCoeff->SNR Increases Signal Scattering Light Scattering Scattering->SNR Decreases Signal & Resolution Absorption Light Absorption Absorption->SNR Decreases Signal Autofluorescence Autofluorescence Autofluorescence->SNR Increases Noise Detector Detector Sensitivity Detector->SNR Improves Signal Detection Excitation Excitation Source Power & Wavelength Excitation->SNR Increases Signal (and potentially noise) Filters Filter Efficiency Filters->SNR Improves Signal/Noise Discrimination

Caption: Factors influencing the signal-to-noise ratio in deep tissue fluorescence imaging.

Experimental Protocol for Comparative Evaluation of NIR Dyes in a Deep Tissue Phantom Model

To provide a framework for the objective comparison of this compound, ICG, and IR-820, the following detailed protocol outlines a standardized methodology using a tissue-simulating phantom. Tissue phantoms offer a controlled environment to assess dye performance by mimicking the optical properties of biological tissues.[13][14][15][16]

I. Phantom Preparation
  • Tissue-Simulating Matrix: Prepare a 1% (w/v) agarose solution in phosphate-buffered saline (PBS). Heat to dissolve and then cool to approximately 50-60°C.

  • Scattering Agent: Add a lipid emulsion (e.g., Intralipid® 20%) to the agarose solution to achieve a reduced scattering coefficient (µs') representative of the tissue of interest (e.g., 10 cm⁻¹).

  • Absorbing Agent: Add India ink or a near-infrared absorbing dye to mimic the absorption coefficient (µa) of tissue (e.g., 0.1-0.3 cm⁻¹).

  • Casting the Phantom: Pour the phantom mixture into a mold of defined geometry (e.g., a rectangular cuvette or a custom-made mold with channels for dye inclusion). Allow to solidify at room temperature.

II. Dye Preparation and Inclusion
  • Stock Solutions: Prepare stock solutions of this compound, ICG, and IR-820 in an appropriate solvent (e.g., DMSO) and then dilute to the desired final concentration in PBS. Ensure all dyes are prepared at the same molar concentration for a fair comparison.

  • Dye Inclusion: Create channels or wells at varying depths within the phantom during the casting process. Alternatively, inject a small, defined volume of each dye solution into the solidified phantom at different depths using a microsyringe.

III. Imaging and Data Acquisition
  • Imaging System Setup: Utilize a preclinical in vivo imaging system equipped for NIR fluorescence imaging. Ensure consistent settings for all measurements, including:

    • Excitation wavelength and power.

    • Emission filter selection appropriate for each dye.

    • Exposure time and camera gain.

    • Field of view and working distance.

  • Image Acquisition: Acquire fluorescence images of the phantom, ensuring the inclusions of all three dyes are within the field of view for each depth being assessed. Acquire a background image of a phantom without any dye inclusions.

IV. Data Analysis and SNR Calculation
  • Region of Interest (ROI) Definition: Using the imaging software, draw regions of interest (ROIs) of a consistent size over each dye inclusion (signal) and in an adjacent, dye-free area of the phantom (background) at each depth.

  • Signal and Noise Measurement:

    • Signal (S): Calculate the mean fluorescence intensity within the ROI over the dye inclusion.

    • Background (B): Calculate the mean fluorescence intensity within the background ROI.

    • Noise (N): Calculate the standard deviation of the fluorescence intensity within the background ROI.

  • SNR Calculation: Calculate the signal-to-noise ratio using the following formula:

    • SNR = (S - B) / N

    A higher SNR value indicates better performance.

cluster_Prep Preparation cluster_Exp Experiment cluster_Analysis Analysis cluster_Result Result Phantom Prepare Tissue Phantom Inclusion Include Dyes at Varying Depths Phantom->Inclusion Dyes Prepare Dye Solutions (Equimolar) Dyes->Inclusion Imaging Acquire NIR Fluorescence Images Inclusion->Imaging ROI Define Signal & Background ROIs Imaging->ROI Measure Measure Mean Intensity & Std. Dev. ROI->Measure Calculate Calculate SNR = (S-B)/N Measure->Calculate Compare Compare SNR vs. Depth for each Dye Calculate->Compare

Caption: Experimental workflow for comparing the signal-to-noise ratio of NIR dyes in a tissue phantom.

Discussion and Recommendations

While a definitive declaration of superiority requires the execution of the above-described direct comparative study, we can infer potential performance based on the available data.

  • This compound: The lack of extensive in vivo imaging data for this compound makes a direct performance prediction challenging. Its primary application in photodynamic therapy suggests it possesses favorable tissue penetration characteristics in the NIR-I window. However, its quantum yield and photostability for imaging applications need to be thoroughly characterized.

  • Indocyanine Green (ICG): As the current clinical standard, ICG provides a reliable baseline. Its rapid clearance and known photobleaching are significant drawbacks for longitudinal studies or procedures requiring prolonged imaging times. Its SNR will likely be surpassed by more stable and brighter next-generation dyes.

  • IR-820: The available evidence suggests that IR-820 is a promising alternative to ICG. Its enhanced stability is a key advantage, potentially leading to a more sustained and robust signal in vivo.[10][11] The observation of increased fluorescence intensity in rats at 24 hours post-injection compared to ICG suggests better retention and/or stability, which would contribute to a higher SNR in longer-term imaging studies.[10] The significant increase in its quantum yield in serum is a critical factor for in vivo applications, suggesting that its performance in a biological context may be superior to what in vitro measurements in simple aqueous buffers might suggest.[12]

Expert Recommendation: For researchers seeking an alternative to ICG with potentially improved performance, IR-820 warrants strong consideration . Its enhanced stability and reported higher in vivo signal intensity make it a compelling candidate for deep tissue imaging applications where longer imaging times and higher sensitivity are required. However, for any new application, a direct, side-by-side comparison using a standardized protocol, such as the one outlined in this guide, is strongly recommended to validate the optimal dye choice for the specific experimental conditions. The performance of this compound remains to be fully elucidated in the context of deep tissue imaging, and further investigation is required to determine its competitiveness with established and next-generation NIR dyes.

References

  • Changalvaie, M., et al. (2019). Limitations of Indocyanine Green for Photothermal Therapy. Journal of Biomedical Optics, 24(11), 115002.
  • Chatterjee, D. K., et al. (2012). Near-Infrared Molecular Probes for In Vivo Imaging. Methods in Molecular Biology, 872, 131-152.
  • Saxena, V., et al. (2011). Comparative study of the optical and heat generation properties of IR820 and indocyanine green. Journal of Biomedical Optics, 16(9), 098001. [Link]

  • Wan, H., et al. (2021). Near-Infrared-II Bioimaging for in Vivo Quantitative Analysis. Frontiers in Bioengineering and Biotechnology, 9, 756533. [Link]

  • Patterson, M. S., et al. (2009). Tissue-Like Phantoms for Near-Infrared Fluorescence Imaging System Assessment and the Training of Surgeons. Journal of Biomedical Optics, 14(5), 054021. [Link]

  • Choromanska, A., et al. (2022). The photodynamic reaction with IR-775 cyanine combined with 2-methoxyestradiol in ovarian (SKOV-3) and human breast adenocarcinoma (MDA MB-231) cell lines. Photodiagnosis and Photodynamic Therapy, 37, 102766. [Link]

  • Saxena, V., Sadoqi, M., & Shao, J. (2011). Comparative Study of the Optical and Heat Generation Properties of IR820 and Indocyanine Green. ResearchGate. [Link]

  • Wan, H., et al. (2021). Near-Infrared-II Bioimaging for in Vivo Quantitative Analysis. PMC. [Link]

  • Pogue, B. W., et al. (2009). Tissue-like phantoms for near-infrared fluorescence imaging system assessment and the training of surgeons. SPIE Digital Library. [Link]

  • Lovell, J. F., et al. (2022). Repurposing Cyanine Photoinstability To Develop Near-Infrared Light-Activatable Nanogels for In Vivo Cargo Delivery. PubMed Central. [Link]

  • Pogue, B. W., et al. (2009). Tissue-like phantoms for near-infrared fluorescence imaging system assessment and the training of surgeons. ResearchGate. [Link]

  • HORIBA. (n.d.). How to Calculate Signal to Noise Ratio. HORIBA Scientific. [Link]

  • Alves, C. G., et al. (2022). Chemical structure of the HCs (ICG, IR775, IR780, IR797, and IR820) that have been encapsulated in nanomaterials for application in cancer immuno-PTT/PDT. ResearchGate. [Link]

  • Feng, Z., et al. (2019). Excretable IR-820 for in vivo NIR-II fluorescence cerebrovascular imaging and photothermal therapy of subcutaneous tumor. PMC - NIH. [Link]

  • Khan, M. H., & Kim, S. (2022). Influence of the Signal-To-Noise Ratio on Variance of Chromophore Concentration Quantification in Broadband Near-Infrared Spectroscopy. ResearchGate. [Link]

  • Brand, M., et al. (2022). 3D-printed tissue-simulating phantoms for near-infrared fluorescence imaging of rheumatoid diseases. Journal of Biomedical Optics, 27(7), 074706.
  • Liu, P., et al. (2021). Examples of NIR-II fluorescence imaging for in vivo quantitative analysis. ResearchGate. [Link]

  • Zhu, S., et al. (2018). Near-Infrared-II (NIR-II) Bioimaging via Off-Peak NIR-I Fluorescence Emission. Theranostics, 8(15), 4141-4151. [Link]

  • Marshall, M. V., et al. (2010). Near-Infrared Fluorescence Imaging in Humans with Indocyanine Green: A Review and Update. NIH. [Link]

  • Spectral Instruments Imaging. (n.d.). 10 TIPS and TRICKS - for IN VIVO imaging. Spectral Instruments Imaging. [Link]

  • Hutteman, M., et al. (2011). Randomized Comparison of Near-infrared Fluorescence Imaging Using Indocyanine Green and 99m Technetium With or Without Patent Blue for the Sentinel Lymph Node Procedure in Breast Cancer Patients. PubMed Central. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Specificity of IR-775 Chloride-Labeled Antibodies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Specificity in High-Sensitivity Detection

In the fields of molecular imaging, targeted therapeutics, and advanced diagnostics, the antibody is the cornerstone of specificity. Its ability to seek and bind to a unique molecular target is paramount. However, when we conjugate a fluorescent dye to this antibody for visualization, we introduce a new variable that can profoundly impact its performance. The choice of dye and the conjugation process itself can either preserve or compromise the antibody's inherent specificity.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the specificity of their IR-775 chloride-labeled antibodies. We will move beyond simple validation, explaining the causality behind experimental choices and providing detailed protocols to build a self-validating system. Our objective is to empower you to generate reliable, high-fidelity data by comparing IR-775 conjugates against other industry-standard NIR dyes.

Section 1: A Comparative Overview of Near-Infrared (NIR) Dyes

The selection of a fluorophore is the first critical decision point. While many dyes may share similar spectral properties, their chemical structures can lead to different behaviors once conjugated to a protein.

This compound: This is a solvent-soluble cyanine dye with an absorption maximum around 775 nm. Like other cyanine dyes, it offers a high extinction coefficient, but its chemical structure can sometimes lead to non-covalent interactions with certain cell types, a critical factor we will investigate.[4][6]

The Comparators: To establish a robust assessment, we must compare IR-775 against well-characterized alternatives.

  • IRDye® 800CW: A gold-standard NIR fluorophore, extensively used in preclinical and clinical research.[2] It is known for its high water solubility and has been successfully conjugated to numerous antibodies for in vivo imaging.[2][7]

  • Alexa Fluor™ 790: A member of the highly photostable and pH-insensitive Alexa Fluor family. These dyes are engineered to be exceptionally bright and are generally considered to have low non-specific binding.[8][9]

Data Presentation: Key Properties of Selected NIR Dyes

PropertyThis compoundIRDye® 800CWAlexa Fluor™ 790
Excitation Max (nm) ~775~774~784
Emission Max (nm) ~800~789~814
Extinction Coefficient (cm⁻¹M⁻¹) ~250,000~240,000~260,000
Chemical Class Heptamethine CyanineHeptamethine CyanineHeptamethine Cyanine
Key Considerations Potential for non-specific binding to monocytes/macrophages.[4][5]Well-validated for in vivo use; a common benchmark.[2]High photostability and brightness; less prone to aggregation.[9]

Section 2: The Conjugation Process: A Balance of Signal and Function

Covalent attachment of a dye to an antibody is a chemical modification that can alter its biological function. The most common method utilizes an N-hydroxysuccinimide (NHS) ester-functionalized dye, which reacts with primary amines on the antibody, primarily the ε-amino groups of lysine residues.[10][11]

The Criticality of the Degree of Labeling (DOL)

The DOL, or dye-to-antibody ratio, is the average number of dye molecules attached to a single antibody. It is a crucial parameter that must be optimized.

  • Under-labeling (Low DOL): Results in a weak signal, reducing assay sensitivity.[]

  • Over-labeling (High DOL): Can be detrimental. High dye density can lead to fluorescence self-quenching, where proximal dye molecules absorb energy from each other, paradoxically reducing the fluorescent output.[][13] Furthermore, excessive dye molecules can cause steric hindrance, blocking the antigen-binding site and reducing the antibody's affinity, or even lead to aggregation and poor solubility.[][14]

Therefore, the goal is to achieve an optimal DOL that maximizes signal without compromising antibody function. For in vivo imaging, a lower DOL (e.g., 2-4) is often preferred to maintain favorable pharmacokinetics and reduce off-target accumulation.[3]

Experimental Protocol: Antibody Conjugation with NHS-Ester Dyes

This protocol provides a general framework. Always consult the dye manufacturer's specific recommendations.

  • Antibody Preparation:

    • Dialyze or buffer-exchange the antibody into a primary amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). Buffers like Tris or glycine are incompatible as they contain primary amines that will compete in the reaction.

    • Adjust the antibody concentration to 1-2 mg/mL. Lower concentrations can reduce labeling efficiency.[15]

  • Dye Preparation:

    • Dissolve the NHS-ester functionalized dye (IR-775, IRDye 800CW, or Alexa Fluor 790) in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction:

    • Calculate the required volume of dye solution to achieve a target molar excess (e.g., a 10-fold molar excess of dye to antibody is a common starting point).

    • Add the calculated volume of dye solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove unconjugated "free" dye, which is a major source of background signal. Use a size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis suitable for separating the ~150 kDa antibody conjugate from the small molecule dye.

    • The first colored fraction to elute will be the labeled antibody.

Experimental Protocol: Determining the Degree of Labeling (DOL)

  • Spectrophotometry: Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorption maximum of the dye (A_max).

  • Calculation: Use the Beer-Lambert law to calculate the molar concentrations of the protein and the dye.[16][17]

    • Protein Conc. (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein

      • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (provided by the manufacturer).

      • ε_protein is the molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for IgG).

    • Dye Conc. (M) = A_max / ε_dye

      • ε_dye is the molar extinction coefficient of the dye at its A_max.

    • DOL = Dye Conc. / Protein Conc.

Mandatory Visualization: Antibody Conjugation Workflow

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & QC Ab Antibody in Storage Buffer BufferEx Buffer Exchange (0.1M Bicarbonate, pH 8.3) Ab->BufferEx Mix Mix Antibody + Dye (Target Molar Ratio) BufferEx->Mix Dye NHS-Ester Dye (Lyophilized) Dissolve Dissolve Dye Dye->Dissolve DMSO Anhydrous DMSO DMSO->Dissolve Dissolve->Mix Incubate Incubate 1-2h, RT (Protected from Light) Mix->Incubate SEC Size-Exclusion Chromatography Incubate->SEC Collect Collect Labeled Ab Fraction SEC->Collect Spectro Spectrophotometry (A280 & A_max) Collect->Spectro Calc Calculate DOL Spectro->Calc

Caption: Workflow for amine-reactive antibody labeling and quality control.

Section 3: Experimental Validation: A Multi-Pronged Approach to Specificity

True specificity is demonstrated through a combination of biochemical, cell-based, and functional assays. Here, we outline a validation pathway to compare your IR-775 conjugate against an alternative like IRDye 800CW.

Experiment 1: Biochemical Specificity via Fluorescent Western Blot
  • Rationale: This is the foundational test. It verifies that the antibody conjugate recognizes a protein of the correct molecular weight in a complex lysate, providing a direct assessment of on-target vs. off-target binding.[18]

  • Methodology:

    • Sample Prep: Prepare lysates from a cell line known to express the target protein (positive control) and one that does not (negative control).

    • Electrophoresis: Separate 20-30 µg of lysate per lane via SDS-PAGE.

    • Transfer: Transfer proteins to a low-fluorescence PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane for 1 hour at room temperature using a fluorescence-optimized blocking buffer (e.g., fish gelatin or commercial NIR-optimized blockers).

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the IR-775 or IRDye 800CW conjugated antibody at an optimized concentration (e.g., 0.1-1.0 µg/mL).

    • Washing: Perform extensive washes with TBS-T or PBS-T (3 x 10 minutes) to remove unbound antibody.

    • Imaging: Scan the membrane on a digital imager with appropriate laser and filter sets for the 800 nm channel.

  • Data Analysis: Quantify the intensity of the target band and a representative background region in the same lane. Calculate the Signal-to-Noise Ratio (SNR).[19][20]

Data Presentation: Hypothetical Western Blot Performance

Conjugate (DOL ~3.0)Target Band Intensity (a.u.)Background Intensity (a.u.)Signal-to-Noise Ratio (SNR)
Anti-Target-IR-775 85,0004,50018.9
Anti-Target-IRDye 800CW 92,0003,80024.2
Isotype Control-IR-775 1,2004,300<1
Experiment 2: Cell-Based Specificity via Flow Cytometry
  • Methodology:

    • Cell Preparation: Prepare single-cell suspensions of:

      • Target-positive cells (e.g., a cancer cell line overexpressing your target).

      • Target-negative cells (e.g., a knockout line or unrelated cell type).

      • Human Peripheral Blood Mononuclear Cells (PBMCs) to assess monocyte binding.

    • Fc Receptor Blocking: Incubate cells with an Fc blocking reagent (e.g., Human TruStain FcX™) for 10 minutes to prevent non-specific binding via Fc receptors.

    • Staining: Incubate 1x10⁶ cells with a titration of the antibody conjugate (e.g., 0.1-5 µg/mL) for 30 minutes at 4°C, protected from light.[21] Include an isotype control conjugate as a negative control.

    • Washing: Wash cells twice with ice-cold staining buffer (e.g., PBS + 2% FBS) to remove unbound antibody.

    • Analysis: Acquire data on a flow cytometer equipped to detect NIR fluorescence. Gate on live, single cells and then on specific populations (e.g., CD14+ monocytes within the PBMC sample).

  • Data Analysis: Record the Mean Fluorescence Intensity (MFI) for each cell population. High MFI on target-positive cells and low MFI on target-negative and isotype controls indicates specificity. High MFI on monocytes with the IR-775 conjugate compared to the IRDye 800CW conjugate would suggest dye-mediated non-specific binding.

Mandatory Visualization: Logic of the Flow Cytometry Specificity Assay

G cluster_inputs Inputs cluster_cells Cell Lines cluster_outputs Expected Outcomes for Specificity Conj_IR775 IR-775 Conjugate High_MFI High Signal Conj_IR775->High_MFI Stains Low_MFI Low Signal Conj_IR775->Low_MFI Stains Conj_IR775->Low_MFI Stains (Ideal) Conj_IRDye IRDye 800CW Conjugate Iso_IR775 Isotype-IR-775 Very_Low_MFI Baseline Signal Iso_IR775->Very_Low_MFI Stains Target_Pos Target Positive Target_Pos->High_MFI Target_Pos->Very_Low_MFI Target_Neg Target Negative Target_Neg->Low_MFI PBMC PBMCs (Monocytes) PBMC->Low_MFI

Caption: Evaluating conjugate specificity across multiple cell types.

Experiment 3: Functional Specificity - Assessing Binding Affinity
  • Rationale: The ultimate measure of function is binding affinity. Conjugation can sometimes reduce affinity, which is critical to know for quantitative applications.[13][14]

  • Methodology: A quantitative binding assay such as a cell-based ELISA or Surface Plasmon Resonance (SPR) is required. For a cell-based ELISA:

    • Plate target-positive cells in a 96-well plate and fix them.

    • Incubate with a serial dilution of the unlabeled antibody and the labeled conjugates.

    • For the labeled conjugates, wash and directly read the fluorescence on a plate reader. For the unlabeled antibody, use a labeled secondary antibody for detection.

    • Plot the signal versus concentration and fit a saturation binding curve to determine the dissociation constant (Kd).

  • Data Analysis: A significant increase (e.g., >3-fold) in the Kd value for the conjugated antibody compared to the unlabeled parent antibody indicates a loss of binding affinity.

Data Presentation: Impact of Conjugation on Binding Affinity (Kd)

Antibody VersionDissociation Constant (Kd) in nMFold Change vs. Unlabeled
Unlabeled Antibody 1.2 nM1.0x
IR-775 Conjugate 2.5 nM2.1x
IRDye 800CW Conjugate 1.8 nM1.5x

Synthesis and Recommendations

Assessing the specificity of a labeled antibody is not a single experiment but a systematic process of building confidence in your reagent.

  • This compound can be an effective NIR dye, but its performance is intimately linked to the antibody it is paired with and the rigor of the validation process.

  • Key Validation Checkpoints:

    • Always Characterize DOL: An uncharacterized conjugate is an unreliable reagent. Aim for a DOL between 2 and 5 for most applications.[]

    • Confirm by Western Blot: Ensure binding to the correct molecular weight target is the dominant signal. A high SNR is essential.

    • Prioritize Cell-Based Assays: Flow cytometry is invaluable for simultaneously assessing on-target binding, off-target binding, and dye-mediated artifacts. If you observe high binding of your IR-775 conjugate to monocytes that is not present with an alternative dye like IRDye 800CW, this points to a dye-specific issue.

    • Quantify Affinity: For any quantitative or in vivo imaging application, confirming that the conjugation has not significantly impaired binding affinity is non-negotiable.

By following this multi-faceted approach, you can confidently determine if an this compound conjugate is suitable for your experimental needs and generate data that is both specific and reproducible.

References

  • FluoroFinder. (2025). Antibody Conjugation Techniques. Retrieved from [Link]

  • Valdovinos, H. F., et al. (2018). Tracking Antibody Distribution with Near-Infrared Fluorescent Dyes: Impact of Dye Structure and Degree of Labeling on Plasma Clearance. Molecular Pharmaceutics, 15(10), 4508-4518. [Link]

  • Warram, J. M., et al. (2020). Safety and Stability of Antibody-Dye Conjugate in Optical Molecular Imaging. Molecular Imaging and Biology, 22(5), 1319–1326. [Link]

  • Nolan, J. P., & Condello, D. (2013). Visible and Near Infrared Fluorescence Spectral Flow Cytometry. Cytometry Part A, 83(3), 253-264. [Link]

  • Needles, A., et al. (2015). Performance of optoacoustic and fluorescence imaging in detecting deep-seated fluorescent agents. Photoacoustics, 3(4), 113-121. [Link]

  • McGovern Medical School. (n.d.). Dye-mediated Binding. Retrieved from [Link]

  • D'Agostino, J., et al. (2019). In Vitro Characterization and Stability Profiles of Antibody–Fluorophore Conjugates Derived from Interchain Cysteine Cross-Linking or Lysine Bioconjugation. Bioconjugate Chemistry, 30(12), 3037-3048. [Link]

  • Scientific Volume Imaging. (n.d.). Signal-to-Noise Ratio (SNR). Retrieved from [Link]

  • Li, Y., et al. (2020). A novel nanoparticle drug delivery system based on PEGylated hemoglobin for cancer therapy. Journal of Nanobiotechnology, 18(1), 1-15. [Link]

  • Kozma, E., et al. (2018). The Effect of Fluorophore Conjugation on Antibody Affinity and the Photophysical Properties of Dyes. Biophysical Journal, 114(3), 688-700. [Link]

  • Kozma, E., et al. (2018). The Effect of Fluorophore Conjugation on Antibody Affinity and the Photophysical Properties of Dyes. Biophysical Journal, 114(3), 688-700. [Link]

  • Ogawa, M., et al. (2009). In vivo target-specific activatable near infrared optical labeling of humanized monoclonal antibodies. Molecular Cancer Therapeutics, 8(1), 232-239. [Link]

  • Cedarlane Labs. (n.d.). Guide to making antibody labeling easier. Retrieved from [Link]

  • GenScript. (n.d.). Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads. Retrieved from [Link]

  • Zhu, D., et al. (2018). Signal-to-noise ratio analysis and improvement for fluorescence tomography imaging. Review of Scientific Instruments, 89(9), 093108. [Link]

  • Tischer, C., et al. (2020). Using the NoiSee workflow to measure signal-to-noise ratios of confocal microscopes. Nature Protocols, 15(8), 2448-2472. [Link]

  • Su, Q. (n.d.). Antibody Labelling. Retrieved from [Link]

  • Thermo Fisher Scientific. (2014, August 5). Tutorial: Labeling a Purified Antibody. YouTube. [Link]

  • LI-COR Biosciences. (n.d.). Assess Therapeutic Delivery with Near-Infrared Fluorescence. Retrieved from [Link]

  • Plaks, V., et al. (2013). “Turn-On” Protein Fluorescence: In Situ Formation of Cyanine Dyes. Journal of the American Chemical Society, 135(42), 15820-15827. [Link]

  • Tavaré, R., et al. (2016). In vivo Imaging with Antibodies and Engineered Fragments. Journal of Nuclear Medicine, 57(Supplement 1), 43S-49S. [Link]

  • Bio-Rad. (n.d.). Flow Cytometry Protocols. Retrieved from [Link]

  • Bio-Techne. (n.d.). Antibody Conjugation Assay: Methods, Protocols & Techniques. Retrieved from [Link]

  • Azure Biosystems. (n.d.). Fluorescent Western Blot Protocol. Retrieved from [Link]

  • Plaks, V., et al. (2013). “Turn-On” Protein Fluorescence: In Situ Formation of Cyanine Dyes. Journal of the American Chemical Society, 135(42), 15820-15827. [Link]

  • Proteintech. (2026, January 19). Flow Cytometry Protocol. YouTube. [Link]

  • Nikon Instruments. (2025). Resolving your Noise Complaints – the Basics of Signal/Noise Ratio in Microscopy. Retrieved from [Link]

  • LI-COR Biosciences. (n.d.). IRDye® Infrared Dyes. Retrieved from [Link]

  • Kandimalla, E. R., & Agrawal, S. (2007). Method to decrease nonspecific staining by Cy5.
  • AxisPharm. (n.d.). APDye Fluor 800 | Alexa Fluor®790 Equivalent. Retrieved from [Link]

  • Panchuk-Voloshina, N., et al. (1999). Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates. Journal of Histochemistry & Cytochemistry, 47(9), 1179-1188. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking IR-775 Chloride for Single-Molecule Imaging

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of IR-775 chloride with its common alternatives, Cy7 and Alexa Fluor 750, for single-molecule imaging applications. As researchers in fields from molecular biology to drug development increasingly rely on observing individual molecules, the choice of a fluorescent probe becomes paramount. This document offers an in-depth analysis of the photophysical properties of these near-infrared (NIR) dyes, supported by experimental protocols and data, to empower researchers to make informed decisions for their specific applications.

The Critical Role of the Fluorophore in Single-Molecule Imaging

Single-molecule imaging techniques, such as single-molecule Förster resonance energy transfer (smFRET) and single-molecule localization microscopy (SMLM), have revolutionized our understanding of biological processes by enabling the observation of individual molecular behaviors.[1][2][3] The success of these experiments is critically dependent on the photophysical properties of the fluorescent probes used. An ideal fluorophore for single-molecule studies should be exceptionally bright, highly photostable, and exhibit minimal blinking, unless controlled photoswitching is desired for SMLM techniques like stochastic optical reconstruction microscopy (STORM).[4][5]

The near-infrared (NIR) spectrum is particularly advantageous for cellular imaging due to reduced autofluorescence from biological samples, decreased light scattering, and deeper tissue penetration.[6][7] this compound, a heptamethine cyanine dye, with its absorption maximum at approximately 775 nm, is positioned within this desirable spectral window.[8] However, its performance in demanding single-molecule applications requires careful benchmarking against well-established alternatives like Cy7 and Alexa Fluor 750.

Comparative Analysis of this compound, Cy7, and Alexa Fluor 750

A direct, quantitative comparison of these dyes is challenging due to the limited availability of published, standardized photophysical data for this compound under single-molecule imaging conditions. However, by compiling available data and understanding the general properties of cyanine dyes, we can construct a robust comparative framework.

Core Photophysical Properties

The brightness of a fluorophore is a product of its molar extinction coefficient (how efficiently it absorbs light) and its fluorescence quantum yield (how efficiently it converts absorbed light into emitted fluorescence).[4] Photostability, or the total number of photons a molecule can emit before photobleaching, is another critical parameter for single-molecule tracking and observation of long-lived molecular events.[8]

PropertyThis compoundCy7Alexa Fluor 750
Excitation Max (λex) ~775 nm[8]~750 nm[9][10]749 nm[11]
Emission Max (λem) Not specified in sources~773 nm[9]775 nm[11]
Molar Extinction Coefficient (ε) Data not available~250,000 cm⁻¹M⁻¹ (Varies)[10]~290,000 cm⁻¹M⁻¹[11][12]
Quantum Yield (Φ) Data not available~0.1 - 0.3 (Varies with derivative and environment)[13]0.12[1][11]
Calculated Brightness (ε × Φ) Data not available~25,000 - 75,000~34,800
Photostability Expected to be moderate, typical of cyanine dyesGenerally moderate, can be enhanced with specific buffer formulationsHigh, generally superior to Cy dyes[14]

Expert Insight: While specific data for this compound is lacking, as a heptamethine cyanine dye, it is expected to have a high molar extinction coefficient, a characteristic feature of this dye class.[6] However, cyanine dyes are also known for their susceptibility to photobleaching, a limitation that has driven the development of more robust alternatives like the Alexa Fluor series.[14] The superior brightness and photostability of Alexa Fluor 750, as indicated by its high extinction coefficient and the known robustness of the Alexa Fluor family, make it a strong contender for demanding single-molecule applications.[12][14]

Performance in Single-Molecule Localization Microscopy (STORM)

STORM relies on the photoswitching of fluorophores between a fluorescent "on" state and a dark "off" state.[15] The quality of STORM imaging is determined by the number of photons detected per switching event (which dictates localization precision) and the number of switching cycles before photobleaching.

Key Considerations for STORM:

  • Photon Output: A higher photon output per switching event leads to better localization precision.

  • Photoswitching Kinetics: The rates of switching between on and off states influence the speed of image acquisition and the density of localized molecules.

  • Buffer Composition: The chemical environment, particularly the presence of reducing agents (thiols) and oxygen scavengers, is critical for achieving optimal photoswitching of cyanine dyes.[15]

While specific STORM performance data for this compound is not available, studies on Alexa Fluor 750 have shown that its photon output can be significantly enhanced with a TCEP (tris(2-carboxyethyl)phosphine)-based buffer system, making it suitable for two-color STORM in conjunction with Alexa Fluor 647.[16][17]

Experimental Protocols for Benchmarking

To objectively compare these dyes, a standardized experimental workflow is essential. The following protocols are designed to assess the key performance metrics for single-molecule imaging.

Sample Preparation for Immobilized Single-Molecule Imaging

This protocol describes the preparation of a glass coverslip for immobilizing biotinylated molecules for observation via Total Internal Reflection Fluorescence (TIRF) microscopy.

G cluster_0 Coverslip Functionalization cluster_1 Flow Cell Assembly cluster_2 Surface Passivation & Labeling A Clean Coverslip (Piranha or Plasma) B Silanization (e.g., with APTES) A->B C PEGylation (mPEG-SVA and Biotin-PEG-SVA) B->C D Assemble Flow Cell (Coverslip, Double-sided Tape, Glass Slide) E Incubate with Streptavidin D->E F Wash with T50 Buffer E->F G Incubate with Biotinylated & Dye-labeled Molecule F->G H Wash with Imaging Buffer G->H I TIRF Microscopy H->I

Caption: Workflow for preparing a sample for immobilized single-molecule imaging.

Step-by-Step Methodology:

  • Coverslip Cleaning: Thoroughly clean glass coverslips using Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or a plasma cleaner to create a hydrophilic surface.

  • Silanization: Functionalize the cleaned coverslip with an amine-reactive silane, such as (3-aminopropyl)triethoxysilane (APTES), to introduce amine groups on the surface.

  • PEGylation: Passivate the surface with a mixture of methoxy-PEG-succinimidyl valerate (mPEG-SVA) and biotin-PEG-succinimidyl valerate (biotin-PEG-SVA) to prevent non-specific binding of molecules and to introduce biotin handles for immobilization.

  • Flow Cell Assembly: Construct a microfluidic flow cell by sandwiching double-sided tape between the functionalized coverslip and a glass slide.

  • Streptavidin Incubation: Introduce a solution of streptavidin into the flow cell and incubate to allow binding to the biotinylated PEG.

  • Washing: Wash the flow cell with a buffer such as T50 (10 mM Tris-HCl, pH 8.0, 50 mM NaCl) to remove unbound streptavidin.

  • Molecule Immobilization: Introduce a dilute solution of the biotinylated and dye-labeled molecule of interest (e.g., DNA or protein) into the flow cell and incubate to allow binding to the streptavidin-coated surface.

  • Final Wash: Wash the flow cell with the appropriate imaging buffer to remove unbound molecules and prepare for imaging.

STORM Imaging Buffer Formulation

The composition of the imaging buffer is critical for controlling the photoswitching of cyanine dyes in STORM. The following is a commonly used and effective buffer formulation.

G Buffer STORM Imaging Buffer Base Base Buffer (e.g., 50 mM Tris, 10 mM NaCl, pH 8.0) Buffer->Base OxygenScavenger Oxygen Scavenging System (GLOX: Glucose Oxidase + Catalase) Buffer->OxygenScavenger Glucose 10% (w/v) Glucose Buffer->Glucose Thiol Reducing Agent (e.g., 100 mM MEA) Buffer->Thiol

Caption: Key components of a standard STORM imaging buffer.

Protocol for Buffer Preparation:

  • Prepare Stock Solutions:

    • 1 M Tris-HCl, pH 8.0

    • 5 M NaCl

    • 50% (w/v) D-glucose

    • GLOX enzyme mixture (e.g., 40 mg/mL glucose oxidase, 7 mg/mL catalase in buffer)

    • 1 M β-mercaptoethylamine (MEA), pH 8.5

  • Combine Components: For a final volume of 1 mL, mix the components in the following order, ensuring thorough mixing after each addition:

    • ~800 µL of nuclease-free water

    • 50 µL of 1 M Tris-HCl, pH 8.0

    • 2 µL of 5 M NaCl

    • 200 µL of 50% (w/v) D-glucose

    • 10 µL of GLOX enzyme mixture

    • 100 µL of 1 M MEA

  • Final pH Adjustment: Check and adjust the final pH to 8.0 if necessary.

  • Usage: This buffer should be prepared fresh before each experiment as the reducing agents are prone to oxidation.

Expert Insight: The GLOX system removes dissolved oxygen, which can quench the triplet state of the fluorophore and lead to irreversible photobleaching.[8] MEA acts as a reducing agent that helps to shelve the fluorophore in a long-lived dark state, from which it can spontaneously or be induced to return to the fluorescent state.[8] For NIR dyes like Alexa Fluor 750, replacing or supplementing MEA with a phosphine like TCEP can improve photon output.[16]

Data Acquisition and Analysis Workflow

The following workflow outlines the steps for acquiring and analyzing single-molecule data to benchmark the performance of the different dyes.

G cluster_D Photophysical Parameters cluster_E Performance Metrics A Image Acquisition (TIRF Microscope, EMCCD Camera) B Single-Molecule Localization (Gaussian Fitting) A->B C Data Filtering & Drift Correction B->C D Photophysical Analysis C->D E Performance Metrics D->E D1 Photon Count Distribution D2 On/Off Time Histograms D3 Photobleaching Lifetime E1 Brightness E2 Photostability (Photon Budget) E3 Localization Precision

Caption: Workflow for single-molecule data acquisition and analysis.

Data Acquisition Parameters to Standardize:

  • Laser Power Density: Use the same excitation intensity for all dyes.

  • Camera Exposure Time: Keep the camera exposure time constant.

  • EM Gain: Use the same electron-multiplying gain on the camera.

Data Analysis Steps:

  • Localization: Identify and fit the point spread function (PSF) of individual molecules in each frame with a 2D Gaussian function to determine their precise coordinates.

  • Photon Counting: The integral of the fitted Gaussian provides the number of photons detected from that molecule in that frame.

  • Tracking/Clustering: Link localizations that appear in consecutive frames within a certain search radius to reconstruct the fluorescence trajectory of a single molecule.

  • Photobleaching Analysis: Determine the photobleaching lifetime by fitting the decay of the number of fluorescent molecules over time to a single exponential function. The total number of photons detected from a molecule before it photobleaches is its photon budget.

  • On/Off Time Analysis (for STORM): From the fluorescence trajectories, construct histograms of the durations of the fluorescent "on" states and the dark "off" states.

Conclusion and Recommendations

The selection of a fluorophore for single-molecule imaging is a critical decision that directly impacts the quality and feasibility of an experiment. While this compound is a viable NIR dye, the current lack of comprehensive, published data on its photophysical performance under single-molecule conditions makes it a higher-risk choice compared to well-characterized alternatives.

Recommendations:

  • For High-Performance Applications: Alexa Fluor 750 is the recommended choice for demanding single-molecule applications in the 750 nm emission range. Its high brightness, superior photostability, and demonstrated performance in STORM make it a reliable and robust fluorophore.[1][11][14][17]

  • For General Applications and Cost-Effectiveness: Cy7 and its derivatives can be suitable for applications where the absolute highest photostability is not required. However, researchers should be aware of potential batch-to-batch variability and the greater need for optimized buffer conditions to maximize performance.[9][13]

  • For Researchers Considering this compound: It is strongly advised to perform in-house benchmarking against a well-characterized standard like Alexa Fluor 750 using the protocols outlined in this guide. This will provide the necessary data to determine if this compound meets the specific requirements of the intended application.

By systematically evaluating the key performance metrics of brightness, photostability, and photoswitching behavior, researchers can confidently select the optimal NIR fluorophore to unlock the full potential of their single-molecule imaging experiments.

References

  • Panchuk-Voloshina, N., et al. (2003). Quantitative Comparison of Long-wavelength Alexa Fluor Dyes to Cy Dyes: Fluorescence of the Dyes and Their Bioconjugates. Journal of Histochemistry & Cytochemistry, 51(12), 1699–1712.
  • Lee, J., et al. (2013). Maximizing information content of single-molecule FRET experiments: multi-color FRET and FRET combined with force or torque. Chemical Society Reviews, 42(15), 6545-6563.
  • Gell, C., et al. (2020). Choosing the Probe for Single-Molecule Fluorescence Microscopy. International Journal of Molecular Sciences, 21(18), 6797.
  • Luo, S., et al. (2011).
  • Nikon's MicroscopyU. (n.d.). Single-Molecule Super-Resolution Imaging. Retrieved from [Link]

  • Duchi, D., et al. (2016). Single-Molecule Real-Time 3D Imaging of the Transcription Cycle by Modulation Interferometry. Cell Reports, 16(7), 2003-2015.
  • Narayanan, N., et al. (2023). Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores. ACS Omega, 8(30), 27289–27302.
  • Yuan, Y., et al. (2022). Recent Advances in Near-Infrared Cyanine Dye-Based Fluorescent Nanoprobes for Tumor Imaging and Therapy. Frontiers in Bioengineering and Biotechnology, 10, 868225.
  • Wikipedia. (n.d.). Alexa Fluor. Retrieved from [Link]

  • Kvapil, M., et al. (2020). Deciphering the Structure–Property Relations in Substituted Heptamethine Cyanines. Journal of the American Chemical Society, 142(31), 13465–13476.
  • Pantoja, R., et al. (2016). Cellular encoding of Cy dyes for single-molecule imaging. eLife, 5, e20084.
  • Lelek, M., et al. (2021). Single-molecule localization microscopy. Nature Reviews Methods Primers, 1(1), 1-23.
  • FluoroFinder. (n.d.). Live/Dead Fix Near IR (775) Dye Profile. Retrieved from [Link]

  • Pantoja, R., et al. (2016). Cellular encoding of Cy dyes for single-molecule imaging. eLife, 5, e20084.
  • Sengupta, S., et al. (2020). Photophysical properties of cyanines.
  • Muddana, H. S., et al. (2014). Enhanced brightness and photostability of cyanine dyes by supramolecular containment. arXiv preprint arXiv:1405.1118.
  • van de Linde, S., et al. (2020). Super-resolution Microscopy with Single Molecules in Biology and Beyond–Essentials, Current Trends, and Future Challenges. Journal of the American Chemical Society, 142(43), 18276-18293.
  • Johns Hopkins University. (n.d.). Multiplex. Retrieved from [Link]

  • Lee, H., et al. (2021). Near-Infrared Heptamethine Cyanine Dyes for Nanoparticle-Based Photoacoustic Imaging and Photothermal Therapy. Journal of Medicinal Chemistry, 64(12), 8046-8057.
  • Ponjavic, A., et al. (2023). Single-molecule flow cytometry. bioRxiv.
  • Kim, D., et al. (2023). STORM imaging buffer with refractive index matched to standard immersion oil. bioRxiv.
  • Zhang, R., et al. (2023). Enhanced Single-Molecule Imaging via Intersystem Crossing Suppression. Journal of the American Chemical Society, 145(34), 18847-18855.
  • SLS. (n.d.). This compound, Dye content a. Retrieved from [Link]

  • ONI. (2019, March 28). Beginner's guide to STORM buffers. Retrieved from [Link]

  • QB3 Berkeley. (n.d.). Fluorophore Selection Guide. Retrieved from [Link]

  • Li, Y., et al. (2021). Near-Infrared-II Cyanine/Polymethine Dyes, Current State and Perspective. Frontiers in Chemistry, 9, 726582.
  • Myong Lab. (n.d.). Single-Molecule Imaging With One Color Fluorescence. Retrieved from [Link]

  • Cole, D. G., et al. (2021). Defining the Basis of Cyanine Phototruncation Enables a New Approach to Single-Molecule Localization Microscopy. Journal of the American Chemical Society, 143(23), 8616-8621.
  • Hess, S. T., et al. (2012). Single-Molecule Fluorescence Quantification with a Photobleached Internal Standard. Biophysical Journal, 103(11), 2269-2273.

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of IR-775 Chloride Fluorescence Intensity: A Comparative Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of near-infrared (NIR) fluorescence imaging, the selection of an appropriate fluorophore is a critical decision that profoundly impacts experimental outcomes, particularly in preclinical and clinical research. Among the myriad of available NIR dyes, IR-775 chloride has been a long-standing option for various applications. However, the emergence of newer, more advanced dyes necessitates a rigorous, quantitative comparison to guide researchers in making informed decisions.

This guide, curated from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of this compound with its key alternatives. We will delve into the core principles of fluorescence quantitation, provide detailed experimental protocols for head-to-head comparisons, and present a critical analysis of the performance of these dyes, empowering you to select the optimal probe for your research needs.

Understanding the Landscape of Near-Infrared Dyes

The NIR window (roughly 700-1700 nm) offers significant advantages for in vivo imaging, primarily due to the reduced absorption and scattering of light by biological tissues, leading to deeper tissue penetration and higher signal-to-background ratios.[1] this compound, a heptamethine cyanine dye, has historically been utilized in this space. However, its performance is often challenged by factors such as modest quantum yield and suboptimal photostability.

In recent years, significant efforts in dye chemistry have led to the development of superior alternatives. This guide will focus on comparing this compound with two prominent competitors:

  • IRDye® 800CW: A widely adopted NIR fluorophore known for its good water solubility and brightness. It is frequently used in preclinical and clinical imaging studies.

  • s775z: A next-generation, sterically shielded heptamethine cyanine dye engineered for exceptional brightness and photostability.

Key Performance Metrics for Quantitative Comparison

To objectively evaluate the performance of these NIR dyes, we will focus on three critical photophysical parameters:

  • Molar Extinction Coefficient (ε): A measure of how strongly a molecule absorbs light at a specific wavelength. A higher molar extinction coefficient contributes to a brighter fluorescent signal.

  • Fluorescence Quantum Yield (Φf): The ratio of photons emitted to photons absorbed. This fundamental property dictates the efficiency of the fluorescence process.

  • Photostability: The ability of a fluorophore to resist photodegradation or "photobleaching" upon exposure to excitation light. High photostability is crucial for long-term imaging experiments and for applications requiring high-intensity illumination.

The overall brightness of a fluorophore is directly proportional to the product of its molar extinction coefficient and its fluorescence quantum yield.

Comparative Photophysical Properties

A critical evaluation of the available data reveals significant performance differences between this compound and its modern counterparts.

PropertyThis compoundIRDye® 800CWs775z
Excitation Max (nm) ~775~774~775
Emission Max (nm) Not consistently reported~789~795
Molar Extinction Coefficient (M-1cm-1) >240,000 (in MeOH)~240,000 (in PBS)~201,000
Quantum Yield (Φf) Not consistently reported~0.08-0.09~0.09
Brightness (ε x Φf) Data unavailable for direct comparison~19,200 - 21,600~18,090
Key Structural Feature Traditional cyanine structureSulfonated cyanineSterically shielded cyanine

Note: Photophysical properties can be highly dependent on the solvent and local environment. The values presented here are for comparative purposes and are based on available data.[2]

While the molar extinction coefficients and quantum yields may appear comparable on paper, the practical performance, particularly in biological systems, can differ significantly. The structural innovation of s775z, featuring a "sterically shielded" design, aims to mitigate the common pitfalls of cyanine dyes, such as aggregation-induced quenching and susceptibility to photobleaching.[3]

Experimental Protocols for Quantitative Comparison

To empower researchers to conduct their own rigorous comparisons, we provide the following detailed, self-validating protocols.

Measurement of Relative Fluorescence Quantum Yield

This protocol allows for the determination of the quantum yield of a test dye relative to a known standard. For NIR dyes, a well-characterized standard such as IRDye® 800CW can be used.

G cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_standard Prepare Standard Dye Solutions (e.g., IRDye 800CW in PBS) Absorbance < 0.1 measure_abs Measure Absorbance Spectra (UV-Vis Spectrophotometer) prep_standard->measure_abs prep_test Prepare Test Dye Solutions (e.g., this compound in PBS) Absorbance < 0.1 prep_test->measure_abs measure_fluor Measure Fluorescence Spectra (Spectrofluorometer) measure_abs->measure_fluor integrate_fluor Integrate Fluorescence Intensity measure_fluor->integrate_fluor calculate_qy Calculate Relative Quantum Yield integrate_fluor->calculate_qy

Figure 1: Workflow for Relative Quantum Yield Measurement.

Step-by-Step Methodology:

  • Prepare Stock Solutions: Prepare stock solutions of the standard dye (e.g., IRDye® 800CW) and the test dye (this compound) in the same solvent (e.g., phosphate-buffered saline, PBS).

  • Prepare a Dilution Series: For both the standard and test dyes, prepare a series of dilutions with absorbances ranging from approximately 0.01 to 0.1 at the excitation wavelength. It is crucial to work in this low absorbance range to avoid inner filter effects.

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength (e.g., 750 nm).

  • Measure Fluorescence Emission: Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, ensuring identical instrument settings (e.g., excitation and emission slit widths, detector voltage) for all measurements.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot and Calculate: For both the standard and test dyes, plot the integrated fluorescence intensity versus absorbance. The slope of the resulting linear fit is proportional to the quantum yield.

  • Calculate Relative Quantum Yield: Use the following equation to calculate the quantum yield of the test sample (ΦX):

    ΦX = ΦST * (mX / mST) * (ηX2 / ηST2)

    Where:

    • ΦST is the quantum yield of the standard.

    • mX and mST are the slopes of the plots for the test and standard samples, respectively.

    • ηX and ηST are the refractive indices of the solvents for the test and standard samples (if different).

Assessment of Photostability

This protocol provides a method for quantifying the rate of photobleaching of different fluorophores under controlled illumination.

G start Prepare Dye Solutions (Equal Absorbance) expose Continuous Illumination (e.g., in a fluorometer or microscope) start->expose measure Record Fluorescence Intensity Over Time expose->measure analyze Plot Intensity vs. Time & Calculate Photobleaching Half-Life measure->analyze compare Compare Photobleaching Curves and Half-Lives analyze->compare

Figure 2: Workflow for Photostability Assessment.

Step-by-Step Methodology:

  • Prepare Samples: Prepare solutions of each dye to be tested (this compound, IRDye® 800CW, s775z) in the same solvent (e.g., PBS) and at a concentration that yields the same absorbance at the excitation wavelength.

  • Continuous Illumination: Place the sample in a spectrofluorometer or on a fluorescence microscope stage. Expose the sample to continuous illumination from the excitation source at a fixed intensity.

  • Time-Lapse Measurement: Record the fluorescence intensity at regular intervals over a defined period.

  • Data Analysis: Plot the normalized fluorescence intensity as a function of time. The resulting curve represents the photobleaching decay.

  • Determine Photobleaching Half-Life (t1/2): Calculate the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

  • Compare: Overlay the photobleaching curves and compare the half-lives of the different dyes to rank their relative photostability.

In Vivo Performance: The Ultimate Litmus Test

While in vitro characterization provides valuable insights, the performance of a NIR dye in a complex biological environment is the most critical determinant of its utility. A comparative in vivo imaging study is essential for a comprehensive evaluation.

Protocol for Comparative In Vivo Imaging

This protocol outlines a framework for comparing the in vivo performance of this compound and its alternatives in a tumor-bearing mouse model.

G cluster_prep Animal Model and Probe Preparation cluster_imaging In Vivo Imaging cluster_analysis Data Analysis animal_model Establish Tumor-Bearing Mice injection Intravenous Injection of Probes animal_model->injection probe_prep Prepare Dye Conjugates (e.g., antibody conjugates) probe_prep->injection image_acquisition Acquire Images at Multiple Time Points injection->image_acquisition roi_analysis Region of Interest (ROI) Analysis (Tumor and Background) image_acquisition->roi_analysis biodistribution Ex Vivo Biodistribution Analysis image_acquisition->biodistribution sbr_calc Calculate Signal-to-Background Ratio (SBR) roi_analysis->sbr_calc

Figure 3: Workflow for Comparative In Vivo Imaging.

Step-by-Step Methodology:

  • Animal Model: Establish a cohort of tumor-bearing mice (e.g., subcutaneous xenografts).

  • Probe Preparation: If applicable, conjugate each dye to a targeting ligand (e.g., an antibody or peptide) to ensure specific accumulation at the tumor site. Purify the conjugates to remove free dye.

  • Probe Administration: Administer an equimolar dose of each dye conjugate to a separate group of mice via intravenous injection.

  • In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 24, and 48 hours), acquire whole-body NIR fluorescence images using an in vivo imaging system. Ensure consistent imaging parameters (e.g., excitation/emission filters, exposure time, binning) across all animals and time points.

  • Image Analysis:

    • Region of Interest (ROI) Analysis: Draw ROIs around the tumor and a background region (e.g., muscle tissue) on each image.

    • Signal-to-Background Ratio (SBR): Calculate the SBR for each time point by dividing the mean fluorescence intensity of the tumor ROI by the mean fluorescence intensity of the background ROI.[4]

  • Ex Vivo Biodistribution: At the final time point, euthanize the animals and excise the tumor and major organs for ex vivo imaging to confirm the in vivo findings and assess off-target accumulation.

Interpreting In Vivo Results: A Case for Advanced Dyes

Comparative studies have demonstrated that next-generation NIR dyes like s775z can offer significantly improved in vivo performance compared to traditional cyanine dyes. Nanobodies labeled with s775z have shown markedly superior tumor accumulation and minimal background signal, particularly in the liver, as early as one-hour post-injection when compared to those labeled with IRDye® 800CW.[3] This enhanced performance is attributed to the sterically shielded structure of s775z, which reduces non-specific interactions and aggregation in the bloodstream, leading to improved pharmacokinetics and clearer tumor delineation.

Causality: Why Newer Dyes Outperform the Old Guard

The superior performance of dyes like s775z is not accidental; it is the result of rational chemical design aimed at overcoming the inherent limitations of traditional cyanine dyes.

  • Aggregation-Caused Quenching (ACQ): The planar structure of traditional cyanine dyes like this compound makes them prone to stacking and forming non-fluorescent H-aggregates in aqueous environments, which significantly reduces their fluorescence intensity.[5][6]

  • Photobleaching: The polymethine chain of cyanine dyes is susceptible to photochemical degradation, leading to a loss of fluorescence upon prolonged or intense illumination.

  • Non-Specific Binding: The hydrophobicity of many cyanine dyes can lead to non-specific binding to proteins and membranes, resulting in high background signals in vivo.

The steric shielding in s775z, achieved by introducing bulky chemical groups around the chromophore, physically hinders these undesirable interactions. This leads to:

  • Reduced Aggregation: The bulky groups prevent close association of dye molecules, preserving their monomeric, highly fluorescent state.

  • Enhanced Photostability: The shielding protects the vulnerable polymethine chain from reactive oxygen species, thereby increasing resistance to photobleaching.

  • Improved Pharmacokinetics: Reduced non-specific binding leads to lower background signals and faster clearance from non-target tissues.

Conclusion and Recommendations

For researchers seeking the highest sensitivity, photostability, and in vivo performance, the evidence strongly suggests that next-generation NIR dyes such as s775z offer a significant advantage over traditional fluorophores like this compound and even more established dyes like IRDye® 800CW.

While this compound may remain a viable option for certain non-demanding applications, its limitations in quantitative and long-term imaging studies are apparent. For cutting-edge research in drug development, molecular imaging, and diagnostics, an investment in advanced, high-performance NIR dyes is not merely a preference but a necessity for generating robust, reproducible, and high-impact data.

This guide provides the foundational knowledge and practical protocols to empower you to make data-driven decisions in your selection of NIR fluorophores. By conducting your own quantitative comparisons, you can ensure that your research is built upon the most sensitive and reliable tools available.

References

  • Near-infrared Molecular Probes for In Vivo Imaging. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Nanocolloidal albumin-IRDye 800CW: a near-infrared fluorescent tracer with optimal retention in the sentinel lymph node. (2012). European Journal of Nuclear Medicine and Molecular Imaging, 39(8), 1349–1356. Retrieved from [Link]

  • Nanocolloidal albumin-IRDye 800CW: a near-infrared fluorescent tracer with optimal retention in the sentinel lymph node. (2012). European Journal of Nuclear Medicine and Molecular Imaging, 39(8), 1349–1356. Retrieved from [Link]

  • A Comparative Study on the Effect of Near-Infrared Fluorescent Dyes on the Pharmacokinetic Behavior of Nanobody-Based Tracers for In Vivo Imaging. (2025). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Fluorescence - Photobleaching - Interactive Tutorial. (n.d.). Molecular Expressions. Retrieved from [Link]

    • Photobleaching . Scanning parameters for FRAP. (2016, October 9). YouTube. Retrieved from [Link]

  • Fluorescence emission originated from H-aggregated cyanine dye with chiral gemini surfactant assemblies having narrow absorption band and remarkably large Stokes shift. (n.d.). ResearchGate. Retrieved from [Link]

  • A Comparative Study on the Effect of Near-Infrared Fluorescent Dyes on the Pharmacokinetic Behavior of Nanobody-Based Tracers for in vivo Imaging. (2025). National Center for Biotechnology Information. Retrieved from [Link]

  • Dye structure of IR775. (n.d.). ResearchGate. Retrieved from [Link]

  • Albumin-Binding Domain Conjugate for Near-Infrared Fluorescence Lymphatic Imaging. (2025). Molecular Pharmaceutics. Retrieved from [Link]

  • Near-Infrared-II Bioimaging for in Vivo Quantitative Analysis. (n.d.). Frontiers in Chemistry. Retrieved from [Link]

  • Enhancing the physicochemical and photophysical properties of small (<2.0 nm) CdSe nanoclusters for intracellular imaging applications. (n.d.). RSC Publishing. Retrieved from [Link]

  • A general approach to the design of high-performance near-infrared (NIR) D-π-A type fluorescent dyes. (n.d.). ResearchGate. Retrieved from [Link]

  • Fluorescence emission originated from the H-aggregated cyanine dye with chiral gemini surfactant assemblies having a narrow absorption band and a remarkably large Stokes shift. (n.d.). Chemical Communications. Retrieved from [Link]

  • NIR-II Probes for In vivo Imaging. (n.d.). Teledyne Princeton Instruments. Retrieved from [Link]

  • IRDye® 800CW Maleimide Labeling. (n.d.). LI-COR. Retrieved from [Link]

  • Quantum-Chemistry Study of the Photophysical Properties of 4-Thiouracil and Comparisons with 2-Thiouracil. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Fluorescence Recovery After Photobleaching (FRAP). (n.d.). PicoQuant. Retrieved from [Link]

  • Long-term monitoring of intravital biological processes using fluorescent protein-assisted NIR-II imaging. (2022). Nature Communications, 13(1), 6598. Retrieved from [Link]

  • Photophysical Properties of Anthracene Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference. (2023). The Journal of Physical Chemistry Letters, 14(21), 4933–4940. Retrieved from [Link]

  • FRAP analysis using Fiji. (2020, March 3). YouTube. Retrieved from [Link]

  • Analysis of IRDye 800CW and ICG dosing solutions. (n.d.). ResearchGate. Retrieved from [Link]

  • Air-stable n-type colloidal quantum dot solids. (n.d.). University of Toronto. Retrieved from [Link]

  • The Optimization of the Luminescence Intensity Ratio in the YVO4:Er3+,Nd3+ Phosphors within the First and Second Biological Wind. (2026). ACS Applied Materials & Interfaces. Retrieved from [Link]

  • A, specific binding to integrin receptors by IRDye 800CW-labeled RGD... (n.d.). ResearchGate. Retrieved from [Link]

  • Comparison of NIR‐I/II fluorescence imaging in vitro and in vivo. (n.d.). ResearchGate. Retrieved from [Link]

  • A beginner's guide to rigor and reproducibility in fluorescence imaging experiments. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Fluorescent J-aggregates of cyanine dyes: basic research and applications review. (n.d.). ResearchGate. Retrieved from [Link]

  • NIR-I Dye-Based Probe: A New Window for Bimodal Tumor Theranostics. (n.d.). Frontiers in Chemistry. Retrieved from [Link]

  • IRDye 800CW-Human serum albumin. (2007). In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of IR-775 Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental setup to the entire lifecycle of a chemical reagent. Proper disposal of laboratory chemicals is not merely a regulatory hurdle; it is a cornerstone of a safe and sustainable research environment. This guide provides an in-depth, step-by-step protocol for the proper disposal of IR-775 chloride (CAS RN: 199444-11-6), a heptamethine cyanine dye. Our focus is on ensuring the safety of laboratory personnel and maintaining strict compliance with environmental regulations.

Understanding the Hazard Profile of this compound

Key toxicological information includes:

  • Primary Hazards: Irritant to skin and eyes.[1]

  • Incompatible Materials: Strong oxidizing agents.[1]

  • Hazardous Decomposition Products: Upon combustion, this compound can produce hazardous substances including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride.[1]

This information directly informs the subsequent disposal protocols, emphasizing the need for containment and the avoidance of mixing with incompatible waste streams.

The Core Principle: Treat as Hazardous Waste

The overarching directive for the disposal of this compound is to manage it as hazardous chemical waste. Due to its irritant properties and the potential for hazardous decomposition products, it should not be disposed of in the general trash or down the sanitary sewer. Institutional and national regulations, such as those set by the Environmental Protection Agency (EPA) in the United States, mandate that chemical wastes with these characteristics be handled by licensed hazardous waste disposal services.

The following sections provide a detailed workflow for the safe accumulation and disposal of various forms of this compound waste generated in a typical laboratory setting.

Step-by-Step Disposal Protocols

This section outlines the specific procedures for handling different types of waste containing this compound.

Unused or Expired Solid this compound

For pure, solid this compound that is no longer needed, the following steps must be taken:

  • Container Integrity: Ensure the original container is securely sealed and in good condition. If the original container is compromised, overpack it into a larger, compatible, and properly labeled container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The date of accumulation (when it was designated as waste) should also be clearly visible.

  • Segregation: Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials, particularly strong oxidizing agents.

  • Disposal Request: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Solutions of this compound

Solutions containing this compound, whether in organic solvents or aqueous buffers, must also be treated as hazardous waste.

  • Waste Container: Use a dedicated, chemically compatible, and leak-proof container for liquid waste. The container should have a secure screw-top cap.

  • Labeling: Label the container with "Hazardous Waste" and list all constituents, including the full chemical name "this compound" and the solvent(s) with their approximate percentages.

  • Accumulation: Keep the waste container closed except when adding waste. Store it in a designated satellite accumulation area within the laboratory, in secondary containment to prevent spills.

  • Segregation: Do not mix this compound waste with other waste streams unless you have confirmed their compatibility.

  • Disposal: Once the container is full or ready for disposal, contact your institution's EHS for collection.

Contaminated Labware and Personal Protective Equipment (PPE)

Items such as pipette tips, centrifuge tubes, gloves, and bench paper that are contaminated with this compound must be disposed of as solid hazardous waste.

  • Collection: Place all contaminated solid waste into a designated, durable, and clearly labeled bag or container. The label should read "Hazardous Waste - Solid" and specify "this compound contaminated debris."

  • Storage: Store the container in the designated hazardous waste accumulation area.

  • Disposal: Arrange for collection by your institution's EHS or a licensed contractor.

The Rationale Behind the Protocol: A Self-Validating System

The procedures outlined above are designed to create a self-validating system of safety and compliance. Here's the causality behind these choices:

  • Treating all forms as hazardous waste eliminates the ambiguity and potential for error in determining what is "safe" for regular disposal. This approach is endorsed by numerous institutional safety guidelines.

  • Proper labeling and segregation are critical for preventing accidental mixing of incompatible chemicals, which could lead to dangerous reactions. The incompatibility of this compound with strong oxidizers necessitates this precaution.

  • Containment and professional disposal ensure that the chemical does not enter the environment, where its long-term effects may be unknown. This aligns with the principles of responsible chemical stewardship.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

IR775_Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_handling Waste Handling & Accumulation cluster_disposal Disposal Solid_IR775 Unused/Expired Solid this compound Label_Solid Secure & Label as 'Hazardous Waste: Solid this compound' Solid_IR775->Label_Solid Solution_IR775 This compound Solutions Label_Liquid Collect in Labeled 'Hazardous Waste: Liquid this compound & Solvents' Solution_IR775->Label_Liquid Contaminated_Items Contaminated Labware & PPE Label_Debris Collect in Labeled 'Hazardous Waste: Contaminated Debris' Contaminated_Items->Label_Debris EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) or Licensed Contractor Label_Solid->EHS_Pickup Label_Liquid->EHS_Pickup Label_Debris->EHS_Pickup

Caption: Disposal workflow for this compound waste.

Quantitative Data Summary: Hazard Information

Hazard ClassificationDescriptionSource
Skin Corrosion/IrritationCategory 2: Causes skin irritation.[1]
Serious Eye Damage/IrritationCategory 2: Causes serious eye irritation.[1]
Incompatible MaterialsOxidizing agents.[1]
Hazardous DecompositionCarbon dioxide, Carbon monoxide, Nitrogen oxides (NOx), Hydrogen chloride.[1]

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to the principle of treating all forms of this chemical as hazardous waste and following the detailed protocols for its collection, labeling, and disposal, research professionals can ensure a safe working environment and maintain compliance with all relevant regulations. This commitment to responsible chemical management builds a foundation of trust and underscores the integrity of our scientific endeavors.

References

  • PubChem Compound Summary for CID 44465046, this compound. National Center for Biotechnology Information. [Link]

  • Laboratory Waste Management Guidelines. U.S. Environmental Protection Agency. [Link]

Sources

Personal protective equipment for handling IR-775 chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, immediate safety and logistical information for the handling, use, and disposal of IR-775 chloride. Developed for researchers, scientists, and drug development professionals, this document moves beyond standard safety data sheets to offer field-proven insights and procedural guidance. Our commitment is to empower you with the knowledge to work safely and effectively, making us your trusted partner in laboratory safety and chemical handling.

Immediate Safety Briefing: Understanding the Risks

This compound is a near-infrared cyanine dye, typically supplied as a fine, dark green powder. While invaluable in various research applications, it presents specific hazards that demand careful management. The primary risks are:

  • Skin and Eye Irritation : Direct contact with the powder or concentrated solutions can cause significant irritation.[1]

  • Inhalation : As a fine powder, this compound can be easily aerosolized, posing a risk of respiratory tract irritation.

  • Air Sensitivity : This compound can degrade upon exposure to air and moisture, potentially affecting experimental results and safe handling.

A thorough understanding of these hazards is the foundation of a safe experimental workflow.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory activities involving this compound.

ActivityEye & Face ProtectionHand ProtectionRespiratory ProtectionSkin & Body Protection
Weighing and preparing stock solutions Chemical safety goggles with side shields or a full-face shield.Two pairs of nitrile gloves.N95 respirator mask.[2]Full-length lab coat, closed-toe shoes.
Handling dilute solutions (<1 mg/mL) Chemical safety goggles.Nitrile gloves.Not generally required if handled in a certified chemical fume hood.Lab coat, closed-toe shoes.
Cleaning spills Full-face shield over chemical safety goggles.Heavy-duty nitrile or neoprene gloves.N95 respirator mask.Chemical-resistant apron over a lab coat, closed-toe shoes.

Expert Insight: The Rationale Behind Double Gloving

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring experimental integrity. The following diagram and procedural steps outline the recommended process for handling this compound.

This compound Handling Workflow Safe Handling Workflow for this compound prep Preparation - Assemble all necessary equipment and PPE. - Verify fume hood certification. weigh Weighing - Perform within the fume hood. - Use anti-static weigh paper. prep->weigh Proceed to weighing dissolve Dissolution - Add solvent to the powder slowly. - Keep the container closed as much as possible. weigh->dissolve Transfer for dissolution experiment Experimental Use - Handle all solutions within the fume hood. - Keep containers sealed when not in use. dissolve->experiment Use in experiment cleanup Cleanup & Decontamination - Decontaminate all surfaces. - Segregate waste. experiment->cleanup Post-experiment disposal Waste Disposal - Neutralize dye waste. - Dispose of according to institutional protocols. cleanup->disposal Final step

Caption: A logical workflow for the safe handling of this compound.

Experimental Protocol: Detailed Methodology

  • Preparation :

    • Before handling this compound, ensure a certified chemical fume hood is available and functioning correctly.

    • Assemble all necessary equipment, including spatulas, weigh paper, vials, and solvents.

    • Don all required PPE as outlined in the table above.

  • Weighing and Dissolution :

    • Conduct all weighing and solution preparation inside the chemical fume hood to contain any airborne powder.

    • Use anti-static weigh paper or a weighing boat to prevent dispersal of the fine powder.

    • Carefully transfer the weighed powder to a suitable container.

    • Slowly add the desired solvent to the powder to avoid splashing. Cap the container and mix gently until the dye is fully dissolved. This compound is generally soluble in organic solvents.[5]

  • Experimental Use :

    • Keep all containers of this compound, both powder and solutions, tightly sealed when not in use.

    • Perform all manipulations with solutions containing the dye within the fume hood.

Spill Management and Decontamination

Accidental spills should be addressed immediately and methodically.

Spill Cleanup Protocol:

  • Alert and Evacuate : Notify colleagues in the immediate area and restrict access to the spill zone.

  • Don Appropriate PPE : Refer to the PPE table for spill cleanup.

  • Contain the Spill :

    • For powder spills , gently cover the area with absorbent pads to prevent further aerosolization.

    • For liquid spills , create a dike around the spill using an inert absorbent material like vermiculite or sand.[6]

  • Absorb and Collect :

    • Carefully add absorbent material over the spill, working from the outside in.

    • Once the spill is fully absorbed, use non-sparking scoops to collect the material into a designated, labeled waste container.

  • Decontaminate the Area :

    • Due to the persistent nature of fluorescent dyes, a multi-step decontamination process is recommended.

    • Wipe the affected area with a solution of mild detergent and water.

    • Follow with a rinse of 70% ethanol to remove any residual dye.

    • For stubborn stains on glassware, a rinse with a mild acidic solution, such as 1% hydrochloric acid, can be effective.[7] Always rinse thoroughly with deionized water afterward.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its waste is crucial to prevent environmental contamination. Cyanine dyes can be degraded through oxidative processes.

Waste Neutralization and Disposal Protocol:

A Fenton-like reaction can be employed to decolorize and degrade cyanine dye waste before disposal.[6][8][9][10]

  • Segregate Waste : Collect all waste containing this compound, including contaminated gloves, weigh paper, and absorbent materials, in a clearly labeled, sealed container.

  • Prepare for Neutralization : In a designated waste container within a fume hood, dilute the aqueous dye waste with water to a pale color.

  • Fenton's Reagent Treatment :

    • Adjust the pH of the solution to approximately 3 with a suitable acid (e.g., sulfuric acid).

    • Add a source of ferrous iron (e.g., a small amount of iron(II) sulfate).

    • Slowly add 3% hydrogen peroxide to the solution while stirring. The reaction will generate hydroxyl radicals that will break down the dye's chromophore.

    • Allow the reaction to proceed until the color has faded.

  • Final Disposal :

    • Neutralize the treated solution to a pH between 6 and 8 with a base (e.g., sodium bicarbonate).

    • Dispose of the final solution and all solid waste in accordance with your institution's hazardous waste disposal procedures.

By adhering to these detailed protocols, you can confidently and safely incorporate this compound into your research, knowing that you have taken the necessary steps to protect yourself, your colleagues, and the environment.

References

  • SOSCleanroom.com. (2024, September 6). Nitrile Gloves and Their Chemical Resistance.
  • The Complete Guide to Chemical-Resistant Gloves: Materials and Applic
  • OSHA. OSHA Glove Selection Chart. Environmental Health and Safety.
  • Ansell. Ansell Chemical Resistance Glove Chart. Environment, Health and Safety.
  • Microflex.
  • ResearchGate. (2019, August 28).
  • ResearchGate. (2025, August 7). Near-infrared heptamethine cyanine dyes. Synthesis, spectroscopic characterization, thermal properties and photostability.
  • Ma, J., et al. (2005). Fenton degradation of organic compounds promoted by dyes under visible irradiation. Environmental Science & Technology, 39(15), 5810-5.
  • ROSA P.
  • Sigma-Aldrich. This compound Dye content 90 199444-11-6.
  • ResearchGate. (2019, December 20). How to clean fluorescein dye off of lab equipment?
  • ResearchGate. (2016, November 3). Is there any effective method to eliminate fluorescence impurities on the coverslip?
  • MDPI. Delving into the Inception of BODIPY Dyes: Paradigms of In Vivo Bioimaging, Chemosensing, and Photodynamic/Photothermal Therapy.
  • Gvoic, V., et al. (2022, May 14).
  • Sigma-Aldrich. This compound Dye content 90 199444-11-6.
  • eScholarship.org. (2023, December 19). Nanomolar Protein Thermal Profiling with Modified Cyanine Dyes.
  • TCI (Shanghai) Development Co., Ltd. IR 775 Chloride | 199444-11-6.
  • ResearchGate. (2025, August 5).
  • Wikipedia. Uranium.
  • ResearchGate. (2023, May 22).
  • lookchem. Cas 199444-11-6,this compound.
  • Amanote Research. Oxidative Degradation of Cyan Flexo Dye With Heterogeneous Fenton Reagent - Fe2(MoO4)3 Particle.
  • Sigma-Aldrich. This compound Dye content 90 199444-11-6.
  • ResearchGate. (2025, October 19).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.